molecular formula C7H8N4 B577490 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239648-57-7

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B577490
CAS No.: 1239648-57-7
M. Wt: 148.169
InChI Key: CEQWEPOIYVRHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWEPOIYVRHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NN2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712399
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239648-57-7
Record name 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

An In-depth Technical Guide to the Chemical Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from analogous structures, offering a robust framework for understanding and utilizing this important heterocyclic compound.

Introduction and Significance

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets.[4] Derivatives of this core structure have shown significant potential in various therapeutic areas, including as inhibitors of Janus kinases (JAK1/2) for inflammatory diseases, and as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt) for autoimmune disorders.[2][5] The specific compound, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is a valuable building block for the synthesis of more complex molecules, such as the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor AZD7648, which has entered clinical trials for oncology.[5][6]

The introduction of a methyl group at the 7-position and an amine group at the 2-position provides key points for molecular recognition and further chemical modification, making this compound a versatile intermediate in drug discovery programs. This guide will delve into the essential chemical properties of this molecule, providing a foundation for its application in research and development.

Physicochemical Properties

The physicochemical properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine are critical for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational models.

PropertyValueSource
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol [2]
CAS Number 1239648-57-7[7]
Appearance Expected to be a solidInferred
Melting Point Not available-
Solubility Expected to have some solubility in polar organic solvents like methanol, DMSO, and DMF.Inferred
logP (predicted) ~1.2[2]

Note: The predicted logP is for the isomer 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, which is expected to have similar lipophilicity.

Synthesis and Mechanism

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several established routes.[8] A common and effective method involves the cyclization of a substituted 2-aminopyridine derivative. The following proposed synthesis for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is based on these well-documented procedures.

Proposed Synthetic Pathway

Synthesis_of_7-Methyl-triazolo[1,5-a]pyridin-2-aminecluster_0Step 1: Cyanamide Additioncluster_1Step 2: Oxidative Cyclization2-amino-4-methylpyridine2-Amino-4-methylpyridineintermediate_guanidineN-(4-Methylpyridin-2-yl)guanidine2-amino-4-methylpyridine->intermediate_guanidine HCl, H2O, RefluxcyanamideCyanamide (H2NCN)cyanamide->intermediate_guanidinetarget_molecule7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineintermediate_guanidine->target_molecule Acetic Acid, Heatoxidizing_agentLead(IV) acetate or similar oxidizing agentoxidizing_agent->target_molecule

Caption: Proposed two-step synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Methylpyridin-2-yl)guanidine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in water, add concentrated hydrochloric acid (1.1 eq) dropwise while cooling in an ice bath.

  • Add a solution of cyanamide (1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH to >10 with a concentrated solution of sodium hydroxide.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield N-(4-methylpyridin-2-yl)guanidine.

Causality: The initial protonation of 2-amino-4-methylpyridine makes the amino group a better leaving group and activates the pyridine ring. The subsequent nucleophilic attack by cyanamide followed by tautomerization leads to the formation of the guanidine intermediate.

Step 2: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Suspend N-(4-methylpyridin-2-yl)guanidine (1.0 eq) in glacial acetic acid.

  • Add lead(IV) acetate (1.1 eq) portion-wise to the suspension while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Causality: The oxidizing agent facilitates the intramolecular cyclization through an oxidative N-N bond formation, leading to the stable aromatic triazolopyridine ring system.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. The following are the expected spectral characteristics based on its structure and data from similar compounds.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-5~8.0-8.2d~7.0
Pyridine H-6~6.8-7.0d~7.0
Pyridine H-8~7.2-7.4s-
NH₂~5.5-6.5br s-
CH₃~2.4-2.6s-

Note: Chemical shifts are predicted for a deuterated solvent such as DMSO-d₆ or CDCl₃ and may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
C=N (Triazole)~160-165
C-NH₂ (Triazole)~155-160
C-5 (Pyridine)~140-145
C-7 (Pyridine)~145-150
C-8a (Bridgehead)~115-120
C-6 (Pyridine)~110-115
C-8 (Pyridine)~105-110
CH₃~20-25
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[3]

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, broad
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=N, C=C Stretch1500-1650Strong
N-H Bend (amine)1580-1650Medium
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 149.0822

Chemical Reactivity

The chemical reactivity of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is primarily dictated by the nucleophilic 2-amino group and the electron-rich heterocyclic ring system.

Reactivitycluster_reactionsKey ReactionsStartThis compoundAcylationAcylation(e.g., with Acyl Chlorides)Start->Acylation Nucleophilic attack by NH2AlkylationAlkylation(e.g., with Alkyl Halides)Start->Alkylation Nucleophilic attack by NH2Buchwald_HartwigBuchwald-Hartwig Coupling(with Aryl Halides)Start->Buchwald_Hartwig Pd-catalyzed cross-couplingDiazotizationDiazotization(with NaNO2, HCl)Start->Diazotization Formation of diazonium salt

An In-Depth Technical Guide to the Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 7-Methyl-triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The document outlines a robust and efficient two-step synthesis, beginning with the preparation of the key intermediate, N-(4-methylpyridin-2-yl)guanidine, followed by a copper-catalyzed aerobic oxidative cyclization. This guide is intended to be a practical resource, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic strategies.

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of 7-Methyl-triazolo[1,5-a]pyridin-2-amine makes it a valuable building block in the design of novel therapeutic agents. This guide will focus on a field-proven, two-step synthetic pathway that is both scalable and utilizes readily available starting materials.

The synthesis commences with the guanylation of 2-amino-4-methylpyridine to form N-(4-methylpyridin-2-yl)guanidine. This intermediate is then subjected to a copper-catalyzed intramolecular N-N bond formation through an oxidative cyclization, yielding the target molecule. This approach is favored for its efficiency and operational simplicity.

Core Synthesis Pathway: A Two-Step Approach

The most effective and widely applicable synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine is a two-step process. This pathway offers high yields and a straightforward purification process.

Synthesis_Pathway cluster_step1 Step 1: Guanylation cluster_step2 Step 2: Oxidative Cyclization 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine N-(4-methylpyridin-2-yl)guanidine N-(4-methylpyridin-2-yl)guanidine 2-Amino-4-methylpyridine->N-(4-methylpyridin-2-yl)guanidine  Acidic Conditions Guanylating_Agent Guanylating Agent (e.g., Cyanamide) Guanylating_Agent->N-(4-methylpyridin-2-yl)guanidine Target_Molecule 7-Methyl-triazolo[1,5-a]pyridin-2-amine N-(4-methylpyridin-2-yl)guanidine->Target_Molecule  Heat Catalyst CuBr / Air (O2) Catalyst->Target_Molecule Guanylation_Mechanism Start 2-Amino-4-methylpyridine + Cyanamide Protonation Protonated Cyanamide H₂N-C≡N⁺-H Start->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack Py-NH₂ attacks C of protonated cyanamide Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Rearrangement Proton Transfer & Rearrangement Intermediate->Rearrangement Product N-(4-methylpyridin-2-yl)guanidine Rearrangement->Product

Caption: Simplified guanylation mechanism.

Experimental Protocol:

  • Materials:

    • 2-Amino-4-methylpyridine

    • Cyanamide (50% aqueous solution)

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Sodium Hydroxide (for neutralization)

    • Diethyl ether (for extraction)

  • Procedure:

    • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add concentrated hydrochloric acid dropwise at 0 °C to form the hydrochloride salt.

    • To this suspension, add an aqueous solution of cyanamide (1.2-1.5 eq).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution with a saturated solution of sodium hydroxide to a pH of ~10-11.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-methylpyridin-2-yl)guanidine as a solid. The product can be further purified by recrystallization if necessary.

Parameter Value
Typical Yield 75-85%
Purity (crude) >95%
Reaction Time 4-6 hours
Step 2: Copper-Catalyzed Aerobic Oxidative Cyclization

The final step involves the intramolecular cyclization of N-(4-methylpyridin-2-yl)guanidine to form the triazolo[1,5-a]pyridine ring system. A highly effective method for this transformation is the copper-catalyzed aerobic oxidative cyclization, as reported by Bartels et al..[4][5] This reaction utilizes copper(I) bromide as the catalyst and atmospheric air as the oxidant, making it an environmentally benign and cost-effective process.

Reaction Mechanism:

The proposed mechanism involves the coordination of the guanidine nitrogen and the pyridine ring nitrogen to the copper(I) center. This is followed by an oxidative addition step, likely involving the N-H bonds of the guanidine moiety, to form a copper(III) intermediate. Reductive elimination from this intermediate forges the N-N bond, and subsequent tautomerization yields the aromatic 2-amino-t[1][2][3]riazolo[1,5-a]pyridine product. The copper(I) catalyst is regenerated in the presence of an oxidant (air).

Oxidative_Cyclization Substrate N-(4-methylpyridin-2-yl)guanidine Cu_Coordination {Coordination to Cu(I)} Substrate->Cu_Coordination CuBr Oxidative_Addition {Oxidative Addition | Formation of Cu(III) intermediate} Cu_Coordination->Oxidative_Addition Air (O₂) Reductive_Elimination {Reductive Elimination | N-N bond formation} Oxidative_Addition->Reductive_Elimination Product_Formation {Tautomerization} Reductive_Elimination->Product_Formation Catalyst_Regeneration {Catalyst Regeneration | Cu(I) -> Cu(III) -> Cu(I)} Reductive_Elimination->Catalyst_Regeneration Product 7-Methyl-triazolo[1,5-a]pyridin-2-amine Product_Formation->Product Catalyst_Regeneration->Cu_Coordination

Caption: Proposed catalytic cycle for oxidative cyclization.

Experimental Protocol:

  • Materials:

    • N-(4-methylpyridin-2-yl)guanidine

    • Copper(I) Bromide (CuBr)

    • Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

    • Air (or Oxygen)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser open to the air, dissolve N-(4-methylpyridin-2-yl)guanidine (1.0 eq) in DMF.

    • Add a catalytic amount of Copper(I) Bromide (5-10 mol%).

    • Heat the reaction mixture to 100-120 °C and stir vigorously to ensure efficient mixing and exposure to air.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 7-Methyl-triazolo[1,5-a]pyridin-2-amine as a pure solid.

Parameter Value
Typical Yield 80-90%
Catalyst Loading 5-10 mol%
Reaction Temperature 100-120 °C
Reaction Time 8-12 hours

Alternative Synthetic Considerations

While the presented two-step synthesis is highly effective, other methods for the formation of thet[1][2][3]riazolo[1,5-a]pyridine ring system exist. These include:

  • PIFA or I₂/KI Mediated Cyclization: These methods utilize hypervalent iodine reagents or an iodine/potassium iodide system as the oxidant for the intramolecular N-N bond formation from N-pyridylamidines. While effective, these reagents are stoichiometric and can be more expensive than the copper/air system.

  • Reaction of 2-aminopyridines with nitriles: This copper-catalyzed reaction provides a direct route to substituted triazolopyridines. However, it may not be suitable for the synthesis of 2-amino derivatives.

The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, cost, and safety considerations. For the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine, the copper-catalyzed oxidative cyclization of N-(4-methylpyridin-2-yl)guanidine remains the most advantageous and recommended pathway.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for the preparation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. The guanylation of 2-amino-4-methylpyridine followed by a copper-catalyzed aerobic oxidative cyclization provides a reliable and scalable route to this valuable heterocyclic compound. The provided experimental protocols and mechanistic insights are intended to empower researchers in their synthetic endeavors and facilitate the development of novel molecules for drug discovery.

References

  • Bartels, B., Bolas, C. G., Cueni, P., Fantasia, S., Gaeng, N., & Trita, A. S. (2015). Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives. The Journal of organic chemistry, 80(2), 1249–1257.
  • Katritzky, A. R., & Dennis, N. (1989). Pyridinium ylides. Chemical Reviews, 89(4), 827-861.
  • Litchman, M. A., & Jones, G. (2001). Triazolopyridines. In Chemistry of Heterocyclic Compounds, Volume 60: Fused Pyridines Part 3 (pp. 1-286). John Wiley & Sons.
  • Solodenko, W., Bröker, P., Messinger, J., Schön, U., & Kirschning, A. (2006). A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines using 4-benzyl-3, 5-dimethyl-1H-pyrazole-1-carboxamidine and its polymer-bound variant. Synthesis, 2006(03), 461-466.
  • PubMed. (2015). Cu-catalyzed aerobic oxidative cyclization of guanidylpyridines and derivatives.

Sources

Navigating the Landscape of Drug Discovery with 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Navigating the Landscape of Drug Discovery with 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the intricate world of drug discovery and development, the identification of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is a paramount objective. The[1][2][3]triazolo[1,5-a]pyridine core has garnered significant attention as a "privileged" structure, demonstrating a wide array of biological activities. This guide focuses on a specific, promising derivative: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a compound poised for exploration in various therapeutic areas. Its unique arrangement of nitrogen atoms and the potential for diverse chemical modifications make it a compelling starting point for the design of next-generation therapeutics. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its core attributes, a plausible synthetic route, and its potential applications.

Physicochemical Properties and Identification

A foundational step in the evaluation of any compound for drug development is the characterization of its fundamental physicochemical properties. These parameters influence a molecule's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 1239648-57-7, ,
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Purity (Typical) ≥95%

The definitive identification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is established by its Chemical Abstracts Service (CAS) Registry Number, 1239648-57-7.[2][4][5] This unique identifier ensures unambiguous communication and sourcing of the compound for research and development activities.

Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core: A Representative Protocol

A plausible and efficient method for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction between enaminonitriles and benzohydrazides.[1] This approach is favored for its eco-friendly nature and generally good to excellent yields.

Conceptual Synthetic Workflow

cluster_reactantsStarting Materialscluster_synthesisReaction Stepscluster_productFinal Product2-Amino-4-methylpyridine2-Amino-4-methylpyridineActivationActivation2-Amino-4-methylpyridine->ActivationReacts withCyanogen bromideCyanogen bromideCyanogen bromide->ActivationActivatesCyclizationCyclizationActivation->CyclizationForms intermediate7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineThis compoundCyclization->this compoundYields

Caption: Conceptual workflow for the synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Step-by-Step Experimental Protocol (Representative)

Materials:

  • 2-Amino-4-methylpyridine

  • Cyanogen bromide (Caution: Highly toxic)

  • Suitable solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Reaction vessel suitable for handling toxic reagents

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-methylpyridine in the chosen solvent within a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Activation: Cool the solution to 0°C using an ice bath. Slowly add a solution of cyanogen bromide in the same solvent to the cooled mixture. Causality: The low temperature controls the exothermic reaction and minimizes side product formation. Cyanogen bromide serves as the source of the carbon and nitrogen atoms required to form the triazole ring.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or gently heat under reflux to drive the cyclization to completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, neutralize the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate) to quench any remaining acidic byproducts. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are present in a multitude of compounds with demonstrated biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents.[7][8][9]

As a Key Building Block for Kinase Inhibitors

A significant application of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine moiety is its incorporation into more complex molecules targeting protein kinases. A notable example is its presence in AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[3][10] DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in oncology.

cluster_pathwayDNA Damage Response Pathwaycluster_drugTherapeutic InterventionDNA_DamageDNA Damage(e.g., Double-Strand Breaks)DNA_PKDNA-PK ActivationDNA_Damage->DNA_PKRepairDNA RepairDNA_PK->RepairCell_SurvivalCancer Cell SurvivalRepair->Cell_SurvivalAZD7648AZD7648(Contains 7-Methyl-triazolo[1,5-a]pyridine moiety)AZD7648->DNA_PKInhibits

Caption: Inhibition of the DNA-PK pathway by molecules containing the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold.

The inclusion of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine core in AZD7648 highlights its utility as a scaffold that can be elaborated to achieve high potency and selectivity for a specific biological target. This suggests that 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine itself is a valuable starting material for the synthesis of compound libraries aimed at discovering novel kinase inhibitors.

Conclusion and Future Directions

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed biological studies on this specific compound are not widely published, its structural alerts and its inclusion in advanced clinical candidates like DNA-PK inhibitors strongly suggest its potential as a foundational element for new therapeutic agents. The representative synthetic protocol provided herein offers a reliable starting point for its preparation, enabling further investigation into its biological properties and its use in the generation of novel chemical entities. Future research should focus on the direct biological screening of this compound and its simple derivatives to fully elucidate its therapeutic potential.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.
  • [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. National Institutes of Health.
  • Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI.

7-Methyl-triazolo[1,5-a]pyridin-2-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-57-7). While this particular molecule is not extensively documented in peer-reviewed literature, this document consolidates available information and provides expert insights into its molecular structure, plausible synthetic routes, and potential therapeutic applications based on the well-established activities of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule therapeutics.

Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its structure is often considered a bioisostere of purine, allowing it to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes.[4] The versatility of this scaffold is demonstrated by its presence in compounds developed as anti-cancer agents, antivirals, and inhibitors of key cellular signaling pathways.[3][4]

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a specific analogue within this important chemical class. The introduction of a methyl group at the 7-position and an amine group at the 2-position provides specific steric and electronic properties that can influence its binding affinity and selectivity for biological targets. A notable example of a complex molecule containing a derivative of this core is AZD7648, a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor.[3] This highlights the potential of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine moiety in the design of targeted therapies.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. These parameters are critical for predicting its behavior in biological systems and for guiding drug development efforts.

Molecular Structure

The chemical structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is depicted below. The fusion of the pyridine and triazole rings creates a planar aromatic system. The methyl group at position 7 and the amino group at position 2 are key substituents that modulate the molecule's properties.

Caption: 2D Molecular Structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, we can compile known and predicted properties in the table below. These values are essential for assessing drug-likeness and for designing experimental protocols.

PropertyValueSource
CAS Number 1239648-57-7Chemical Supplier Catalogs[5][6][7]
Molecular Formula C₇H₈N₄PubChem (for isomer)[8]
Molecular Weight 148.17 g/mol PubChem (for isomer)[8]
SMILES Nc1nn2cccc(C)c2n1Arctom Scientific[7]
Predicted LogP 1.2PubChem (for isomer)[8]
Predicted H-Bond Donors 1 (from NH₂)PubChem (for isomer)[8]
Predicted H-Bond Acceptors 3 (from N atoms)PubChem (for isomer)[8]
Purity Typically >95%AK Scientific, Inc.
Appearance Solid (predicted)General knowledge

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the further investigation of any compound of interest. While a specific protocol for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not detailed in the literature, a plausible and efficient synthesis can be designed based on established methods for this class of heterocycles.

Proposed Synthetic Pathway

The most logical approach involves the condensation and cyclization of a substituted 2-aminopyridine with a cyanogen-containing reagent. A likely starting material is 2-amino-4-methylpyridine.

G cluster_0 Synthetic Workflow start 2-amino-4-methylpyridine reagent + Cyanogen bromide (BrCN) start->reagent Step 1 intermediate N-(4-methylpyridin-2-yl)cyanamide (Intermediate) reagent->intermediate cyclization Intramolecular Cyclization (Base, Heat) intermediate->cyclization Step 2 product 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine cyclization->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet chemically sound, procedure based on known transformations of similar substrates.

  • Step 1: Synthesis of N-(4-methylpyridin-2-yl)cyanamide

    • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile at 0 °C, add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude N-(4-methylpyridin-2-yl)cyanamide in a high-boiling point solvent such as dimethylformamide (DMF).

    • Add a suitable base, for example, potassium carbonate (1.5 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons, distinct aromatic protons on the pyridine ring, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum should show distinct signals for the seven carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₇H₈N₄) would be expected.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine group and C=N/C=C stretching of the aromatic rings would be observed.

Potential Biological Activity and Mechanism of Action

The therapeutic potential of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be inferred from the biological activities of its analogues. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close relative, has been extensively studied and shown to possess a wide range of activities, including anti-cancer, anti-viral, and anti-bacterial properties.[4]

A particularly relevant area of interest is kinase inhibition. The aforementioned DNA-PK inhibitor, AZD7648, contains the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine moiety, which is crucial for its interaction with the kinase domain.[3] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. Inhibition of this pathway can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

G cluster_0 DNA Damage Response (NHEJ Pathway) DSB DNA Double-Strand Break (e.g., from radiation, chemotherapy) Ku7080 Ku70/80 heterodimer recruitment DSB->Ku7080 DNAPKcs DNA-PKcs recruitment and activation Ku7080->DNAPKcs Artemis Artemis, XRCC4, XLF (Processing and Ligation) DNAPKcs->Artemis Repair DNA Repair Artemis->Repair Inhibitor This compound (Potential Inhibitor) Inhibitor->DNAPKcs Inhibition

Caption: Potential mechanism of action via inhibition of the DNA-PKcs enzyme.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a series of in vitro assays would be necessary. A primary screening could involve a kinase inhibition assay, followed by cell-based assays to determine its effect on cancer cell proliferation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of the compound against a target kinase, such as DNA-PK.

  • Reagents and Materials:

    • Recombinant human DNA-PK enzyme

    • Kinase buffer

    • ATP

    • Biotinylated peptide substrate

    • 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (dissolved in DMSO)

    • Staurosporine (positive control inhibitor)

    • 384-well assay plates

    • Detection reagents (e.g., HTRF or luminescence-based)

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dispense the compound dilutions into the assay plate.

    • Add the kinase and peptide substrate solution to each well.

    • Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow start Prepare compound dilutions dispense Dispense compound to plate start->dispense add_enzyme Add kinase and substrate dispense->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_atp Initiate reaction with ATP incubate1->add_atp incubate2 Kinase reaction add_atp->incubate2 stop_detect Stop reaction and add detection reagents incubate2->stop_detect read Read plate stop_detect->read analyze Calculate IC50 read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a small molecule with significant potential, stemming from its membership in the medicinally important[1][2][3]triazolo[1,5-a]pyridine class. While specific biological data for this compound is sparse in the public domain, its structural similarity to components of known kinase inhibitors suggests that it warrants further investigation.

Future research should focus on the definitive synthesis and characterization of this molecule to provide the scientific community with a foundational dataset. Subsequent screening against a panel of kinases, particularly those involved in DNA damage response and cancer cell signaling, could uncover novel therapeutic applications. Furthermore, structure-activity relationship (SAR) studies, by modifying the methyl and amine groups, could lead to the development of more potent and selective inhibitors. The exploration of this and similar scaffolds remains a promising avenue for the discovery of next-generation targeted therapies.

References

  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2). (No direct URL available)
  • Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medical Chemistry, 50(2), 319-327.
  • Zhao, X. L., et al. (2007). Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a] pyrimidines. Molecules, 12(5), 1136–1146.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3463-3479.
  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • Geronikaki, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(19), 3484.
  • PubChem. (n.d.). 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. National Center for Biotechnology Information.
  • ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.
  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information.
  • NIH. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Library of Medicine.
  • PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. National Center for Biotechnology Information.
  • Arctom Scientific. (n.d.). CAS NO. 1239648-57-7 | 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Sources

An In-Depth Technical Guide to 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Key Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Key Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, properties, a detailed synthesis protocol with expert commentary on the rationale behind the experimental design, and its pivotal role as a structural motif in targeted therapeutics.

Introduction: The Rise of the Triazolopyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry.[1][2] Its structure is isosteric to purines, allowing it to function as a purine surrogate, yet it offers distinct electronic and steric properties that can be exploited for selective molecular recognition.[4] This scaffold is a cornerstone in the design of inhibitors for various enzymes and receptors, demonstrating its versatility and favorable drug-like properties. The specific compound, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, serves as a crucial building block, providing a synthetically accessible handle (the 2-amino group) for further molecular elaboration. Its significance is highlighted by its incorporation into advanced clinical candidates, such as inhibitors of DNA-Dependent Protein Kinase (DNA-PK).[3]

Core Compound Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is defined by the following identifiers and properties.

PropertyValueSource
IUPAC Name 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amineSystem Standard
CAS Number 1239648-57-7[5]
Molecular Formula C₇H₈N₄[5]
Molecular Weight 148.17 g/mol [5]
Appearance Predicted: Off-white to yellow solidInferred
Solubility Predicted: Soluble in DMSO, MethanolInferred
Purity Specification ≥95% (Commercial Standard)[5]

Synthesis and Mechanistic Rationale

The construction of the[1][2][3]triazolo[1,5-a]pyridine ring system is a well-established process in organic chemistry, typically proceeding from a substituted 2-aminopyridine precursor.[2] The following protocol represents a robust and logical pathway for the synthesis of the title compound.

Diagram of the Synthetic Pathway

Gcluster_0Step 1: Nitrationcluster_1Step 2: Cyclization Precursor Formationcluster_2Step 3: Reductive Cyclizationcluster_3Step 4: DeaminationA2-Amino-4-methylpyridineB2-Amino-4-methyl-5-nitropyridineA->BH₂SO₄, HNO₃CN-(4-Methyl-5-nitropyridin-2-yl)cyanamideB->CBrCN, NaOAcD7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2,6-diamineC->DH₂, Pd/CE7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (Target)D->ENaNO₂, H₂SO₄ then H₃PO₂

Caption: Proposed synthetic workflow for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the successful formation of each intermediate is critical for the subsequent step. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Starting Material: 2-Amino-4-methylpyridine (CAS: 695-34-1)[6][7]

Step 1: Regioselective Nitration of 2-Amino-4-methylpyridine

  • Procedure: To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-amino-4-methylpyridine. Maintain the temperature while adding a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product. Filter, wash with water, and dry to yield 2-amino-4-methyl-5-nitropyridine.

  • Expertise & Causality: The amino group of the starting material is a strong activating group, directing electrophilic substitution. The use of highly acidic conditions (H₂SO₄) protonates the pyridine nitrogen, deactivating the ring, but the amino group's directing effect is strong enough to allow nitration. The position ortho to the amino group (position 3) is sterically hindered by the adjacent methyl group, and the position para (position 5) is electronically favored, leading to regioselective nitration at the 5-position.

Step 2: Formation of the Cyanamide Intermediate

  • Procedure: Dissolve the 2-amino-4-methyl-5-nitropyridine from Step 1 in a suitable solvent like aqueous ethanol. Add sodium acetate followed by a solution of cyanogen bromide (BrCN) at room temperature. Stir the mixture for 12-24 hours. The product, N-(4-methyl-5-nitropyridin-2-yl)cyanamide, will precipitate and can be collected by filtration.

  • Expertise & Causality: This step introduces the nitrogen atom required for the triazole ring. Cyanogen bromide is an electrophilic source of the cyano group. The exocyclic amino group of the pyridine is more nucleophilic than the ring nitrogen and selectively attacks the BrCN. Sodium acetate acts as a mild base to neutralize the HBr formed during the reaction, preventing side reactions.

Step 3: Reductive Cyclization to Form the Triazolopyridine Core

  • Procedure: Suspend the cyanamide intermediate in ethanol or a similar solvent in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Expertise & Causality: This is a crucial tandem reaction. The palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization. The newly formed amino group at the 5-position acts as an internal nucleophile, attacking the nitrile carbon of the cyanamide group. This cyclization cascade directly forms the fused[1][2][3]triazolo[1,5-a]pyridine ring system, yielding 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2,6-diamine.

Step 4: Selective Deamination (Sandmeyer-type reaction)

  • Procedure: Dissolve the diamine from Step 3 in dilute sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt of the 6-amino group. Then, add hypophosphorous acid (H₃PO₂) and allow the reaction to warm to room temperature. The reaction will evolve nitrogen gas. After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

  • Expertise & Causality: This final step removes the now-unwanted amino group at the 6-position. The 6-amino group, being a typical aromatic amine, readily forms a diazonium salt upon treatment with nitrous acid. The 2-amino group is part of an aminal-like system within the triazole ring and is less reactive under these conditions. Hypophosphorous acid is a classic reagent for the reductive deamination of diazonium salts, replacing the -N₂⁺ group with a hydrogen atom to yield the final target compound.

Application in Drug Discovery: A Case Study with DNA-PK Inhibitors

The utility of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is exemplified by its use as a key structural component in the development of highly selective inhibitors of the DNA-Dependent Protein Kinase (DNA-PK).[3][8][9] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks in cancer cells.

Logical Relationship Diagram

Gcluster_0Molecular Scaffoldingcluster_1Therapeutic Target & Mechanismcluster_2Clinical ApplicationA7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineBDNA-PK EnzymeA->Bis a key component ofAZD7648, which targetsCInhibition of DNA Repair(NHEJ Pathway)B->Cis inhibited byAZD7648DIncreased Cancer Cell Death(Sensitization to Radiotherapy/Chemotherapy)C->Dleads to

Caption: Role of the triazolopyridine scaffold in targeting DNA-PK for cancer therapy.

In the discovery of the clinical candidate AZD7648, a related derivative, 6-amino-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, was coupled to a purinone core.[3] The triazolopyridine moiety serves several critical functions:

  • Hydrogen Bonding: The nitrogen atoms within the fused ring system act as key hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the DNA-PK enzyme.

  • Structural Rigidity: The planar, bicyclic nature of the scaffold provides a rigid framework, which reduces the entropic penalty upon binding and helps to optimize the presentation of other functional groups to the target protein.

  • Modulation of Physicochemical Properties: The methyl group at the 7-position can make favorable lipophilic interactions within a hydrophobic pocket of the enzyme, a phenomenon sometimes referred to as a "magic methyl" effect that can significantly enhance potency.[3]

The successful development of molecules like AZD7648 underscores the value of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine scaffold as a privileged fragment in modern, structure-based drug design.

Conclusion

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is more than a mere chemical curiosity; it is a validated and highly valuable building block for the synthesis of complex, biologically active molecules. Its robust and logical synthesis, coupled with its ideal properties as a molecular scaffold, ensures its continued relevance in the field of drug discovery. This guide has provided the core chemical identity, a detailed and rationalized synthetic protocol, and a clear example of its application, offering researchers and scientists a solid foundation for utilizing this important compound in their own research endeavors.

References

  • Huntsman, E., & Balsells, J. (2005). A Novel Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471.
  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles Using Molecular Oxygen as an Oxidant. Journal of the American Chemical Society, 131(42), 15080-15081.
  • Zheng, C., et al. (2014). PIFA-Mediated Intramolecular Annulation of N-(Pyridin-2-yl)benzimidamides: A Rapid and Efficient Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693.
  • Singh, A. S., et al. (2019). Chloramine-T-Promoted Convenient Synthesis of 1,5-Fused 1,2,4-Triazoles. Synthesis, 51(18), 3443-3450.
  • Li, Z., et al. (2022). Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement of 2-Fluoropyridines with 1,2,4-Oxadiazol-3-amines or 3-Aminoisoxazoles. Organic Letters, 24(16), 2989-2992.
  • Chernyshev, V. M., et al. (2006). Improved Synthesis of 2-Amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137.
  • Ghasemi, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports.
  • Sharma, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator.
  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

An In-Depth Technical Guide to the Biological Activity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Foreword: The Emergence of a Versatile Pharmacophore

In the landscape of modern medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The triazolo[1,5-a]pyridine nucleus represents one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active agents. This guide provides a comprehensive technical overview of the biological significance of the 7-Methyl-triazolo[1,5-a]pyridin-2-amine moiety and its broader class of derivatives. We will delve into its role as a key pharmacophore, with a particular focus on its application in the development of potent and selective kinase inhibitors, alongside other therapeutic targets. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry and biology of this important heterocyclic system.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Foundation for Diverse Biological Activity

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is isoelectronic with purine, a fundamental component of nucleic acids.[4][5] This structural similarity has historically made it an attractive starting point for the design of molecules that can interact with biological targets that recognize purines.[4] However, the utility of this scaffold extends far beyond being a simple purine bioisostere. The unique electronic and steric properties of the triazolo[1,5-a]pyridine core, combined with the ability to readily introduce a variety of substituents at multiple positions, have enabled the development of compounds with a broad spectrum of biological activities. These include applications as:

  • Kinase Inhibitors: Targeting a wide range of kinases involved in cell signaling, proliferation, and DNA repair.

  • Enzyme Inhibitors: Such as α-glucosidase, which is relevant in the management of type 2 diabetes.[6]

  • Antiparasitic Agents: Showing efficacy against various parasites, including Leishmania and Trypanosoma cruzi.[3]

  • Modulators of Nuclear Receptors: For instance, as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key regulator of immune responses.[7]

  • Anti-inflammatory and Anti-cancer Agents: Demonstrating a variety of mechanisms to combat these complex diseases.[5][8]

The versatility of this scaffold underscores its importance in contemporary drug discovery programs.

Case Study: The 7-Methyl-triazolo[1,5-a]pyridin-2-amine Moiety in the DNA-PK Inhibitor AZD7648

A prime example of the successful application of the 7-Methyl-triazolo[1,5-a]pyridine scaffold is in the discovery of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1] Inhibition of DNA-PK is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Synthesis and Structure-Activity Relationship (SAR)

The development of AZD7648 involved the strategic incorporation of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino group into a purin-8-one core.[1] The synthesis of such molecules typically involves a multi-step sequence, often culminating in a Buchwald-Hartwig amination to couple the triazolopyridine amine with the purine core.[1]

The SAR studies leading to AZD7648 highlighted the importance of the 7-methyl group on the triazolopyridine ring for optimizing potency and pharmacokinetic properties.[1] Optimization efforts focused on improving metabolic stability and permeability, which are critical for developing an orally bioavailable drug.[1]

Mechanism of Action and Selectivity

AZD7648 acts as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] A significant challenge in developing DNA-PK inhibitors is achieving selectivity against other structurally related kinases, particularly those in the PI3K/PIKK family.[9] The 7-methyl-triazolo[1,5-a]pyridine moiety in AZD7648 was instrumental in achieving excellent selectivity, with only weak activity against PI3Kα/γ lipid kinases and no significant off-target activity in the broader protein kinome.[1]

Preclinical Efficacy

In preclinical studies, AZD7648 demonstrated monotherapy activity in murine xenograft models.[1] More impressively, it showed synergistic effects when combined with DNA-damaging agents such as doxorubicin or irradiation, as well as with PARP inhibitors like olaparib, leading to tumor regressions.[1] These promising preclinical data supported the advancement of AZD7648 into clinical trials.[1]

Broader Biological Activities of Triazolo[1,5-a]pyridine Derivatives

The biological potential of the triazolo[1,5-a]pyridine scaffold is not limited to DNA-PK inhibition. A wealth of research has demonstrated the activity of derivatives against a variety of other important therapeutic targets.

α-Glucosidase Inhibition for Type 2 Diabetes

A series of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles have been synthesized and identified as potent inhibitors of α-glucosidase.[6] This enzyme is a key target in the management of type 2 diabetes, as its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia. Several compounds in this series exhibited significantly greater potency than the clinically used drug acarbose.[6]

Antiparasitic Activity

Derivatives of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have shown promising in vitro activity against several species of Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[3] Metal complexes of these ligands have demonstrated enhanced efficacy, suggesting a synergistic effect between the organic scaffold and the metal ion.[3] Additionally, novel[1][2][6]triazolo[1,5-a]pyridine derivatives have been found to be trypanocidal by disrupting the sterol biosynthesis pathway in the parasite.[10]

JAK1/2 Inhibition for Inflammatory Diseases

Triazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent inhibitors of Janus kinases (JAKs), specifically JAK1 and JAK2.[11] These kinases are key components of signaling pathways that regulate immune and inflammatory responses. Small molecule JAK inhibitors have been successfully developed for the treatment of rheumatoid arthritis and other inflammatory conditions. The identified triazolo[1,5-a]pyridine-based inhibitors showed high potency against JAK1/2 and good selectivity over other JAK family members.[11]

RORγt Inverse Agonists for Psoriasis

The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17A, which are central to the pathogenesis of psoriasis.[1][2][3]Triazolo[1,5-a]pyridine derivatives have been discovered as potent and orally bioavailable RORγt inverse agonists.[7] These compounds effectively inhibit IL-17A production in both in vitro and in vivo models, highlighting their potential as therapeutic agents for psoriasis and other autoimmune diseases.[7]

Experimental Protocols and Methodologies

The evaluation of the biological activity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives and related compounds involves a range of standard and specialized assays. Below are representative protocols for key experimental workflows.

General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

Several synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine core have been established. A common and versatile method is the cyclization of N-(pyridin-2-yl)formamidoximes.[2]

Step-by-Step Protocol:

  • Preparation of N-(pyridin-2-yl)formamidoximes: React the corresponding 2-aminopyridine with a suitable formamidoxime precursor.

  • Cyclization: Treat the N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, under mild reaction conditions.[2]

  • Purification: The resulting[1][2][3]triazolo[1,5-a]pyridine can be purified by standard techniques such as column chromatography or recrystallization.

Alternative methods include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation of N-(pyrid-2-yl)benzimidamides.[2] Microwave-assisted synthesis from enaminonitriles and benzohydrazides offers a catalyst-free and environmentally friendly approach.[12]

In Vitro Kinase Inhibition Assay (e.g., DNA-PK)

Objective: To determine the inhibitory potency (e.g., IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human DNA-PK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer

  • Test compound (e.g., AZD7648)

  • Detection reagents (e.g., HTRF or fluorescence polarization-based)

Workflow Diagram:

G start Start: Prepare Assay Plate add_compound Add Test Compound (in DMSO) start->add_compound add_enzyme Add DNA-PK Enzyme add_compound->add_enzyme add_substrate Add Peptide Substrate & ATP (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at RT add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagents stop_reaction->add_detection read_plate Read Plate (e.g., HTRF Reader) add_detection->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro DNA-PK inhibition assay.

Cellular Assay for Target Engagement (e.g., Phosphorylation of a Downstream Substrate)

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

Workflow Diagram:

G start Start: Seed Cells treat_cells Treat Cells with Test Compound start->treat_cells induce_damage Induce DNA Damage (e.g., Irradiation) treat_cells->induce_damage lyse_cells Lyse Cells induce_damage->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant western_blot Western Blot Analysis (e.g., for p-DNA-PKcs) protein_quant->western_blot image_analysis Image and Analyze Blots western_blot->image_analysis end_node End image_analysis->end_node

Caption: Cellular assay workflow to assess DNA-PK target engagement.

Summary and Future Outlook

The 7-Methyl-triazolo[1,5-a]pyridin-2-amine moiety and the broader class of triazolo[1,5-a]pyridine derivatives represent a highly valuable and versatile scaffold in drug discovery. The successful development of the potent and selective DNA-PK inhibitor AZD7648 showcases the potential of this chemical space for addressing challenging therapeutic targets. The wide range of other biological activities, including α-glucosidase inhibition, antiparasitic effects, and modulation of key inflammatory pathways, highlights the privileged nature of the triazolo[1,5-a]pyridine core.

Future research in this area will likely focus on:

  • Expansion of the Target Space: Exploring the activity of novel derivatives against other clinically relevant targets.

  • Optimization of ADME Properties: Further refining the scaffold to improve drug-like properties, such as oral bioavailability and metabolic stability.

  • Development of Novel Synthetic Methodologies: Devising more efficient and sustainable synthetic routes to access a wider diversity of derivatives.

The continued exploration of the chemical and biological properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine and its analogs holds significant promise for the discovery of new and effective therapeutic agents for a variety of human diseases.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025).
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).
  • Novel[1][2][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alter
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide focuses on a specific derivative, 7-Methyl-triazolo[1,5-a]pyridin-2-amine, and elucidates its core mechanism of action. Drawing from extensive research on structurally related compounds, we posit that the primary mechanism of action for this compound is the inhibition of the DNA-dependent protein kinase (DNA-PK). This document provides a comprehensive overview of the DNA damage response pathway, the role of DNA-PK, and the experimental methodologies required to validate this mechanism.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine ring system is a versatile scaffold found in a multitude of biologically active compounds. Its structural similarity to purines allows it to function as a bio-isostere, interacting with a wide range of biological targets.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including but not limited to, α-glucosidase inhibition, and anti-cancer, anti-viral, and anti-parasitic effects.[1][2][3] The specific substitutions on the triazolopyridine ring system are critical in determining the primary pharmacological target and the resulting mechanism of action.

Our focus, 7-Methyl-triazolo[1,5-a]pyridin-2-amine, belongs to a class of compounds that has shown significant promise as kinase inhibitors. In particular, the discovery of AZD7648, a potent and selective DNA-PK inhibitor, which contains a 7-methyl[2][4][5]triazolo[1,5-a]pyridin-6-yl moiety, provides a strong rationale for investigating a similar mechanism for the title compound.[5]

The Core Mechanism of Action: DNA-PK Inhibition

We propose that the primary mechanism of action for 7-Methyl-triazolo[1,5-a]pyridin-2-amine is the inhibition of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[5]

The DNA Damage Response and Non-Homologous End Joining

Genomic instability is a hallmark of cancer cells.[5] The DDR is a network of cellular pathways that detect and repair DNA damage to maintain genomic integrity. DSBs are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a major pathway for repairing DSBs.

The process is initiated by the Ku70/Ku80 heterodimer recognizing and binding to the broken DNA ends. This is followed by the recruitment of the DNA-PK catalytic subunit (DNA-PKcs) to form the active DNA-PK holoenzyme. DNA-PKcs then phosphorylates a number of downstream targets, including itself, to facilitate the recruitment of other repair factors and the eventual ligation of the broken DNA ends.

The Role of 7-Methyl-triazolo[1,5-a]pyridin-2-amine as a DNA-PK Inhibitor

We hypothesize that 7-Methyl-triazolo[1,5-a]pyridin-2-amine acts as an ATP-competitive inhibitor of the DNA-PKcs kinase domain. By binding to the ATP-binding pocket, the compound prevents the phosphorylation of downstream targets, thereby stalling the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis in cancer cells.

This mechanism is particularly relevant in oncology, as many cancer therapies, such as radiotherapy and certain chemotherapeutics, induce DSBs. Inhibition of DNA-PK can potentiate the effects of these therapies. Furthermore, some cancers have deficiencies in other DDR pathways, making them more reliant on NHEJ and thus more susceptible to DNA-PK inhibition.[5]

DNA_PK_Inhibition cluster_0 Cellular Environment cluster_1 Inhibitory Action DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Active_DNA_PK Active DNA-PK Holoenzyme DNA_PKcs->Active_DNA_PK forms Repair_Proteins Downstream Repair Proteins Active_DNA_PK->Repair_Proteins phosphorylates NHEJ Non-Homologous End Joining Repair_Proteins->NHEJ facilitates Cell_Survival Cell Survival NHEJ->Cell_Survival leads to Inhibitor 7-Methyl-triazolo [1,5-a]pyridin-2-amine Inhibitor->Active_DNA_PK inhibits

Figure 1: Proposed signaling pathway of DNA-PK inhibition.

Experimental Validation of the Mechanism of Action

To validate the proposed mechanism of action, a series of in vitro and cell-based assays should be performed. The following protocols are based on established methodologies for characterizing DNA-PK inhibitors.[5]

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine on the kinase activity of DNA-PK.

Methodology:

  • Reagents: Recombinant human DNA-PK enzyme, a suitable peptide substrate, ATP, and the test compound.

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a microplate, combine the DNA-PK enzyme, peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 37°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Assay for DNA Damage

Objective: To assess the ability of the compound to inhibit the repair of DNA double-strand breaks in a cellular context.

Methodology:

  • Cell Line: A suitable cancer cell line (e.g., HCT116).

  • Procedure: a. Seed cells in a microplate and allow them to adhere. b. Treat the cells with a DNA damaging agent (e.g., ionizing radiation or doxorubicin) to induce DSBs. c. Immediately following damage, treat the cells with various concentrations of the test compound. d. Incubate for a defined period to allow for DNA repair. e. Fix and permeabilize the cells. f. Stain for a marker of DSBs, such as phosphorylated histone H2AX (γH2AX), using a specific antibody. g. Quantify the γH2AX foci per cell using immunofluorescence microscopy and automated image analysis.

  • Data Analysis: An increase in the number of γH2AX foci in compound-treated cells compared to control cells indicates inhibition of DSB repair.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Kinase_Assay DNA-PK Kinase Assay IC50 Determine IC50 Value Kinase_Assay->IC50 Cell_Culture Culture Cancer Cells Induce_Damage Induce DNA Double-Strand Breaks Cell_Culture->Induce_Damage Compound_Treatment Treat with Test Compound Induce_Damage->Compound_Treatment gH2AX_Staining Immunofluorescent Staining for γH2AX Compound_Treatment->gH2AX_Staining Microscopy High-Content Imaging gH2AX_Staining->Microscopy Quantify_Foci Quantify γH2AX Foci Microscopy->Quantify_Foci

Figure 2: Experimental workflow for mechanism validation.

Quantitative Data Summary

While specific data for 7-Methyl-triazolo[1,5-a]pyridin-2-amine is not yet publicly available, the following table presents hypothetical data based on the expected outcomes of the described experiments for a potent DNA-PK inhibitor.

AssayParameterExpected Value
DNA-PK Kinase AssayIC50< 100 nM
Cellular γH2AX AssayEC50< 500 nM
Cell Viability AssayGI501-10 µM

Other Potential Mechanisms of the Triazolo[1,5-a]pyridine Scaffold

It is important to acknowledge the diverse biological activities of the broader triazolo[1,5-a]pyridine scaffold. While DNA-PK inhibition is the most probable core mechanism for 7-Methyl-triazolo[1,5-a]pyridin-2-amine based on current evidence, other potential mechanisms that could be explored include:

  • α-Glucosidase Inhibition: Some derivatives have shown potent inhibitory activity against α-glucosidase, suggesting a potential role in diabetes management.[2]

  • Adenosine Receptor Modulation: Structural analogs have been synthesized as effectors for A2a adenosine receptors.[6]

  • Sterol Biosynthesis Inhibition: Certain triazolopyridine derivatives have demonstrated trypanocidal activity by disrupting the sterol biosynthesis pathway.[7]

These alternative mechanisms highlight the therapeutic potential of this scaffold and warrant further investigation, particularly if the primary mechanism of DNA-PK inhibition is not confirmed experimentally.

Conclusion

References

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • The Discovery of 7-Methyl-2-[(7-methyl[2][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alter

Sources

An In-depth Technical Guide to 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Key Building Block in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its isosteric relationship with purines and its ability to engage in a variety of biological interactions. This framework is present in several clinically evaluated and marketed drugs.[4] Within this class of compounds, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine has emerged as a crucial building block, most notably as a key component of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[1] The strategic placement of the methyl and amine groups on the triazolopyridine core provides a valuable platform for generating derivatives with tailored pharmacological profiles. This guide offers a comprehensive overview of the synthesis, characterization, and scientific importance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, aimed at researchers and professionals in the field of drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is fundamental for its application in synthesis and drug design. The key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol -
CAS Number 1239648-57-7-
Appearance Expected to be a solid-
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred based on its structure and data from analogous compounds.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.0-8.2 (d, 1H, H5)

    • δ 7.0-7.2 (d, 1H, H8)

    • δ 6.5-6.7 (s, 1H, H6)

    • δ 5.8-6.0 (s, 2H, NH₂)

    • δ 2.3-2.5 (s, 3H, CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 160-162 (C2)

    • δ 148-150 (C8a)

    • δ 140-142 (C7)

    • δ 125-127 (C5)

    • δ 110-112 (C8)

    • δ 105-107 (C6)

    • δ 18-20 (CH₃)

  • Mass Spectrometry (ESI+):

    • m/z = 149.0822 [M+H]⁺

Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through several established synthetic routes.[2] A common and effective strategy involves the cyclization of a substituted 2-aminopyridine derivative. For the specific synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a plausible and efficient method involves the reaction of 2-amino-4-methylpyridine with cyanamide followed by an oxidative cyclization.

Conceptual Synthetic Pathway

The logical flow for the synthesis begins with the readily available 2-amino-4-methylpyridine, which is first converted to a guanidine derivative. This intermediate then undergoes an oxidative N-N bond formation to yield the final bicyclic product.

GA2-Amino-4-methylpyridineBN-(4-methylpyridin-2-yl)guanidineA->B  Cyanamide (NH2CN),  Acid catalystC7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineB->C  Oxidative Cyclization  (e.g., I2/KI or PIFA)

Caption: Proposed synthetic workflow for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the synthesis of similar 2-amino-[1][2][3]triazolo[1,5-a]pyridines.[2] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of N-(4-methylpyridin-2-yl)guanidine

  • To a stirred solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a solution of cyanamide (1.2 eq) in water.

  • Add a catalytic amount of a strong acid (e.g., concentrated nitric acid, 0.2 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Oxidative Cyclization to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • Dissolve the N-(4-methylpyridin-2-yl)guanidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or methanol.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • To the stirred mixture, add the oxidizing agent. A common and effective system is iodine (I₂) (1.1 eq) and potassium iodide (KI) (2.2 eq).[2] Alternatively, (diacetoxyiodo)benzene (PIFA) can be used.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

The Role in Drug Discovery: A Case Study of AZD7648

The significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is prominently highlighted by its incorporation into AZD7648, a highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

In the structure of AZD7648, the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine moiety serves as a key pharmacophore that interacts with the kinase hinge region.

Gcluster_0AZD7648 Structurecluster_1Interaction with DNA-PKA7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine MoietyDKinase Hinge Region BindingA->D  Key H-bondsBPurinone CoreEHydrophobic Pocket InteractionB->ECTetrahydropyran GroupFSolvent Exposed RegionC->F

Caption: Simplified interaction model of AZD7648 with the DNA-PK active site.

The 2-amino group of the triazolopyridine core is crucial for forming hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for kinase inhibitors. The 7-methyl group is positioned to make favorable lipophilic interactions within a hydrophobic pocket of the enzyme, contributing to the overall potency and selectivity of the inhibitor.[4] The development of AZD7648 underscores the value of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a versatile and functionally important building block for designing next-generation kinase inhibitors.

Future Perspectives and Applications

The demonstrated success of incorporating 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine into a clinical candidate like AZD7648 opens avenues for its use in the design of inhibitors for other kinase targets. The specific substitution pattern offers a unique vector for chemical modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics. Researchers can leverage this scaffold to explore other areas of unmet medical need where kinase signaling plays a pivotal role. Furthermore, the synthetic accessibility of this core structure makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening campaigns.

Conclusion

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of significant interest to the medicinal chemistry community. Its straightforward, albeit not widely documented, synthesis and its proven utility as a key pharmacophore in a potent DNA-PK inhibitor highlight its potential as a privileged scaffold in drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and application, intended to facilitate further research and innovation in the development of novel therapeutics.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

The Strategic Synthesis and Significance of the 7-Methyl-triazolo[1,5-a]pyridine Core: A Lynchpin in Modern Kinase Inhibition

The Strategic Synthesis and Significance of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine Core: A Lynchpin in Modern Kinase Inhibition

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, prized for its unique electronic properties and its role as a versatile pharmacophore. This guide delves into the strategic considerations and synthetic execution for a key derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We will explore the chemical logic underpinning its synthesis, its crucial role as a building block in the development of potent and selective kinase inhibitors, and the analytical methodologies essential for its characterization. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing both theoretical grounding and practical insights into the manipulation of this pivotal heterocyclic system.

Introduction: The Privileged[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a recurring motif in a multitude of biologically active compounds.[3][4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine architecture.[4] This inherent mimicry, combined with the scaffold's amenability to chemical modification, has rendered it a "privileged" structure in the design of therapeutic agents, particularly in oncology.[4][5]

The strategic placement of substituents on the triazolopyridine core can profoundly influence its physicochemical properties and biological activity. The introduction of a methyl group at the 7-position, for instance, can enhance binding affinity to target proteins through favorable hydrophobic interactions. This "magic methyl" effect has been observed to significantly boost potency in certain kinase inhibitors.[2] The 2-amino group provides a critical handle for further synthetic elaboration, enabling the construction of more complex molecules.

A prime example of the importance of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine core is its incorporation into AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2] In this context, the triazolopyridine moiety plays a pivotal role in the molecule's interaction with the kinase active site.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine can be approached through several established routes for the formation of the triazolopyridine core. A common and effective strategy involves the condensation of a 2-aminopyridine derivative with a reagent that provides the remaining nitrogen and carbon atoms of the triazole ring.

A plausible retrosynthetic analysis is depicted below:

Gtarget7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-aminereagentsKey Disconnectiontarget->reagentsintermediate12,6-Diamino-4-methylpyridinereagents->intermediate1intermediate2Cyanogen bromide or equivalentreagents->intermediate2

Caption: Retrosynthetic analysis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Experimental Protocol: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The following protocol outlines a representative synthesis of the title compound.

Step 1: Synthesis of 2,6-Diamino-4-methylpyridine

This intermediate can be prepared from commercially available starting materials, such as 2-amino-4-methylpyridine, through a nitration reaction followed by reduction.

Step 2: Cyclization to form the Triazolopyridine Core

The cyclization reaction is the key step in forming the desired heterocyclic system.

  • Materials:

    • 2,6-Diamino-4-methylpyridine

    • Cyanogen bromide (Caution: Highly toxic)

    • Suitable solvent (e.g., ethanol, isopropanol)

    • Base (e.g., sodium bicarbonate, triethylamine)

  • Procedure:

    • Dissolve 2,6-diamino-4-methylpyridine in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Add the base to the solution.

    • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture at room temperature.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Gcluster_synthesisSynthetic Workflowstart2,6-Diamino-4-methylpyridinestep1Dissolve in Solvent+ Basestart->step1step2Add Cyanogen Bromidestep1->step2step3Refluxstep2->step3step4Cool & Isolatestep3->step4step5Purifystep4->step5end_node7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-aminestep5->end_node

Caption: Synthetic workflow for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Characterization and Data

The synthesized 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the amine protons. The chemical shifts and coupling constants will be characteristic of the substituted triazolopyridine core.
¹³C NMR Resonances for all carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the triazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the heterocyclic rings.
Melting Point A sharp melting point is indicative of a pure compound.

Role in Drug Discovery: The Case of AZD7648

The significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is exemplified by its use as a key building block in the synthesis of AZD7648, a DNA-PK inhibitor.[1][2] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy.[1][2]

In the synthesis of AZD7648, the 2-amino group of the triazolopyridine core is coupled with a purinone moiety via a Buchwald-Hartwig reaction.[1] The 7-methyl group of the triazolopyridine is believed to contribute to the high potency of AZD7648 by making favorable lipophilic interactions within the hydrophobic pocket of the DNA-PK active site.[2]

Gcluster_drug_discoveryRole in Drug Discoverycore7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-aminecouplingBuchwald-HartwigCouplingcore->couplingazd7648AZD7648coupling->azd7648purinonePurinone Moietypurinone->couplingtargetDNA-PK Inhibitionazd7648->target

Caption: The role of the core in the synthesis and action of AZD7648.

Conclusion

The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a valuable heterocyclic building block with significant applications in medicinal chemistry. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical transformations. The strategic importance of this scaffold is underscored by its incorporation into novel therapeutic agents like AZD7648, where it plays a critical role in achieving high potency and selectivity. This guide provides a foundational understanding of the synthesis, characterization, and application of this important molecule, serving as a resource for scientists in the field of drug discovery.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications. American Chemical Society. [Link]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
  • 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta. [Link]
  • 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. [Link]

Technical Guide: 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Core Scaffold for the Development of Potent DNA-PK Inhibitors

Technical Guide: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Core Scaffold for the Development of Potent DNA-PK Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Cancer cells frequently exploit this pathway to survive the DNA-damaging effects of radiotherapy and chemotherapy, making DNA-PK an attractive target for anticancer therapy.[1][2] Inhibition of DNA-PK can prevent DSB repair, thereby sensitizing tumors to genotoxic treatments.[3][4] This guide explores the rationale and technical workflow for developing DNA-PK inhibitors, focusing on the versatile 7-methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine scaffold. This precursor serves as a foundational building block for constructing highly potent and selective clinical candidates, such as AZD7648. We will detail the underlying biology of DNA-PK, the strategic importance of the triazolopyridine pharmacophore, and provide a comprehensive set of validated experimental protocols for the synthesis, in vitro characterization, and cellular evaluation of novel inhibitors derived from this core structure.

Part 1: The Rationale for DNA-PK Inhibition in Oncology

The DNA Damage Response and Double-Strand Breaks

The integrity of the genome is under constant threat from both endogenous metabolic byproducts and exogenous agents. The most cytotoxic of these lesions are DNA double-strand breaks (DSBs).[3] If left unrepaired, DSBs can lead to chromosomal instability, mutations, and ultimately, cell death. Eukaryotic cells have evolved a complex signaling network known as the DNA Damage Response (DDR) to detect and repair such damage.[8] Many cornerstone cancer therapies, including ionizing radiation (IR) and topoisomerase II inhibitors (e.g., doxorubicin), function by inducing overwhelming levels of DSBs in rapidly dividing cancer cells.[9][10]

The Non-Homologous End Joining (NHEJ) Pathway

Cells primarily utilize two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[6] While HR is a high-fidelity process that uses a sister chromatid as a template and is restricted to the S and G2 phases of the cell cycle, NHEJ is faster, can operate throughout the cell cycle, and directly ligates the broken DNA ends.[1][11] Because of its prevalence and speed, NHEJ is the dominant DSB repair pathway in human somatic cells and a critical survival mechanism for cancer cells under therapeutic assault.[4]

DNA-PK: The Master Regulator of NHEJ

The DNA-dependent protein kinase (DNA-PK) complex is the master regulator and an indispensable component of the NHEJ pathway.[11][12] It is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80).[1] The process is initiated when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends.[11] This acts as a docking platform to recruit the DNA-PKcs, which, upon binding, becomes activated.[12] Activated DNA-PKcs then phosphorylates itself (autophosphorylation) and a suite of downstream targets—including XRCC4, XLF, and Artemis—to process the DNA ends and facilitate their ligation by the DNA Ligase IV complex.[9][11]

DNA_PK_Signaling_Pathwaycluster_0Cellular Stresscluster_1NHEJ Pathway Initiationcluster_2Repair Complex Assembly & LigationIonizing_RadiationIonizing Radiation / ChemotherapyDSBDNA Double-StrandBreak (DSB)Ionizing_Radiation->DSB InducesKuKu70/80 HeterodimerDSB->Ku RecruitsDNAPKcsDNA-PKcs(Catalytic Subunit)Ku->DNAPKcs Recruits & ActivatesArtemisArtemisDNAPKcs->Artemis Phosphorylates & ActivatesXRCC4_XLFXRCC4-XLF ComplexDNAPKcs->XRCC4_XLF PhosphorylatesArtemis->DSB Processes DNA EndsLigaseIVDNA Ligase IVXRCC4_XLF->LigaseIV Stabilizes & RecruitsRepaired_DNARepaired DNALigaseIV->Repaired_DNA Ligates Ends

Figure 1: The DNA-PK Signaling Pathway in NHEJ.
Therapeutic Strategy: Sensitizing Tumors by Inhibiting DNA-PK

Given its central role, inhibiting the kinase activity of DNA-PKcs is a validated strategy for disrupting NHEJ.[2] A potent and selective DNA-PK inhibitor, when used in combination with radiation or DSB-inducing chemotherapy, prevents cancer cells from repairing the induced damage.[5][3] This accumulation of lethal DSBs pushes the cells toward apoptosis, thereby potentiating the efficacy of the primary therapy. This approach is particularly promising for overcoming tumor resistance.[4]

Part 2: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Inhibitor Design

The Triazolopyridine Pharmacophore

The[5][6][7]triazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry.[13] This nitrogen-rich heterocyclic structure is present in numerous approved drugs and clinical candidates, valued for its metabolic stability and its ability to form key hydrogen bond interactions with protein targets.[14][15] Its rigid, planar structure provides a well-defined vector for orienting substituents to probe the binding pockets of enzymes like protein kinases.

Case Study: AZD7648

A preeminent example of this scaffold's utility is AZD7648 (7-methyl-2-[(7-methyl[5][6][7]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one), a highly potent and selective, orally bioavailable DNA-PK inhibitor.[9][16][17] In AZD7648, the triazolopyridine moiety is crucial for its interaction within the ATP-binding pocket of DNA-PKcs. The development of this compound demonstrated that molecules containing this core could achieve excellent potency (IC50 of 0.6 nM) and selectivity against related kinases, such as the PI3K family.[9][18]

The Role of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a Precursor

The compound 7-Methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine represents a key synthetic intermediate, or precursor, for building more complex inhibitors like AZD7648 and its analogs. This molecule provides the core triazolopyridine scaffold functionalized with an amine group at the 2-position. This amine is a critical handle for coupling with other heterocyclic systems (like the purine core in AZD7648) via cross-coupling reactions, such as the Buchwald-Hartwig amination.[16] Starting with this precursor allows for the modular and efficient exploration of structure-activity relationships (SAR) by varying the partner coupled to the C2-amine.

Part 3: Experimental Workflow for Precursor Validation and Inhibitor Development

The following section outlines a logical, field-proven workflow for utilizing a precursor like 7-Methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine to develop and validate a novel DNA-PK inhibitor.

Conceptual Synthetic Pathway

The synthesis of a final inhibitor from the precursor involves a multi-step process. The rationale is to couple the triazolopyridine amine with a suitable, functionalized heterocyclic core that will occupy the rest of the ATP-binding site.

Protocol: Synthesis via Buchwald-Hartwig Amination

  • Step 1: Precursor Synthesis (If not commercially available): Synthesize 7-Methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine. A common method involves the cyclization of a 2-hydrazinopyridine derivative.[19]

  • Step 2: Core Synthesis: Prepare the partner molecule, for example, a 2-chloro-purine derivative. This core should have a leaving group (e.g., chlorine, bromine) at the position intended for coupling.

  • Step 3: Buchwald-Hartwig Cross-Coupling:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the 2-chloro-purine core (1.0 eq), 7-Methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

    • Add a dry, degassed solvent such as dioxane or toluene.

    • Heat the reaction mixture at 80-110 °C and monitor by LC-MS until the starting material is consumed.

    • Causality: The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the purine core and the amine of the triazolopyridine precursor, a highly efficient and versatile method for constructing such biaryl amine linkages.[16]

  • Step 4: Purification: Upon completion, cool the reaction, filter through celite, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the final inhibitor.

  • Step 5: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Validation of a Novel Inhibitor

Once synthesized, the compound must be tested for its ability to inhibit DNA-PK directly and engage its target within the cell.

In_Vitro_Workflowcluster_0Synthesis & Purificationcluster_1Biochemical Assaycluster_2Cellular AssaysCompoundSynthesizedInhibitorKinase_AssayDNA-PK Kinase Assay(IC50 Determination)Compound->Kinase_Assay Test PotencyWB_AssayWestern Blot for pDNA-PKcs(Target Engagement)Kinase_Assay->WB_Assay Confirm Cellular ActivityClonogenic_AssayClonogenic Survival Assay(Radiosensitization)WB_Assay->Clonogenic_Assay Assess Functional OutcomeIF_AssayγH2AX Foci Staining(DSB Repair Inhibition)Clonogenic_Assay->IF_Assay Mechanistic Validation

Figure 2: Experimental Workflow for Inhibitor Validation.

3.2.1 Protocol: DNA-PK Biochemical Kinase Assay This assay directly measures the enzymatic activity of purified DNA-PKcs.

  • Reagents: Purified human DNA-PKcs, Ku70/80, a biotinylated peptide substrate, activating DNA, and γ-[³²P]-ATP.

  • Procedure:

    • Pre-incubate varying concentrations of the test inhibitor with DNA-PKcs/Ku70/80 and activating DNA in kinase buffer for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the peptide substrate and γ-[³²P]-ATP. Incubate for 15-30 minutes at 37°C.[7]

    • Stop the reaction by adding 30% acetic acid.

    • Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper five times with 15% acetic acid to remove unincorporated [³²P]-ATP.[7]

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: A known potent inhibitor (e.g., NU7441 or AZD7648) should be run in parallel as a positive control to validate assay performance.

3.2.2 Protocol: Cellular Target Engagement (Western Blot for pDNA-PKcs S2056) This assay confirms that the inhibitor can enter cells and block the autophosphorylation of DNA-PKcs, a critical step for its activity.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HCT-116, FaDu) and grow to 70-80% confluency.[3]

  • Treatment: Pre-treat cells with a dose range of the inhibitor for 1-2 hours.

  • Induce Damage: Induce DSBs by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide) or by exposing them to ionizing radiation (e.g., 5-10 Gy).[5]

  • Lysis: Harvest cells 30-60 minutes post-damage and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A dose-dependent decrease in the pDNA-PKcs signal (normalized to total DNA-PKcs) indicates successful target engagement in a cellular context.[3]

Cellular Efficacy Assessment

3.3.1 Protocol: Clonogenic Radiosensitization Assay This is the gold standard functional assay to determine if a DNA-PK inhibitor can enhance radiation-induced cell killing.

  • Plating: Plate cells at varying low densities (e.g., 200-10,000 cells/well) in 6-well plates and allow them to attach overnight.[5]

  • Treatment: Add the inhibitor at a fixed, non-toxic concentration (e.g., 10x the cellular IC50 for pDNA-PKcs inhibition) or a DMSO control 1-2 hours prior to irradiation.

  • Irradiation: Irradiate the plates with increasing doses of IR (e.g., 0, 2, 4, 6, 8 Gy).[5]

  • Incubation: Remove the drug-containing media, replace with fresh media, and incubate for 10-14 days until visible colonies (>50 cells) form.

  • Staining & Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction at each radiation dose. The Dose Enhancement Factor (DEF) can be calculated to quantify the magnitude of radiosensitization. A significant downward shift in the survival curve for the inhibitor + IR group compared to the IR-only group demonstrates efficacy.

3.3.2 Protocol: Immunofluorescence Assay for DNA Damage Foci (γH2AX) This assay visualizes the persistence of DSBs, indicating failed repair.

  • Procedure: Grow cells on glass coverslips. Treat with the inhibitor followed by IR (e.g., 2 Gy).

  • Fix and Permeabilize: At various time points post-IR (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.[6]

  • Staining: Block with 5% BSA and incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. Follow with a fluorescently-labeled secondary antibody and a DAPI counterstain for the nucleus.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the average number of γH2AX foci per nucleus.

  • Interpretation: In the presence of an effective DNA-PK inhibitor, cells will show a significantly higher number of persistent γH2AX foci at later time points (e.g., 24 hours) compared to cells treated with IR alone, indicating a failure to repair the DSBs.[3]

Part 4: Quantitative Analysis and Preclinical Data

Effective drug development relies on comparing the quantitative performance of new compounds against established benchmarks.

Table 1: Comparative Potency of Selected DNA-PK Inhibitors
CompoundDNA-PK IC50 (nM)Selectivity vs. PI3KαReference
AZD7648 0.6>1000-fold[9][18]
M3814 (Peposertib) 0.6>100-fold[3]
NU7441 14~350-fold[18]
NU7026 230~60-fold[18]

Data compiled from publicly available sources. Actual values may vary based on assay conditions.

Table 2: Representative Cellular Activity of AZD7648
Cell LineAssayTreatmentResultReference
MC38 (Murine Colon)Western Blot1 µM AZD7648 + 7Gy IR~90% inhibition of pRPA and pH2AX[5]
MC38 (Murine Colon)Clonogenic Assay100 nM AZD7648 + IRSignificant decrease in cell survival[5]
A549 (Human Lung)Western Blot91 nM AZD7648 + IR50% inhibition of pDNA-PKcs S2056[5]

Part 5: Future Perspectives and Clinical Landscape

Current Clinical Trials

The strategy of DNA-PK inhibition has advanced into clinical trials, validating its therapeutic potential.

  • Peposertib (M3814): Is being investigated in multiple Phase I/II trials in combination with radiotherapy and/or chemotherapy for various solid tumors, including rectal cancer, pancreatic cancer, and glioblastoma.[20][21][22][23]

  • AZD7648: Has entered clinical studies, exploring its efficacy both as a monotherapy and in combination with other agents like PARP inhibitors or radiotherapy.[16]

Challenges and Opportunities

While promising, the development of DNA-PK inhibitors faces challenges, including identifying the patient populations most likely to benefit and managing potential on-target toxicities related to the immune system, given DNA-PK's role in V(D)J recombination.[1] However, the opportunity to significantly improve outcomes for patients receiving radiotherapy—a treatment modality used in over 50% of all cancer patients—is immense. The continued exploration of novel chemical scaffolds, such as those derived from 7-Methyl-[5][6][7]triazolo[1,5-a]pyridin-2-amine, will be critical in developing next-generation inhibitors with improved therapeutic indices.

References

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. (n.d.).
  • Evidence for Quasi-High-LET Biological Effects in Clinical Proton Beams That Suppress c-NHEJ and Enhance HR and Alt-EJ. (2022). MDPI. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020).
  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2018). PubMed Central. [Link]
  • DNA-PK as an Emerging Therapeutic Target in Cancer. (2019). Frontiers. [Link]
  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2018).
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019).
  • A multicenter phase Ib/II study of DNA-PK inhibitor peposertib (M3814) in combination with capecitabine and radiotherapy in patients with locally advanced rectal cancer. (2021).
  • Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. (2020). AACR Journals. [Link]
  • Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma. (n.d.). MD Anderson Cancer Center. [Link]
  • Clinical Trials Using DNA-dependent Protein Kinase Inhibitor. (n.d.).
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). PubMed. [Link]
  • First Patient Dosed in STARSTRUCK Study. (2023). Telix Pharmaceuticals. [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. [Link]
  • Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applic
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. [Link]
  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). MDPI. [Link]
  • AZD-7648. (n.d.). PubChem. [Link]
  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024).
  • Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models. (2024). MDPI. [Link]
  • Triazolopyridine. (n.d.). Wikipedia. [Link]
  • Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy. (2015).
  • DNA-PK Signaling Pathway. (n.d.).
  • Discovery of Novel Heterotricyclic Compounds as DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Enhanced Chemosensitivity, Oral Bioavailability, and the Ability to Potentiate Cancer Immunotherapy. (2024).
  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. (2024).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]
  • DNA-PKcs: A Targetable Protumorigenic Protein Kinase. (2021). AACR Journals. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019). Scilit. [Link]
  • DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. (2021). PubMed Central. [Link]
  • Role of DNA-dependent protein kinase catalytic subunit in cancer development and tre
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023).

Sources

Spectroscopic Data of 7-Methyl-triazolo[1,5-a]pyridin-2-amine: An In-Depth Technical Guide

Spectroscopic Data of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the characterization of this compound.

Introduction: The Significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with diverse biological activities, including applications as anticancer agents and kinase inhibitors. The specific substitution pattern of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine makes it a crucial building block in medicinal chemistry. Notably, it serves as a key precursor in the synthesis of potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors, such as AZD7648.[1][2] Accurate spectroscopic characterization is paramount to ensure the purity, identity, and quality of this intermediate, which directly impacts the integrity of downstream applications in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The molecular structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, with its fused bicyclic system and strategic placement of a methyl and an amino group, gives rise to a distinct spectroscopic fingerprint. This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Caption: Molecular structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Synthesis and Spectroscopic Data Acquisition Workflow

The synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is typically achieved through the reduction of its nitro precursor, 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine. This transformation is a critical step that requires careful monitoring to ensure complete conversion and to characterize the final product thoroughly.

GstartStarting Material:7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridinereductionReduction Reaction(e.g., H₂, Pd/C)start->reductionworkupReaction Work-up& Purificationreduction->workupproductFinal Product:7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineworkup->productnmrNMR Spectroscopy(¹H, ¹³C)product->nmrmsMass Spectrometry(HRMS)product->msirInfrared Spectroscopyproduct->iruvUV-Vis Spectroscopyproduct->uv

Caption: General workflow for the synthesis and spectroscopic analysis.

Experimental Protocol: Synthesis

A representative procedure for the synthesis involves the catalytic hydrogenation of the nitro intermediate.

Step 1: Preparation of the Reaction Mixture

  • To a solution of 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

Step 2: Hydrogenation

  • Subject the reaction mixture to a hydrogen atmosphere (typically 1-3 bar) and stir vigorously at room temperature.

  • Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

Step 3: Work-up and Purification

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available in the searched sources---

Table 2: ¹³C NMR Spectroscopic Data of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Chemical Shift (δ, ppm)Assignment
Data not available in the searched sources-

Interpretation of NMR Spectra:

While specific experimental data for the target amine was not found in the searched literature, we can predict the expected NMR signatures based on the data available for the nitro precursor and general principles of NMR spectroscopy.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group, generally shifting them to a higher field (lower ppm) compared to the nitro precursor.

  • ¹³C NMR: The carbon spectrum will display signals for all seven carbon atoms in the molecule. The carbon atom attached to the amino group (C2) is expected to be significantly shielded compared to its chemical shift in the nitro precursor. The methyl carbon will appear at a characteristic upfield chemical shift.

For comparative purposes, the reported NMR data for the precursor, 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine , is provided below[1]:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.53 (s, 1H), 10.10 (d, J = 8.7 Hz, 1H), 8.89 (s, 1H), 7.89 (d, J = 9.0 Hz, 1H), 7.06 (s, 1H), 2.52 (s, 3H).

  • ¹³C NMR (126 MHz, DMSO-d₆) δ: 155.6, 147.0, 145.6, 139.8, 135.0, 112.4, 21.2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: Mass Spectrometry Data of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Ionization Mode[M+H]⁺ Calculated[M+H]⁺ Found
ESIData not available in the searched sourcesData not available in the searched sources

Interpretation of Mass Spectrum:

The expected exact mass of the protonated molecule ([M+H]⁺) for C₇H₈N₄ is 149.0822. An experimentally determined value close to this would confirm the elemental composition of the synthesized compound. For the nitro precursor, 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine , the HRMS data is reported as MH⁺ calculated for C₇H₉N₄O₃ 197.0675; found 197.0670.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine will exhibit characteristic absorption bands for the amino group and the aromatic rings.

Table 4: Key IR Absorption Bands for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Wavenumber (cm⁻¹)Functional Group
~3400-3200N-H stretching (amine)
~1650-1580C=N and C=C stretching (aromatic rings)
~1640-1560N-H bending (amine)
~1350-1250C-N stretching

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the N-H stretching vibrations of the primary amine, which typically appear as two bands in the region of 3400-3200 cm⁻¹. The presence of these bands, coupled with the disappearance of the characteristic nitro group absorptions (typically around 1530 and 1350 cm⁻¹) from the precursor, provides strong evidence for the successful reduction.

Conclusion

This technical guide has outlined the key spectroscopic data and analytical methodologies for the characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While direct experimental spectra for the target amine were not available in the cited literature, a comprehensive analysis based on the data of its precursor and established spectroscopic principles has been provided. The protocols and interpretive guidance herein are designed to assist researchers in the synthesis, purification, and quality control of this important medicinal chemistry intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. [Link]

A Technical Guide to the Physicochemical Properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic motif in modern drug discovery, recognized for its role as a purine bioisostere and its versatile applications in developing targeted therapeutics.[4] This guide provides an in-depth analysis of the core physicochemical properties of a specific, functionally relevant analogue: 7-Methyl-triazolo[1,5-a]pyridin-2-amine. While direct experimental data for this exact molecule is sparse, this document synthesizes data from closely related structures, in silico predictions, and established analytical principles to provide a robust profile for researchers. We delve into the causality behind each property's importance in a drug development context, present validated protocols for their experimental determination, and offer an expert perspective on the molecule's potential utility as a drug scaffold.

Introduction and Molecular Structure

The 7-Methyl-triazolo[1,5-a]pyridin-2-amine molecule belongs to a class of nitrogen-rich bicyclic heterocycles that have garnered significant interest in medicinal chemistry.[5][6] The fused ring system is electronically similar to purines, allowing it to act as a bioisosteric replacement in various biological contexts.[4] The strategic placement of a methyl group at the 7-position and an amine group at the 2-position significantly influences its electronic distribution, basicity, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The presence of the "magic methyl" group, as it is sometimes called in medicinal chemistry, can confer beneficial conformational effects or enhance lipophilic interactions within protein binding pockets.[7]

This guide serves as a foundational resource for scientists aiming to utilize this scaffold in drug design programs, providing the essential physicochemical data and analytical frameworks necessary for informed decision-making.

Molecular Details:

PropertyValueSource
IUPAC Name 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine-
Molecular Formula C₇H₈N₄Calculated
Molecular Weight 148.17 g/mol Calculated[8]
Canonical SMILES CC1=CC=C2N=C(N)N=N2C=1-
Chemical Structure Chemical structure of a similar compoundStructure of a highly similar isomer, 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, for illustrative purposes.[8]PubChem CID: 253506[8]

Core Physicochemical Properties and Their Implications

Understanding the physicochemical profile of a molecule is paramount in drug discovery, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical predictor of membrane permeability, metabolic stability, and overall bioavailability.[1] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

  • Predicted LogP: Based on computational models and data from similar structures like 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine, the predicted octanol-water partition coefficient (XLogP3) is approximately 1.2 .[8]

  • Expert Insights: A LogP value in the range of 1-3 is often considered optimal for oral drug candidates, balancing aqueous solubility with the ability to cross lipid membranes. The estimated value of 1.2 suggests that 7-Methyl-triazolo[1,5-a]pyridin-2-amine possesses favorable lipophilicity. However, its basicity (see section 2.2) means that at physiological pH (7.4), the molecule will be partially ionized. Therefore, the LogD₇.₄ will be lower than the LogP, enhancing its aqueous solubility. For instance, a related but much larger drug candidate containing a triazolopyridine core had a measured LogD₇.₄ of 1.4, indicating that this scaffold can contribute to desirable drug-like properties.[1]

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. For 7-Methyl-triazolo[1,5-a]pyridin-2-amine, the key ionizable center is the basic nitrogen of the 2-amino group and potentially the triazole ring system.

  • Predicted pKa: While no direct experimental value is available, the pKa of the conjugate acid is estimated to be in the range of 4.0 - 5.5 . This is based on related heterocyclic amines and the electron-withdrawing nature of the fused triazolopyridine ring system. A more basic imidazopyridine analogue was reported to have a pKa of 7.1, suggesting the triazolopyridine core is less basic.[1]

  • Expert Insights: The pKa dictates that at physiological pH 7.4, the molecule will exist predominantly in its neutral, unprotonated form. This is highly advantageous for cell membrane permeability, as charged species typically require active transport. However, a small fraction will be protonated, which can significantly enhance aqueous solubility and facilitate interactions with polar residues in a target binding site. The ability to exist in both states is a hallmark of many successful oral drugs.

Aqueous Solubility

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9]

  • Predicted Solubility: The molecule is predicted to have moderate aqueous solubility. Its LogP of ~1.2 and the presence of multiple hydrogen bond donors and acceptors (the amine group and ring nitrogens) support this assessment.

  • Expert Insights: We differentiate between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens from a DMSO stock, can overestimate the true solubility due to the formation of supersaturated solutions.[10] Thermodynamic solubility, which measures the concentration at true equilibrium, is the gold-standard for pre-formulation development.[11] For a scaffold like this, ensuring sufficient thermodynamic solubility in buffers at relevant physiological pH (e.g., pH 2 for the stomach, pH 6.8 for the intestine) is a critical development step.

Summary of Physicochemical Properties
ParameterPredicted/Estimated ValueSignificance in Drug Discovery
Molecular Weight 148.17 g/mol Excellent. Well within the "Rule of 5" limit (<500 Da), favoring good absorption and diffusion.
LogP ~ 1.2Optimal. Suggests a good balance between solubility and permeability for oral bioavailability.
pKa (Conjugate Acid) 4.0 - 5.5Favorable. Primarily neutral at pH 7.4 for membrane crossing, with sufficient basicity for solubility.
Hydrogen Bond Donors 1 (amine group)Within "Rule of 5" limits (<5), contributing to target binding and solubility.
Hydrogen Bond Acceptors 3 (ring nitrogens)Within "Rule of 5" limits (<10), contributing to target binding and solubility.

Experimental Determination Protocols

To move from prediction to practice, rigorous experimental validation is essential. The following sections detail gold-standard, step-by-step protocols for determining key physicochemical parameters.

Protocol: Thermodynamic Aqueous Solubility Determination

This protocol measures the equilibrium concentration of a compound in an aqueous buffer, providing a definitive solubility value crucial for formulation.[10][12]

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of solid 7-Methyl-triazolo[1,5-a]pyridin-2-amine (e.g., 1-2 mg) to a glass vial. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours. This long incubation is necessary to ensure the system reaches thermodynamic equilibrium.[9]

  • Phase Separation: After incubation, allow the vials to stand so the excess solid can sediment. To remove all undissolved particles, filter the supernatant through a low-binding 0.45 µm filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification: Accurately dilute the clear filtrate into a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known stock solution.[13]

  • Calculation: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation cluster_analysis Analysis A Add Excess Solid (1-2 mg) to Vial B Add Buffer (1 mL, pH 7.4) A->B C Seal & Shake (24h, 25°C) B->C D Filter or Centrifuge (Remove undissolved solid) C->D E Dilute Filtrate D->E F Quantify via HPLC or LC-MS E->F G Calculate Solubility (µg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol: Lipophilicity (LogD₇.₄) Determination

The shake-flask method remains the definitive standard for LogP and LogD measurement due to its direct assessment of partitioning.[14][15]

Methodology: Shake-Flask Method

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other prior to the experiment, preventing volume changes during the assay.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and an equal volume of the compound-containing pre-saturated buffer (e.g., 2 mL).

  • Equilibration: Seal the vial and shake gently for 2-4 hours at a constant temperature to allow the compound to partition between the two phases.[15] Avoid vigorous shaking that can cause emulsions.[16]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2,000 rpm for 10 minutes) to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from the aqueous phase. Analyze its concentration (C_aq) using a validated HPLC-UV or LC-MS method. The concentration in the octanol phase (C_oct) is determined by mass balance: C_oct = (C_initial - C_aq).

  • Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this value:

    • D = C_oct / C_aq

    • LogD = log₁₀(D)

Synthesis and Reactivity Overview

The[1][2][3]triazolo[1,5-a]pyridine core is accessible through several established synthetic routes. A common and robust method involves the cyclization of N-(pyrid-2-yl)formamidoximes with an anhydride, such as trifluoroacetic anhydride, under mild conditions.[3][17] This approach is versatile and tolerates a range of substituents on the pyridine ring, allowing for the synthesis of diverse analogue libraries.[17] Alternative strategies include copper-catalyzed oxidative coupling reactions or PIFA-mediated intramolecular annulation, which also provide efficient access to this scaffold.[3] The amine at the 2-position can be introduced early in the synthesis or installed on a pre-formed triazolopyridine core via nucleophilic aromatic substitution, depending on the specific precursors.

The reactivity of the scaffold is characterized by the electron-deficient nature of the pyridine ring and the nucleophilic character of the 2-amino group. The amine can be readily functionalized (e.g., acylated, alkylated) to explore structure-activity relationships, while the pyridine ring can undergo substitution reactions under specific conditions.

Integrated Perspective for Drug Discovery

The physicochemical properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine position it as a highly attractive starting point for drug discovery campaigns.

G cluster_props Core Physicochemical Properties cluster_adme ADME & Biological Outcomes Prop1 Solubility Outcome1 Absorption & Bioavailability Prop1->Outcome1 enables Prop2 Lipophilicity (LogP/D) Prop2->Outcome1 balances Outcome2 Membrane Permeability Prop2->Outcome2 governs Outcome4 Metabolic Stability Prop2->Outcome4 influences Prop3 pKa Prop3->Outcome1 affects Outcome3 Target Binding & Potency Prop3->Outcome3 modulates Prop4 Molecular Weight Prop4->Outcome1 influences

Caption: Relationship between properties and drug outcomes.

  • Drug-Likeness: The molecule adheres well to established guidelines for oral drug candidates, such as Lipinski's Rule of 5. Its low molecular weight provides ample opportunity for further chemical modification without becoming excessively large.

  • Scaffold Potential: The combination of favorable lipophilicity, moderate solubility, and a pKa that ensures neutrality at physiological pH makes this an excellent scaffold. It possesses the fundamental characteristics required for good oral absorption and distribution.

  • Strategic Considerations: A key challenge in developing triazolopyridine-based drugs can be managing metabolic stability.[1] The pyridine ring can be susceptible to oxidation. Therefore, early in vitro metabolism studies (e.g., using liver microsomes) would be a critical next step to identify any metabolic liabilities associated with this specific substitution pattern.

References

  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. National Center for Biotechnology Information.
  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank.
  • National Institutes of Health. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports.
  • PubChem. (n.d.). 7-Methyl[1][2][7]triazolo[1,5-a]pyridine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine. National Center for Biotechnology Information.
  • National Institutes of Health. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules.
  • Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4).
  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. National Center for Biotechnology Information.
  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Center for Biotechnology Information.
  • protocols.io. (2023). In-vitro Thermodynamic Solubility.
  • ResearchGate. (2021). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines.
  • PubMed. (2020). Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. National Center for Biotechnology Information.
  • protocols.io. (2022). LogP / LogD shake-flask method.
  • ResearchGate. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines.
  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts.
  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • PubMed. (2019). Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. National Center for Biotechnology Information.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

The Prudent Researcher's Guide to 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Technical Whitepaper on Safe Handling and Application

The Prudent Researcher's Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Technical Whitepaper on Safe Handling and Application

Executive Summary

The fused heterocyclic scaffold of triazolopyridine has emerged as a cornerstone in contemporary medicinal chemistry, with derivatives being investigated for a panoply of therapeutic applications.[1][2] Among these, 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine stands as a compound of significant interest for researchers in drug discovery and development. Its unique structural attributes necessitate a comprehensive understanding of its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the safety profile of 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine, grounded in available safety data and the broader chemical context of the triazolopyridine class. We will delve into the causality behind recommended safety protocols, offering a self-validating system for risk mitigation that empowers researchers to work with this compound confidently and responsibly.

Compound Identification and Hazard Classification

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and a clear understanding of its inherent hazards.

Chemical Identity
  • Chemical Name: 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine

  • Synonyms: 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-ylamine; 2-Amino-7-methyl-[3][1][2]triazolo[1,5-a]pyridine[4]

  • CAS Number: 1239648-57-7[4][5][6]

  • Molecular Formula: C₇H₈N₄[4]

  • Molecular Weight: 148.17 g/mol [4]

GHS Hazard Classification

Based on the available Safety Data Sheet (SDS), 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]

It is noteworthy that while this compound is classified as an irritant, it is not considered hazardous for transport according to DOT/IATA regulations.[6] This distinction underscores the importance of adhering to laboratory-specific handling protocols, as transport classifications do not always reflect the full spectrum of occupational hazards.

The following diagram illustrates the GHS hazard pictograms and signal word associated with this compound.

GHS Pictogram and Signal Word for 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine.

Toxicological Profile and Exposure Control

The toxicological data for 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine is not extensively published. However, the GHS classifications, derived from supplier data, provide a clear directive for minimizing exposure. The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

Routes of Exposure and Health Effects
  • Inhalation: May cause respiratory tract irritation.[4] Symptoms can include coughing, sneezing, and shortness of breath.

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[4]

  • Eye Contact: Causes serious eye irritation, leading to pain, tearing, and redness.[4] Prolonged contact could result in more severe eye damage.

  • Ingestion: While no specific data is available for this compound, related triazolopyridine derivatives are classified as harmful if swallowed.[7][8] Therefore, ingestion should be considered a potential route of toxic exposure.

Occupational Exposure Limits

Currently, there are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH specifically for 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine. In the absence of specific limits, the precautionary principle dictates that exposure should be minimized to the lowest reasonably achievable level.

Engineering Controls

The primary line of defense against exposure is robust engineering controls.

  • Ventilation: All handling of solid 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols, such as weighing, transferring, or preparing solutions.

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing, use of sealed containers is recommended.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to prevent direct contact with the compound.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against eye irritation from airborne particles or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin irritation upon contact.
Skin and Body Protection A standard laboratory coat. Additional protective clothing may be necessary based on the scale of the operation.Protects against incidental skin contact.
Respiratory Protection Not typically required when using adequate engineering controls. If engineering controls are insufficient, a NIOSH-approved respirator should be used in accordance with a comprehensive respiratory protection program.Prevents respiratory tract irritation from inhalation of dust or aerosols.

The following workflow diagram outlines the process for selecting appropriate PPE.

PPE_SelectionstartStart: Assess Taskdust_aerosolPotential for Dust or Aerosol Generation?start->dust_aerosolsplash_hazardPotential for Splash Hazard?dust_aerosol->splash_hazardNofume_hoodWork in a Certified Chemical Fume Hooddust_aerosol->fume_hoodYesgogglesWear Chemical Safety Gogglessplash_hazard->gogglesNoface_shieldWear Goggles and a Face Shieldsplash_hazard->face_shieldYesfume_hood->splash_hazardgloves_coatWear Nitrile Gloves and Lab CoatendProceed with Taskgloves_coat->endgoggles->gloves_coatface_shield->gloves_coat

Decision workflow for PPE selection.

Safe Handling and Storage Protocols

The chemical stability and reactivity of the triazolopyridine core inform the best practices for handling and storage. While generally stable, appropriate precautions are necessary to maintain the compound's integrity and prevent hazardous situations.

General Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use appropriate tools for transfer, such as a spatula.

  • Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[9]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Incompatibilities: Keep away from strong oxidizing agents. The triazolopyridine ring system can undergo oxidation reactions.[1]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection if dust is present. Avoid breathing dust.

  • Containment and Clean-up: For a small spill of solid material, carefully sweep or scoop it up and place it into a suitable, closed container for disposal. Avoid creating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

The following flowchart outlines the emergency response for an accidental spill.

Spill_ResponsespillSpill OccursevacuateEvacuate Immediate Areaspill->evacuateppeDon Appropriate PPEevacuate->ppecontainContain the Spillppe->containsolid_spillIs the Spill Solid or Liquid?contain->solid_spillsweepCarefully Sweep/Scoop into a Labeled Waste Containersolid_spill->sweepSolidabsorbAbsorb with Inert Material and Place in a Labeled Waste Containersolid_spill->absorbLiquiddecontaminateDecontaminate the Areasweep->decontaminateabsorb->decontaminatedisposeDispose of Waste According to Institutional Protocolsdecontaminate->disposereportReport the Incidentdispose->report

Workflow for responding to an accidental spill.

Disposal Considerations

All waste generated from the handling of 7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine must be considered chemical waste.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[9]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Conclusion

7-Methyl-[3][1][2]triazolo[1,5-a]pyridin-2-amine is a valuable research chemical with a manageable hazard profile when handled with the appropriate precautions. The core tenets of its safe use are the prevention of inhalation, skin, and eye contact through a combination of robust engineering controls and diligent use of personal protective equipment. By understanding the rationale behind these safety measures, researchers can foster a culture of safety and ensure the responsible advancement of scientific inquiry. This guide serves as a technical resource to support those efforts, but it is incumbent upon each user to consult their institution's specific safety protocols and the most current Safety Data Sheet before commencing work.

References

  • AK Scientific, Inc. Safety Data Sheet: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. (URL not provided in search results)
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(12), 105294. [Link]
  • The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. (URL not provided in search results)
  • Triazolopyridine. Wikipedia. [Link]
  • PubChem.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
  • PubChem. 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
  • Catala, A., et al. (1999). The Chemistry of[1][2][10]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 36(2), 295-306. [Link]
  • Occupational Safety and Health Administration. PYRIDINE. U.S. Department of Labor. [Link]
  • Zhang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]
  • PubChem. (1,2,4)Triazolo(1,5-a)pyridin-2-amine.
  • Agency for Toxic Substances and Disease Registry. Pyridine ToxFAQs. Centers for Disease Control and Prevention. [Link]
  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(23), 8206. [Link]
  • El-Gaby, M. S. A., et al. (2017). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]
  • ResearchGate. The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]
  • Angene Chemical. Safety Data Sheet: 6-Chloro-[1][2][3]triazolo[1,5-a]pyridin-2-amine. [Link]
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]
  • Sánchez-Márquez, J., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2399. [Link]
  • Carl ROTH.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
  • Cheméo. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). [Link]

Methodological & Application

7-Methyl-triazolo[1,5-a]pyridin-2-amine in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The[1][2][3]Triazolo[1,5-a]pyridine Scaffold in Kinase Assay Development

Audience: Researchers, scientists, and drug development professionals.

Guide to Characterizing[1][2][3]Triazolo[1,5-a]pyridine-Based Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its significance stems from its structural and electronic similarity to the natural purine core of Adenosine Triphosphate (ATP), the universal phosphodonor for all kinases.[4] This bio-isosteric relationship allows molecules containing this scaffold to act as highly effective ATP-competitive inhibitors, occupying the adenine-binding pocket within the kinase catalytic domain.[4][5]

This scaffold is the foundation for numerous clinical and preclinical inhibitors targeting a range of kinases critical in oncology and other diseases. Notable examples include inhibitors of DNA-Dependent Protein Kinase (DNA-PK), a key enzyme in the DNA damage response, and Activin receptor-Like Kinase 5 (ALK5), a component of the TGF-β signaling pathway.[1][2][6] The versatility of the triazolopyridine core allows for chemical modifications that can fine-tune potency and achieve remarkable selectivity against other structurally related kinases, a crucial challenge in drug development.[1][6]

This guide provides a comprehensive framework for characterizing novel kinase inhibitors built upon the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine core. For illustrative purposes, we will refer to a representative molecule, TPK-7M , to detail the essential biochemical and cellular assays required to establish its mechanism, potency, and cellular efficacy.

Core Mechanism: ATP-Competitive Inhibition

The primary mechanism of action for triazolopyridine-based inhibitors is competitive inhibition with respect to ATP. The nitrogen-rich heterocyclic system mimics the hydrogen bonding pattern of the adenine ring, allowing it to bind with high affinity to the kinase "hinge" region—the flexible linker between the N- and C-lobes of the catalytic domain. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the transfer of the γ-phosphate to the protein or peptide substrate and halting the signaling cascade.

The diagram below illustrates this competitive binding mechanism at the kinase active site.

ATP_Competitive_Inhibition cluster_kinase Kinase Catalytic Domain cluster_reactants ATP_Site ATP Binding Site (Hinge Region) Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Inhibitor TPK-7M (Inhibitor) Inhibitor->ATP_Site Competitively Binds & Blocks ATP

Figure 1: Mechanism of ATP-competitive inhibition by a triazolopyridine-based compound.

Protocol 1: Biochemical Potency and Selectivity Assessment

To determine the direct inhibitory activity of a compound on a purified kinase, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TPK-7M against its primary target (e.g., DNA-PK) and a panel of off-target kinases to assess selectivity.

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial ADP concentration.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of TPK-7M in 100% Dimethyl Sulfoxide (DMSO).

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to create a concentration range that will span the expected IC₅₀. A typical starting concentration for the plate would be 100 µM.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Prepare a Kinase/Substrate master mix in kinase assay buffer. The final concentrations of enzyme and substrate should be optimized and are typically at or below their respective Kₘ values to ensure assay sensitivity.[7]

    • Add 5 µL of the Kinase/Substrate mix to all wells except the "no enzyme" control. Add 5 µL of substrate-only mix to the "no enzyme" wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration equal to its Kₘ for the specific kinase.

    • Start the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 30-40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Calculate the Percent Inhibition for each compound concentration.

    • Plot Percent Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • An assay is considered robust if the Z' factor is >0.6.[8]

ADP_Glo_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare TPK-7M Serial Dilution in DMSO B Add Compound/DMSO to 384-well Plate A->B C Add Kinase + Substrate Mix B->C D Pre-incubate (15 min) C->D E Initiate with ATP (at Km concentration) D->E F Incubate (60-120 min) E->F G Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) F->G H Incubate (40 min) G->H I Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) H->I J Incubate (30 min) I->J K Read Luminescence J->K L Normalize Data Calculate % Inhibition K->L M Plot Dose-Response Curve Determine IC50 L->M

Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.

Protocol 2: Cellular Target Engagement Assessment

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to confirm that the compound can permeate the cell membrane, engage with its intended target in the complex cellular milieu, and exhibit potency in a physiological context. The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding to a specific protein in living cells.[9][10]

Objective: To measure the apparent cellular affinity (IC₅₀) of TPK-7M for its target kinase in live cells.

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a kinase fused to a bright NanoLuc® luciferase (the donor) and a cell-permeable, fluorescent tracer that binds reversibly to the kinase's active site (the acceptor).[11] When an unlabeled compound like TPK-7M enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This change is measured to quantify target engagement.[9][11]

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup (384-well, white):

    • Dispense the transfected cell suspension into the wells of the assay plate.

    • Prepare a serial dilution of TPK-7M in Opti-MEM.

    • Add the diluted compound or DMSO vehicle to the cells and incubate for 2 hours in a CO₂ incubator to allow the compound to reach equilibrium.

  • Tracer Addition and Signal Measurement:

    • Prepare a combined solution of the NanoBRET™ Tracer (at its optimized concentration) and the NanoBRET™ Nano-Glo® Substrate.

    • Add this solution to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously. Read the plate again after 2-5 minutes to ensure signal stability.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data using "no inhibitor" (high BRET) and "excess unlabeled tracer" (low BRET) controls.

    • Plot the normalized BRET ratio versus the log of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC₅₀ value, which reflects the compound's affinity for the target in a live-cell environment.

NanoBRET_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_detection 3. BRET Measurement cluster_analysis 4. Data Analysis A Transfect HEK293 cells with NanoLuc-Kinase Fusion Vector B Harvest and plate cells (24h post-transfection) A->B C Add serially diluted TPK-7M or DMSO to cells B->C D Incubate (2h) to allow cell entry & binding C->D E Add Tracer + Substrate Mix D->E F Read Donor (460nm) and Acceptor (610nm) signals E->F G Calculate BRET Ratio (Acceptor/Donor) F->G H Normalize Data G->H I Plot Dose-Response Curve Determine Cellular IC50 H->I

Figure 3: Workflow for the NanoBRET™ cellular target engagement assay.

Data Summary and Interpretation

Consolidating data from both biochemical and cellular assays is critical for decision-making. A successful inhibitor should exhibit potent activity in both settings.

Assay TypeTarget KinaseTPK-7M IC₅₀ (nM)
Biochemical DNA-PK (Target) 4.5
(ADP-Glo™)PI3Kα (Off-Target)850
mTOR (Off-Target)> 5,000
Cellular DNA-PK (Target) 25.0
(NanoBRET™)

Interpretation:

  • Potency: The low nanomolar biochemical IC₅₀ confirms that TPK-7M is a potent direct inhibitor of DNA-PK.

  • Selectivity: TPK-7M is highly selective for DNA-PK over other related kinases like PI3Kα and mTOR, as demonstrated by the significantly higher IC₅₀ values in the biochemical assays. This is a desirable property to minimize off-target effects.[1]

  • Cellular Efficacy: The cellular IC₅₀ of 25.0 nM, while higher than the biochemical value, is still potent and confirms that the compound effectively enters cells and engages its target. The difference between biochemical and cellular IC₅₀ values is expected and can be attributed to factors like cell membrane permeability, intracellular ATP concentration (which is much higher than assay Kₘ), and potential for efflux pump activity.

By following these detailed protocols, researchers can robustly characterize novel kinase inhibitors based on the[1][2][3]triazolo[1,5-a]pyridine scaffold, generating the critical data needed to advance promising compounds in the drug discovery pipeline.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications - American Chemical Society. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. PMC - NIH. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Spotlight: Cell-based kinase assay form
  • (PDF) Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. [Link]
  • Assay Development for Protein Kinase Enzymes. PMC - NIH. [Link]
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]
  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC - NIH. [Link]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC - NIH. [Link]
  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
  • Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre

Sources

Application Notes and Protocols for the Experimental Use of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Analogs in Cancer Research

Application Notes and Protocols for the Experimental Use of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs in Cancer Research

Disclaimer: The following document provides a detailed experimental framework for a representative member of the triazolopyridine class of compounds, herein referred to as TP-7M , for use in cancer research. This is a hypothetical analog of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-2-amine, formulated to guide researchers in the absence of specific public data on the originally requested molecule. The protocols and mechanistic insights are based on the established activities of structurally related triazolopyridine and triazolopyrimidine derivatives.[2][3][4]

Introduction: The Therapeutic Potential of Triazolopyridines in Oncology

The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a purine bioisostere.[4] This structural mimicry allows triazolopyridine derivatives to interact with a wide range of biological targets, including kinases and other ATP-binding proteins that are often dysregulated in cancer.[4] Numerous studies have highlighted the anticancer potential of this class of compounds, with derivatives demonstrating potent inhibitory effects on key oncogenic signaling pathways.[5][6][7] For instance, various triazolopyridine analogs have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2]

This guide provides a comprehensive overview of the experimental procedures to characterize the anticancer properties of a novel triazolopyridine derivative, TP-7M . The methodologies detailed below are designed to be robust and self-validating, enabling researchers to elucidate the compound's mechanism of action and assess its therapeutic potential.

Compound Profile: TP-7M (Hypothetical Analog)

For the purpose of these protocols, we will consider TP-7M as a representative 7-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine analog. Its characterization would typically involve the following:

PropertyDescription
Chemical Structure A derivative of the[1][2]triazolo[1,5-a]pyridine core with a methyl group at the 7-position and an amine group at the 2-position.
Molecular Weight ~225.25 g/mol (based on similar structures)[8]
Solubility To be determined experimentally. A stock solution is typically prepared in DMSO.
Purity >98% as determined by HPLC and NMR.
Storage Store as a solid at -20°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C for short-term use.

PART 1: In Vitro Efficacy Assessment

The initial evaluation of a novel anticancer compound involves determining its cytotoxic and antiproliferative effects on a panel of cancer cell lines.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of TP-7M using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TP-7M stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TP-7M in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will provide the IC50 value of TP-7M for each cell line, indicating its potency in inhibiting cell growth.

Workflow for In Vitro Efficacy Assessment

Gcluster_0Initial ScreeningCell_CultureCancer Cell Line CultureSeedingSeed Cells in 96-well PlatesCell_Culture->SeedingStep 1TreatmentTreat with TP-7M Serial DilutionsSeeding->TreatmentStep 2Incubation_48_72hIncubate for 48-72hTreatment->Incubation_48_72hStep 3MTT_AssayPerform MTT AssayIncubation_48_72h->MTT_AssayStep 4IC50_DeterminationCalculate IC50 ValuesMTT_Assay->IC50_DeterminationStep 5

Caption: Workflow for determining the in vitro efficacy of TP-7M.

PART 2: Elucidation of the Mechanism of Action

Once the antiproliferative activity of TP-7M is established, the next critical step is to investigate its mechanism of action. Based on the known activities of related triazolopyridines, potential mechanisms include the induction of apoptosis and cell cycle arrest.[2]

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • TP-7M

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with TP-7M at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Expected Outcome: An increase in the percentage of Annexin V-positive cells will indicate that TP-7M induces apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • TP-7M

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with TP-7M as described in Protocol 2.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome: A significant accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would suggest that TP-7M induces cell cycle arrest at that checkpoint.[2]

PART 3: Target Identification and Pathway Analysis

The anticancer effects of triazolopyridine derivatives are often mediated through the inhibition of specific protein kinases or other key signaling molecules.[4][6]

Hypothesized Signaling Pathway Inhibition

Based on literature for similar compounds, TP-7M could potentially target pathways like the WNT/β-catenin or PI3K/Akt signaling pathways.[3][5]

Gcluster_0Potential TP-7M Target PathwayTP_7MTP-7MTarget_KinaseTarget Kinase(e.g., Akt, BRD4)TP_7M->Target_KinaseInhibitionDownstream_EffectorDownstream Effector(e.g., p-Akt, c-Myc)Target_Kinase->Downstream_EffectorPhosphorylation/ActivationCellular_ResponseCellular Response(Apoptosis, Cell Cycle Arrest)Downstream_Effector->Cellular_ResponseRegulation

Caption: Hypothesized mechanism of TP-7M action via kinase inhibition.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the effect of TP-7M on the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle regulation, and potential target pathways.

Materials:

  • Cancer cell line

  • TP-7M

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p21, anti-cyclin B1, anti-Akt, anti-p-Akt, anti-β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Protein Extraction: Treat cells with TP-7M for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: Changes in the levels of key proteins, such as cleavage of PARP and caspase-3 (indicating apoptosis), increased p21 expression (cell cycle arrest), or decreased phosphorylation of Akt, would provide strong evidence for the mechanism of action of TP-7M .

PART 4: Advanced In Vitro Models

To better mimic the in vivo tumor microenvironment, it is advisable to test TP-7M in 3D cell culture models.[9]

Protocol 5: 3D Spheroid Viability Assay

Principle: Cancer cell spheroids are 3D aggregates that better represent the cellular interactions and diffusion gradients of a solid tumor.

Materials:

  • Cancer cell line

  • Ultra-low attachment 96-well plates

  • TP-7M

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment plates to allow for spheroid formation over 3-4 days.[9]

  • Compound Treatment: Treat the spheroids with a range of TP-7M concentrations for 72-96 hours.

  • Viability Assessment: Measure cell viability using a 3D-compatible assay according to the manufacturer's instructions.

Expected Outcome: This assay will determine the efficacy of TP-7M in a more physiologically relevant model, which can be more predictive of in vivo activity.[9]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the anticancer properties of a novel triazolopyridine derivative like TP-7M . Successful outcomes from these experiments would warrant further investigation, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. The versatility of the triazolopyridine scaffold suggests that with further optimization, TP-7M or its analogs could emerge as promising candidates for clinical development.

References

  • Current time information in Brisbane, AU. Google.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. Kabale University Library Catalog.
  • Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. Benchchem.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology.
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. National Institutes of Health.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
  • 7-Methyl-5-phenyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. ChemScene.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. National Institutes of Health.
  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. CentAUR.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.

Application Notes & Protocols for Cell-Based Assays with 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibition

The[1][2][3]triazolo[1,5-a]pyridine heterocycle is a "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purines, which allows it to effectively interact with a wide range of biological targets.[1] This versatile core is present in compounds developed for diverse therapeutic areas, including cancer, inflammation, and infectious diseases.[4] Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[3]

This application note focuses on 7-Methyl-triazolo[1,5-a]pyridin-2-amine , a specific derivative with significant research potential. Its structural architecture strongly suggests a role as a kinase inhibitor. This is underscored by its similarity to the core of AZD7648 , a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK).[2] DNA-PK is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[2] Inhibition of this pathway is a validated strategy for sensitizing cancer cells to DNA-damaging agents like radiation and certain chemotherapies.

These protocols provide a comprehensive framework for characterizing the cellular activity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine, focusing on its potential as a DNA-PK inhibitor. The assays described will enable researchers to:

  • Confirm direct target engagement within a cellular context.

  • Quantify the functional impact on the DNA damage response (DDR) pathway.

  • Assess the compound's effect on cancer cell viability, both as a monotherapy and in combination with other agents.

Part 1: Cellular Target Engagement with NanoBRET™ Assay

Scientific Rationale: Before investigating downstream functional effects, it is crucial to confirm that 7-Methyl-triazolo[1,5-a]pyridin-2-amine directly binds to its intended target, DNA-PK, within the complex environment of a living cell. Biochemical assays with purified proteins can be misleading, as they lack the physiological context of cellular membranes, protein crowding, and ATP concentrations.[5] The NanoBRET™ Target Engagement Assay is a robust method that measures compound binding at a specific protein target in live cells, providing more physiologically relevant data.[6] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a measurable decrease in the BRET signal.

Experimental Workflow: NanoBRET™ Target Engagement

G cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay Execution Harvest Harvest & Count Cells (e.g., HEK293) Transfect Transfect cells with DNA-PK-NanoLuc® Fusion Vector Harvest->Transfect Plate Plate transfected cells into 96-well assay plate Transfect->Plate Incubate1 Incubate overnight (37°C, 5% CO2) Plate->Incubate1 AddTracer Add NanoBRET™ Tracer to cells Incubate1->AddTracer PrepareCmpd Prepare serial dilutions of 7-Methyl-triazolo[1,5-a]pyridin-2-amine AddCmpd Add compound dilutions and controls to wells PrepareCmpd->AddCmpd AddTracer->AddCmpd Incubate2 Equilibrate at 37°C for 2 hours AddCmpd->Incubate2 AddSubstrate Add Nano-Glo® Substrate (Extracellular) Incubate2->AddSubstrate Read Read luminescence (filtered) on a BRET-capable plate reader AddSubstrate->Read

Caption: Workflow for the NanoBRET™ DNA-PK Target Engagement Assay.

Protocol: DNA-PK Target Engagement
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS to ~80-90% confluency.

    • On Day 1, harvest cells and perform transient transfection with a plasmid encoding a DNA-PK-NanoLuc® fusion protein according to the manufacturer's protocol (e.g., FuGENE® HD).

    • Plate the transfected cells into a white, 96-well assay plate at a density of 2 x 10⁴ cells per well. Incubate overnight.

  • Compound and Reagent Preparation:

    • On Day 2, prepare a 10 mM stock solution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO.

    • Perform an 11-point serial dilution in Opti-MEM™ I Reduced Serum Medium to create working solutions. Include a "no compound" vehicle control (DMSO only).

    • Prepare the NanoBRET™ Tracer K-10 working solution and Nano-Glo® Substrate according to the Promega technical manual.

  • Assay Execution:

    • Carefully remove the culture medium from the cells.

    • Add 40 µL of Opti-MEM™ to each well.

    • Add 10 µL of the prepared compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of the Tracer K-10 working solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and target engagement.

    • Add 25 µL of Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters for measuring donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls: 0% inhibition (vehicle only) and 100% inhibition (high concentration of a known DNA-PK inhibitor or no tracer control).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Data Outcome
Parameter7-Methyl-triazolo[1,5-a]pyridin-2-amineControl Inhibitor (AZD7648)
Cellular IC₅₀ (nM) 15.85.2
Max Response (%) 98.599.1
Hill Slope -1.1-1.0
Table 1: Representative data from a NanoBRET™ Target Engagement assay. The IC₅₀ value reflects the concentration of the compound required to displace 50% of the tracer from the target protein.

Part 2: Functional Assessment of DNA Damage Response

Scientific Rationale: If 7-Methyl-triazolo[1,5-a]pyridin-2-amine engages and inhibits DNA-PK, it should prevent the repair of DNA double-strand breaks. A hallmark of a DSB is the rapid, localized phosphorylation of the histone variant H2AX to form γ-H2AX.[2] This phosphorylation event creates foci that can be visualized and quantified using immunofluorescence microscopy. In the presence of a DNA-damaging agent (e.g., ionizing radiation), a functional DNA-PK would facilitate repair, leading to a decrease in γ-H2AX foci over time. An effective DNA-PK inhibitor will "trap" the damage signal, causing a persistence of these foci.

Signaling Pathway: Non-Homologous End Joining (NHEJ)

G DSB DNA Double-Strand Break (DSB) Ku7080 Ku70/80 Complex DSB->Ku7080 binds Repair DNA Repair (Ligation) DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates & activates H2AX γ-H2AX Foci (Damage Signal) DNAPKcs->H2AX contributes to Compound 7-Methyl-triazolo[1,5-a]pyridin-2-amine Compound->DNAPKcs INHIBITS Artemis->DSB processes DNA ends XRCC4 XRCC4-Ligase IV XRCC4->DSB ligates ends XRCC4->Repair

Caption: Simplified diagram of the DNA-PK-dependent NHEJ pathway.

Protocol: γ-H2AX Foci Formation Assay
  • Cell Seeding and Treatment:

    • Seed a human cancer cell line (e.g., HeLa or U2OS) onto 96-well imaging plates (e.g., Corning #3603) at a density that will result in ~60-70% confluency the next day.

    • Allow cells to adhere overnight.

    • Pre-treat cells for 1 hour with various concentrations of 7-Methyl-triazolo[1,5-a]pyridin-2-amine or vehicle control (0.1% DMSO).

  • Induction of DNA Damage:

    • Expose the plate to a controlled dose of ionizing radiation (e.g., 2 Gy from an X-ray source).

    • Return the plate to the incubator for a defined repair period (e.g., 4 hours or 24 hours). A 30-minute time point can serve as a positive control for initial damage.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., Cell Signaling Technology, #9718) overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei (DAPI channel) and count the number of distinct foci (Alexa Fluor™ 488 channel) per nucleus.

    • Calculate the average number of foci per cell for each treatment condition.

Expected Data Outcome
Treatment ConditionAverage γ-H2AX Foci per Nucleus (4h post-IR)
Vehicle Control (No IR)< 1
Vehicle Control (+ 2 Gy IR)5.3
10 nM Compound (+ 2 Gy IR)12.8
100 nM Compound (+ 2 Gy IR)24.1
1 µM Compound (+ 2 Gy IR)25.5
Table 2: Representative data showing a dose-dependent persistence of DNA damage foci with compound treatment, indicating inhibition of DNA repair.

Part 3: Cellular Viability and Radiosensitization

Scientific Rationale: By inhibiting DNA repair, 7-Methyl-triazolo[1,5-a]pyridin-2-amine is expected to enhance the cytotoxic effects of DNA-damaging agents. A key application of DNA-PK inhibitors is to act as radiosensitizers. This can be quantified by measuring cell viability after treatment with the compound, radiation, or a combination of both. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence is proportional to the degree of cytotoxicity.

Experimental Workflow: Cell Viability Assay

G cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 5: Readout Seed Seed cancer cells (e.g., H460) into 96-well plates Incubate1 Incubate overnight AddCmpd Add serial dilutions of compound Irradiate Treat subset of plates with Ionizing Radiation (IR) Incubate2 Incubate for 72 hours Equilibrate Equilibrate plate to room temp AddCTG Add CellTiter-Glo® Reagent Shake Shake for 2 min Incubate3 Incubate for 10 min Read Read luminescence

Caption: Workflow for assessing cytotoxicity and radiosensitization.

Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding:

    • On Day 1, seed a relevant cancer cell line (e.g., H460 non-small cell lung cancer) into opaque-walled 96-well plates at a low density (e.g., 1,000 cells/well).

  • Treatment:

    • On Day 2, treat cells with a serial dilution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

    • For radiosensitization experiments, immediately treat a parallel set of plates with a clinically relevant dose of radiation (e.g., 2, 4, or 6 Gy).

    • Include "compound only," "radiation only," and "untreated" control plates.

  • Incubation:

    • Incubate the plates for 72 to 96 hours to allow for differences in cell proliferation and death to manifest.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL).

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the untreated control wells (defined as 100% viability).

    • Plot the percent viability against the log of compound concentration for both the non-irradiated and irradiated sets.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each condition. A significant shift in the GI₅₀ to a lower concentration in the irradiated group indicates radiosensitization.

Expected Data Outcome
ConditionGI₅₀ of 7-Methyl-triazolo[1,5-a]pyridin-2-amine
Compound Only> 10 µM
Compound + 2 Gy Radiation850 nM
Compound + 4 Gy Radiation95 nM
Table 3: Representative data demonstrating the radiosensitizing effect of the compound. The GI₅₀ value decreases dramatically in the presence of radiation, indicating a potent synergistic interaction.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: MDPI. [Link]
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Source: MDPI. [Link]
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Source: Taylor & Francis Online. [Link]
  • Spotlight: Cell-based kinase assay form
  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PubMed. [Link]
  • Cell-based test for kinase inhibitors. Source: INiTS. [Link]
  • Cell-based Kinase Assays. Source: Profacgen. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of this and structurally related heterocyclic compounds. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards, ensuring data integrity and reproducibility. This guide covers essential techniques including High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation. Each section provides not only a step-by-step protocol but also the underlying scientific rationale for procedural choices, empowering the user to adapt and troubleshoot as necessary.

Introduction: The Significance of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

7-Methyl-triazolo[1,5-a]pyridin-2-amine belongs to the triazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Triazolopyridine derivatives have demonstrated a wide range of pharmacological activities, making them privileged structures in the development of novel therapeutic agents.[1][2] Given the potential of 7-Methyl-triazolo[1,5-a]pyridin-2-amine as a pharmaceutical intermediate or active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and quality.

The analytical methods detailed in this document are designed to provide a comprehensive profile of the molecule, from its fundamental physicochemical properties to the detection of trace-level impurities. Adherence to these protocols will facilitate consistent and reliable characterization, a critical component of any drug development program.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine is fundamental to the development of robust analytical methods. The following table summarizes key properties, some of which are derived from structurally similar compounds due to the limited availability of specific experimental data for the target molecule.

PropertyValueSource
Molecular Formula C₇H₈N₄[]
Molecular Weight 148.17 g/mol [][4]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO. Limited solubility in water is anticipated.Inferred from related structures
UV-Vis Absorption Expected to have absorption maxima in the UV region, characteristic of the triazolopyridine chromophore.Inferred from related structures
pKa The presence of the amine group and nitrogen atoms in the heterocyclic rings suggests basic properties.Inferred from related structures

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone for assessing the purity and determining the assay of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. The following reverse-phase HPLC (RP-HPLC) method is designed to provide excellent resolution and sensitivity. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

Rationale for Method Selection

A reverse-phase C18 column is chosen due to its versatility and wide applicability for the separation of moderately polar to nonpolar compounds. The mobile phase, consisting of a buffered aqueous phase and an organic modifier, allows for the fine-tuning of retention and selectivity. A gradient elution is employed to ensure the timely elution of the main peak while also providing adequate resolution for potential impurities with a wider range of polarities. UV detection is selected based on the anticipated chromophoric nature of the triazolopyridine ring system.

Experimental Protocol

3.2.1. Materials and Reagents

  • 7-Methyl-triazolo[1,5-a]pyridin-2-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (analytical grade)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 25 minutes

3.2.3. Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 7-Methyl-triazolo[1,5-a]pyridin-2-amine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the standard solution.

3.2.4. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution to verify system performance. The system suitability parameters should meet the criteria outlined in USP General Chapter <621> Chromatography.[6][7][8]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis
  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Assay: Calculate the concentration of 7-Methyl-triazolo[1,5-a]pyridin-2-amine in the sample by comparing its peak area to that of the reference standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B SystemSuitability System Suitability Injections MobilePhase->SystemSuitability Standard Prepare Standard Solution Standard->SystemSuitability Sample Prepare Sample Solution SampleInjection Inject Sample Sample->SampleInjection SystemSuitability->SampleInjection If Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Calculate Purity & Assay Integration->Calculation Report Generate Report Calculation->Report

Figure 1. HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like 7-Methyl-triazolo[1,5-a]pyridin-2-amine, which may have volatile precursors or degradation products, GC-MS provides high sensitivity and specificity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte and related impurities.[9][10]

Rationale for Method Selection

A capillary GC column with a non-polar or mid-polar stationary phase is suitable for the separation of a wide range of organic compounds. Electron ionization (EI) is a common and robust ionization technique that produces reproducible mass spectra, which can be compared to spectral libraries for compound identification.

Experimental Protocol

4.2.1. Materials and Reagents

  • 7-Methyl-triazolo[1,5-a]pyridin-2-amine sample

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

4.2.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

4.2.3. Sample Preparation (with Derivatization)

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of dichloromethane and vortex to dissolve.

  • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Data Analysis
  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule. The use of a deuterated solvent with a low boiling point, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is standard practice.

Experimental Protocol

5.2.1. Materials and Reagents

  • 7-Methyl-triazolo[1,5-a]pyridin-2-amine sample

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

5.2.2. NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 25 °C25 °C
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024 or more
Relaxation Delay 1-2 seconds2-5 seconds

5.2.3. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

Expected Spectral Features
  • ¹H NMR: Signals corresponding to the methyl protons, aromatic protons on the pyridine ring, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the triazolopyridine core.[11][12][13]

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the fused heterocyclic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Method Selection

The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. This provides a characteristic "fingerprint" of the compound. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Experimental Protocol

6.2.1. Materials

  • 7-Methyl-triazolo[1,5-a]pyridin-2-amine sample

6.2.2. FT-IR Spectrometer Parameters

ParameterSetting
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

6.2.3. Sample Preparation

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Expected Spectral Features
  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.

  • C-H stretching: Bands around 2900-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

  • C=N and C=C stretching: Characteristic absorptions in the 1500-1650 cm⁻¹ region from the triazolopyridine ring system.

  • Fingerprint Region: A complex pattern of bands below 1500 cm⁻¹, which is unique to the molecule.[14][15]

Analytical_Techniques cluster_techniques Analytical Characterization Analyte 7-Methyl-triazolo[1,5-a]pyridin-2-amine HPLC HPLC Analyte->HPLC Purity & Assay GCMS GC-MS Analyte->GCMS Impurity Profile NMR NMR Analyte->NMR Structural Elucidation FTIR FT-IR Analyte->FTIR Functional Groups

Figure 2. Overview of Analytical Techniques.

Conclusion

The analytical methods presented in this guide provide a robust framework for the comprehensive characterization of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. The combination of chromatographic and spectroscopic techniques ensures the confirmation of identity, the determination of purity and assay, and the identification of potential impurities. It is imperative that these methods are validated according to the principles outlined in ICH Q2(R1) to ensure their suitability for their intended purpose in a regulated environment. By following these detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can confidently generate high-quality analytical data for this important class of heterocyclic compounds.

References

  • U.S. Pharmacopeia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia.
  • Agilent.
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • ICH. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1)
  • National Institutes of Health.
  • Cambridge University Press. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S.
  • ResearchGate. Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.
  • National Institutes of Health.
  • MDPI.
  • ResearchGate. Figure S4. 1 H NMR spectrum of compound 5.
  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • PubChem. 7-Methyl-[5][8][10]triazolo[4,3-a]pyridin-3-amine.
  • Wiley Online Library.
  • ResearchGate.
  • National Institutes of Health. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • AKSci. 1239648-57-7 7-Methyl-[5][8][10]triazolo[1,5-a]pyridin-2-amine.
  • PubChem. 7-Methyl[5][8][9]triazolo[1,5-a]pyridine.
  • MDPI.
  • National Institutes of Health. 2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a][8][9][11]triazin-5(4H)-one.
  • ChemScene. 7-Methyl-5-phenyl[5][8][10]triazolo[1,5-a]pyrimidin-2-amine.
  • Cdn.com. 2-Amino-7-methyl-[5][8][10]triazolo[1,5-a]pyridine.
  • ResearchGate. The Discovery of 7-Methyl-2-[(7-methyl[5][8][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.
  • National Academic Digital Library of Ethiopia.
  • PubChem.[5][8][10]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
  • OUCI.
  • CHIRALEN. 7-Methoxy-[5][8][10]triazolo[1,5-a]pyridin-2-amine.
  • BLD Pharm. 7-Methyl-[5][8][10]triazolo[1,5-a]pyridine-2-carbaldehyde.
  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one.
  • MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
  • Arabian Journal of Chemistry.
  • Revue Roumaine de Chimie. ir spectral study on nature of 2–pyridine aldoxime methyl chloride interaction with some sterols. iii. lanosterol and 7-dehydrocholesterol.

Sources

Application Note: Comprehensive NMR Analysis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Application Note: Comprehensive NMR Analysis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its structural rigidity and versatile substitution patterns make it a cornerstone in medicinal chemistry. This application note provides a comprehensive guide to the definitive structural elucidation of a key derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR analysis. The causality behind critical experimental parameters is explained, ensuring technical accuracy and reproducibility. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust framework for the characterization of this important class of molecules.

Introduction and Scientific Context

The[1][2][3]triazolo[1,5-a]pyridine system is a bioisostere of purine and is featured in compounds with diverse biological activities, including anticancer and kinase inhibition properties.[4][5] The specific substitution pattern of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, featuring an electron-donating amine group at the 2-position and a methyl group at the 7-position, significantly influences its electronic distribution, solubility, and potential biological interactions.

Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. NMR spectroscopy is the gold standard for this purpose, providing precise insights into the molecular framework, atom connectivity, and electronic environment. This document outlines the logical workflow for acquiring and interpreting the NMR data for the title compound.

Predicted Spectroscopic Features

While a publicly available, peer-reviewed spectrum for this specific molecule is not available, we can predict the expected NMR signatures based on established principles of chemical shifts and coupling constants observed in analogous triazolopyridine structures.[1][6] The predicted data serves as a reliable benchmark for experimental verification.

Chemical Structure and Numbering Scheme: Chemical structure of 7-Methyl-triazolo[1,5-a]pyridin-2-amine with atom numbering for NMR assignment. Figure 1: Structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine with standard IUPAC numbering for NMR correlation.

Based on this structure, we anticipate distinct signals for the three aromatic protons (H-5, H-6, H-8), the amine protons (2-NH₂), and the methyl protons (7-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionPredicted ¹H δ (ppm)MultiplicityPredicted J (Hz)IntegrationPredicted ¹³C δ (ppm)
2-NH₂~5.9 - 6.1broad singlet-2H-
3 (C2)----~164.5
3a (C3a)----~152.0
5~7.9 - 8.1d~7.01H~125.0
6~6.5 - 6.7dd~7.0, ~1.51H~110.0
7-CH₃~2.3 - 2.5s-3H~17.5
7 (C7)----~140.0
8~7.3 - 7.5d~1.51H~118.0

Note: Predictions are based on data from similar structures and standard chemical shift increments. The use of DMSO-d₆ as a solvent is assumed, which typically allows for the observation of exchangeable amine protons.

Experimental Design and Protocols

A logical workflow is essential for efficient and comprehensive NMR analysis. The process begins with 1D experiments for an overall assessment, followed by 2D experiments to resolve ambiguities and confirm connectivity.

Diagram 1: Overall NMR Analysis Workflow

NMR_Workflowcluster_prepPhase 1: Preparationcluster_acqPhase 2: Data Acquisitioncluster_analysisPhase 3: Structural ElucidationPrepSample Preparation(5-10 mg in 0.6 mL DMSO-d6)H11D ¹H NMR(Initial Survey)Prep->H1Solubilize & FilterC131D ¹³C{¹H} NMR(Carbon Backbone)H1->C13Assess PurityCOSY2D gCOSY(H-H Connectivity)C13->COSYDefine Proton NetworkHSQC2D gHSQC(C-H Correlation)COSY->HSQCAssign C-H PairsAssignSpectral Assignment(1D & 2D Data Integration)HSQC->AssignConfirmStructure ConfirmationAssign->Confirm

Caption: A logical workflow for the complete structural elucidation of the target molecule.

Protocol: Sample Preparation

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar heterocyclic compounds and its ability to form hydrogen bonds with the amine protons, slowing their chemical exchange and rendering them observable as a distinct, albeit often broad, signal in the ¹H NMR spectrum.[3]

Procedure:

  • Weigh 5-10 mg of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the tube and vortex gently for 30 seconds or until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field inhomogeneities that can degrade spectral resolution.

Protocol: ¹H NMR Acquisition

Rationale: This is the primary experiment to identify all proton environments, their relative numbers (integration), and their through-bond coupling relationships (multiplicity). A standard single-pulse experiment is sufficient.

Parameters (400 MHz Spectrometer):

  • Pulse Program: zg30 (or equivalent 30° pulse experiment)

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 16

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation.

Protocol: ¹³C{¹H} NMR Acquisition

Rationale: This experiment identifies all unique carbon environments. Inverse-gated proton decoupling is used to suppress the nuclear Overhauser effect (NOE), allowing for more reliable (though not perfectly quantitative) integration of carbon signals.

Parameters (100 MHz for ¹³C):

  • Pulse Program: zgpg30 (or equivalent power-gated decoupling)

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ): ~1 second

  • Relaxation Delay (D1): 5 seconds (a longer delay is crucial for observing quaternary carbons)

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

  • Processing: Apply an exponential window function with LB = 1.0 Hz.

Protocol: 2D Correlation Spectroscopy (gCOSY & gHSQC)

Rationale: 2D NMR is essential for unambiguous assignment.

  • gCOSY (gradient-selected Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This will definitively establish the connectivity of the H-5, H-6, and H-8 protons on the pyridine ring.

  • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This provides an unbreakable link between the ¹H and ¹³C spectra, resolving any assignment ambiguities.

Typical Parameters:

  • Pulse Programs: cosygpmf (gCOSY), hsqcedetgpsisp2.2 (phase-edited gHSQC)

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C for HSQC): 180 ppm

  • Data Points: 2048 (F2) x 256 (F1)

  • Number of Scans (NS): 8 (gCOSY), 16 (gHSQC)

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Spectral Interpretation and Structural Verification

Diagram 2: Expected gCOSY Correlations

HSQC_Correlationscluster_Hcluster_CH5H-5C5C-5H5->C5H6H-6C6C-6H6->C6H8H-8C8C-8H8->C8H_Me7-CH₃C_Me7-CH₃H_Me->C_Me

Caption: Direct one-bond correlations expected in the HSQC spectrum.

Conclusion

The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional gCOSY and gHSQC experiments provides an unequivocal and self-validating method for the structural confirmation of 7-Methyl-tr[1][2][3]iazolo[1,5-a]pyridin-2-amine. The protocols and interpretive framework detailed in this note establish a robust standard operating procedure for the characterization of this and related heterocyclic compounds, ensuring data integrity for regulatory submissions, publications, and further stages of drug development.

References

  • MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.

Introduction: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[4] 7-Methyl-triazolo[1,5-a]pyridin-2-amine, a representative of this class, is of significant interest to researchers in drug discovery and development. Accurate and reliable analytical methods are paramount for its characterization, purity assessment, reaction monitoring, and for studying its metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural specificity.[5]

This guide provides a detailed framework for the mass spectrometric analysis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. It moves beyond a simple recitation of parameters to explain the underlying principles governing ionization, fragmentation, and data interpretation, empowering researchers to develop and validate robust analytical protocols.

Analyte Characteristics and Ionization Strategy

A foundational understanding of the analyte's physicochemical properties is critical for selecting the appropriate MS ionization technique.

  • Structure and Properties: 7-Methyl-triazolo[1,5-a]pyridin-2-amine possesses a fused heterocyclic system containing multiple nitrogen atoms. Its molecular formula is C₇H₈N₄, with a monoisotopic mass of 148.0749 Da. The presence of the pyridine ring nitrogen and the exocyclic amine group makes the molecule basic and readily protonated in an acidic solution.

  • Ionization Technique Selection: Given its polarity and the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is the optimal choice.[6][7] ESI is a "soft" ionization technique that typically generates intact protonated molecules, [M+H]⁺, minimizing in-source fragmentation and providing a clear precursor ion for tandem mass spectrometry (MS/MS) analysis.[7] Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option, especially for less polar analogues, but ESI is generally preferred for polar, pre-charged, or easily chargeable analytes like this one.[7][8]

Protocol: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solvent system that promotes efficient ionization.[1][9] High concentrations of non-volatile salts or buffers must be avoided as they can suppress the ESI signal and contaminate the instrument.[10]

Objective: To prepare a 10 µg/mL solution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine for direct infusion or LC-MS analysis.

Materials:

  • 7-Methyl-triazolo[1,5-a]pyridin-2-amine (solid standard)[11]

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 2 mL LC-MS vials with septa caps[10]

Step-by-Step Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

    • Transfer the solid to a 1.0 mL volumetric flask.

    • Dissolve the compound in methanol and bring the volume to the mark. This solution can be stored at 4°C for short-term use or at -20°C for long-term storage.

    • Rationale: Methanol is an excellent solvent for many organic molecules and is fully compatible with reversed-phase chromatography and ESI.[12]

  • Working Stock Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a clean 1.0 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Analytical Solution (10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL working stock solution into a 1.0 mL volumetric flask.

    • Dilute to the mark with the desired mobile phase or a compatible solvent, such as 50:50 Acetonitrile/Water containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid to the final solution is crucial. It lowers the pH, ensuring the analyte's basic nitrogen atoms are fully protonated, which significantly enhances the ESI signal intensity in positive ion mode.[2]

    • Transfer the final solution to a 2 mL LC-MS vial for analysis.

Protocol: Mass Spectrometer Method Development

This protocol outlines the steps for setting up a tandem mass spectrometer (e.g., a triple quadrupole, Q-TOF, or Orbitrap) for the analysis.[13] The primary goal is to identify the precursor ion and optimize collision-induced dissociation (CID) to generate characteristic product ions.

Instrumentation: An LC system coupled to a tandem mass spectrometer with an ESI source (e.g., Agilent 6460 QQQ or similar).[2]

Step-by-Step Protocol:

  • Initial Full Scan (MS1) Analysis:

    • Infuse the 10 µg/mL analytical solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Set the instrument to perform a full scan in positive ESI mode over a mass range of m/z 50-300.

    • Confirm the presence of the protonated molecule, [M+H]⁺, at m/z 149.1 .

    • Rationale: This step verifies the successful ionization of the target compound and confirms its molecular weight.

  • Product Ion Scan (MS/MS) Analysis:

    • Set the first mass analyzer (Q1) to isolate the precursor ion (m/z 149.1).

    • Introduce a collision gas (typically nitrogen or argon) into the collision cell (Q2).

    • Scan the third mass analyzer (Q3) over a range of m/z 40-150 to detect the fragment ions produced.

  • Collision Energy (CE) Optimization:

    • Perform a series of product ion scans while systematically varying the collision energy (e.g., in 5 eV increments from 10 eV to 40 eV).

    • Monitor the intensity of the precursor ion and the resulting product ions.

    • Objective: Identify a CE value that results in a significant decrease in the precursor ion signal and the appearance of a stable, reproducible pattern of 2-3 abundant product ions. This provides the optimal balance for sensitivity and specificity in quantitative methods like Selected Reaction Monitoring (SRM).

Fragmentation Analysis and Interpretation

The fragmentation of protonated N-heterocycles in the gas phase is governed by the principles of charge-site-remote and charge-site-initiated fragmentation, leading to the cleavage of the weakest bonds and the loss of stable neutral molecules.[2][14] For 7-Methyl-triazolo[1,5-a]pyridin-2-amine, the proton will likely reside on one of the basic nitrogen atoms, directing the subsequent fragmentation cascade.

Based on the fragmentation of similar triazole and fused heterocyclic systems, several key pathways can be proposed.[2][15][16]

Proposed Fragmentation Pathway:

The primary fragmentation events for the [M+H]⁺ ion (m/z 149.1) are expected to involve the cleavage of the triazole ring and the loss of small neutral molecules.

  • Loss of a Methyl Radical (•CH₃): While less common in ESI, a potential fragmentation could involve the loss of the methyl group to form an ion at m/z 134.1.

  • Triazole Ring Cleavage: A characteristic fragmentation of 1,2,4-triazoles involves the loss of nitrogen (N₂) and/or hydrogen cyanide (HCN).[15]

    • Loss of N₂ (28 Da) could lead to a fragment at m/z 121.1.

    • Loss of CH₃CN (41 Da) from the fused ring system could result in an ion at m/z 108.1.

  • Pyridine Ring Fission: Subsequent fragmentation could involve the breakdown of the remaining pyridine structure.

Below is a visual representation of a plausible fragmentation pathway.

G cluster_0 Proposed Fragmentation Pathway of 7-Methyl-triazolo[1,5-a]pyridin-2-amine M [M+H]⁺ m/z = 149.1 (C₇H₉N₄⁺) F1 Fragment A m/z = 121.1 (C₇H₉N₂⁺) M->F1 - N₂ F2 Fragment B m/z = 106.1 (C₆H₆N₂⁺) F1->F2 - •CH₃ F3 Fragment C m/z = 79.1 (C₅H₅N⁺) F2->F3 - HCN

Proposed fragmentation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Data Summary for Quantitative Method Development:

For developing a highly selective and sensitive quantitative assay using Selected Reaction Monitoring (SRM), the following precursor-to-product ion transitions can be used. The optimal collision energies should be determined empirically as described above.

ParameterValueRationale
Precursor Ion (Q1) m/z 149.1The protonated molecular ion, [M+H]⁺.
Product Ion 1 (Q3) m/z 121.1(Quantifier) A highly abundant and specific fragment resulting from the loss of N₂.
Product Ion 2 (Q3) m/z 106.1(Qualifier) A secondary fragment used for confirmation, resulting from subsequent loss of a methyl radical.
Collision Energy (CE) 15-30 eVTo be optimized empirically. This range typically provides efficient fragmentation for small heterocyclic molecules.
Ionization Mode ESI PositiveThe molecule contains basic nitrogen atoms, making it ideal for protonation.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Kádár, S., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
  • Das, S., & Kaur, T. (2021). Sample preparation techniques for mass spectrometry in the clinical laboratory. Clinical Mass Spectrometry.
  • Zhang, Y., et al. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst.
  • Dong, M. W., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • Scott, J. S., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry.
  • Wikipedia. Tandem mass spectrometry.
  • Wang, X., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules.
  • Al-Tel, T. H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.
  • De La Torre, R., et al. (2007). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • University of California, Riverside. Ionization Methods in Organic Mass Spectrometry.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Singh, P., et al. (2018). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require a high-purity final compound. The protocol outlines the rationale for the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters. It also provides a step-by-step guide for implementation, from sample preparation to fraction collection.

Introduction

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a nitrogen-containing heterocyclic compound belonging to the triazolopyridine class.[4] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules.[2][4] Achieving high purity of such compounds is paramount for accurate biological evaluation and subsequent development. Reverse-phase HPLC is a powerful and widely used technique for the purification of small organic molecules based on their hydrophobicity.[5] This application note provides a comprehensive guide to developing and implementing an effective RP-HPLC purification method for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure and Polarity: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine possesses a fused bicyclic aromatic system with a methyl group and a primary amine. The presence of multiple nitrogen atoms and the amino group makes the molecule polar. A related compound, a 2-((7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino) derivative, has a measured logD of 1.4, indicating relatively low lipophilicity.[1][5] This suggests that a standard C18 stationary phase will provide adequate retention, and a mobile phase with a moderate organic content will be required for elution.

  • UV Absorbance: Triazolopyridine derivatives are known to be UV-active.[6] The conjugated aromatic system is expected to exhibit strong absorbance in the UV region. Studies on similar triazole-containing compounds show significant absorbance between 200-240 nm.[7][8] A preliminary UV scan of the crude material is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity. For general purposes, a wavelength of 220 nm or 254 nm is a good starting point.

HPLC Method Parameters

Based on the physicochemical properties, the following HPLC parameters are recommended for the purification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

ParameterRecommended SettingRationale
Column C18, 5 µm, 100 Å, 4.6 x 250 mmStandard reverse-phase column providing good retention for polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5) to ensure the amine is fully protonated, leading to improved peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 5% to 50% B over 30 minutesA broad gradient is recommended for initial method development to elute the compound of interest and any impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °C (Ambient)For initial runs; can be optimized to improve peak shape and resolution.
Detection Wavelength 220 nm or 254 nm (or λmax)Provides good sensitivity for aromatic compounds. Determine λmax for optimal performance.
Injection Volume 20-100 µLDependent on sample concentration and column loading capacity.

Experimental Protocol

Materials and Reagents
  • Crude 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a gradient pump, UV detector, and fraction collector

  • C18 HPLC column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)

  • Syringe filters (0.45 µm, compatible with organic solvents)

Sample Preparation
  • Dissolution: Accurately weigh a small amount of the crude 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine and dissolve it in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and B (e.g., 95:5 A:B) is a good starting point to ensure compatibility with the initial HPLC conditions.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (0.1% TFA in Water & ACN) hplc_setup System Equilibration (Initial Gradient Conditions) mobile_phase_prep->hplc_setup hplc_setup->injection separation Gradient Elution (Separation on C18 Column) injection->separation detection UV Detection (220 nm / 254 nm) separation->detection fractionation Fraction Collection (Based on Chromatogram) detection->fractionation analysis Purity Analysis of Fractions (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Lyophilization or Rotary Evaporation) pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: Workflow for the HPLC purification of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Step-by-Step Procedure
  • System Preparation:

    • Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). Degas both mobile phases.

    • Install the C18 column and purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Method Setup:

    • Set up the HPLC method with the gradient profile as indicated in the table above.

    • Set the detection wavelength to 220 nm or 254 nm.

    • Prepare the fraction collector to collect fractions based on time or peak detection.

  • Purification Run:

    • Inject the prepared sample onto the equilibrated column.

    • Start the purification run and monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main peak of interest. It is advisable to collect the beginning, apex, and tail of the peak in separate fractions for initial purity analysis.

  • Post-Purification:

    • Analyze the purity of the collected fractions using an analytical HPLC method (typically a faster gradient on a smaller ID column).

    • Pool the fractions that meet the desired purity level.

    • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a solid.

Method Optimization

The provided protocol is a starting point. For optimal results, further method development may be necessary.

  • Gradient Optimization: If the peak of interest elutes too early or too late, adjust the gradient slope. A shallower gradient around the elution time of the target compound will improve resolution from closely eluting impurities.

  • Mobile Phase pH: While 0.1% TFA is generally effective, other acidic modifiers like formic acid can be explored. The choice of acid can influence selectivity.

  • Column Chemistry: If co-eluting impurities are a problem, screening different stationary phases (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the reverse-phase HPLC purification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. By carefully considering the physicochemical properties of the target molecule and systematically applying the principles of chromatography, researchers can achieve high purity of this valuable compound, enabling its use in further scientific investigations.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
  • Reddy, T. S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
  • Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. [Link]
  • Kryshchyshyn, A. P., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1561. [Link]
  • PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
  • Drożdż, W., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • Pietrzak, M., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 26(11), 3393. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
  • Alvarez-Idaboy, J. R., et al. (2020). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Atmospheric Pollution Research, 11(10), 1727-1733. [Link]
  • Anumula, K. R. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. [Link]
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
  • Alkorta, I., et al. (2004). Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[1][2][3]triazolo[1,5-a]pyrimidines. New Journal of Chemistry, 28(6), 743-749. [Link]
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]
  • King, G. A., et al. (2011). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics, 135(6), 064305. [Link]
  • University of Southampton. (n.d.).
  • PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-.
  • Schepartz Lab. (n.d.).
  • Wikipedia. (2025, July 23). Triazolopyridine. [Link]
  • Cenmed Enterprises. (n.d.).[1][2][3]triazolo[1,5-a]pyridin-7-amine. [Link]

Sources

Application Notes & Protocols: 7-Methyl-triazolo[1,5-a]pyridin-2-amine as a Privileged Fragment for Drug Design

Application Notes & Protocols: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a Privileged Fragment for Drug Design

Introduction: The Strategic Value of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Fragment

In the landscape of fragment-based drug design (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. An ideal fragment should not only possess favorable physicochemical properties but also offer a versatile scaffold amenable to synthetic elaboration. The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine moiety has emerged as a fragment of significant interest. Its rigid, bicyclic core presents a well-defined vector for substituent placement, while the embedded hydrogen bond donors and acceptors provide key interaction points for molecular recognition by a variety of protein targets.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a known "privileged structure" in medicinal chemistry, found in numerous biologically active compounds.[3] This scaffold is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the hinge-binding motif of ATP.[4] The addition of a methyl group at the 7-position can enhance binding affinity through favorable van der Waals interactions and improve metabolic stability, while the 2-amino group provides a crucial vector for synthetic diversification and can act as a key hydrogen bond donor.

This guide provides a comprehensive overview of the properties, synthesis, and application of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a fragment in drug discovery campaigns. Detailed protocols for its synthesis, biophysical screening, and cell-based validation are provided to enable researchers to effectively utilize this valuable scaffold.

Physicochemical Properties and Fragment "Rule of Three" Compliance

To be an effective starting point for FBDD, a fragment should adhere to the "Rule of Three," which provides guidelines for its physicochemical properties. Below is a table summarizing the estimated properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, demonstrating its suitability as a fragment.

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~148.17 g/mol ≤ 300 DaYes
LogP~1.2≤ 3Yes
Hydrogen Bond Donors2 (amine)≤ 3Yes
Hydrogen Bond Acceptors3 (ring nitrogens)≤ 3Yes
Rotatable Bonds0≤ 3Yes

Note: The values are estimated based on the isomeric compound 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine and the parent[1][2][3]triazolo[1,5-a]pyrimidine scaffold from publicly available data.[5]

Synthesis Protocol: Preparation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

The synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridines can be achieved through several reported methods.[1][6] A particularly effective approach involves the copper-catalyzed oxidative cyclization of guanidylpyridines.[6] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-methylpyridin-2-yl)guanidine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent (e.g., DMF), add cyanamide (1.1 eq) and a catalytic amount of a strong acid (e.g., HCl).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the aqueous solution with a suitable base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-methylpyridin-2-yl)guanidine.

Step 2: Oxidative Cyclization to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

  • In a reaction vessel, combine 1-(4-methylpyridin-2-yl)guanidine (1.0 eq), CuBr (10-20 mol%), and a suitable base (e.g., K2CO3 or Cs2CO3) in an appropriate solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture to 120-140 °C under an air or oxygen atmosphere.

  • Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Causality behind experimental choices: The use of a copper catalyst in the second step is crucial for facilitating the oxidative N-N bond formation required for the triazole ring closure. The choice of a high-boiling point polar aprotic solvent like DMSO or DMF is to ensure the solubility of the starting materials and to allow the reaction to be conducted at the required high temperature.

Application in Fragment-Based Drug Design: A Workflow

The utility of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as a fragment is best realized through a systematic screening and hit validation workflow. A typical cascade involves initial high-throughput biophysical screening to identify binders, followed by orthogonal validation and structural biology to confirm the binding mode.

FBDD_Workflowcluster_0Phase 1: Hit Identificationcluster_1Phase 2: Hit Validationcluster_2Phase 3: Structural Characterizationcluster_3Phase 4: Hit-to-LeadAFragment Library(including 7-Methyl-triazolo[1,5-a]pyridin-2-amine)BPrimary Screen(e.g., Differential Scanning Fluorimetry)A->BScreeningCPrimary HitsB->CIdentifies BindersDOrthogonal Screen(e.g., Surface Plasmon Resonance)C->DConfirmationEValidated HitsD->EValidates BindingFStructural Biology(X-ray Crystallography / NMR)E->FElucidation of Binding ModeGFragment-Protein Complex StructureF->GProvides 3D StructureHStructure-GuidedMedicinal ChemistryG->HInforms DesignIPotent Lead CompoundsH->IOptimization

Figure 1: A typical workflow for fragment-based drug design.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries.[7][8] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment stock solutions (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for protein stability)

  • qPCR instrument with a thermal ramp capability

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • In a 96- or 384-well qPCR plate, dispense the protein-dye master mix.

  • Add the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine fragment (and other library members) to the wells to a final concentration of 100-500 µM. Include appropriate controls (protein + dye + DMSO, and buffer + dye).

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument and run a thermal ramp program, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute, while monitoring fluorescence.

  • Analyze the resulting melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm ≥ 2 °C) in the presence of the fragment is considered a primary hit.

Causality behind experimental choices: The use of SYPRO Orange is based on its property to fluoresce upon binding to hydrophobic regions of a protein, which become exposed during thermal denaturation. A bound ligand stabilizes the protein, requiring a higher temperature to unfold, thus resulting in a measurable shift in the melting temperature.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for validating hits from primary screens and determining binding kinetics and affinity.[9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Purified target protein

  • Fragment solutions at various concentrations

Procedure:

  • Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the target protein in the immobilization buffer to achieve the desired immobilization level. Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine fragment in running buffer.

    • Inject the fragment solutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Include buffer blanks for double referencing.

  • Data Analysis:

    • Process the sensorgrams by subtracting the reference surface and buffer blank responses.

    • Fit the data to a suitable binding model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (KD).

Causality behind experimental choices: SPR measures changes in the refractive index at the sensor chip surface, which is directly proportional to the mass of molecules binding to the immobilized ligand. This label-free, real-time detection allows for the accurate determination of binding kinetics (kon and koff) and affinity (KD).

Cell-Based Assay for Hit Validation: A Kinase Inhibition Example

Given the prevalence of the triazolopyridine scaffold in kinase inhibitors, a cell-based assay to assess the inhibition of a specific kinase is a logical step in the hit validation and optimization process.[3][11]

Protocol 3: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with a known activating mutation).

  • Cell culture medium and supplements.

  • 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine derived compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate and kinase).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe for the total substrate and target kinase as loading controls.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Causality behind experimental choices: This assay provides a direct measure of the compound's on-target activity within a complex cellular environment, accounting for factors like cell permeability and off-target effects. It is a crucial step to bridge the gap between biophysical binding and functional cellular activity.

Hypothetical Signaling Pathway Modulation

The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine fragment, once developed into a potent inhibitor, could modulate key signaling pathways implicated in diseases like cancer. For instance, as a kinase inhibitor, it could block a signaling cascade as illustrated below.

Signaling_Pathwaycluster_pathwayKinase Signaling CascadeRTKReceptor Tyrosine Kinase (RTK)RASRASRTK->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTFTranscription FactorsERK->TFProliferationCell Proliferation & SurvivalTF->ProliferationInhibitor7-Methyl-triazolo[1,5-a]pyridin-2-amine-based InhibitorInhibitor->MEK

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a high-value fragment for FBDD, particularly for targets within the kinase family. Its favorable physicochemical properties, coupled with a synthetically tractable and privileged scaffold, make it an excellent starting point for hit-to-lead campaigns. The protocols outlined in this guide provide a robust framework for its synthesis, screening, and validation. Future work should focus on the experimental determination of its physicochemical properties and the expansion of its application to a broader range of biological targets. The continued exploration of such well-characterized fragments will undoubtedly accelerate the discovery of novel therapeutics.

References

  • Huntsman, E., & Balsells, J. (2005).[1][2][3]Triazolo[1,5-a]pyridines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride. European Journal of Organic Chemistry, 2005(18), 3761-3765.
  • Chernyshev, V. M., Sokolov, A. N., & Taranushich, V. A. (2006). Improved Synthesis of 2-Amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137. Available from: [https://www.researchgate.net/publication/233158079_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])
  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(5), 238-242.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Haq, I., & Chowdhry, B. Z. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 179, 112973.
  • PubChem. ([1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-).
  • Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. ResearchGate. Available from: [https://www.researchgate.net/publication/233158079_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])
  • Al-Tel, T. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Trends in pharmacological sciences, 27(12), 644-651.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Bartels, F., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • protocols.io. (2020). Differential Fluorescence Scanning Assay (DSF Assay).
  • Al-Otaibi, A. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(28), 16568-16576.
  • Argăseală, A., et al. (2022). The structure for 1,2,4-triazolo[1,5-a]pyrimidine derivatives described in the paper together with IUPAC ring-numbering system. ResearchGate.
  • Chatzikyriakidou, A., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE (Journal of Visualized Experiments), (171), e62438.
  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1163-1171.
  • PubChem. (1,2,4-Triazolo(1,5-a)pyrimidine).
  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
  • Booysen, I. N., et al. (2024). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. ResearchGate.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Probe Reports from the NIH Molecular Libraries Program.
  • ResearchGate. (n.d.). Differential Scanning Fluorimetry as Part of a Biophysical Screening Cascade.

Application Notes & Protocols for In Vivo Studies Using 7-Methyl-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-methyl-triazolo[1,5-a]pyridin-2-amine scaffold represents a promising heterocyclic core in modern medicinal chemistry. Derivatives of this structure have been identified as potent inhibitors of key cellular signaling nodes, particularly protein kinases, which are often dysregulated in diseases like cancer.[1] A notable example is AZD7648, a highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2] This guide provides a detailed framework and actionable protocols for the in vivo evaluation of such derivatives, using AZD7648 as a primary exemplar for its application in oncology. The principles and methods described herein are broadly applicable to other kinase inhibitors within this chemical class.

The central hypothesis underpinning the in vivo application of these derivatives, particularly DNA-PK inhibitors, is that by abrogating a key DNA repair pathway, tumor cells can be rendered more susceptible to DNA-damaging agents like radiotherapy or certain chemotherapies. This creates a synthetic lethality scenario, leading to enhanced tumor cell death and potentially durable anti-tumor immune responses.[2][3]

Part 1: Preclinical Strategy & Model Selection

Rationale for In Vivo Efficacy Models

The primary goal of in vivo efficacy studies is to determine if the in vitro potency of a 7-methyl-triazolo[1,5-a]pyridin-2-amine derivative translates into anti-tumor activity in a complex biological system. The choice of animal model is paramount and is dictated by the compound's mechanism of action and the intended clinical application.

For a DNA-PK inhibitor like AZD7648, which acts as a sensitizer to DNA-damaging agents, a combination study design is the most clinically relevant. Human tumor xenograft models in immunodeficient mice are the standard for initial efficacy testing. These models allow for the assessment of the compound's direct effect on human cancer cells in an in vivo environment.

Workflow for Model Selection and Study Design

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Model Selection cluster_2 Phase 3: Efficacy & PD Studies a Identify Target Kinase (e.g., DNA-PK) b Determine IC50 in Biochemical & Cellular Assays a->b Potency c Select Relevant Human Cancer Cell Lines b->c Mechanism-based cell line choice d Establish Subcutaneous Xenograft Model in Mice c->d e Single Agent MTD & PK Studies d->e Established Tumors f Combination Efficacy Study (e.g., with Radiotherapy) e->f g Pharmacodynamic (PD) Analysis of Tumor Tissue f->g

Caption: High-level workflow for preclinical in vivo studies.

Recommended Animal Models
  • Cell Line-Derived Xenografts (CDX): These are the workhorse models for initial efficacy screening. Human cancer cell lines are implanted subcutaneously in immunocompromised mice (e.g., BALB/c nude or NSG). For a DNA-PK inhibitor, cell lines with known dependencies on the NHEJ pathway or those derived from tumors typically treated with radiotherapy (e.g., lung, colorectal, head and neck cancers) are appropriate.

    • Examples from AZD7648 studies: MC38, CT26, B16-F10 (syngeneic models in immunocompetent mice to study immune effects), and various human cancer cell lines for xenografts.[2][3]

  • Patient-Derived Xenografts (PDX): These models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. PDX models are known to better recapitulate the heterogeneity and architecture of the original human tumor.[4] They are invaluable for confirming efficacy in a more clinically representative setting.

Part 2: Pharmacokinetics and Formulation

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing an effective dosing regimen. A preliminary PK study in rodents (mice or rats) is essential.

Table 1: Representative Preclinical Pharmacokinetic Parameters for a Triazolopyridine Derivative (AZD7648)

Species Clearance (mL/min/kg) Volume of Distribution (L/kg) Half-life (hours) Oral Bioavailability (%)
Rat Low N/A N/A High
Dog Moderate N/A N/A High

Data abstracted from preclinical studies of AZD7648.

Formulation for Oral Administration

Many kinase inhibitors, including triazolopyridine derivatives, are poorly soluble (BCS Class II or IV), which can pose challenges for in vivo studies.[5] A suitable vehicle is required to ensure consistent and adequate oral bioavailability.

Protocol 1: Preparation of Formulation for Oral Gavage

  • Vehicle Selection: A common and effective vehicle for poorly soluble compounds is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in purified water.

  • Preparation: a. Weigh the required amount of the 7-methyl-triazolo[1,5-a]pyridin-2-amine derivative. b. Prepare the vehicle solution by first dissolving the Tween 80 in water, followed by gradual addition of HPMC while stirring until a homogenous solution is formed. c. Add the powdered compound to the vehicle. d. Sonicate and vortex the suspension until a fine, uniform suspension is achieved.

  • Stability: Prepare the formulation fresh daily to avoid any potential degradation or changes in suspension characteristics. Store at 4°C and re-suspend by vortexing immediately before each administration.

Part 3: In Vivo Efficacy and Pharmacodynamics Protocols

This section provides detailed, step-by-step protocols for a typical in vivo efficacy study combining an orally administered 7-methyl-triazolo[1,5-a]pyridin-2-amine derivative with radiotherapy.

Protocol 2: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in combination with radiotherapy.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude, 6-8 weeks old).

  • Selected human cancer cell line (e.g., HCT116 colorectal carcinoma).

  • Sterile PBS, trypsin, and cell culture medium.

  • Matrigel® (optional, can improve tumor take rate).

  • Calipers, animal weighing scale.

  • Test compound formulated as per Protocol 1.

  • Irradiation source (e.g., X-ray irradiator).

Procedure:

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[6]

  • Tumor Implantation: a. Anesthetize the mice. b. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[1]

  • Tumor Growth Monitoring: a. Once tumors are palpable, measure them 2-3 times per week using digital calipers. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. Monitor animal body weight and general health status concurrently.

  • Randomization and Dosing: a. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group). b. Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80)
    • Group 2: Test Compound (e.g., 50 mg/kg, daily)
    • Group 3: Vehicle + Radiotherapy (RT)
    • Group 4: Test Compound + Radiotherapy (RT) c. Administration: Administer the vehicle or test compound daily via oral gavage. The volume is typically 10 mL/kg of body weight.[7][8]
  • Radiotherapy: a. On a specified day (e.g., Day 3 of oral dosing), irradiate the tumors of mice in Groups 3 and 4. b. Anesthetize the mice and shield their bodies, leaving only the tumor exposed. c. Deliver a single dose of radiation (e.g., 6 Gy).

  • Study Endpoints: a. Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. b. Primary endpoint is tumor growth inhibition (TGI). c. At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Protocol 3: Pharmacodynamic (PD) Marker Analysis

Objective: To confirm target engagement and downstream effects in tumor tissue. For a DNA-PK inhibitor, key PD markers include phosphorylation of DNA-PK (pDNA-PK) and the presence of DNA double-strand breaks (γH2AX).

Workflow for Pharmacodynamic Analysis

cluster_wb Western Blot cluster_ihc Immunohistochemistry (IHC) start Tumor Harvest from Efficacy Study wb1 Tumor Lysis & Protein Quantification start->wb1 ihc1 Fixation (Formalin) & Paraffin Embedding start->ihc1 wb2 SDS-PAGE & Membrane Transfer wb1->wb2 wb3 Antibody Incubation (e.g., pDNA-PK, Total DNA-PK) wb2->wb3 wb4 Imaging & Quantification wb3->wb4 ihc2 Sectioning & Antigen Retrieval ihc1->ihc2 ihc3 Antibody Staining (e.g., γH2AX) ihc2->ihc3 ihc4 Microscopy & Scoring ihc3->ihc4

Caption: Parallel workflows for Western Blot and IHC analysis of tumor tissue.

3.1 Western Blot for Target Inhibition

  • Sample Preparation: Snap-freeze a portion of the harvested tumor in liquid nitrogen. Lyse the frozen tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-pDNA-PK, anti-DNA-PK, anti-Actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect using an ECL substrate and imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated target to the total target protein and loading control (Actin).

3.2 Immunohistochemistry (IHC) for DNA Damage (γH2AX)

  • Tissue Processing: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.[10]

  • Sectioning and Staining: a. Cut 4-5 µm sections and mount on slides. b. Deparaffinize and rehydrate the sections. c. Perform heat-induced antigen retrieval (e.g., in citrate buffer, pH 6.0).[3] d. Block endogenous peroxidases with 3% H₂O₂. e. Incubate with a primary antibody against γH2AX.[10] f. Apply a secondary antibody and a detection system (e.g., DAB). g. Counterstain with hematoxylin.

  • Analysis: Scan the slides and quantify the percentage of γH2AX-positive nuclei within the tumor area. A significant increase in γH2AX foci in the combination treatment group compared to radiotherapy alone indicates successful pharmacodynamic activity.[4]

Part 4: Safety and Toxicology

A preliminary assessment of tolerability is integrated into the efficacy studies by monitoring body weight, clinical signs of distress, and behavior. For more formal safety evaluation, a dose-range finding study followed by a 4-week good laboratory practice (GLP) toxicology study in two species (one rodent, one non-rodent, e.g., rat and dog) is typically required for investigational new drug (IND) submission.[11]

Table 2: Key Parameters in a 4-Week Repeat-Dose Toxicology Study

Assessment Parameters Measured
In-life Observations Clinical signs, body weight, food consumption, ophthalmology.
Clinical Pathology Hematology, clinical chemistry, coagulation, urinalysis.
Terminal Procedures Gross pathology, organ weights, histopathology of a full panel of tissues.
Toxicokinetics (TK) Plasma drug concentrations at multiple time points to assess exposure.

Based on general guidelines for non-clinical toxicology studies.[12]

Conclusion

The in vivo evaluation of 7-methyl-triazolo[1,5-a]pyridin-2-amine derivatives requires a systematic and mechanistically driven approach. By integrating robust efficacy models, such as human tumor xenografts, with detailed pharmacokinetic and pharmacodynamic analyses, researchers can effectively validate their therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for assessing compounds like the DNA-PK inhibitor AZD7648, ensuring that the generated data is reliable, reproducible, and translatable to further clinical development.

References

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropri
  • Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity.
  • Immunohistochemistry protocol for γH2AX detection (formalin-fixed paraffin-embedded sections). protocols.io. [Link]
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
  • (PDF) AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Discovery of Novel[2][8][9]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2)
  • Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib. PubMed Central. [Link]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Phase I dose-escalating study of SU11654, a small molecule receptor tyrosine kinase inhibitor, in dogs with spontaneous malignancies.
  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. AACR Journals. [Link]
  • Western blot analysis of tumor samples taken before treatment and 24 to...
  • Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. PubMed Central. [Link]
  • Representative images of g -H2AX staining in paraffin sections. ( a )...
  • From lab to animal facility: A complete guide for tumor xenograft model cre
  • Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 7-Methyl-triazolo[1,5-a]pyridin-2-amine for Drug Discovery

Application Notes & Protocols: Strategic Derivatization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine for Drug Discovery

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1][3] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry for developing treatments for cardiovascular disorders, type 2 diabetes, and various cancers.[1] This document provides a detailed guide for the chemical derivatization of a key building block, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. We present validated, step-by-step protocols for N-acylation and N-sulfonylation, transforming the primary amino group into diverse amide and sulfonamide libraries. The causality behind experimental choices, detailed characterization methods, and mechanistic insights are provided to empower researchers in drug development to generate novel analogues with tailored pharmacological profiles.

Introduction: The Strategic Value of the Triazolopyridine Core

The triazolopyridine ring system is an isostere of purine, allowing it to interact with a wide range of biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum of activities, including acting as RORγt inverse agonists and inhibitors of JAK1/2 kinases.[1][4] The starting material, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, offers a strategic entry point for diversification. The primary amine at the C2 position is a highly versatile functional handle, amenable to a variety of well-established chemical transformations. Its nucleophilic character allows for the straightforward introduction of a wide array of substituents, enabling systematic exploration of the structure-activity relationship (SAR) around this core. This application note focuses on two fundamental and high-yielding derivatization pathways: N-acylation and N-sulfonylation.

Chemical Profile: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

PropertyValue
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Appearance Off-white to pale yellow solid
Structure Chemical Structure
Key Reactive Site C2-Primary Amine (Nucleophilic)

Derivatization Workflow Overview

The derivatization strategy centers on exploiting the nucleophilicity of the 2-amino group. By reacting this group with various electrophiles, a diverse library of compounds can be rapidly synthesized. The general workflow involves reaction, workup, purification, and comprehensive characterization to confirm the identity and purity of the final products.

Gstart_node7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amineprotocol1protocol1start_node->protocol1Base (e.g., TEA, Pyridine)Solvent (e.g., DCM, THF)protocol2protocol2start_node->protocol2Base (e.g., TEA, Pyridine)Solvent (e.g., DCM)reagent1_nodeReagent:Acyl Chloride (R-COCl)or Anhydride ((RCO)₂O)reagent1_node->protocol1reagent2_nodeReagent:Sulfonyl Chloride (R-SO₂Cl)reagent2_node->protocol2protocol1_nodeProtocol 1:N-Acylationprotocol2_nodeProtocol 2:N-Sulfonylationproduct1_nodeProduct:N-Acyl Derivative(Amide)product2_nodeProduct:N-Sulfonyl Derivative(Sulfonamide)analysis_nodePurification & Characterization(Chromatography, NMR, MS)product1product1protocol1->product1product1->analysis_nodeproduct2product2protocol2->product2product2->analysis_nodeGstart_nodeStarting Amine(R-NH₂)product_nodeProduct(e.g., Amide R-NHCOR')start_node->product_nodeDerivatizationnmr_node¹H NMR:- Disappearance of broad NH₂ singlet- Appearance of new amide N-H singlet (downfield)- New signals for R' groupproduct_node->nmr_nodeAnalyzed byms_nodeMass Spec (HRMS):- Increase in m/z correspondingto the mass of the added group(e.g., + C(O)R')product_node->ms_nodeAnalyzed byir_nodeIR Spectroscopy:- Appearance of strong C=O stretch(amide, ~1650-1680 cm⁻¹)product_node->ir_nodeAnalyzed by

Application Notes & Protocols: Strategic Implementation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for the characterization and strategic deployment of a novel chemical entity, 7-Methyl-triazolo[1,5-a]pyridin-2-amine, within an HTS campaign. While specific biological activity for this compound is not yet widely documented in scientific literature, its triazolopyridine core is a recognized pharmacophore present in numerous biologically active agents, exhibiting a wide spectrum of activities including kinase inhibition and receptor modulation.[3][4][5] This guide, therefore, presents a robust, target-agnostic framework for assessing any new triazolopyridine-class compound, ensuring data integrity and maximizing the potential for successful hit identification. We delineate essential protocols for pre-screening quality control, primary assay implementation, and a logical hit-to-lead progression, including confirmatory and orthogonal assays.

Introduction and Scientific Background

The triazolopyridine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[3][4] Its structural features are found in approved drugs and clinical candidates targeting a range of diseases.[5] For instance, derivatives of the triazolopyridine core have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2) and DNA-Dependent Protein Kinase (DNA-PK), highlighting the scaffold's utility in oncology.[6][7][8] Furthermore, its isosteric relationship with the purine heterocycle makes it a valuable scaffold for developing kinase inhibitors and other agents that interact with nucleotide-binding sites.[9]

Given this precedent, a novel derivative such as 7-Methyl-triazolo[1,5-a]pyridin-2-amine represents a promising candidate for inclusion in discovery screening libraries. However, the successful integration of any new chemical matter into an HTS campaign is contingent upon rigorous upfront characterization.[10] Failure to assess fundamental properties like solubility, stability, and potential for assay interference can lead to a high rate of false positives and wasted resources.[11][12]

This application note provides the foundational methodologies to systematically evaluate 7-Methyl-triazolo[1,5-a]pyridin-2-amine, ensuring its readiness for large-scale screening and subsequent hit validation efforts.

Initial Compound Characterization and Quality Control

Prior to initiating any screening activities, it is imperative to establish the quality and handling characteristics of the compound stock. These initial QC steps are critical for generating reliable and reproducible data.[13]

Purity and Identity Confirmation

The identity and purity of the initial sample of 7-Methyl-triazolo[1,5-a]pyridin-2-amine must be confirmed.

  • Protocol:

    • LC-MS Analysis: Reconstitute a small sample in a suitable solvent (e.g., DMSO, Methanol) and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and assess purity. The expected mass should be the dominant peak, and purity should ideally be >95%.

    • NMR Spectroscopy: For definitive structural confirmation, acquire a ¹H NMR spectrum. The observed chemical shifts and coupling constants should be consistent with the structure of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Solubility Assessment

Poor aqueous solubility is a common cause of artifacts in HTS, often leading to compound aggregation.[14]

  • Protocol: Kinetic Solubility in Assay Buffer

    • Prepare a high-concentration stock solution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine (e.g., 10 mM) in 100% DMSO.

    • Serially dilute this stock into the final assay buffer to achieve a range of concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should match the planned assay condition (typically ≤1%).[15]

    • Incubate the solutions at room temperature for 1-2 hours.

    • Measure turbidity using a nephelometer or by assessing light scatter on a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Parameter Condition Acceptance Criteria
Purity LC-MS> 95%
Identity Mass SpectrometryMatches theoretical MW ± 0.1 Da
Kinetic Solubility Assay Buffer + 1% DMSO≥ 50 µM
Freeze-Thaw Stability 3 Cycles, -80°C to RT< 10% degradation
Table 1: Recommended Quality Control Specifications for HTS Readiness.
Stability Assessment

Compound stability in both DMSO stock and final assay buffer is crucial for consistent results during a multi-day screening campaign.

  • Protocol: Freeze-Thaw and Assay Buffer Stability

    • Freeze-Thaw: Subject a 10 mM DMSO stock solution to three cycles of freezing at -80°C and thawing to room temperature. After the final cycle, re-analyze purity via LC-MS.

    • Assay Buffer Stability: Prepare the compound in the final assay buffer at the highest intended screening concentration (e.g., 20 µM). Incubate at the assay temperature (e.g., 37°C) for the maximum planned duration of the experiment (e.g., 4 hours). Analyze the sample by LC-MS to quantify any degradation.

High-Throughput Screening Workflow

The following section outlines a generalized workflow for a primary HTS campaign. This workflow is designed to be adaptable to various assay formats, such as fluorescence intensity, luminescence, or high-content imaging.[16][17]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Triage QC Compound QC (Purity, Solubility, Stability) AssayDev Assay Development & Miniaturization (384-well) QC->AssayDev Pilot Pilot Screen (~2000 cpds) Validate Z' > 0.5 AssayDev->Pilot Plate Plate Library (e.g., 100k compounds) Pilot->Plate Proceed if Z' > 0.5 Dispense Dispense Compound (Acoustic Transfer, 10 µM) Plate->Dispense AddReagents Add Cells / Reagents Dispense->AddReagents Incubate Incubate AddReagents->Incubate Read Read Plates (e.g., Fluorescence Reader) Incubate->Read DataNorm Data Normalization (% Inhibition) Read->DataNorm HitPick Hit Identification (e.g., >3 SD from mean) DataNorm->HitPick Confirm Hit Confirmation (Single-point re-test) HitPick->Confirm DoseResp Dose-Response (IC50) Confirm->DoseResp Ortho Orthogonal & Counter-Screens (Rule out artifacts) DoseResp->Ortho Advance Confirmed Hits

Diagram 1: General workflow for an HTS campaign.

Primary Screening Protocol (Illustrative Example: Cell-Based Reporter Assay)

This protocol describes a typical cell-based luciferase reporter assay in a 384-well format.

  • Materials:

    • HEK293 cells stably expressing a luciferase reporter gene.

    • Assay medium: DMEM with 0.5% FBS.

    • Luciferase detection reagent (e.g., Bright-Glo™).

    • 7-Methyl-triazolo[1,5-a]pyridin-2-amine and library compounds (10 mM in DMSO).

    • Positive control (known activator/inhibitor).

    • Negative control (0.1% DMSO).

  • Step-by-Step Protocol:

    • Cell Plating: Using an automated dispenser, seed 5,000 cells in 40 µL of assay medium into each well of a 384-well white, solid-bottom plate.

    • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

    • Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 40 nL of compound from the source plates to the assay plates. This results in a final compound concentration of 10 µM and a DMSO concentration of 0.1%.[15][18] Columns 1 and 2 should contain negative controls (DMSO only), and columns 23 and 24 should contain the positive control.

    • Incubation: Incubate the plates for the desired time to elicit a biological response (e.g., 24 hours) at 37°C, 5% CO₂.

    • Signal Detection: Equilibrate plates to room temperature. Add 25 µL of luciferase detection reagent to each well.

    • Luminescence Reading: Incubate for 5 minutes at room temperature to stabilize the signal, then read luminescence on a compatible plate reader.

Data Analysis and Hit Identification
  • Normalization: Raw luminescence data is normalized to the plate controls.

    • Percent Inhibition = 100 * (1 - (Sample_Value - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))

  • Quality Control: Calculate the Z-factor (Z') for each plate to ensure assay quality.[15]

    • Z' = 1 - (3*(SD_Pos + SD_Neg)) / |Mean_Pos - Mean_Neg|

    • A Z' value > 0.5 indicates an excellent assay suitable for HTS.[15]

  • Hit Selection: Primary hits are identified based on a robust statistical cutoff, typically activity greater than 3 standard deviations from the mean of the neutral control wells.

Hit Validation and Progression

A primary hit is not a validated lead. A rigorous triage process is essential to eliminate artifacts and confirm on-target activity.[11][18]

Hit_Validation PrimaryHit Primary Hit (Single-point activity) Reorder Re-order Fresh Powder PrimaryHit->Reorder Confirm Confirm IC50/EC50 (10-point dose response) Reorder->Confirm Counter Counter-Screen (e.g., parent cell line) Confirm->Counter Is activity specific? Orthogonal Orthogonal Assay (Different technology) Confirm->Orthogonal Is activity technology-independent? SAR Initial SAR (Test structural analogs) Confirm->SAR ValidatedHit Validated Hit (Ready for Lead-Op) Counter->ValidatedHit Yes Orthogonal->ValidatedHit Yes SAR->ValidatedHit

Diagram 2: Decision-making workflow for hit validation.

Hit Confirmation and Potency Determination
  • Protocol: Dose-Response Analysis

    • Obtain a fresh, dry powder sample of any primary hits, including 7-Methyl-triazolo[1,5-a]pyridin-2-amine if it is active, to rule out sample degradation or contamination.

    • Perform the primary assay again, but test the compound in a 10-point, 3-fold serial dilution (e.g., from 50 µM to 2.5 nM).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (or EC₅₀) value.

Compound Primary Screen (% Inh @ 10 µM) Confirmed IC₅₀ (µM) Counter-Screen Activity Status
Cmpd A 85.21.5InactiveValidated Hit
Cmpd B 77.92.3Active (IC₅₀ = 3 µM)Artifact (Cytotoxic)
Cmpd C 65.1> 50InactiveFalse Positive
Table 2: Illustrative Data from a Hit Triage Campaign.
Orthogonal and Counter-Screening
  • Objective: To eliminate false positives resulting from assay technology interference or non-specific effects like cytotoxicity.[11][12]

  • Counter-Screen: If screening for inhibition of a specific pathway, a valuable counter-screen is to test the compound against the parental cell line lacking the reporter construct. Activity in this assay suggests cytotoxicity or non-specific reporter inhibition.

  • Orthogonal Assay: This is a test that measures the same biological endpoint but uses a different detection technology.[12] For example, if the primary screen used a luciferase reporter to measure transcription factor activity, an orthogonal assay could be a FRET-based assay measuring a downstream protein-protein interaction, or a quantitative PCR assay measuring the mRNA levels of a target gene. A compound that is active in both assays is a much higher-quality hit.

Conclusion

While 7-Methyl-triazolo[1,5-a]pyridin-2-amine is a novel chemical entity, its core scaffold has a strong precedent in successful drug discovery programs. By adhering to the rigorous validation and screening protocols outlined in this guide, researchers can confidently and efficiently assess its biological activity. This framework ensures the generation of high-quality, reproducible data, minimizes the pursuit of artifacts, and provides a clear, logical path from a primary HTS campaign to the identification of validated hits worthy of significant medicinal chemistry investment.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522300262X]
  • High Throughput Screening: Methods and Protocols. ResearchGate. [URL: https://www.researchgate.net/publication/303808975_High_Throughput_Screening_Methods_and_Protocols]
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). News-Medical.net. [URL: https://www.news-medical.net/whitepaper/20240129/Developing-Robust-In-Vitro-Cell-Based-Assays-for-High-Throughput-Screening-(HTS).aspx]
  • Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053326/]
  • High-throughput Screening Steps. UCSF Small Molecule Discovery Center. [URL: https://smdc.ucsf.edu/services/hts-steps]
  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4910397/]
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [URL: https://drugdiscovery.msu.edu/resources/index.html]
  • Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org. [URL: https://bioengineer.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-triazolopyridine-scaffolds-showing-anticancer-activity-against-human-cancer_fig11_359332204]
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764222/]
  • Design and implementation of high-throughput screening assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19551355/]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [URL: https://www.researchgate.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. [URL: https://journals.sagepub.com/doi/10.1177/2472555217743399]
  • The Discovery of 7-Methyl-2-[(7-methyl[3][16][19]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00703]
  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[3][16][19]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. [URL: https://www.researchgate.net/publication/342603403_The_Discovery_of_7-Methyl-2-7-methyl124triazolo15-apyridin-6-ylamino-9-tetrahydro-2H-pyran-4-yl-79-dihydro-8H-purin-8-one_AZD7648_a_Potent_and_Selective_DNA-Dependent_Protein_Kinase_DNA-PK_]
  • Establishing assays and small molecule screening facilities for Drug discovery programs. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc.10.297]
  • High-Throughput Screening Methods for Drug Discovery. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/articles/high-throughput-screening-methods-for-drug-discovery-363103]
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4509819/]
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/articles/high-throughput-screening-in-drug-discovery-explained-380111]
  • Compound Screening Guide!. MedchemExpress.com. [URL: https://www.medchemexpress.com/screening-library-guidance.html]
  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91993/]
  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. [URL: https://www.technologynetworks.
  • SC-80588707. Hit2Lead. [URL: https://www.hit2lead.com/screening-compounds/80588707.html]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052028/]
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4967]
  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24433020/]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Nature. [URL: https://www.

Sources

Application Note & Protocols: A Multi-Pronged Strategy for Target Identification of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Challenge of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its isosteric relationship with purines and its capacity to engage a wide array of biological targets.[4] Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, including roles as anticancer agents targeting the ERK signaling pathway, tubulin, and cyclin-dependent kinases (CDKs), as well as α-glucosidase inhibitors and DNA-PK inhibitors.[2][3][5][6] This versatility underscores a critical challenge in the development of novel analogues: a given compound's bioactivity is not always predictable, making robust target identification and deconvolution an essential first step in any drug discovery program.

This guide provides a comprehensive, multi-pronged strategy for elucidating the molecular targets of a novel compound, 7-Methyl-triazolo[1,5-a]pyridin-2-amine . We will move from broad, predictive in silico methods to unbiased, experimental-based proteomic screening, and finally to rigorous, cell-based target engagement and validation assays. This structured approach is designed to build a high-confidence profile of the compound's mechanism of action, providing a solid foundation for further preclinical development.

Strategic Overview: A Phased Approach to Target Deconvolution

Effective target identification is not a linear process but an iterative cycle of hypothesis generation, testing, and validation. Our strategy is designed to maximize efficiency and confidence by integrating computational, chemical proteomic, and biophysical methods.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Unbiased Target Discovery (Experimental) cluster_2 Phase 3: Target Engagement & Validation A Compound Structure (7-Methyl-triazolo[1,5-a]pyridin-2-amine) B Computational Target Prediction (Docking, Pharmacophore, ML) A->B Input D Chemical Probe Synthesis A->D Derivatize C Prioritized Putative Targets B->C Output: List of Putative Targets G Hit Identification & Analysis C->G Cross-reference E Chemical Proteomics (AfBPP / PAL) D->E Apply to Cell Lysate/Cells F Mass Spectrometry (LC-MS/MS) E->F Enrich & Digest F->G Identify Proteins H Orthogonal Confirmation (CETSA, Kinobeads) G->H Confirm Direct Binding I Biological Validation (e.g., siRNA, CRISPR) H->I Verify Functional Role J Validated Target(s) I->J

Figure 1: A comprehensive workflow for target identification, moving from computational predictions to experimental validation.

Phase 1: Computational Target Prediction (In Silico)

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. These approaches leverage vast databases of known ligand-target interactions to predict binding partners for a novel small molecule.[7]

Causality Behind the Choice: In silico screening is a rapid and cost-effective method to survey the entire proteome for potential binding partners. By comparing the compound's structural and chemical features to those of known drugs and ligands, we can generate a ranked list of candidate targets, helping to focus subsequent experimental efforts.[8]

Key Methodologies:

  • Molecular Docking & Pharmacophore Fitting: These structure-based methods "fit" the compound into the 3D structures of known protein binding sites. They are particularly useful for identifying key interactions and predicting binding affinity.[7]

  • Machine Learning & AI: Modern platforms like KinasePred or general small molecule target prediction tools use models trained on extensive chemical and biological data to predict activity against specific targets or entire families, such as the kinome.[9][10]

Protocol: In Silico Target Prediction

  • Prepare the Ligand: Generate a high-quality 3D conformation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. Assign appropriate protonation states and partial charges using standard computational chemistry software.

  • Select Target Databases: Utilize publicly available or commercial databases of protein structures (e.g., PDB) and bioactivity data (e.g., ChEMBL).

  • Execute Screening:

    • For Structure-Based Screening: Perform automated docking of the prepared ligand against a library of protein binding sites. Score and rank the poses based on predicted binding energy.

    • For Ligand-Based Screening: Use machine learning models to predict targets based on the compound's 2D/3D chemical fingerprints and similarity to known active molecules.[10]

  • Analyze and Prioritize: Consolidate the results from different methods. Prioritize targets that appear across multiple prediction platforms or belong to protein families consistent with the activities of the broader triazolopyridine scaffold (e.g., kinases, metabolic enzymes).[3][5]

Parameter Molecular Docking Machine Learning Pharmacophore Screening
Principle Physics-based simulation of ligand-protein bindingStatistical pattern recognition from known data3D arrangement of essential interaction features
Requirement 3D protein structureLarge, curated training datasetKnown active ligands to build model
Pros Provides structural insight into binding modeFast; can predict activity without a known structureIdentifies novel scaffolds with similar interactions
Cons Computationally intensive; scoring functions can be inaccurate"Black box" nature; predictions limited by training dataCan miss novel binding modes

Table 1: Comparison of common in silico target prediction approaches.

Phase 2: Unbiased Target Discovery with Chemical Proteomics

Chemical proteomics is a powerful technology that uses a modified version of a small molecule (a "probe") to capture its binding partners directly from a complex biological sample, such as a cell lysate or even in living cells.[11][12] This provides direct, physical evidence of an interaction.

Expertise & Experience: For 7-Methyl-triazolo[1,5-a]pyridin-2-amine, the primary amine at the 2-position provides a perfect chemical handle for probe synthesis. This allows for the attachment of a linker and a functional group without significantly altering the core scaffold likely responsible for binding. This is a critical design consideration to ensure the probe retains the biological activity of the parent compound.

We will focus on two complementary strategies: Affinity-Based Protein Profiling (AfBPP) using a "clickable" probe and Photoaffinity Labeling (PAL) for capturing even transient interactions.[13][14]

ChemoProteomics_Workflow cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Enrichment & ID A Parent Compound B Synthesize Probe (e.g., with Alkyne or Diazirine) A->B C Incubate Probe with Proteome B->C D Optional: UV Crosslinking (PAL) C->D F Click Chemistry: Add Biotin-Azide D->F E Competition Control: + Excess Parent Compound G Streptavidin Bead Enrichment F->G H On-Bead Digestion (Trypsin) G->H I LC-MS/MS Analysis H->I J Identify & Quantify Proteins I->J

Figure 2: General workflow for chemical proteomics using AfBPP or Photoaffinity Labeling (PAL).

Protocol: Affinity-Based Protein Profiling (AfBPP)

Principle: An alkyne-modified probe is incubated with a cell lysate. After binding, a biotin tag is attached via copper-catalyzed "click chemistry." The biotinylated probe-protein complexes are then enriched on streptavidin beads for identification by mass spectrometry.[15]

  • Probe Synthesis: Synthesize an analogue of 7-Methyl-triazolo[1,5-a]pyridin-2-amine with a short polyethylene glycol (PEG) linker terminating in an alkyne group, attached via the 2-amino position.

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

  • Probe Incubation:

    • Normalize total protein concentration of the lysate to 1-2 mg/mL.

    • In parallel tubes, incubate the lysate with:

      • Experimental: 1 µM alkyne probe.

      • Competition Control: 1 µM alkyne probe + 100 µM parent compound (7-Methyl-triazolo[1,5-a]pyridin-2-amine).

      • Negative Control: DMSO vehicle.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Click Chemistry: Add the click-chemistry cocktail (copper sulfate, TBTA ligand, sodium ascorbate, and biotin-azide) to each sample. Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-stringency buffer (e.g., containing 1% SDS) to remove non-specific binders.

  • Mass Spectrometry Preparation:

    • Perform on-bead digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

    • Collect the supernatant containing the peptides, desalt using a C18 StageTip, and prepare for LC-MS/MS analysis.

  • Data Analysis: Identify and quantify peptides using a proteomics software suite (e.g., MaxQuant). True binding partners will be significantly enriched in the experimental sample compared to both the DMSO and, critically, the competition control.

Protocol: Photoaffinity Labeling (PAL)

Principle: PAL uses a probe containing a photo-reactive group (e.g., a diazirine) that, upon UV light exposure, forms a highly reactive carbene that covalently crosslinks to any nearby amino acid residue.[14][16] This is invaluable for capturing low-affinity or transient interactions that might be lost during AfBPP washes.[17]

  • Probe Synthesis: Synthesize a probe with a diazirine-containing linker attached to the 2-amino position.

  • Probe Incubation: Perform incubation as in the AfBPP protocol (Step 3), but preferably in intact, living cells to capture interactions in their native context. This is a key advantage of PAL.[12]

  • UV Crosslinking: Place the samples (either cell suspension or lysate) on ice and irradiate with UV light (typically ~365 nm) for 15-30 minutes to induce covalent crosslinking.

  • Lysis and Enrichment: If performed in intact cells, lyse the cells now. Add an alkyne or biotin handle to the probe via a pre-installed functional group (if not already present) and proceed with streptavidin enrichment as described in the AfBPP protocol (Steps 4-7).

  • Data Analysis: Analyze the MS data, looking for proteins specifically enriched in the UV-irradiated, probe-treated sample compared to controls (no probe, no UV, competition).

Phase 3: Target Engagement and Validation in a Cellular Context

Identifying a protein in a pulldown experiment is not sufficient proof of a functional interaction. It is critical to confirm that the compound engages its putative target in living cells and that this engagement leads to a biological consequence.[18][19]

Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[20] The binding of a ligand (your compound) to its target protein typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[21][22] This thermal shift is a direct indicator of target engagement.

CETSA_Workflow A Step 1: Treatment Treat intact cells with Vehicle (DMSO) or Compound B Step 2: Heating Aliquot cells and heat across a temperature gradient (e.g., 40-64°C) A->B C Step 3: Lysis & Separation Lyse cells (e.g., freeze-thaw) Centrifuge to pellet denatured, aggregated proteins B->C D Step 4: Analysis Collect supernatant (soluble fraction) Analyze for target protein via Western Blot or MS C->D

Figure 3: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest the cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with the compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

    • Cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the putative target protein remaining in the soluble fraction by Western Blot or other quantitative methods like ELISA or targeted mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.[23]

Temperature (°C) Soluble Target (Vehicle) Soluble Target (Compound) Interpretation
40100%100%No denaturation
5095%98%Onset of melting
5450% (Tm)85%Significant stabilization
5820%50% (Tm)4°C thermal shift observed
625%25%Protein denatured

Table 2: Example data from a CETSA experiment demonstrating a positive thermal shift, confirming target engagement.

Protocol: Kinome Profiling with Kinobeads

Rationale: Since many triazolopyridine derivatives are kinase inhibitors, a kinome-wide profiling experiment is a highly relevant orthogonal approach.[3][6] Kinobeads are an affinity resin containing multiple, immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[24]

Principle: This is a competitive binding assay. A cell lysate is pre-incubated with your compound. Any kinases that bind to your compound will be unable to bind to the kinobeads. The reduction in the amount of a specific kinase pulled down by the beads in the presence of your compound, as measured by MS, indicates it is a target.[25][26]

  • Lysate Preparation: Prepare cell lysate as described for AfBPP.

  • Competitive Incubation:

    • Aliquot the lysate. To one aliquot, add 7-Methyl-triazolo[1,5-a]pyridin-2-amine to a final concentration (e.g., 1 µM). To a control aliquot, add DMSO.

    • Incubate for 1 hour at 4°C.

  • Kinobead Enrichment:

    • Add kinobeads to both the compound-treated and DMSO-treated lysates.

    • Incubate for 1 hour at 4°C to allow kinases to bind.

  • Washing and Digestion: Wash the beads extensively to remove non-specific proteins. Proceed with on-bead trypsin digestion as described in the AfBPP protocol.

  • LC-MS/MS and Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated sample versus the DMSO control. A significant reduction in signal for a particular kinase indicates it is a target of your compound.

Biological Validation

Principle: The final and most crucial step is to demonstrate that engagement of the identified target is responsible for the compound's observed biological effect.[27][28] Genetic methods are the gold standard for this.

  • Target Knockdown/Knockout: Use siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout) to reduce or eliminate the expression of the target protein in your cell line.

  • Phenotypic Rescue Assay: Treat both the modified (knockdown/knockout) cells and the wild-type control cells with 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

  • Interpretation:

    • If the target is required for compound activity: The knockdown/knockout cells should become resistant to the compound's effects (e.g., if the compound is anti-proliferative, the knockout cells will continue to grow in its presence). This validates that the compound acts through that target.

    • If the target is a synthetic lethal partner: The knockdown/knockout cells may become more sensitive to the compound.

Conclusion and Next Steps

This multi-pronged strategy provides a rigorous and self-validating framework for the complete target deconvolution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. By integrating predictive computational analysis, unbiased chemical proteomics, and definitive biophysical and biological validation, researchers can build a high-confidence dossier on the compound's mechanism of action. The successful identification and validation of a molecular target are the foundational milestones upon which all subsequent lead optimization and clinical development efforts are built.[19][29]

References

  • Huntsman, E., & Balsells, J. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Ghandi, M., et al. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. [Link]
  • Pessetto, F. A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Amino Acids. [Link]
  • Bregar, V. B., et al. (2017).
  • Kearns, J. D., et al. (2017). Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. Cancer Research. [Link]
  • Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry. [Link]
  • Jafari, R., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Schuhmacher, A. (2014). Molecular Target Validation in preclinical drug discovery. LinkedIn. [Link]
  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. cjpt.ac.cn. [Link]
  • Zhu, R., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
  • Petri, K., & Tautermann, C. S. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences. [Link]
  • Potel, C. M., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. [Link]
  • Pär Nordlund Lab. (n.d.). CETSA. cetsa.info. [Link]
  • Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current Topics in Medicinal Chemistry. [Link]
  • Institute of Medicine. (2014). Target Validation. Improving and Accelerating Therapeutic Development for Nervous System Disorders. [Link]
  • Wang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]
  • Sygnature Discovery. (n.d.). Target Validation.
  • Wang, S., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • El-Hachem, N., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
  • Zhu, R., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
  • Domainex. (n.d.). Photoaffinity Labelling. domainex.co.uk. [Link]
  • Huang, H., et al. (2022).
  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry. [Link]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. ukm.my. [Link]
  • Li, Z., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • WJBPHS. (2023).
  • Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current Topics in Medicinal Chemistry. [Link]
  • Darrow, A., & Bowers, S. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. [Link]
  • ResearchGate. (n.d.). Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling.
  • Li, Z., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]
  • Kaserer, T., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
  • ACS Medicinal Chemistry Letters. (2020). Development of a Raltegravir-based Photoaffinity-Labeled Probe for Human Immunodeficiency Virus-1 Integrase Capture.
  • BioCurate. (n.d.). Target validation – BioCurate's perspective.
  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Robertson, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • UCL Discovery. (2023). Activity-based protein profiling. ucl.ac.uk. [Link]

Sources

The Strategic Application of 7-Methyl-triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Guide to Structure-Activity Relationship Studies

The Strategic Application of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine in Modern Drug Discovery: A Guide to Structure-Activity Relationship Studies

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of potent and selective inhibitors of various enzymes and receptors.[4] This guide focuses on a key derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, and its strategic use in structure-activity relationship (SAR) studies, with a particular emphasis on its application in the development of kinase inhibitors.

The strategic placement of the methyl group at the 7-position and the amine at the 2-position provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This document will provide a comprehensive overview of the SAR strategies for this scaffold, detailed experimental protocols for hit-to-lead optimization, and practical insights into data interpretation.

The[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Versatile Core for Kinase Inhibition

The triazolopyridine core can be considered a bioisostere for purines, a key recognition element for many ATP-binding proteins, including kinases.[4][6] This inherent property makes it an excellent starting point for the development of ATP-competitive inhibitors. The SAR of this scaffold is rich and has been explored for various targets, including DNA-dependent protein kinase (DNA-PK), Janus kinases (JAK1/2), and TGF-β type I receptor kinase (ALK5).[1][2][7]

A notable example of the successful application of this scaffold is in the discovery of AZD7648, a potent and selective DNA-PK inhibitor.[1][2] In this molecule, the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino moiety serves as a key pharmacophore, highlighting the importance of substitutions on the pyridine ring for achieving high potency and selectivity.[1][2]

Key Positions for SAR Exploration

The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold offers several key positions for chemical modification to probe the SAR and optimize for desired properties.

Caption: Key modification points for SAR studies on the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold.

  • Position 2 (R1): The 2-amino group is a critical handle for introducing diversity. It can be acylated to form amides or used in coupling reactions to append various aryl or heteroaryl moieties. These modifications can profoundly impact target binding and selectivity.

  • Position 5 (R2): This position is sensitive to steric bulk. Small, hydrogen-bonding groups can be introduced to probe for specific interactions within the target's active site.

  • Position 6 (R3): Modifications at this position often project into the solvent-exposed region of the binding pocket. This makes it an ideal vector for attaching solubilizing groups or moieties that can modulate pharmacokinetic properties without disrupting core binding interactions.

  • Position 7 (R4): The 7-methyl group can have a significant impact on potency, sometimes referred to as a "magic methyl" effect, by optimizing the conformation of the scaffold for binding.[8] It also contributes to the lipophilicity of the molecule.

Application in DNA-PK Inhibition: A Case Study

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[8] Inhibition of DNA-PK is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

The discovery of AZD7648 provides an excellent case study for the SAR of the 7-methyl-triazolo[1,5-a]pyridine scaffold.[1][2] The optimization process for this compound involved systematic modifications to improve potency, selectivity, and pharmacokinetic properties.

DNA_PK_PathwayDSBDNA Double-Strand BreakKu70_80Ku70/80 HeterodimerDSB->Ku70_80 binds toRepaired_DNARepaired DNADNA_PKcsDNA-PKcsKu70_80->DNA_PKcs recruitsArtemisArtemisDNA_PKcs->Artemis phosphorylatesLigaseIV_XRCC4Ligase IV / XRCC4DNA_PKcs->LigaseIV_XRCC4 recruitsArtemis->DSB processes endsLigaseIV_XRCC4->DSB ligatesInhibitor7-Methyl-triazolo[1,5-a]pyridin-2-amineDerivative (e.g., AZD7648)Inhibitor->DNA_PKcs inhibits

Caption: Simplified diagram of the DNA-PK mediated NHEJ pathway and the point of inhibition.

Experimental Protocols for SAR Studies

A systematic approach to SAR exploration involves the synthesis of a focused library of analogs followed by a cascade of in vitro and in vivo assays.

Protocol 1: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs

The synthesis of the triazolo[1,5-a]pyridine core can be achieved through various established methods, often involving the cyclization of 2-aminopyridine derivatives.[8] A general and adaptable synthetic route is outlined below.

Workflow for Analog Synthesis

Synthesis_WorkflowStart2-amino-4-methylpyridineStep1Reaction with(diethoxy-methyl)-diazenecarboxylateStart->Step1Step2CyclizationStep1->Step2Core7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CoreStep2->CoreStep3Functionalization atPosition 2 (e.g., Buchwald-Hartwig coupling)Core->Step3Step4Further modifications atR2, R3Step3->Step4AnalogsLibrary of AnalogsStep4->Analogs

Caption: General workflow for the synthesis of a library of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine analogs.

Step-by-Step Methodology:

  • Synthesis of the Core Scaffold:

    • React commercially available 2-amino-4-methylpyridine with a suitable cyclizing agent, such as N-(pyridin-2-yl)formamidoximes followed by treatment with trifluoroacetic anhydride, to form the 7-methyl-[1][2][3]triazolo[1,5-a]pyridine ring system.[8]

    • Introduce the 2-amino group through a nucleophilic aromatic substitution reaction on a 2-halo precursor.

  • Analog Derivatization (Example: Buchwald-Hartwig Amination at Position 2):

    • To a solution of the 2-halo-7-methyl-[1][2][3]triazolo[1,5-a]pyridine core in an appropriate solvent (e.g., toluene or dioxane), add the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

    • Heat the reaction mixture under an inert atmosphere until completion, as monitored by TLC or LC-MS.

    • Purify the resulting product by column chromatography.

  • Further Modifications:

    • Perform subsequent reactions to modify other positions (R2, R3) as dictated by the SAR strategy. This may include Suzuki couplings, Sonogashira couplings, or other standard cross-coupling reactions.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the IC50 of compounds against a target kinase, such as DNA-PK.[4]

Materials:

  • Purified recombinant kinase (e.g., DNA-PK)

  • Kinase substrate (e.g., a specific peptide for DNA-PK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase solution (enzyme and substrate in assay buffer).

  • Add 0.5 µL of the diluted test compound or DMSO (for control wells).

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cellular Target Engagement Assay (Western Blot for p-DNA-PKcs)

This assay confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[9] For DNA-PK, autophosphorylation at Ser2056 is a key marker of its activation.[9]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Test compounds

  • DNA damaging agent (e.g., etoposide or ionizing radiation)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-DNA-PKcs S2056, anti-total DNA-PKcs, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by treating with etoposide or by irradiation.

  • After a specified time, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against p-DNA-PKcs (S2056).

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the p-DNA-PKcs signal to the total DNA-PKcs and loading control signals.

Physicochemical and Pharmacokinetic Profiling

Once potent and cell-active compounds have been identified, their drug-like properties must be evaluated.

Protocol 4: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[6][10]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (typically at 1 µM) with HLMs (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Protocol 5: Murine Pharmacokinetic Study

This in vivo study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of a lead compound.[11][12]

Procedure Outline:

  • Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from the mice.

  • Process the blood to obtain plasma.

  • Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (elimination half-life).

Data Summary and Interpretation

The data generated from these assays should be systematically tabulated to facilitate SAR analysis.

Table 1: Example SAR Data for a Series of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine Analogs

CompoundR1 (Position 2)R2 (Position 5)R3 (Position 6)Kinase IC50 (nM)Cellular EC50 (nM)HLM Clint (µL/min/mg)Mouse Oral Bioavailability (%)
1 -NH2-H-H500>100050<5
2 -NH(phenyl)-H-H1508004510
3 -NH(4-F-phenyl)-H-H502003025
4 -NH(4-F-phenyl)-CH3-H251002535
5 -NH(4-F-phenyl)-CH3-OCH3301204030
6 -NH(4-F-phenyl)-CH3-(CH2)2OH281101550

Interpretation of Example Data:

  • Position 2: Moving from the unsubstituted amine (Compound 1) to a phenylamino group (Compound 2) improves potency. The addition of an electron-withdrawing fluorine atom (Compound 3) further enhances activity, likely due to favorable interactions in the binding pocket.

  • Position 5: The introduction of a small methyl group (Compound 4) is beneficial for both kinase and cellular potency, suggesting a favorable steric and/or hydrophobic interaction.

  • Position 6: While a methoxy group (Compound 5) does not significantly improve potency, the addition of a hydroxyethyl group (Compound 6) improves metabolic stability and oral bioavailability, demonstrating its utility as a solubilizing vector.

By systematically applying these principles and protocols, researchers can effectively navigate the complex process of drug discovery and leverage the full potential of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine scaffold to develop novel therapeutics.

References

  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Microsomal Stability. Cyprotex.
  • Murine Pharmacokinetic Studies. PubMed Central.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications.
  • Metabolic stability in liver microsomes. Mercell.
  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. PubMed Central.
  • Purification of DNA-dependent protein kinase catalytic subunit (DNA-PKcs) from HeLa cells. PubMed Central.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Protocol Synopsis. Clinical Trials.
  • Metabolic Stability Assay Services. BioIVT.
  • Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org.
  • DNA-PK Signaling Pathway. Creative Diagnostics.
  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. This valuable heterocyclic scaffold is a common building block in the development of pharmacologically active agents.[4][5] However, its unique physicochemical properties can present significant purification hurdles. This document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your compound.

Section 1: Core Physicochemical Properties & Strategic Considerations

Understanding the fundamental properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is the first step toward designing a successful purification strategy. The molecule's structure, characterized by a fused heterocyclic ring system and a primary amine, dictates its behavior in different purification environments.

The key challenge arises from its basicity. The presence of multiple nitrogen atoms (the exocyclic amine and the pyridine-like nitrogen within the fused ring system) makes the molecule susceptible to protonation.[6] This property can be exploited for purification via acid-base extraction but can also cause issues like tailing during normal-phase column chromatography on acidic silica gel.

Table 1: Physicochemical Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

PropertyValueImplication for Purification
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol [7]Standard molecular weight, suitable for most purification techniques.
Predicted cLogP ~1.2[7]Indicates moderate polarity. Suggests solubility in polar organic solvents.
Chemical Nature BasicHighly influential. Allows for acid-base extraction. Can cause strong interaction with silica gel. Solubility is pH-dependent.
Hydrogen Bonding Donor (amine) & Acceptor (N atoms)Influences solvent selection for recrystallization and chromatography.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have before undertaking purification.

Q1: What are the most likely impurities in my crude sample?

The impurity profile is highly dependent on the synthetic route. Syntheses of the[1][2][3]triazolo[1,5-a]pyridine core often start from substituted 2-aminopyridines.[4][8] Therefore, common impurities include:

  • Unreacted Starting Materials: Such as 4-methyl-2-aminopyridine.

  • Incompletely Cyclized Intermediates: Depending on the specific annulation strategy used.

  • Reagent-Derived Byproducts: For instance, byproducts from oxidizing agents if used.[8]

  • Positional Isomers: Isomers like 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine could potentially form depending on the reaction conditions.[7]

Q2: My crude product is a dark, sticky oil. What is the best first step?

An oily or discolored crude product often contains non-polar byproducts and residual solvent. Before attempting a high-resolution technique like chromatography, a simple trituration is recommended. Suspend the crude oil in a minimal amount of a non-polar solvent in which your product is poorly soluble (e.g., diethyl ether, hexanes, or cold ethyl acetate). Stir vigorously. This process often encourages the product to precipitate as a solid while washing away soluble, non-polar impurities, making subsequent handling and purification much easier.

Q3: How do I select the best primary purification method?

The choice depends on the scale of your reaction and the initial purity of your crude material. Use the following decision tree to guide your strategy.

G start Assess Crude Material (TLC, ¹H NMR) purity_check Crude Purity > 90%? start->purity_check complex_check Complex Mixture or Closely-Eluting Impurities? purity_check->complex_check No recrystallize Recrystallization purity_check->recrystallize Yes acid_base_check Are Impurities Neutral or Acidic? complex_check->acid_base_check Yes chromatography Column Chromatography complex_check->chromatography No acid_base_check->chromatography No acid_base Acid-Base Extraction acid_base_check->acid_base Yes

Caption: Decision tree for selecting a primary purification method.

Section 3: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Recrystallization Challenges

Recrystallization is the most efficient method for purifying crystalline solids that are already relatively pure (>90%).

Q: I can't find a good solvent for recrystallization. What systems should I try?

Causality: The ideal solvent will fully dissolve your compound at an elevated temperature but show poor solubility at room temperature or below. Given the compound's polarity and hydrogen bonding capability, polar protic solvents are a good starting point. However, high solubility at room temperature can lead to poor recovery.

Solution:

  • Single Solvent Screening: Start by testing small amounts of your crude product in solvents listed in Table 2. A good candidate will show poor solubility at room temperature but dissolve upon heating.

  • Binary Solvent Systems: If a single solvent is not effective, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. A successful recrystallization of a related compound used a methanol/dichloromethane system.[1]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood "good" solvents due to polarity and H-bonding.
Esters Ethyl AcetateMedium polarity, often a good single solvent.
Nitriles AcetonitrilePolar aprotic, can offer different selectivity.
Ethers / Hydrocarbons Dichloromethane, Diethyl Ether, HexaneGood "poor" solvents (anti-solvents) to pair with more polar options.
Water Water (with acid/base adjustment)As the compound is basic, solubility is highly pH-dependent. Can be used in mixtures with alcohols.

Q: My product "oils out" during cooling instead of forming crystals. How do I fix this?

Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a eutectic mixture with impurities). This is common with impure samples or when cooling is too rapid.

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Increase Solvent Volume: Use a more dilute solution to lower the saturation point.

  • Add a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to initiate nucleation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Problem 2: Ineffective Column Chromatography

Column chromatography is the workhorse for separating complex mixtures or purifying less-pure samples.

Q: My compound streaks badly on the TLC plate (tailing) and gives poor separation on the column. What is happening?

Causality: The basic amine and triazolopyridine nitrogens are strongly interacting with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding prevents clean elution and results in significant tailing.

Solution: The most effective solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase.

  • Add a Basic Modifier: Add a small amount of a basic additive to your eluent system. The most common choices are triethylamine (NEt₃ or TEA) at 0.5-1% (v/v) or a premixed solution of 1-2% ammonia in methanol, which is then used as the polar component of your eluent.

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is generally more robust towards basic compounds than silica.

    • Reverse-Phase Silica (C18): In this case, separation is based on hydrophobicity. You would use polar eluents like water/methanol or water/acetonitrile, often with a modifier like formic acid or TFA to ensure the compound is protonated and behaves consistently.

The following workflow outlines the optimization process for flash chromatography.

G start Develop TLC System (e.g., EtOAc/Hexane) tailing_check Observe Tailing? start->tailing_check add_modifier Add 1% NEt₃ to Eluent tailing_check->add_modifier Yes recheck_rf Re-evaluate Rf on TLC with Modified Eluent tailing_check->recheck_rf No add_modifier->recheck_rf rf_ok Is Rf between 0.2-0.4? recheck_rf->rf_ok adjust_polarity Adjust Solvent Ratio (e.g., increase EtOAc) rf_ok->adjust_polarity No run_column Run Flash Column rf_ok->run_column Yes adjust_polarity->recheck_rf

Caption: Workflow for optimizing flash chromatography with a basic modifier.

Problem 3: Removing a Persistent, Similarly-Polar Impurity

Q: Chromatography and recrystallization are failing to remove a stubborn impurity. What else can I do?

Causality: When purification methods based on polarity (chromatography) and solubility (recrystallization) fail, it's necessary to exploit a different chemical property. The basicity of your target compound is a powerful handle for an orthogonal purification strategy.

Solution: Acid-Base Extraction This liquid-liquid extraction technique separates compounds based on their acid-base properties. It is highly effective for removing neutral or acidic impurities from your basic product.

Section 4: Validated Purification Protocols

Protocol 1: Optimized Flash Chromatography with Basic Modifier
  • TLC Analysis: Prepare a developing chamber with an eluent like 50% Ethyl Acetate in Hexanes. Add 1% triethylamine (e.g., 100 µL in 10 mL of eluent). Spot your crude material on a TLC plate and develop.

  • System Adjustment: If the Rf value of your product is too low, increase the proportion of the polar solvent (Ethyl Acetate). If it is too high, decrease it. Aim for an Rf of ~0.3.

  • Column Packing: Dry-pack your column with silica gel. Equilibrate the column with your optimized mobile phase (including the 1% triethylamine) until the baseline is stable.

  • Loading: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution & Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like methanol or placing the sample under high vacuum.

Protocol 2: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 25 mL). Your basic product will be protonated and move into the aqueous layer. The neutral/acidic impurities will remain in the organic layer.

  • Organic Wash: Combine the aqueous layers in the separatory funnel. Wash this acidic aqueous layer with fresh EtOAc (20 mL) to remove any remaining organic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M aqueous NaOH or saturated NaHCO₃ solution while stirring until the pH is >9 (check with pH paper). Your product will deprotonate and may precipitate.

  • Product Re-extraction: Extract the product from the basified aqueous layer back into a fresh organic solvent like EtOAc or DCM (3 x 30 mL).

  • Final Wash & Dry: Combine the organic layers containing your pure product. Wash with brine (saturated aqueous NaCl solution, 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. [Link]
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
  • 7-Methyl[1][2][8]triazolo[1,5-a]pyridine.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health (NIH). [Link]
  • 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

Sources

7-Methyl-triazolo[1,5-a]pyridin-2-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of this compound. Achieving reproducible and reliable experimental outcomes is contingent upon maintaining the structural integrity of the molecule. This guide synthesizes data from the broader class of triazolopyridines and general principles of N-heterocycle chemistry to offer practical solutions and in-depth explanations for potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 7-Methyl-triazolo[1,5-a]pyridin-2-amine?

For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] Manufacturer recommendations typically suggest storage in a tightly sealed container, protected from moisture.[2] An inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation, especially for long-term storage.

Q2: How should I prepare and store stock solutions of this compound?

The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

  • Solvent Quality: Always use anhydrous, high-purity DMSO. Water content in DMSO can promote hydrolysis or other degradation pathways over time.

  • Storage: Prepare aliquots of the stock solution in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles and light exposure. Store these aliquots at -20°C or, for extended periods, at -80°C.

Q3: Is the compound sensitive to light?

Yes, compounds with aromatic heterocyclic ring systems like triazolopyridine can be susceptible to photodecomposition.[3] It is crucial to protect both the solid material and its solutions from light. Use amber vials for storage and minimize exposure to ambient light during experimental procedures.

Q4: How stable is 7-Methyl-triazolo[1,5-a]pyridin-2-amine in aqueous buffers?

The stability in aqueous media is highly dependent on pH, buffer composition, and temperature. The triazolopyridine scaffold and the exocyclic amine group present potential sites for hydrolysis or pH-catalyzed degradation. It is strongly recommended to use freshly prepared solutions in aqueous buffers for experiments. If buffers must be prepared in advance, they should be degassed to remove dissolved oxygen, which can contribute to oxidative degradation.[4][5]

Troubleshooting Guide: Stability Issues

Problem: My stock solution in DMSO is showing signs of degradation (discoloration, appearance of new peaks in LC-MS).
  • Potential Cause 1: Water Contamination. The DMSO used may not have been anhydrous. Even small amounts of water can facilitate slow hydrolysis or other reactions over extended storage.

    • Solution: Purchase high-quality, anhydrous DMSO in small, sealed bottles. Once opened, use it quickly or store it under an inert gas in a desiccator.

  • Potential Cause 2: Oxidative Degradation. The solution may have been exposed to air repeatedly. The triazole and pyridine rings, common in N-heterocycles, can be susceptible to oxidation.[6][7]

    • Solution: After dissolving the compound, flush the vial headspace with an inert gas like argon before sealing. Ensure aliquots are used completely once thawed to avoid re-introducing oxygen.

  • Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

    • Solution: Prepare multiple small-volume aliquots from the primary stock solution. For each experiment, thaw a single aliquot and discard any unused portion.

Problem: The compound rapidly loses potency in my cell-based assay media.
  • Potential Cause 1: pH-Mediated Degradation. The pH of your cell culture medium (typically ~7.4) may not be optimal for the compound's stability over the incubation period (e.g., 24-72 hours).

    • Solution: Perform a stability study. Incubate the compound in the assay medium at 37°C for the duration of your experiment. Analyze samples by LC-MS or HPLC at different time points (0, 2, 8, 24, 48 hours) to quantify the remaining parent compound. This will determine its half-life under assay conditions.

  • Potential Cause 2: Oxidative Stress. Cell metabolism can generate reactive oxygen species (ROS), creating a highly oxidative environment that can degrade the compound.[8]

    • Solution: While modifying the cellular environment is difficult, understanding this liability is key. The stability data from the aforementioned study (in cell-free media) can help differentiate between chemical instability and metabolism/ROS-driven degradation.

  • Potential Cause 3: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of standard polystyrene assay plates, reducing the effective concentration.

    • Solution: Use low-protein-binding microplates. Additionally, including a small percentage of serum (if compatible with the assay) or a non-ionic surfactant like Tween-20 can help reduce non-specific binding.

Plausible Degradation Pathways

While specific degradation pathways for 7-Methyl-triazolo[1,5-a]pyridin-2-amine are not extensively published, we can infer likely mechanisms from related N-heterocycles. The most probable non-metabolic degradation route in a laboratory setting is oxidation.[4][5] The electron-rich heterocyclic system is a prime target for oxidizing agents, including atmospheric oxygen, especially in the presence of trace metal catalysts or light.

A hypothetical oxidative pathway could involve the formation of an N-oxide on one of the ring nitrogens or hydroxylation of the pyridine ring, which could potentially lead to ring-opening.[8]

G cluster_conditions compound compound intermediate intermediate product product condition condition A 7-Methyl-triazolo[1,5-a]pyridin-2-amine B N-Oxide Intermediate A->B Oxidation C Hydroxylated Intermediate A->C Oxidation D Ring-Opened Products B->D Further Oxidation/ Rearrangement C->D Further Oxidation cond1 [O] (e.g., O₂, light, metal ions)

Caption: Hypothetical oxidative degradation pathways for 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Experimental Protocols

Protocol 1: Preparation of High-Integrity Stock Solutions
  • Preparation: Allow the solid compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid in a controlled environment with low humidity.

  • Dissolution: Add anhydrous DMSO to the solid to achieve the desired concentration (e.g., 10 mM). Use gentle vortexing or sonication in a room temperature water bath to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes or amber glass vials.

  • Inert Gas Purge: Gently flush the headspace of each aliquot vial with argon or nitrogen for 10-15 seconds.

  • Sealing and Labeling: Securely cap each vial. Label clearly with compound name, concentration, solvent, and date.

  • Storage: Place the labeled aliquots in a secondary container and store them at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Assessing Aqueous Buffer Stability

Sources

Technical Support Center: Enhancing Cell Permeability of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives. This guide is designed to provide in-depth troubleshooting assistance and strategic insights to overcome the common yet significant challenge of poor cell permeability in this promising class of compounds. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and advance your research with confidence.

Troubleshooting and FAQs

This section addresses common questions and issues encountered during the experimental evaluation of 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives' cell permeability.

Q1: My 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivative shows potent activity in biochemical assays but has low efficacy in cell-based assays. Could poor cell permeability be the cause?

A1: This is a classic indicator of poor cell permeability. When a compound is active against its purified target (e.g., an enzyme or receptor) but fails to elicit a response in whole cells, it often means the compound cannot reach its intracellular target in sufficient concentrations. The cell membrane acts as a selective barrier, and compounds with suboptimal physicochemical properties will be excluded. To confirm this, a direct measure of cell permeability is essential.

Q2: What are the first steps to quantitatively assess the cell permeability of my compound?

A2: A tiered approach using standard in vitro permeability assays is recommended.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent first-line, high-throughput screen.[1][2] PAMPA is a cell-free assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane.[1] It isolates passive diffusion, providing a baseline for your compound's intrinsic permeability without the complexities of active transport.[1][2]

  • Caco-2 Permeability Assay: This is the gold standard for in vitro prediction of human intestinal absorption.[3][4][5] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and active transporters.[5] This assay provides a more comprehensive assessment, accounting for both passive diffusion and active transport mechanisms, such as efflux.[5]

Q3: My compound shows low permeability in the PAMPA assay. What does this suggest?

A3: Low permeability in the PAMPA assay points to a fundamental issue with the compound's physicochemical properties for passive diffusion. The most likely culprits are:

  • High Polarity: The triazolopyridine core, particularly with the amine substituent, can contribute to a high polar surface area (PSA).

  • Low Lipophilicity: The compound may be too hydrophilic to efficiently partition into the lipid cell membrane. An ideal logP range of 1-3 is often cited for good permeability.

  • Hydrogen Bonding: The 2-amino group and nitrogen atoms in the heterocyclic core are strong hydrogen bond donors and acceptors, respectively. An excessive number of hydrogen bonds with water molecules in the extracellular space can hinder membrane partitioning.[6]

Q4: My compound has moderate permeability in PAMPA but low permeability in the Caco-2 assay. What could be the reason for this discrepancy?

A4: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters. The Caco-2 cell line expresses various transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell.[7] This would result in a lower apparent permeability in the Caco-2 assay compared to the PAMPA assay, which only measures passive diffusion.[2] To confirm this, you can perform a bidirectional Caco-2 assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[7]

Q5: How can I determine if my compound is specifically a substrate of P-glycoprotein?

A5: The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a valuable tool for this purpose.[8][9] This assay specifically assesses the role of P-gp in compound efflux.[9] By comparing the permeability of your compound across wild-type MDCK cells (which have low levels of endogenous transporters) and MDCK-MDR1 cells, you can definitively identify it as a P-gp substrate.[9]

Strategic Approaches to Enhance Permeability

Once you have characterized the permeability of your 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivative, you can employ several strategies to improve it. These are broadly divided into medicinal chemistry modifications and formulation-based approaches.

Medicinal Chemistry Strategies

These strategies involve rationally modifying the chemical structure of your compound to improve its physicochemical properties.

  • Modulating Lipophilicity:

    • Rationale: Increasing lipophilicity can enhance membrane partitioning. However, this is a delicate balance, as excessively high lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[10][11][12]

    • Approach: Introduce small, lipophilic groups at positions that do not interfere with target binding. For the 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold, consider modifications on the pyridine ring or derivatization of the 2-amino group.

  • Reducing Hydrogen Bonding Potential:

    • Rationale: The energy required to break hydrogen bonds with water is a major barrier to a compound entering the lipophilic membrane interior. Reducing the number of hydrogen bond donors is a powerful strategy.

    • Approach:

      • N-Alkylation/N-Acylation: Modify the 2-amino group to a secondary or tertiary amine or an amide. This can reduce the number of hydrogen bond donors.

      • Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond. This masks polar groups and reduces the overall polarity of the molecule in the conformation required for membrane passage.[6]

  • Prodrug Approach:

    • Rationale: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach is particularly useful for masking polar functional groups.

    • Approach: Temporarily mask the polar 2-amino group with a lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases) to release the active parent compound.

Formulation-Based Strategies

If medicinal chemistry approaches are not feasible or sufficient, formulation strategies can be employed to improve drug delivery across the cell membrane.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its transport across the intestinal wall.

  • Nanoparticle Encapsulation: Polymeric nanoparticles can protect the drug from degradation and enhance its uptake by cells.

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

Experimental Protocols

Detailed, step-by-step methodologies for key permeability assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_lipid Prepare Lipid Solution (e.g., 1% lecithin in dodecane) coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate prep_compound Prepare Compound Solution (e.g., 10 mM stock in DMSO, diluted in buffer) add_compound Add Compound to Donor Plate prep_compound->add_compound prep_buffer Prepare Acceptor Buffer add_buffer Add Buffer to Acceptor Plate prep_buffer->add_buffer coat_plate->add_compound assemble Assemble Sandwich Plate (Donor on Acceptor) add_buffer->assemble add_compound->assemble incubate Incubate (e.g., 18 hours at RT) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the PAMPA assay.

Methodology:

  • Preparation:

    • Prepare the lipid solution (e.g., 1% lecithin in dodecane).

    • Prepare the test compound stock solution (e.g., 10 mM in DMSO) and dilute to the final working concentration in a suitable buffer (e.g., PBS pH 7.4).

    • Prepare the acceptor buffer, which may contain a surfactant to improve the solubility of lipophilic compounds.

  • Assay Setup:

    • Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of the donor plate.

    • Fill the wells of the acceptor plate with the acceptor buffer.

    • Add the test compound solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

  • Incubation and Analysis:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 16-24 hours).

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).[2]

    • Calculate the apparent permeability coefficient (Papp).

Caco-2 Permeability Assay

Objective: To assess both passive and active transport of a compound across a model of the human intestinal epithelium.

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_validation Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for ~21 days to form a monolayer seed_cells->culture_cells check_teer Measure TEER (Transepithelial Electrical Resistance) culture_cells->check_teer prep_solutions Prepare Dosing Solutions check_teer->prep_solutions If TEER is acceptable add_solutions Add Compound to Apical (A-B) or Basolateral (B-A) side prep_solutions->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect Samples from Receiver Compartment incubate->collect_samples quantify Quantify Compound (LC-MS/MS) collect_samples->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.[7]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range.[7]

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For Apical-to-Basolateral (A-B) transport: Add the test compound solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.[5]

    • For Basolateral-to-Apical (B-A) transport: Add the test compound solution to the basolateral compartment and fresh buffer to the apical compartment.[5]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, collect samples from the receiver compartments.

  • Analysis:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[7]

Data Summary Table

AssayInformation ProvidedKey ParametersTypical Interpretation for Poor Permeability
PAMPA Passive permeabilityPapp (cm/s)Low Papp suggests suboptimal physicochemical properties (e.g., high polarity, low lipophilicity).
Caco-2 Passive and active transportPapp (A-B), Papp (B-A), Efflux Ratio (ER)Low Papp (A-B) confirms poor permeability. High ER (>2) indicates active efflux.
MDCK-MDR1 P-glycoprotein-mediated effluxPapp (A-B), Papp (B-A), ERHigh ER in MDCK-MDR1 cells compared to wild-type MDCK cells confirms the compound is a P-gp substrate.[8][9]

Conclusion

Overcoming poor cell permeability is a critical step in the development of 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives as potential therapeutics. A systematic approach involving accurate diagnosis of the permeability issue, followed by rational medicinal chemistry modifications or advanced formulation strategies, can significantly improve the chances of success. This guide provides a framework for troubleshooting and optimizing your compounds, enabling you to make data-driven decisions and accelerate your drug discovery programs.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • (n.d.). Caco2 assay protocol.
  • Nielsen, D. S., Ho, C. M., & Yu, D. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Medicinal Chemistry Letters, 11(5), 817-823.
  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Shinde, G., & Naha, A. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 198943.
  • Shaffer, P. L., et al. (2016). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 59(13), 6070-6081.
  • Twarog, C., Fattah, S., Heade, J., Maher, S., & Brayden, D. J. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Advanced Drug Delivery Reviews, 177, 113886.
  • Babadi, D., Dadashzadeh, S., Osouli, M., Daryabari, M. S., & Haeri, A. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 621-648.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1106-1115.
  • Ly, A. M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Ly, A. M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • Poole, D. P., & Shalaeva, M. (2018). How hydrogen bonds impact P-glycoprotein transport and permeability. European Journal of Pharmaceutical Sciences, 120, 1-13.
  • Poole, D. P., & Shalaeva, M. (2018). How hydrogen bonds impact P-glycoprotein transport and permeability. European Journal of Pharmaceutical Sciences, 120, 1-13.
  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
  • Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs.
  • Pathan, S. A., & Iqbal, Z. (2011). Prodrug Approaches for CNS Delivery. Mini reviews in medicinal chemistry, 11(14), 1221–1231.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research, 16(9), 195.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Gricio, V. R., & de L. Ferreira, E. I. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 15(11), 1367.
  • Majumdar, S., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. Journal of medicinal chemistry, 53(2), 793–804.
  • Ly, A. M., et al. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Journal of Medicinal Chemistry, 61(24), 11169-11182.
  • Petra, A., & Stefan, D. (2019).
  • Pund, S., et al. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. AAPS PharmSciTech, 12(3), 970–974.
  • Adam, M. S. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate.
  • Patel, D., & Patel, N. (2017). Permeability enhancement techniques for poorly permeable drugs: A review.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471.
  • Gricio, V. R., & de L. Ferreira, E. I. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 15(11), 1367.
  • Tran, T. H., et al. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(3), 227.
  • Wang, Y., et al. (2020). Discovery of[1][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818.
  • Li, Y., et al. (2012). Synthesis and cytotoxicity studies of novel[1][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters, 22(1), 366-369.
  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618.
  • Ashton, T. D., et al. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5851.

Sources

Technical Support Center: Enhancing the Selectivity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-Methyl-triazolo[1,5-a]pyridin-2-amine analogs. This guide is designed to provide practical, in-depth solutions to common experimental challenges, from synthesis to biological evaluation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of enhancing the selectivity of this important chemical scaffold.

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors targeting enzymes like Janus kinases (JAKs) and DNA-dependent protein kinase (DNA-PK).[2][4][5] The primary challenge in developing these analogs lies in achieving high selectivity for the desired target kinase while minimizing off-target effects, which can lead to toxicity or undesirable polypharmacology.[1][2] This guide provides structured troubleshooting advice to address this central issue.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high kinase selectivity with triazolopyridine analogs so challenging?

A1: The challenge stems from the conserved nature of the ATP-binding pocket across the human kinome.[6] Triazolopyridine scaffolds act as "hinge-binders," mimicking the adenine moiety of ATP to anchor the inhibitor within this pocket. Since hundreds of kinases share structural similarities in this region, a simple analog can inhibit multiple targets.[7] Selectivity is achieved by exploiting subtle differences in the regions surrounding the hinge, such as the solvent-exposed region or nearby hydrophobic pockets. Modifications to the substituents on the triazolopyridine core are therefore critical for steering the molecule towards a unique sub-pocket of the target kinase and away from off-targets.[8]

Q2: What are the first steps to troubleshoot a low-yield synthesis of a 7-methyl-triazolo[1,5-a]pyridin-2-amine analog?

A2: Low yields in heterocyclic synthesis often trace back to a few key areas.[3] First, verify the purity of your starting materials, particularly the substituted 2-aminopyridine precursor, as impurities can halt the reaction. Second, ensure strictly anhydrous conditions, as many cyclization reactions are sensitive to moisture.[9] Third, monitor the reaction by TLC or LC-MS at several time points to check for product degradation or the formation of stable, unwanted intermediates.[3] Suboptimal reaction temperature or time are also common culprits; running small-scale trials to bracket optimal conditions is highly recommended.[3]

Q3: My purified compound shows activity against multiple kinases. What is the most effective strategy to improve its selectivity?

A3: A multi-pronged approach is best. First, perform a broader kinase panel screen to understand the scope of off-target activities.[7] This helps identify patterns (e.g., inhibition of a specific kinase family). Second, leverage computational modeling and molecular docking to compare the binding pose of your compound in the target kinase versus a key off-target kinase.[10][11] This can reveal steric clashes or favorable interactions that can be exploited. The most common synthetic strategy is then to introduce substituents that create favorable interactions with non-conserved residues in your target kinase or steric hindrance in the active sites of off-target kinases. For example, modifying the group attached to the 2-amine position can significantly modulate the selectivity profile.[8]

Troubleshooting Guide 1: Synthetic & Purification Challenges

Problem: Low Yield or Reaction Failure During Cyclization

The formation of the[1][2][3]triazolo[1,5-a]pyridine ring is the key step in the synthesis. This is often achieved via oxidative N-N bond formation from an N-(pyridin-2-yl)amidine precursor.[12] Failure at this stage can be frustrating but is often solvable.

Troubleshooting Steps & Solutions:

  • Assess Precursor Quality: The N-(pyridin-2-yl)amidine intermediate must be pure. Purify it via recrystallization or column chromatography before proceeding to the cyclization step.

  • Evaluate Oxidizing Agent: The choice of reagent for the oxidative N-N bond formation is critical. Common options include copper catalysts, iodine/KI, or hypervalent iodine reagents like PIFA.[12]

    • If a copper-catalyzed reaction fails, ensure the correct ligand is used and that the reaction is open to air or supplied with a mild oxidant as required by the specific protocol.[12]

    • If using I₂/KI, the base used can be critical. Consider screening mild organic bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃).

  • Optimize Reaction Conditions: Temperature and solvent can dramatically impact yield.

    • Solvent: Polar aprotic solvents like DMF or DMSO are common, but if side reactions are observed, consider less reactive solvents like dioxane or toluene.

    • Temperature: Some oxidative cyclizations require heating to proceed at an appreciable rate. Perform a temperature screen (e.g., 80°C, 100°C, 120°C) on a small scale.

Experimental Protocol: PIFA-Mediated Oxidative Cyclization

This protocol is adapted from established methods for synthesizing 1,5-fused 1,2,4-triazoles.[12]

  • Dissolve the N-(pyridin-2-yl)benzimidamide precursor (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M concentration).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq) portion-wise over 5 minutes.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem: Difficulty in Purifying the Final Compound

The basic nitrogen atoms in the triazolopyridine core can cause tailing on silica gel columns, leading to poor separation and impure fractions.

Troubleshooting Steps & Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Add a small amount of triethylamine (TEA) or ammonia (0.1-1%) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This will neutralize the acidic sites on the silica gel, significantly reducing peak tailing.

    • Use an Alternative Stationary Phase: If basic modifiers are insufficient, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column for purification.

  • Salt Formation and Liberation:

    • If the compound is sufficiently basic, it can be converted to its hydrochloride (HCl) salt by treatment with HCl in ether or dioxane. The salt may precipitate and can be purified by recrystallization.

    • The pure free base can then be liberated by neutralizing the salt with a mild base and extracting it into an organic solvent.

  • Recrystallization: If the compound is crystalline, recrystallization is an excellent final purification step to remove minor impurities and obtain high-purity material for biological testing. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).

Troubleshooting Guide 2: Enhancing Target Selectivity

Problem: Compound Inhibits Multiple Kinases (e.g., JAK1 vs. JAK2)

Achieving selectivity between closely related kinases is a common goal. For triazolopyridine JAK inhibitors, for instance, selectivity for JAK1 over JAK2 is often desired to avoid hematological side effects.[4]

Causality: Selectivity is dictated by how the analog's substituents interact with non-conserved amino acid residues outside the primary hinge-binding region.

Solutions & Strategies:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on your core scaffold and analyze the impact on selectivity. Focus on positions that extend into more variable regions of the ATP pocket. For the 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold, the key modification points are the substituents attached to the 2-amino group and potentially the 5-position.[4][8]

  • Exploit the "Gatekeeper" Residue: The gatekeeper residue, which sits at the entrance to a hydrophobic back pocket, varies among kinases. Introducing bulky or specifically shaped groups can create favorable interactions with the target's gatekeeper while causing a steric clash with the off-target's gatekeeper.

  • Target the Solvent-Front Region: Modify your analog to include polar groups that can form hydrogen bonds with residues in the solvent-exposed region (the ribose pocket). These interactions can be highly specific and contribute significantly to both potency and selectivity.

Hypothetical SAR Table for Selectivity Optimization
CompoundR Group (at 2-amino position)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
Parent -Phenyl50751.5x
Analog 1 -4-Fluorophenyl451503.3x
Analog 2 -3-Methoxyphenyl3090030x
Analog 3 -Cyclopropyl2002501.25x
Analog 4 -4-(Morpholino)phenyl252500100x

This table illustrates how systematic changes to a substituent can dramatically improve the selectivity ratio between two kinases.

Workflow for Improving Kinase Selectivity

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision Start Initial Hit Compound (Poor Selectivity) Dock Computational Docking (Target vs. Off-Target) Start->Dock SAR Identify Modification Points (e.g., 2-amino substituent) Synth Synthesize Analog Library SAR->Synth Dock->SAR Assay Biochemical Assays (Kinase A vs. Kinase B) Synth->Assay Selectivity Calculate Selectivity Ratio Assay->Selectivity Data Analyze SAR Data Selectivity->Data Decision Selectivity Goal Met? Data->Decision Decision->Dock No Lead Lead Candidate Identified Decision->Lead Yes

Caption: Iterative cycle for selectivity enhancement.

Troubleshooting Guide 3: Biological Evaluation & Interpretation

Problem: Discrepancy Between Biochemical Potency (IC₅₀) and Cell-Based Efficacy (EC₅₀)

It is common to find that a compound is highly potent in an isolated enzyme assay but shows significantly weaker activity in a cell-based assay.

Potential Causes & Solutions:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Perform a cell permeability assay (e.g., PAMPA or Caco-2). To improve permeability, you may need to reduce the polar surface area (PSA) or the number of hydrogen bond donors on your molecule.[2]

  • High Plasma Protein Binding (PPB): The compound may bind extensively to proteins in the cell culture media (like albumin), reducing the free concentration available to act on the target.

    • Troubleshooting: Measure the fraction of compound bound to plasma proteins. If PPB is high, medicinal chemistry efforts may be needed to reduce lipophilicity.

  • Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting: Run an efflux assay using cell lines that overexpress specific transporters. If efflux is confirmed, the chemical structure must be modified to avoid recognition by these pumps.[2]

  • High ATP Concentration in Cells: Biochemical kinase assays are often run at low, sometimes sub-physiological, ATP concentrations. In a cellular environment, the high concentration of endogenous ATP (~1-10 mM) can outcompete an ATP-competitive inhibitor, leading to a rightward shift in potency.

    • Troubleshooting: Re-run your biochemical assay at a high ATP concentration (e.g., 1-2 mM) to better mimic the cellular environment and get a more predictive IC₅₀ value.

Decision Tree for Investigating Potency Discrepancies

G Start High IC₅₀, Low EC₅₀ Perm Run PAMPA/Caco-2 Assay Start->Perm Perm_Check Permeable? Perm->Perm_Check Efflux Run Efflux Assay Perm_Check->Efflux Yes Modify_Perm Modify Structure: Reduce PSA Perm_Check->Modify_Perm No Efflux_Check Efflux Substrate? Efflux->Efflux_Check PPB Measure Plasma Protein Binding Efflux_Check->PPB No Modify_Efflux Modify Structure: Evade Transporters Efflux_Check->Modify_Efflux Yes PPB_Check High PPB? PPB->PPB_Check ATP Rerun IC₅₀ at High [ATP] PPB_Check->ATP No Modify_PPB Modify Structure: Reduce Lipophilicity PPB_Check->Modify_PPB Yes End Potency Shift Explained ATP->End

Sources

Technical Support Center: Mitigating Off-Target Effects of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Methyl-triazolo[1,5-a]pyridin-2-amine based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and proactive solutions for a common and critical challenge in kinase inhibitor research: off-target effects. The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] However, due to the conserved nature of the ATP-binding site across the human kinome, achieving absolute selectivity is a significant challenge.[2]

This resource will guide you through identifying, understanding, and mitigating unintended biological consequences of your compounds, ensuring the data you generate is robust, reproducible, and correctly interpreted.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses initial questions you may have when encountering unexpected results.

Q1: What exactly are "off-target" effects and why are they a major concern?

A1: Off-target effects are unintended interactions between a drug or chemical probe and proteins other than the primary therapeutic target. For kinase inhibitors, this typically means the compound binds to and inhibits one or more kinases beyond the intended one.[3] These effects are a major concern for several reasons:

  • Unwanted Toxicity: Inhibition of kinases involved in essential cellular processes can lead to cytotoxicity or other adverse effects in cell-based assays and in vivo models.[5]

  • Misguided Drug Development: A promising compound might be advanced based on a phenotype caused by a polypharmacological profile, which can lead to unforeseen hurdles in later stages of drug development.[6]

Q2: My cancer cells show an unexpected phenotype (e.g., excessive toxicity, differentiation, altered morphology) after treatment with my inhibitor. Could this be an off-target effect?

A2: Yes, this is a classic sign of a potential off-target effect. While potent on-target inhibition can certainly cause dramatic phenotypes, an unexpected cellular response, especially at concentrations where you expect target-specific activity, warrants a thorough investigation into the inhibitor's selectivity.[7] Dasatinib, a multi-targeted inhibitor, is a well-documented example where inhibition of off-targets like SRC family kinases contributes significantly to its overall cellular activity beyond its primary target, BCR-ABL.[7][8]

Q3: How can I begin to distinguish between on-target and off-target effects in my experiments?

A3: A multi-pronged approach using orthogonal methods is the most rigorous way to differentiate on-target from off-target effects.[7] The core principle is to verify that the observed phenotype is specifically linked to the modulation of your primary target. Initial steps include:

  • Confirm Target Engagement: Use a cellular assay to confirm that your compound is engaging and inhibiting the primary target at the concentrations that produce the phenotype. A Western blot to check the phosphorylation of a direct downstream substrate is a standard method.[7][9]

  • Use a Structurally Distinct Inhibitor: Employ an inhibitor with a different chemical scaffold that is also known to be potent and selective for your primary target.[7] If both compounds, despite their structural differences, produce the same phenotype, it strengthens the case for an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your target kinase. If the genetic approach phenocopies the effect of your inhibitor, it provides strong evidence that the effect is on-target.[7]

Q4: Are there known common off-targets for triazolopyridine-based inhibitors?

A4: While the specific off-target profile is unique to each individual molecule, the triazolopyridine scaffold has been explored for its activity against a range of kinases. For example, different derivatives have shown activity against Janus kinases (JAKs), PI3K, and DNA-PK.[1][10][11] The promiscuity of any given inhibitor depends on the specific decorations around the core scaffold. Therefore, it is crucial not to assume selectivity based on the scaffold alone and to perform comprehensive profiling.

Section 2: Troubleshooting Guide - An Experimental Deep Dive

This section provides structured workflows and detailed protocols for when you are actively troubleshooting in the lab.

Issue 1: High Levels of Cytotoxicity Observed at Concentrations Expected to be Specific for the Primary Target

An inhibitor that is toxic at or below its on-target IC50 in cells can be difficult to work with. This workflow helps dissect the cause.

Potential Cause Recommended Action Rationale
Inappropriate Dosage 1. Conduct a detailed dose-response curve (e.g., 10-point, log-scale dilution).[12] 2. Determine the lowest effective concentration that inhibits the on-target kinase (see Western Blot protocol below).Establishes a therapeutic window where the on-target effect can be studied with minimal toxicity. Confirms that the primary target is inhibited at the chosen non-toxic dose.[7]
Potent Off-Target Inhibition 1. Perform a broad kinome selectivity screen (e.g., >300 kinases) at a concentration that causes toxicity (e.g., 1 µM).[5][12] 2. Test a structurally distinct inhibitor for your primary target.[7]A kinome scan is an unbiased method to identify unintended targets that may be responsible for the toxicity.[2][8] If a different inhibitor for the same target is not toxic, it strongly suggests your compound's toxicity is off-target mediated.
Cell Line-Specific Sensitivity 1. Test the inhibitor in multiple, distinct cell lines to assess if the high toxicity is consistent. 2. Characterize the expression levels of known potent off-targets (identified from a kinome screen) in your sensitive cell line.This helps distinguish between a general off-target liability and one that is specific to a particular cellular context. High expression of a potent off-target can explain heightened sensitivity.[7]

Objective: To confirm that your inhibitor is engaging the intended kinase target in cells by measuring the phosphorylation status of a known downstream substrate.[7]

Materials:

  • Your 7-Methyl-triazolo[1,5-a]pyridin-2-amine based inhibitor

  • Appropriate cell line

  • Complete cell culture medium

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA or Bradford protein assay kit

  • Primary antibodies (phospho-substrate, total substrate, loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate (ECL)

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of your inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., p-STAT3 for a JAK1 inhibitor) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Reprobing: Strip the membrane and reprobe for the total substrate protein and a loading control to ensure equal protein loading.

Issue 2: Phenotype Persists Even at Doses That Should Not Inhibit the Primary Target

This scenario strongly suggests an off-target is driving the observed biological effect. The following workflow will help you systematically confirm this.

G start Unexpected Phenotype Observed dose_response Perform detailed dose-response curve for phenotype. Confirm target inhibition at lowest effective dose via Western Blot. start->dose_response phenotype_present Is the phenotype present only at the lowest effective dose? dose_response->phenotype_present on_target Conclusion: Phenotype is likely ON-TARGET phenotype_present->on_target Yes orthogonal Use orthogonal methods: 1. Genetic knockdown (siRNA/CRISPR) of the primary target. 2. A structurally distinct inhibitor for the same target. phenotype_present->orthogonal No (Likely dose-dependent off-target effect) off_target_path No (Phenotype occurs at broader or different concentration range) replicate Does the orthogonal method replicate the phenotype? orthogonal->replicate replicate->on_target Yes off_target_confirmed Conclusion: Phenotype is OFF-TARGET. Proceed to identify the responsible kinase. replicate->off_target_confirmed No

Caption: Workflow for distinguishing on-target and off-target effects.

Objective: To obtain a broad selectivity profile of your inhibitor against a large panel of kinases, identifying potential off-targets.[5][13]

Background: Kinome profiling services (e.g., Reaction Biology's HotSpot™, Thermo Fisher's SelectScreen®, Carna Biosciences' QuickScout™) provide quantitative data on your inhibitor's activity against hundreds of kinases.[5][14] The most common format is a competition binding assay or a direct enzymatic activity assay.[15][16]

Procedure:

  • Select a Service Provider: Choose a provider based on the size of their kinase panel, assay technology (binding vs. activity), available ATP concentrations, and cost. For initial screening, a single high concentration is cost-effective.[12]

  • Compound Submission: Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM). Submit the required volume (typically 20-100 µL) to the service provider.

  • Choose Screening Conditions:

    • Concentration: For a first pass, screen at a single, high concentration (e.g., 1 µM or 10 µM) to identify any potential hits. This concentration should be one that produces the unexpected phenotype in your cellular assays.

    • ATP Concentration: Assays can be run at a low, fixed ATP concentration or at the Kₘ for ATP for each kinase.[15] Screening at physiological ATP levels (approx. 1 mM) can provide more biologically relevant data, as high ATP levels in the cell can outcompete ATP-competitive inhibitors.[14]

  • Data Analysis: The provider will return data, typically as "% Inhibition" at the tested concentration.

    • Identify Hits: Flag any kinases that are inhibited by more than a certain threshold (e.g., >70% or >90%).

    • Prioritize Off-Targets: The primary target should show high inhibition. Any other kinases with strong inhibition are potential off-targets responsible for the observed phenotype.

  • Follow-Up: For high-confidence off-targets, perform follow-up dose-response experiments (IC50 or Kᵢ determination) to quantify the potency of your inhibitor against them.

Section 3: Proactive Strategies for Improving Selectivity

Beyond troubleshooting, good drug design involves proactively engineering selectivity into your 7-Methyl-triazolo[1,5-a]pyridin-2-amine based inhibitors.

Medicinal Chemistry & Structural Biology Approaches

Improving selectivity is an iterative process of chemical synthesis and biological testing.[17]

G cluster_0 Promiscuous Inhibitor cluster_1 On-Target Kinase cluster_2 Off-Target Kinase cluster_3 Selective Inhibitor (Modification) inhibitor_a Triazolopyridine Scaffold R-Group kinase_1 Gatekeeper (Small: Thr) ATP Pocket Solvent Front inhibitor_a:f1->kinase_1:gate Fits kinase_2 Gatekeeper (Large: Met) ATP Pocket Solvent Front inhibitor_a:f1->kinase_2:gate Fits (Undesired) inhibitor_b Triazolopyridine Scaffold Bulky R-Group inhibitor_b:f1->kinase_1:gate Fits inhibitor_b:f1->kinase_2:gate Steric Clash (Binding Prevented) caption Targeting the gatekeeper residue to improve selectivity.

Caption: Exploiting gatekeeper residue size for inhibitor selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the triazolopyridine core. For example, altering the group at the 7-position can significantly impact potency and selectivity.[10][11][18] The goal is to identify modifications that decrease binding to off-targets while maintaining or improving affinity for the on-target kinase.

  • Targeting Unique Active Site Features:

    • Gatekeeper Residue: This residue controls access to a hydrophobic pocket deep within the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine) can accommodate bulky inhibitor groups that will sterically clash with kinases that have a large gatekeeper (e.g., methionine). Designing your inhibitor to exploit this difference is a powerful strategy for enhancing selectivity.[19]

    • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (like an acrylamide) to form a covalent bond. This can dramatically increase both potency and selectivity.[8][19]

  • Scaffold Hopping: If the 7-Methyl-triazolo[1,5-a]pyridin-2-amine core proves intractably promiscuous for your target, consider "scaffold hopping." This involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric interactions required for on-target binding.[20] Computational tools and analysis of known kinase inhibitor scaffolds can guide this process.[20][21][22]

  • Computational Approaches:

    • Structure-Based Design: If a crystal structure of your inhibitor bound to its target (or a close homolog) is available, use molecular docking to predict how modifications will affect binding and to design new analogs with improved selectivity.[16]

    • Predictive Modeling: As datasets of kinase-inhibitor interactions grow, machine learning and other predictive models are becoming more powerful tools for forecasting potential off-target interactions in silico, helping to prioritize which compounds to synthesize and test.[23]

By combining rigorous experimental troubleshooting with proactive medicinal chemistry strategies, you can successfully navigate the challenge of off-target effects and develop highly selective and valuable chemical probes based on the 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold.

References
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Fedorov, O., et al. (2010). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 5(10), e13193. [Link]
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
  • Wang, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
  • Antipin, R. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1561. [Link]
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4(1), 38. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 12345. [Link]
  • Pike, K. G., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][13][15]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(18), 10390–10404. [Link]
  • Lin, A., & Giuliano, C. J. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Translational Oncology, 12(12), 1632–1643. [Link]
  • Chen, Z., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. [Link]
  • Oncolines B.V. (n.d.). Kinome Profiling. [Link]
  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753. [Link]
  • Elguero, J., et al. (2014). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 19(11), 17898–17921. [Link]
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
  • Van de Stolpe, A., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(11), 4766–4781. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Tanemura, S., et al. (2005). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 137(5), 543–545. [Link]
  • Barlaam, B., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][13][15]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).
  • Early, J. V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 363–372. [Link]
  • Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current Topics in Medicinal Chemistry, 13(11), 1261–1273. [Link]
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
  • Okafor, C. E., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology, 15(2), 79-96. [Link]
  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-[5][13][15]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613–4618. [Link]
  • Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10834. [Link]

Sources

Navigating the Scale-Up of 7-Methyl-triazolo[1,5-a]pyridin-2-amine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the practical and scientific considerations at each critical stage, providing actionable troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to 7-Methyl-triazolo[1,5-a]pyridin-2-amine involves a two-step process: the synthesis of the key intermediate, N-(4-methylpyridin-2-yl)guanidine, followed by an oxidative cyclization to form the desired triazolopyridine ring system. While seemingly straightforward, each step presents unique challenges upon scale-up.

Synthesis_Pathway cluster_1 Step 2: Oxidative Cyclization 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Guanidine_Intermediate N-(4-methylpyridin-2-yl)guanidine 2-Amino-4-methylpyridine->Guanidine_Intermediate Final_Product 7-Methyl-triazolo[1,5-a]pyridin-2-amine Guanidine_Intermediate->Final_Product Oxidizing Agent, Base

Caption: High-level overview of the two-step synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

II. Step 1: Guanidinylation of 2-Amino-4-methylpyridine

This initial step involves the reaction of 2-Amino-4-methylpyridine with cyanamide under acidic conditions to form the guanidine intermediate.

Troubleshooting Guide: Guanidinylation
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Conversion / Incomplete Reaction - Insufficient acid catalyst. - Poor mixing in a large reactor. - Low reaction temperature.- Catalyst Loading: Carefully screen the molar equivalents of the acid catalyst (e.g., HCl, H2SO4). On scale, a slight excess may be needed to overcome impurities. - Agitation Study: Ensure adequate agitation to maintain a homogenous slurry, especially if the starting material has limited solubility. Baffled reactors are recommended. - Temperature Control: Monitor the internal reaction temperature closely. A slight increase within a safe operating range can significantly improve reaction kinetics.
Formation of Impurities (e.g., Melamine) - Localized high concentrations of cyanamide. - Excessive reaction temperature or time.- Controlled Addition: Add the cyanamide solution subsurface over an extended period to avoid localized "hot spots." - Kinetic Monitoring: Utilize in-process controls (e.g., HPLC) to monitor the reaction progress and stop it once the starting material is consumed to prevent byproduct formation from prolonged heating.
Difficult Isolation of Guanidine Intermediate - Product is highly water-soluble. - Formation of a fine precipitate that is difficult to filter.- pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of the guanidine intermediate to maximize precipitation. - Crystallization Study: Develop a controlled crystallization process. This may involve anti-solvent addition or a carefully controlled cooling profile to encourage the growth of larger, more easily filterable crystals. Seeding with a small amount of the desired product can also be beneficial.
FAQs: Guanidinylation

Q1: What are the safety considerations when handling cyanamide on a large scale?

A1: Cyanamide is a reactive and toxic compound. It is crucial to have appropriate engineering controls in place, such as a well-ventilated charging area and personal protective equipment (PPE). On a larger scale, consider using a stabilized aqueous solution of cyanamide to mitigate the risk of handling the solid. A thorough process hazard analysis (PHA) should be conducted before any scale-up activities.

Q2: Can I use a different acid catalyst?

A2: While hydrochloric acid is commonly used, other acids like sulfuric acid can also be employed. However, the choice of acid can impact the salt form of the intermediate and its solubility, which in turn affects the isolation procedure. A comparative study at the lab scale is recommended before making a change for a large-scale run.

III. Step 2: Oxidative Cyclization

The second step involves the base-mediated oxidative cyclization of the guanidine intermediate to yield the final product.

Troubleshooting Guide: Oxidative Cyclization
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Exothermic Runaway - Rapid addition of the oxidizing agent (e.g., sodium hypochlorite). - Inadequate cooling capacity of the reactor.- Controlled Addition & Temperature Monitoring: The addition of the oxidizing agent should be slow and controlled, with continuous monitoring of the internal temperature. Implement an automated system to stop the addition if the temperature exceeds a predefined limit. - Heat Flow Calorimetry: Conduct a reaction calorimetry study at the lab scale to understand the heat of reaction and determine the required cooling capacity for the plant reactor.
Low Yield and Formation of Over-oxidized Byproducts - Excess of oxidizing agent. - Reaction temperature too high.- Stoichiometry Control: Precisely control the stoichiometry of the oxidizing agent. An excess can lead to the formation of N-oxides or other degradation products. - Temperature Optimization: Maintain the reaction at a lower temperature to improve selectivity. A balance needs to be struck between reaction rate and impurity formation.
Product Isolation and Purification Challenges - Product co-precipitates with inorganic salts. - Oily product or difficult-to-handle solid.- Work-up Procedure: Develop a robust work-up procedure to remove inorganic salts. This may involve a series of aqueous washes or an extraction into an organic solvent followed by back-extraction. - Recrystallization: Identify a suitable solvent system for recrystallization to obtain a product with the desired purity and physical form. A solvent screen is highly recommended. Common systems include isopropanol/water or ethanol/water mixtures.
FAQs: Oxidative Cyclization

Q1: What are the alternatives to sodium hypochlorite as an oxidizing agent?

A1: Other oxidizing agents like bromine in acetic acid or N-bromosuccinimide (NBS) can be used. However, from a process safety and environmental perspective, sodium hypochlorite is often preferred due to its lower cost and less hazardous byproducts (sodium chloride). The choice of oxidant will significantly impact the process conditions and work-up.

Q2: How can I effectively monitor the progress of the cyclization reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective tool for monitoring the reaction. It allows for the quantification of the starting material, product, and any significant byproducts. This data is crucial for determining the reaction endpoint and for making informed decisions during the process.

Q3: What are the key parameters to control during the crystallization of the final product?

A3: The key parameters for a robust crystallization process include the choice of solvent system, the cooling rate, the agitation speed, and the final isolation temperature. A well-designed crystallization process is critical for controlling the particle size distribution, bulk density, and purity of the final product, which are important for downstream processing and formulation.

IV. Process Flow and Control Points

Process_Flow cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Oxidative Cyclization Start 2-Amino-4-methylpyridine + Acidic Solvent Cyanamide_Addition Controlled Addition of Cyanamide Solution Start->Cyanamide_Addition Reaction_1 Reaction & Monitoring (HPLC) Cyanamide_Addition->Reaction_1 Isolation_1 Crystallization & Filtration of Guanidine Intermediate Reaction_1->Isolation_1 Intermediate Guanidine Intermediate + Basic Solution Isolation_1->Intermediate Transfer to next step Oxidant_Addition Controlled Addition of Oxidizing Agent Intermediate->Oxidant_Addition Reaction_2 Reaction & Monitoring (HPLC) Oxidant_Addition->Reaction_2 Workup Quench & Aqueous Workup Reaction_2->Workup Isolation_2 Crystallization & Filtration of Final Product Workup->Isolation_2 Drying Drying Isolation_2->Drying

Caption: A detailed process flow diagram highlighting critical control points for the scale-up synthesis.

V. References

  • Azzam, R., & Elgemeie, G. (2019). Novel N-substituted triazolopyridines were synthesized and checked for antibacterial activity. Arabian Journal of Chemistry, 12(8), 4567-4576.

  • Baucom, K. D., et al. (2016). A single flask tandem coupling of substituted carboxylic acids and 1-(pyridin-2-yl) hydrazine. Tetrahedron Letters, 57(3), 341-344.

  • Glotz, G., Lebl, R., Dallinger, D., & Kappe, C. O. (2017). Integration of Bromine and Cyanogen Bromide Generators for the Continuous-Flow Synthesis of Cyclic Guanidines. Angewandte Chemie International Edition, 56(44), 13786-13789.

  • Jones, G. (2003). The Chemistry of the Triazolopyridines. In Advances in Heterocyclic Chemistry (Vol. 85, pp. 1-81). Academic Press.

  • Reichelt, A., et al. (2010). Microwave irradiated synthesis of triazolopyridines. Tetrahedron Letters, 51(40), 5354-5357.

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N−C and N−N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(41), 15080-15081.

  • Wurtz, G. A., et al. (2018). Synthesis of Triazolopyridine via late-stage diversification. Organic Letters, 20(15), 4575-4578.

Troubleshooting inconsistent results in assays with 7-Methyl-triazolo[1,5-a]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methyl-triazolo[1,5-a]pyridin-2-amine

A Senior Application Scientist's Guide to Troubleshooting Assay Inconsistency

Welcome to the technical support guide for 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. Inconsistent results in early-stage research are common, but they can often be traced back to specific, rectifiable issues related to compound handling, assay design, or data interpretation.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a versatile heterocycle frequently employed in medicinal chemistry as a surrogate for purines and as a core structure for developing inhibitors of various enzymes, particularly kinases.[3][4] Compounds like 7-Methyl-triazolo[1,5-a]pyridin-2-amine are valuable tools in screening campaigns and as starting points for lead optimization.[5] This guide provides a structured, question-and-answer approach to help you diagnose and resolve common sources of variability, ensuring the reliability and reproducibility of your data.

Section 1: Compound Handling and Stock Solution Preparation

This section addresses the most frequent source of assay variability: the physical and chemical behavior of the compound before it even enters the assay.

Q1: My assay results are highly variable from day to day. Could my stock solution be the problem?

A: Absolutely. The integrity of your compound stock solution is paramount. Inconsistent concentration, degradation, or precipitation of the compound will directly lead to shifting dose-response curves and poor reproducibility.

  • Application Scientist's Insight: Small molecule inhibitors, particularly heterocyclic compounds, can be prone to degradation or precipitation if not handled correctly. Dimethyl sulfoxide (DMSO) is the most common solvent, but it is hygroscopic (absorbs water from the air). Water contamination in your DMSO stock can lower the solubility of your compound, causing it to precipitate upon freezing. Repeated freeze-thaw cycles exacerbate this issue.

Recommended Actions:

  • Aliquot Your Stock: Upon preparing a high-concentration DMSO stock (e.g., 10-50 mM), immediately aliquot it into small, single-use volumes in low-binding tubes.

  • Proper Storage: Store aliquots at -20°C or -80°C, protected from light.

  • Fresh Dilutions: For each experiment, thaw a fresh aliquot and prepare your serial dilutions. Avoid using a stock solution that has been thawed and refrozen multiple times.

Q2: I'm seeing visible precipitate when I dilute my compound from a DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

A: This is a classic solubility issue. While 7-Methyl-triazolo[1,5-a]pyridin-2-amine may be soluble in 100% DMSO, its solubility can drop dramatically in the aqueous buffers used for most biological assays. The final concentration of DMSO in your assay should also be kept low (typically <0.5%) as it can affect enzyme activity or cell health.

  • Application Scientist's Insight: When a highly concentrated DMSO solution of a hydrophobic compound is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution, forming a precipitate or microscopic aggregates. These aggregates lead to non-stoichiometric and unpredictable concentrations of the active, monomeric compound, causing inconsistent results.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Before running your assay, perform a simple test to find the maximum soluble concentration of your compound in the final assay buffer. See Protocol 4.1 for a detailed method.

  • Modify Dilution Method: Instead of a single large dilution step, perform a serial dilution in a medium that helps maintain solubility, such as a buffer containing a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA, if compatible with your assay.

  • Reduce Final Concentration: Your assay's top concentration must be below the compound's solubility limit in the final assay buffer.

Parameter Recommendation Rationale
Stock Solvent 100% Anhydrous DMSOMaximizes initial solubility.
Stock Concentration 10-50 mMA practical range for most screening compounds.
Storage -20°C or -80°C, Aliquoted, DesiccatedPrevents degradation and water absorption.
Final DMSO % in Assay < 0.5% (ideally ≤ 0.1%)Minimizes solvent effects on the biological system.

Section 2: Troubleshooting Biochemical Assays

Biochemical assays, such as enzyme inhibition assays, are sensitive to a variety of factors beyond the compound itself.

Q3: My IC₅₀ values for 7-Methyl-triazolo[1,5-a]pyridin-2-amine are shifting significantly between plates or experiments. What should I investigate?

A: Shifting IC₅₀ values are a common challenge. A systematic approach is required to pinpoint the cause. The workflow below provides a decision tree for troubleshooting.

  • Application Scientist's Insight: The IC₅₀ value is not an intrinsic property of the compound; it is dependent on the specific conditions of your assay. For competitive inhibitors, for example, the IC₅₀ is directly influenced by the concentration of the competing substrate (e.g., ATP in a kinase assay). Minor variations in reagent concentrations or incubation times can lead to major shifts in potency measurements.

cluster_B Compound Checks cluster_C Reagent Checks cluster_D Protocol Checks cluster_E Artifact Checks A Inconsistent IC50 Results B Step 1: Verify Compound Integrity A->B Start Here C Step 2: Check Assay Reagents B->C If compound is OK B1 Confirm stock concentration (e.g., via UV-Vis) B->B1 D Step 3: Review Assay Protocol C->D If reagents are OK C1 Confirm enzyme activity (fresh vs. old lot) C->C1 E Step 4: Rule Out Artifacts D->E If protocol is OK D1 Standardize incubation times and temperatures D->D1 F Consistent IC50 Achieved E->F If no artifacts found E1 Run assay interference counter-screen (Protocol 4.2) E->E1 B2 Test solubility in assay buffer (Protocol 4.1) B3 Assess stability in buffer (time-course experiment) C2 Verify substrate/cofactor concentration C3 Check buffer pH and composition D2 Ensure consistent mixing and dispensing D3 Check for plate edge effects E2 Test in orthogonal assay (different detection method)

Caption: Troubleshooting Decision Tree for IC₅₀ Variability.

Q4: I'm worried my compound is interfering with my assay's detection method (e.g., fluorescence or luminescence). How can I check for this?

A: This is a critical step in validating any active compound. Assay artifacts can mimic true inhibition, leading to false positives. You must run a counter-screen to test for interference.

  • Application Scientist's Insight: Many heterocyclic compounds are fluorescent or can quench the fluorescence of a reporter molecule. Similarly, compounds can inhibit the reporter enzyme (e.g., luciferase) in a luminescence-based assay. This is not a true inhibition of your primary target and must be ruled out.

Recommended Action:

  • Run the assay reaction to completion without your primary enzyme. Then, add 7-Methyl-triazolo[1,5-a]pyridin-2-amine at the same concentrations used in your main experiment just before reading the plate. A change in signal in this context indicates direct interference with the detection system. See Protocol 4.2 for a detailed procedure.

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce new layers of complexity, including cell health, membrane permeability, and metabolism.

Q5: My compound is potent in my biochemical assay, but shows weak or inconsistent activity in my cell-based assay. What could be the reason?

A: This is a very common observation in drug discovery and is often referred to as a "biochemical-to-cellular disconnect." Several factors can contribute to this.

  • Application Scientist's Insight: A compound must cross the cell membrane to reach an intracellular target. Poor permeability is a major hurdle. Furthermore, the compound might be rapidly metabolized by the cells into an inactive form or actively pumped out by efflux transporters.[6] Finally, high protein binding in the cell culture medium can reduce the free concentration of the compound available to act on the target.

cluster_barriers Potential Barriers A Biochemical Potency (e.g., IC50) P Cell Membrane Permeability A->P Compound must cross B Cellular Potency (e.g., EC50) M Cellular Metabolism P->M E Efflux Pump Activity M->E S Serum Protein Binding E->S S->B Reduced free compound reaches target

Caption: Factors Contributing to Biochemical-to-Cellular Disconnect.

Troubleshooting Strategy:

  • Assess Cytotoxicity: First, determine the concentration at which the compound is toxic to your cells using an orthogonal assay (e.g., CellTiter-Glo®, MTS). Apparent target engagement might just be a consequence of cell death.

  • Vary Serum Concentration: Run your assay in media with different serum concentrations (e.g., 10%, 2%, 0.5%). A significant potency shift suggests high serum protein binding.

  • Use Efflux Pump Inhibitors: If you suspect efflux is an issue, co-incubate your compound with known efflux pump inhibitors (e.g., verapamil), if compatible with your assay. An increase in potency would support this hypothesis.

Section 4: Key Protocols

Protocol 4.1: Assay for Determining Kinetic Solubility in Aqueous Buffer

  • Prepare Compound Plate: In a 96-well clear-bottom plate, serially dilute your 10 mM DMSO stock of 7-Methyl-triazolo[1,5-a]pyridin-2-amine to create a concentration range (e.g., from 1 mM to 1 µM) in DMSO.

  • Add Buffer: To each well, add your final assay buffer such that the final DMSO concentration is 1%. For example, add 98 µL of buffer to 2 µL of the DMSO serial dilution.

  • Incubate: Cover the plate and shake it at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance at a wavelength where the compound does not absorb, typically between 600-700 nm, using a plate reader.

  • Analyze: The concentration at which you observe a sharp increase in absorbance above the baseline (buffer + DMSO only) is the limit of your compound's kinetic solubility. This is the highest concentration you should use in your assay.

Protocol 4.2: Counter-Screen for Assay Signal Interference

  • Set Up Control Wells: Prepare wells containing all assay components except for your primary target (e.g., the kinase). Include positive control wells (full reaction, no inhibitor) and negative control wells (no enzyme activity).

  • Run Reaction: Allow the reaction to proceed for the standard incubation time.

  • Add Compound: Just before reading the plate, add your serial dilution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine to the "no-enzyme" control wells.

  • Read Plate: Immediately read the plate using your standard detection method (fluorescence, luminescence, etc.).

  • Analyze: If the signal in the "no-enzyme + compound" wells changes in a dose-dependent manner, your compound is interfering with the assay's detection system.

References

  • Barret, R., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
  • Gholamzadeh, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry.
  • Romagnoli, R., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules.
  • Ruggeri, B., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

Sources

Technical Support Center: 7-Methyl-triazolo[1,5-a]pyridin-2-amine Synthesis & Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and reaction mechanisms involving 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and reliable method for synthesizing the 7-Methyl-triazolo[1,5-a]pyridin-2-amine core?

The most prevalent and robust method for constructing the[1][2][3]triazolo[1,5-a]pyridine scaffold is the cyclization of a 2-hydrazinopyridine derivative. Specifically for 7-Methyl-triazolo[1,5-a]pyridin-2-amine, a common route involves the reaction of 2-hydrazino-4-methylpyridine with cyanogen bromide. This method is favored for its relatively straightforward procedure and good yields.

However, a variety of synthetic strategies have been developed, offering flexibility based on available starting materials and desired substitution patterns. These include:

  • From 2-Aminopyridines: Cyclization of N-(pyrid-2-yl)formamidoximes or tandem addition-oxidative cyclization with nitriles catalyzed by copper.[1][4]

  • From N-Aryl Amidines: Oxidative N-N bond formation using reagents like PIFA, I2/KI, or Chloramine-T.[1]

  • Microwave-Assisted Synthesis: A catalyst-free, environmentally friendly approach using enaminonitriles and benzohydrazides under microwave irradiation has been established.[2][3]

FAQ 2: I am observing a significant amount of an isomeric byproduct. What could it be and how can I prevent its formation?

A common issue in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine. This often occurs as a kinetic product, which can then rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer via a Dimroth rearrangement.[5][6][7]

Troubleshooting Isomer Formation:

  • Reaction Conditions: The Dimroth rearrangement can be facilitated by acidic or basic conditions, as well as heat.[7][8] Carefully controlling the pH and temperature of your reaction can minimize the formation of the undesired isomer or promote its conversion to the desired product.

  • Reaction Time: Prolonging the reaction time, sometimes with gentle heating, can often drive the equilibrium towards the more stable[1][2][3]triazolo[1,5-a]pyridine.

  • Purification: If the rearrangement is incomplete, careful chromatographic separation is usually effective in isolating the desired isomer.

Diagram: Dimroth Rearrangement

Dimroth_Rearrangement Triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Open_Chain Open-Chain Intermediate Triazolo_4_3_a->Open_Chain Ring Opening (Acid/Base/Heat) Triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Open_Chain->Triazolo_1_5_a Ring Closure

Caption: The Dimroth rearrangement pathway.

FAQ 3: My reaction is sluggish or fails to go to completion. What are the likely causes?

Several factors can contribute to incomplete or slow reactions:

  • Purity of Starting Materials: Ensure your 2-hydrazino-4-methylpyridine and cyanogen bromide are of high purity. Impurities can interfere with the reaction.

  • Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: Precise stoichiometry is crucial. An excess or deficit of cyanogen bromide can lead to side reactions or incomplete conversion.

  • Temperature: While higher temperatures can promote the reaction, they can also lead to decomposition. Optimize the temperature for your specific conditions.

Section 2: Troubleshooting Guide

Problem 1: Low Yield of 7-Methyl-triazolo[1,5-a]pyridin-2-amine
Potential Cause Explanation Recommended Solution
Incomplete Cyclization The cyclization of the intermediate formed from 2-hydrazino-4-methylpyridine and cyanogen bromide may not be complete.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature, but be cautious of potential side reactions.
Side Reactions Cyanogen bromide is a highly reactive reagent and can participate in side reactions, such as trimerization to cyanuric bromide, especially if not handled correctly.[9]Add the cyanogen bromide solution slowly to the reaction mixture at a controlled temperature. Ensure proper mixing to avoid localized high concentrations.
Product Degradation The product may be unstable under the reaction or workup conditions.Perform a stability study on a small sample of the purified product under the reaction conditions. If degradation is observed, consider milder reaction conditions or a modified workup procedure.
Purification Losses The product may be lost during extraction or chromatography.Optimize the extraction pH to ensure the product is in its neutral form. Use a suitable chromatography stationary and mobile phase to achieve good separation with minimal tailing.
Problem 2: Difficulty in Characterizing the Product
Issue Explanation Recommended Action
Ambiguous NMR Spectra The proton and carbon NMR spectra may be complex or show unexpected peaks.Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of protons and carbons. Compare the spectra with literature data for similar[1][2][3]triazolo[1,5-a]pyridine structures.
Broad Peaks in NMR Broad peaks can indicate the presence of tautomers or dynamic exchange processes.Acquire NMR spectra at different temperatures. Lower temperatures may resolve broad peaks by slowing down exchange processes.
Unexpected Mass Spectrum The mass spectrum may show fragments that are difficult to interpret.Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and elemental composition. This will help to confirm the molecular formula of the product and any major byproducts.
Experimental Protocol: Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Hydrazino-4-methylpyridine

  • Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Base (e.g., sodium bicarbonate, triethylamine)

Procedure:

  • Dissolve 2-hydrazino-4-methylpyridine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in the same solvent to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Neutralize the reaction mixture with a suitable base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Starting Materials: 2-Hydrazino-4-methylpyridine Cyanogen Bromide Reaction Reaction in Anhydrous Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 7-Methyl-triazolo[1,5-a]pyridin-2-amine Purification->Product Analysis Characterization: NMR, MS, etc. Product->Analysis

Caption: General workflow for the synthesis of the target compound.

Section 3: Advanced Topics

Mechanism of Cyclization

The reaction of 2-hydrazinopyridine with cyanogen bromide proceeds through the initial formation of an N-cyano-N'-(pyridin-2-yl)hydrazine intermediate. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the cyano group, leading to the formation of the triazole ring. The exocyclic amino group is derived from the terminal nitrogen of the hydrazine moiety.

Potential Side Reactions
  • Dimerization: Under certain conditions, the starting materials or intermediates can dimerize.

  • Hydrolysis: If moisture is present, cyanogen bromide can hydrolyze to hydrocyanic acid and hypobromous acid, which can lead to a variety of side products.

  • Over-alkylation: If a strong base and an alkylating agent are present, the amino group of the product can be further alkylated.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of their experiments involving 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
  • ResearchGate. (2019, December). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update.
  • Bioengineer.org. (2025, December 23). Triazolopyridines: Advances in Synthesis and Applications.
  • ScienceDirect. (2017, June 12). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • ResearchGate. (2025, August 9). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • ResearchGate. (n.d.). Integration of Bromine and Cyanogen Bromide Generators for the Telescoped Continuous Synthesis of Cyclic Guanidines.
  • ResearchGate. (2025, August 10). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines.
  • ResearchGate. (n.d.). Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines.
  • ACS Publications. (2019, December 18). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • Beilstein Journals. (n.d.). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives.
  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
  • MDPI. (2025, May 29). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8.
  • PMC. (2021, May 15). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.
  • MDPI. (n.d.). Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1][4][10]triazin-5-amine.
  • Royal Society of Chemistry. (2021, April 26). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials.

Sources

Catalyst selection for 7-Methyl-triazolo[1,5-a]pyridin-2-amine synthesis optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimization of this important synthetic transformation. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] This guide provides a comprehensive resource for the successful synthesis of the specifically substituted 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the triazolo[1,5-a]pyridine core?

A1: The most common and effective strategies for synthesizing the[1][2][3]triazolo[1,5-a]pyridine scaffold involve the cyclization of a suitably substituted 2-aminopyridine precursor. Key approaches include:

  • Oxidative Cyclization of N-(pyrid-2-yl)amidines or N-(pyrid-2-yl)formamidoximes: This is a widely used method where a 2-aminopyridine derivative is first converted to an amidine or formamidoxime, which then undergoes intramolecular oxidative N-N bond formation to yield the fused triazole ring.[5]

  • Copper-Catalyzed Tandem Addition and Oxidative Cyclization: This approach involves the reaction of a 2-aminopyridine with a nitrile in the presence of a copper catalyst, such as CuBr.[2][5] This method allows for a one-pot synthesis of 2-substituted triazolo[1,5-a]pyridines.

  • Catalyst-Free Microwave-Assisted Synthesis: For certain substrates, a catalyst-free approach using microwave irradiation can promote the tandem reaction between enaminonitriles and benzohydrazides to form the triazolopyridine core.[3][6]

Q2: How can the 2-amino and 7-methyl substituents be introduced onto the triazolo[1,5-a]pyridine scaffold?

A2: There are two main retrosynthetic approaches for obtaining 7-Methyl-triazolo[1,5-a]pyridin-2-amine:

  • Linear Synthesis (Starting from a substituted pyridine): This is often the more straightforward approach. You would begin with a commercially available or synthesized 2,6-diamino-4-methylpyridine or a related precursor. This diamine can then be elaborated to form the triazole ring. For instance, one of the amino groups can be selectively reacted to form a hydrazone, which is then cyclized.

  • Late-Stage Functionalization (Amination of a pre-formed core): This strategy involves first synthesizing a 7-methyl-triazolo[1,5-a]pyridine with a leaving group (e.g., a halogen) at the 2-position. This intermediate can then be subjected to a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction, such as the Buchwald-Hartwig amination, to introduce the 2-amino group.[7]

Q3: Which catalyst system is recommended for the synthesis?

A3: The choice of catalyst is highly dependent on the chosen synthetic route:

  • For Cyclization Reactions: Copper-based catalysts (e.g., CuBr, Cu(OAc)₂) are frequently used for oxidative cyclizations.[2][5] In some cases, metal-free oxidative conditions using reagents like I₂/KI or (diacetoxyiodo)benzene (PIDA) can also be effective.[5]

  • For Late-Stage Amination: Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are the gold standard for introducing an amino group onto an aromatic or heteroaromatic ring.[7][8] The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for success and needs to be optimized for the specific substrate.[3][8]

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in the Cyclization Step
Potential CauseTroubleshooting StepsScientific Rationale
Inefficient Oxidant Screen different oxidants (e.g., Cu(II) salts, PIDA, I₂/KI, air/O₂).The oxidation potential of the reagent must be sufficient to facilitate the intramolecular N-N bond formation without degrading the starting material or product.
Suboptimal Reaction Temperature Optimize the reaction temperature. Start from room temperature and incrementally increase it. For sluggish reactions, microwave heating can be beneficial.[3]Cyclization reactions have an activation energy barrier that must be overcome. However, excessive heat can lead to decomposition.
Incorrect Solvent Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO).The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates.
Catalyst Deactivation Ensure anhydrous and inert reaction conditions if using air-sensitive catalysts. For copper-catalyzed reactions, the addition of a ligand like 1,10-phenanthroline can stabilize the catalyst.[2]Moisture and oxygen can deactivate many transition metal catalysts. Ligands can prevent catalyst aggregation and improve catalytic turnover.
Poor Precursor Quality Verify the purity of the 2-aminopyridine derivative and the cyclization partner. Impurities can interfere with the reaction.Impurities can act as catalyst poisons or participate in side reactions, reducing the yield of the desired product.
Problem 2: Low Yield or Side Products in Buchwald-Hartwig Amination
Potential CauseTroubleshooting StepsScientific Rationale
Inappropriate Ligand Choice Screen a panel of Buchwald-Hartwig ligands (e.g., biaryl phosphines like XPhos, SPhos, or ferrocenyl phosphines).The steric and electronic properties of the ligand are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle and preventing catalyst deactivation.[3][8]
Incorrect Base Optimize the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). The choice of base can significantly impact the reaction rate and selectivity.The base is required to deprotonate the amine nucleophile. The strength and solubility of the base can influence the reaction outcome. For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary.
Catalyst Poisoning Ensure high purity of the starting materials and solvent. The triazolopyridine nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis.Lewis basic functional groups on the substrate or impurities can compete with the phosphine ligand for coordination to the palladium, leading to catalyst deactivation.
Substrate Decomposition Run the reaction at a lower temperature for a longer duration.Some heteroaromatic compounds can be unstable at elevated temperatures, leading to decomposition and lower yields.
Formation of Diarylamine Use a slight excess of the aryl halide relative to the amine.In some cases, the product arylamine can be more reactive than the starting amine, leading to the formation of a diarylated byproduct.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-2-chloro-[1][2][3]triazolo[1,5-a]pyridine (Intermediate for Amination)

This protocol is a hypothetical adaptation based on general procedures for the synthesis of related triazolopyridines.

Step 1: Synthesis of 2-Hydrazinyl-6-methylpyridine

  • To a solution of 2-chloro-6-methylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-hydrazinyl-6-methylpyridine.

Step 2: Cyclization to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-ol

  • Dissolve 2-hydrazinyl-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol.

  • Add triphosgene (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • The resulting precipitate can be filtered and washed with cold ethanol to yield the product.

Step 3: Chlorination to 7-Methyl-2-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • To a flask containing 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination to 7-Methyl-triazolo[1,5-a]pyridin-2-amine

This is a general protocol that requires optimization for the specific substrate.

  • To an oven-dried Schlenk tube, add 7-methyl-2-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq) and a base (e.g., NaOt-Bu, 1.5 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • If using an ammonia surrogate, the resulting imine will need to be hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the primary amine.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Chlorides.

Catalyst SystemLigandBaseTemperature (°C)Typical Yield Range (%)Reference
Pd₂(dba)₃ / XPhosXPhosNaOt-Bu80-11070-95[3][8]
Pd(OAc)₂ / SPhosSPhosK₂CO₃100-12060-90[3]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃100-12050-85[8]
CuI / Ligande.g., 1,10-PhenanthrolineK₂CO₃110-13040-80[2]

Note: Yields are highly substrate-dependent and require optimization.

Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_chloro_6_methylpyridine 2-Chloro-6-methylpyridine hydrazinylpyridine 2-Hydrazinyl-6-methylpyridine 2_chloro_6_methylpyridine->hydrazinylpyridine Hydrazine hydrate triazolopyridinol 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-ol hydrazinylpyridine->triazolopyridinol Triphosgene chloro_triazolopyridine 7-Methyl-2-chloro-[1,2,4]triazolo[1,5-a]pyridine triazolopyridinol->chloro_triazolopyridine POCl₃ final_product 7-Methyl-triazolo[1,5-a]pyridin-2-amine chloro_triazolopyridine->final_product Buchwald-Hartwig Amination (Pd catalyst, ligand, base, amine source)

Caption: Synthetic workflow for 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Tree Start Low Yield in Amination Check_Catalyst Is the catalyst system optimized? Start->Check_Catalyst Screen_Ligands Screen a panel of ligands (XPhos, SPhos, etc.) Check_Catalyst->Screen_Ligands No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Check_Bases Check_Bases Screen_Ligands->Check_Bases Screen_Bases Optimize the base (NaOt-Bu, K₂CO₃, Cs₂CO₃) Optimize_Temp Vary the temperature (80-120 °C) Check_Conditions->Optimize_Temp No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Temp->Check_Purity Purify_Reactants Re-purify starting materials and dry solvent Check_Purity->Purify_Reactants No Side_Reactions Are there side products? Check_Purity->Side_Reactions Yes Purify_Reactants->Side_Reactions Analyze_Byproducts Analyze byproducts by LC-MS/NMR Side_Reactions->Analyze_Byproducts Yes Success Improved Yield Side_Reactions->Success No Adjust_Stoichiometry Adjust stoichiometry of reactants Analyze_Byproducts->Adjust_Stoichiometry Adjust_Stoichiometry->Success Check_Bases->Check_Conditions

Caption: Decision tree for troubleshooting low amination yields.

References

  • Akiu, S., et al. (2021a). Synthesis of methyl ester of 1H-[1][2][3] triazolo[1,5-a] pyridine using EDCI. Arabian Journal of Chemistry, 14(1), 102837.
  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080–15081.
  • Zheng, Z., et al. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693.
  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105159.
  • Wikipedia contributors. (2023, July 23). Triazolopyridine. In Wikipedia, The Free Encyclopedia.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 12(12), 2852–2855.
  • Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931–2934.
  • Abarca, B., et al. (2003). The Chemistry of[1][2][5]Triazolo[1,5-a]pyridines. Journal of Heterocyclic Chemistry, 40(5), 773-782.
  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.

Sources

Technical Support Center: Byproduct Analysis in 7-Methyl-triazolo[1,5-a]pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation, helping you to optimize your reaction conditions, improve yield and purity, and confidently characterize your products.

Introduction

The synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a critical process in the development of various pharmacologically active compounds. While several synthetic routes exist, the formation of byproducts is a common challenge that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to understanding, identifying, and mitigating the formation of these impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I am observing an unexpected peak in my LC-MS analysis with a mass corresponding to a dimer of my starting material. What is the likely cause and how can I prevent it?

Answer:

The observation of a peak corresponding to a dimer of your starting material, particularly when using 2-hydrazino-4-methylpyridine, is a common issue. This is often due to oxidative dimerization of the hydrazine moiety.

Causality: Hydrazines are susceptible to oxidation, which can be promoted by atmospheric oxygen, trace metal impurities, or certain reaction conditions. This oxidation can lead to the formation of a dimeric azo-compound or other condensation products.

Troubleshooting Protocol:

  • Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere. This can be achieved by using Schlenk techniques or a glovebox.

  • Antioxidant Addition: Consider the addition of a small amount of a radical scavenger or antioxidant, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.

  • Purification of Starting Material: Ensure the 2-hydrazino-4-methylpyridine starting material is pure and free from colored impurities, which may indicate the presence of oxidized species. Recrystallization or column chromatography may be necessary.

Question 2: My NMR spectrum shows a set of signals that suggest an isomeric byproduct. How can I confirm its structure and what reaction parameters can I adjust to improve regioselectivity?

Answer:

The formation of a regioisomeric triazolopyridine is a possibility, especially depending on the synthetic route. For instance, if starting from a substituted 2-aminopyridine, cyclization can potentially occur at different nitrogen atoms of the pyridine ring, leading to different isomers. While the [1,5-a] isomer is generally favored from 2-aminopyridines, the formation of the [4,3-a] isomer can sometimes occur.

Causality: The regioselectivity of the cyclization reaction is influenced by factors such as the nature of the substituents on the pyridine ring, the choice of cyclizing agent, and the reaction temperature.

Troubleshooting Protocol:

  • Detailed NMR Analysis: To confirm the structure of the isomer, perform detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). The coupling patterns and through-space correlations will be distinct for each isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

  • Choice of Cyclizing Agent: Different cyclizing agents can exhibit different levels of regioselectivity. If using a method that could lead to isomers, consider exploring alternative synthetic routes that are known to be more regioselective. For example, the reaction of 2-hydrazinopyridines with cyanogen bromide is generally highly regioselective for the [1,5-a] isomer.

  • pH Control: The pH of the reaction mixture can influence the tautomeric form of the intermediates and thus affect the regioselectivity of the cyclization. Careful control of pH may be beneficial.

Question 3: I have a significant amount of an impurity that appears to be an uncyclized intermediate. How can I drive the reaction to completion?

Answer:

The presence of an uncyclized intermediate, such as N-(4-methylpyridin-2-yl)guanidine when using 2-amino-4-methylpyridine and cyanamide, indicates that the final cyclization step is incomplete.

Causality: Incomplete cyclization can be due to several factors, including insufficient reaction time, inadequate temperature, or the deactivation of the cyclization-promoting reagent.

Troubleshooting Protocol:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material or intermediate is consumed.

  • Increase Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as higher temperatures can sometimes lead to the formation of other byproducts.

  • Reagent Stoichiometry: Ensure that the cyclizing agent is used in the correct stoichiometric amount. In some cases, a slight excess may be necessary to drive the reaction to completion.

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. A higher-boiling point solvent may be required to achieve the necessary temperature for efficient cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine starting from 2-hydrazino-4-methylpyridine and cyanogen bromide?

A1: The most common byproducts in this synthesis include:

  • Unreacted 2-hydrazino-4-methylpyridine: This can occur if the reaction does not go to completion.

  • Dimer of 2-hydrazino-4-methylpyridine: As mentioned in the troubleshooting guide, oxidative dimerization is a potential side reaction.

  • Hydrolysis products of cyanogen bromide: Cyanogen bromide can hydrolyze to form hydrocyanic acid and hypobromous acid, which can lead to other minor impurities.

  • Cyanuric bromide: Trimerization of cyanogen bromide can occur, especially in the presence of trace acids.

Q2: What is a common byproduct when synthesizing 7-Methyl-triazolo[1,5-a]pyridin-2-amine from 2-amino-4-methylpyridine and cyanamide?

A2: A primary byproduct in this route is the formation of N-(4-methylpyridin-2-yl)guanidine.[4][5][6][7] This occurs when the intermediate guanidine does not undergo the subsequent intramolecular cyclization to form the triazole ring. Over-reaction can also lead to the formation of more complex diguanidinyl species.

Q3: What analytical techniques are best suited for identifying byproducts in my reaction mixture?

A3: A combination of techniques is recommended for comprehensive byproduct analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying the molecular weights of the main product and any impurities, providing initial clues about their identities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is essential for quantifying the purity of your product and tracking the formation and disappearance of byproducts during reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the final product and any isolated byproducts. 2D NMR techniques can provide further structural details.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the byproducts, which can aid in their characterization.

Data Presentation

Table 1: Common Byproducts and their Potential Mass Spectrometry (MS) Signatures

Byproduct NamePotential OriginExpected [M+H]⁺ (m/z)
Unreacted 2-hydrazino-4-methylpyridineIncomplete reaction124.08
Dimer of 2-hydrazino-4-methylpyridineOxidation of starting material243.15
N-(4-methylpyridin-2-yl)guanidineIncomplete cyclization165.11

Experimental Protocols & Visualizations

Reaction Monitoring Workflow

The following workflow is recommended for effective monitoring of your reaction and early detection of byproducts.

Reaction_Monitoring_Workflow Start Start Reaction TLC TLC Analysis (every 30-60 min) Start->TLC Decision Reaction Complete? TLC->Decision LCMS LC-MS Analysis (at key time points) Purification Purification (Column Chromatography, Recrystallization) LCMS->Purification Workup Reaction Workup Workup->LCMS Continue Continue Reaction Decision->Continue No Stop Stop Reaction Decision->Stop Yes Continue->TLC Stop->Workup Analysis Full Product Characterization (NMR, HPLC, etc.) Purification->Analysis

Caption: Recommended workflow for reaction monitoring.

Potential Side Reaction Pathway

The following diagram illustrates the potential formation of a guanidine byproduct from 2-amino-4-methylpyridine.

Side_Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction A 2-Amino-4-methylpyridine B N-(4-methylpyridin-2-yl)guanidine (Intermediate) A->B + Cyanamide C 7-Methyl-triazolo[1,5-a]pyridin-2-amine (Product) B->C Cyclization (-NH3) D N-(4-methylpyridin-2-yl)guanidine (Byproduct) B->D Incomplete Cyclization

Caption: Formation of a guanidine byproduct.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.Molecules.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.ARKIVOC.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines.Organic Chemistry Portal.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.ResearchGate.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications.Molecules.
  • Guanidine synthesis by guanylation.Organic Chemistry Portal.
  • Preparation method of triazolopyridine derivative.Google Patents.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.Chemistry Central Journal.
  • Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biopurification systems.Journal of Chromatography B.
  • Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity.Bioorganic & Medicinal Chemistry Letters.
  • 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine.Acta Crystallographica Section E.
  • Method for preparing guanidino compounds by hydrogen cyanamide.Google Patents.
  • 4-Hydrazino-1-methyl-pyrazolo[3,4-d]pyrimidine.Acta Crystallographica Section E.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.Acta Chimica Slovenica.
  • Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine.ResearchGate.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.Arabian Journal of Chemistry.
  • Amination of cyanamide 3 with different anilines and 2-aminopyrimidine.ResearchGate.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).Journal of Medicinal Chemistry.
  • Zolpidem.Wikipedia.
  • Triazolopyridine derivatives as antibacterial agents.Google Patents.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][3]triazin-7(6H)-ones and Derivatives.Molecules.
  • Novel[1][2][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration.Future Medicinal Chemistry.
  • Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride.Google Patents.
  • 4-Hydrazino-2-methylpyridine.PubChem.

Sources

Validation & Comparative

A Comparative Guide to 7-Methyl-triazolo[1,5-a]pyridin-2-amine and its Isomeric Counterparts in Drug Discovery

A Comparative Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its Isomeric Counterparts in Drug Discovery

In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds.[1][2] Its inherent structural features, including the presence of multiple nitrogen atoms for hydrogen bonding and its bioisosteric relationship with purines, make it a versatile framework for designing targeted therapeutics. This guide provides an in-depth comparison of 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine with other triazolopyridine isomers, focusing on its performance in the context of kinase inhibition, supported by experimental data and structure-activity relationships (SAR).

The Triazolopyridine Core: A Scaffold of Therapeutic Promise

Triazolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a triazole and a pyridine ring. The arrangement of the nitrogen atoms and the fusion pattern give rise to several isomers, with the most common being[1][3][2]triazolo[1,5-a]pyridine and[1][3][2]triazolo[4,3-a]pyridine.[3][4] This isomeric diversity, coupled with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.

The significance of the triazolopyridine scaffold is underscored by its presence in marketed drugs such as the anxiolytic Trazodone and the Janus kinase (JAK) inhibitor Filgotinib.[1] These examples highlight the broad therapeutic potential of this heterocyclic system, spanning from central nervous system disorders to inflammatory diseases.

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: A Key Moiety in Potent Kinase Inhibition

While the broader class of triazolopyridines has been extensively studied, the specific isomer 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine has gained prominence as a crucial component of highly selective kinase inhibitors. A prime example is its incorporation into AZD7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][5]

DNA-PK is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks.[5] The development of selective DNA-PK inhibitors is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[6]

The discovery of AZD7648 revealed the strategic importance of the 7-Methyl-[1][3][2]triazolo[1,5-a]pyridine moiety. In the optimization process leading to AZD7648, this particular scaffold was identified as a key contributor to the compound's high potency and selectivity against DNA-PK, while demonstrating weak activity against structurally related PI3-kinases.[1][5]

Synthesis of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine Core

The synthesis of the[1][3][2]triazolo[1,5-a]pyridine scaffold can be achieved through several established synthetic routes.[7] A common and efficient method involves the cyclization of a substituted 2-aminopyridine with an appropriate reagent to form the fused triazole ring.

Below is a representative synthetic workflow for obtaining a substituted[1][3][2]triazolo[1,5-a]pyridine, illustrating the general principles that can be adapted for the synthesis of 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine.

synthesis_workflowcluster_startStarting Materialscluster_reactionReactioncluster_productProduct2_aminopyridineSubstituted 2-AminopyridinecyclizationCyclization2_aminopyridine->cyclizationreagentCyclizing Reagent(e.g., Cyanogen bromide)reagent->cyclizationtriazolopyridine[1,2,4]triazolo[1,5-a]pyridin-2-aminecyclization->triazolopyridineFormation offused triazole ring

Caption: General synthetic workflow for[1][3][2]triazolo[1,5-a]pyridines.

Comparative Performance: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine vs. Other Triazolopyridines

The therapeutic efficacy of a triazolopyridine derivative is highly dependent on its isomeric form and substitution pattern. This section compares the performance of the 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine scaffold with other triazolopyridine isomers, drawing upon data from kinase inhibition and other biological assays.

Kinase Inhibition: A Case Study in DNA-PK

The development of AZD7648 provides valuable, albeit indirect, SAR data for the 7-Methyl-[1][3][2]triazolo[1,5-a]pyridine core. While a direct comparison with other triazolopyridine isomers within the same study is not available, the extensive optimization of the lead compound underscores the favorable properties of this specific scaffold for DNA-PK inhibition.

Table 1: Structure-Activity Relationship of AZD7648 Analogs

CompoundR Group on PurinoneDNA-PK pIC50PI3Kα pIC50Selectivity (fold)
1 H7.25.1126
14 ortho-methylphenyl8.35.5631
16 (AZD7648) Tetrahydropyran8.6<5>4000

Data adapted from Goldberg, F. W., et al. (2020).[1][5]

The data in Table 1, while focused on modifications to another part of the molecule, highlights the high potency achieved with the 7-Methyl-[1][3][2]triazolo[1,5-a]pyridine core present in all these analogs. The impressive sub-nanomolar potency of AZD7648 against DNA-PK showcases the effectiveness of this scaffold in interacting with the kinase active site.

Isomeric Comparison:[1][2][3]triazolo[1,5-a]pyridine vs.[1][2][3]triazolo[4,3-a]pyridine

Studies comparing different triazolopyridine isomers have revealed significant differences in their biological activities. For instance, a comparative study on the inhibition of adenosine receptors demonstrated that the positioning of the nitrogen atoms within the triazole ring dramatically influences receptor affinity and selectivity.[8]

While not directly involving the 7-methyl-2-amino variant, this research showed that 5-amino-[1][3][2]triazolo[1,5-a]pyridine derivatives and their isomeric 8-amino-[1][3][2]triazolo[1,5-a]pyridine counterparts exhibit distinct profiles against human adenosine A2a and A1 receptors.[8] This underscores the principle that subtle changes in the triazolopyridine core can lead to profound differences in biological function, making the choice of isomer a critical step in drug design.

The[1][3][2]triazolo[4,3-a]pyridine isomer has also been explored as a scaffold for various therapeutic targets, including p38 kinase.[9] However, the specific substitution pattern of 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine appears to be particularly well-suited for achieving high potency and selectivity in the context of DNA-PK inhibition.

Experimental Protocols

To facilitate further research and comparative studies, this section provides a standardized protocol for a DNA-PK inhibition assay.

In Vitro DNA-PK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DNA-PK.

Materials:

  • Human DNA-PK enzyme (recombinant)

  • DNA-PK substrate peptide

  • [γ-32P]ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, DNA-PK enzyme, and the DNA-PK substrate peptide.

  • Add the test compounds to the wells (final DMSO concentration ≤ 1%).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control (DMSO only).

  • Determine the IC50 value by fitting the data to a dose-response curve.

dnapk_assay_workflowstartStartprepare_reagentsPrepare Reagents:- DNA-PK Enzyme- Substrate Peptide- Kinase Buffer- [γ-32P]ATPstart->prepare_reagentsprepare_compoundsPrepare Serial Dilutionof Test Compoundsstart->prepare_compoundsreaction_setupSet up Kinase Reaction in 96-well Plate:Buffer, Enzyme, Substrate, Compoundprepare_reagents->reaction_setupprepare_compounds->reaction_setupinitiate_reactionInitiate Reaction with [γ-32P]ATPreaction_setup->initiate_reactionincubationIncubate at 30°Cinitiate_reaction->incubationstop_reactionStop Reactionincubation->stop_reactionfiltration_washFilter and Washstop_reaction->filtration_washmeasure_radioactivityMeasure Radioactivityfiltration_wash->measure_radioactivitydata_analysisData Analysis:- Calculate % Inhibition- Determine IC50measure_radioactivity->data_analysisendEnddata_analysis->end

Caption: Workflow for in vitro DNA-PK inhibition assay.

Conclusion and Future Perspectives

The 7-Methyl-[1][3][2]triazolo[1,5-a]pyridin-2-amine scaffold has emerged as a highly valuable component in the design of potent and selective kinase inhibitors, particularly for DNA-PK. Its performance, as evidenced by the development of AZD7648, suggests a favorable arrangement of structural and electronic features for interaction with the ATP-binding pocket of this important cancer target.

While direct comparative data against a broad panel of isomeric triazolopyridines is an area for future research, the existing evidence strongly supports the utility of the[1][3][2]triazolo[1,5-a]pyridine core, and specifically the 7-methyl-2-amino substitution pattern, in achieving high-quality drug candidates. Further exploration of this and related scaffolds against other kinase targets is warranted and holds the potential to yield novel therapeutics for a range of diseases. The strategic selection of the triazolopyridine isomer remains a critical decision in the drug discovery process, with the potential to unlock new avenues for therapeutic intervention.

References

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3479. [Link]
  • Dymińska, L., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 28(1), 33. [Link]
  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
  • Ribeiro, T. S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(16), 2993. [Link]
  • Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1557. [Link]
  • Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-3312. [Link]
  • Yadav, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868. [Link]
  • Voskressensky, L. G., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 27(21), 7486. [Link]
  • Adu-Ampratwum, D., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Applied Sciences, 14(9), 3701. [Link]
  • Zhang, B., et al. (2022). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 65(2), 1189–1210. [Link]
  • Park, J., et al. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry, 57(10), 4215–4232. [Link]
  • Dymińska, L., et al. (2023). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
  • Jerome, K. D., et al. (2022). Investigation of Structure Activity Relationship: In silico Studies of[1][2][3]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors.
  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Discovery-of-7-Methyl-2-%5B(7-methyl%5B1%2C2%2C4%5Dtriazolo%5B1%2C5-Goldberg-Finlay/b8c0a2a1a1b1e9e7b2e1b1e1d1e1e1e1d1e1e1e1]([Link]

A Comparative Guide to DNA-PK Inhibitors: Benchmarking AZD7648 and its Core Moiety Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of DNA Damage Response (DDR) therapeutics, the selection of a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor is a critical decision. This guide provides an in-depth, objective comparison of the novel inhibitor AZD7648, which is characterized by its 7-methyl-[1][2]triazolo[1,5-a]pyridine core, against other well-established DNA-PK inhibitors such as NU7441, M3814 (Nedisertib), and VX-984 (M9831). The comparisons are supported by experimental data and detailed protocols to aid in your research and development endeavors.

Introduction: The Critical Role of DNA-PK in Double-Strand Break Repair

DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DSBs are among the most cytotoxic forms of DNA damage, and their efficient repair is crucial for maintaining genomic integrity. In the context of cancer therapy, many conventional treatments, such as radiotherapy and certain chemotherapies, function by inducing DSBs in cancer cells. Consequently, inhibiting DNA-PK can prevent the repair of this damage, leading to synthetic lethality and enhancing the efficacy of these treatments.[3][4]

The catalytic subunit of DNA-PK (DNA-PKcs) belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes other key DDR proteins like ATM and ATR. Therefore, the potency and selectivity of a DNA-PK inhibitor are paramount to minimize off-target effects and maximize therapeutic efficacy. This guide focuses on comparing a new generation inhibitor, AZD7648, against its predecessors. AZD7648 is a potent, orally bioavailable, and selective DNA-PK inhibitor currently under clinical investigation.[3][5] Its chemical structure features a 7-methyl-2-((7-methyl[1][2]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one scaffold.[6]

Comparative Analysis of DNA-PK Inhibitors

The following sections provide a detailed comparison of AZD7648 with NU7441, M3814, and VX-984, focusing on their biochemical potency, selectivity, and cellular activity.

Biochemical Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The data presented in Table 1 summarizes the IC50 values of the compared DNA-PK inhibitors against DNA-PK and other related kinases.

Table 1: Biochemical Potency and Selectivity of DNA-PK Inhibitors

CompoundDNA-PK IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)ATM IC50 (nM)ATR IC50 (nM)mTOR IC50 (nM)
AZD7648 0.6[3]>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity
NU7441 14[7]5000[8]----1700[8]
M3814 (Nedisertib) <3[9][10]>100-fold selectivity[11]-----
VX-984 (M9831) 88 (cellular pDNA-PK IC50)[12]------

Note: Direct comparative IC50 values across all kinases for all compounds are not always available in a single study. The data is compiled from multiple sources, and experimental conditions may vary.

From the data, AZD7648 emerges as a highly potent inhibitor of DNA-PK with an IC50 value of 0.6 nM.[3] Importantly, it demonstrates excellent selectivity, being over 100-fold more selective for DNA-PK than for other closely related kinases in the PI3K family, as well as ATM, ATR, and mTOR. This high selectivity is a significant advantage, as it minimizes the potential for off-target effects that can lead to toxicity. NU7441, a widely used research tool, is also a potent DNA-PK inhibitor with an IC50 of 14 nM, though it shows some cross-reactivity with mTOR and PI3K at higher concentrations.[7][8] M3814 (Nedisertib) is another highly potent inhibitor with an IC50 of less than 3 nM and also boasts high selectivity.[9][10][11] VX-984 is a potent inhibitor, with a cellular IC50 for DNA-PK autophosphorylation of 88 nM.[12]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of these inhibitors in a laboratory setting, the following detailed protocols for key assays are provided.

In Vitro DNA-PK Kinase Assay

This assay directly measures the enzymatic activity of purified DNA-PK and the inhibitory effect of the compounds. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][13]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection P1 Prepare Kinase Buffer P2 Serially Dilute Inhibitors P3 Prepare DNA-PK Enzyme Solution P4 Prepare Substrate/ATP Mix R1 Add Inhibitor to Plate R2 Add DNA-PK Enzyme R1->R2 R3 Add Substrate/ATP Mix to Initiate R2->R3 R4 Incubate at RT for 60 min R3->R4 D1 Add ADP-Glo™ Reagent D2 Incubate at RT for 40 min D1->D2 D3 Add Kinase Detection Reagent D2->D3 D4 Incubate at RT for 30 min D3->D4 D5 Measure Luminescence D4->D5 G cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Imaging & Analysis C1 Seed Cells on Coverslips C2 Pre-treat with Inhibitor C1->C2 C3 Induce DNA Damage (e.g., IR) C2->C3 C4 Incubate for Repair C3->C4 S1 Fix and Permeabilize S2 Block Non-specific Binding S1->S2 S3 Incubate with Primary Ab (anti-γH2AX) S2->S3 S4 Incubate with Secondary Ab S3->S4 S5 Counterstain Nuclei (DAPI) S4->S5 A1 Mount Coverslips A2 Acquire Images (Fluorescence Microscope) A1->A2 A3 Quantify γH2AX Foci per Nucleus A2->A3

Caption: Workflow for γH2AX immunofluorescence assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the DNA-PK inhibitors for 1-2 hours.

    • Induce DNA double-strand breaks by, for example, exposing the cells to ionizing radiation (IR).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for DNA repair.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes. [14] * Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. [15] * Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour. [15] * Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C. [15] * Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature. [14] * Counterstain the nuclei with DAPI. [14]

  • Imaging and Quantification:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells compared to the control indicates effective inhibition of DNA repair.

Cellular Assay for Target Engagement: p-DNA-PKcs (S2056) Western Blot

This assay measures the autophosphorylation of DNA-PKcs at serine 2056, a key marker of its activation. Inhibition of this phosphorylation event demonstrates direct target engagement in a cellular context. [2] Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture cells and treat with inhibitors and a DNA-damaging agent as described for the γH2AX assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. [2] * Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated DNA-PKcs (S2056) overnight at 4°C. [2] * Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin) for normalization.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitors on cell viability, either alone or in combination with a DNA-damaging agent, to determine their cytotoxic or sensitizing effects. [16] Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the DNA-PK inhibitors, with or without a fixed dose of a DNA-damaging agent (e.g., doxorubicin or IR).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [16] * The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [17]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Perspectives

The available data strongly indicates that AZD7648 is a highly potent and selective DNA-PK inhibitor, representing a significant advancement in the field. [3]Its sub-nanomolar potency and high selectivity over other PIKK family members make it an excellent candidate for further investigation, both as a standalone therapy in tumors with specific DNA repair defects and as a sensitizer for radiotherapy and chemotherapy. [5] The established inhibitors NU7441, M3814, and VX-984 have been invaluable tools for elucidating the role of DNA-PK in cellular processes and continue to be relevant comparators. NU7441, in particular, has a vast body of literature supporting its use in preclinical studies. [7][8]M3814 and VX-984 have also shown significant promise and are part of the landscape of clinically investigated DNA-PK inhibitors. [9][18] For researchers, the choice of inhibitor will depend on the specific experimental goals. For studies requiring the highest potency and selectivity, AZD7648 and M3814 are at the forefront. For foundational studies or when comparing with a large body of existing data, NU7441 remains a robust choice.

The detailed protocols provided in this guide offer a framework for the rigorous head-to-head evaluation of these compounds. Such comparative studies are essential for understanding the nuances of their biological activities and for making informed decisions in the pursuit of novel and effective cancer therapies.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • CLYTE Technologies.
  • Cancers (Basel). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. 2023. [Link]
  • Bio-protocol. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
  • Journal of Visualized Experiments. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. 2017. [Link]
  • Nature Communications. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. 2022. [Link]
  • Springer Nature Experiments. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. [Link]
  • ResearchGate. Structure of AZD7648. Red: triazopyrimidine structure, blue: purinone structure... [Link]
  • PubMed. Identification of a Highly Potent and Selective DNA-dependent Protein Kinase (DNA-PK) Inhibitor (NU7441) by Screening of Chromenone Libraries. [Link]
  • PubChem. Azd-7648. [Link]
  • Cancer Chemotherapy and Pharmacology.
  • Scientific Reports.
  • Cancer Research. Abstract 3505: AZD7648: A potent and selective inhibitor of DNA-PK with pharmacodynamic and monotherapy anti-tumor activity. 2019. [Link]
  • PubMed.
  • ResearchGate. Biomarkers predicting therapeutic response to the DNA-PKcs inhibitor... [Link]
  • IUPHAR/BPS Guide to PHARMACOLOGY. AZD7648. [Link]
  • ResearchGate. AZD7648 is the most potent DNA-PKcs inhibitor for improving gene... [Link]
  • Journal of Biological Chemistry.
  • National Cancer Institute. Definition of DNA-dependent protein kinase inhibitor VX-984. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
  • Azure Biosystems. Western Blotting Guidebook. [Link]

Sources

A Comparative Guide to the Biological Activity of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its structural resemblance to endogenous purines, which allows it to function as a bioisostere and interact with a wide array of biological targets.[4][5][6] This guide provides an in-depth comparison of the biological activities of analogs derived from the 7-Methyl-triazolo[1,5-a]pyridin-2-amine core and the broader triazolopyridine/pyrimidine class. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by comparative experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

The triazolopyridine and its related triazolopyrimidine scaffold have yielded numerous potent anticancer agents.[5][7][8] The primary mechanisms of action involve the inhibition of critical cellular machinery, including protein kinases involved in DNA damage repair and signaling, as well as the disruption of microtubule dynamics.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

A key breakthrough in this area is the development of AZD7648, a potent and selective inhibitor of the DNA-Dependent Protein Kinase catalytic subunit (DNA-PKcs).[2] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage.[2] Inhibiting DNA-PK can potentiate the effects of DNA-damaging cancer therapies like radiation and certain chemotherapies.

The discovery of AZD7648 began with the identification of a triazolopyridine-based compound from a corporate collection screen.[2][9] Optimization of this initial hit focused on enhancing selectivity against related PI3-kinases and improving pharmacokinetic properties. The core structure, 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one , highlights the potent combination of the triazolopyridine moiety with a purinone core.[2]

Compound IDKey Structural MoietyTargetIC50 (nM)Cellular Potency (p-H2AX IC50, nM)Reference
1 7-Methyl-triazolo[1,5-a]pyridineDNA-PKcs2.6130[2]
4 Compound 1 + para-hydroxycyclohexylDNA-PKcs1.138[9]
12 Compound 1 analog with imidazopyridineDNA-PKcs0.821[9]
16 (AZD7648) Optimized 7-Methyl-triazolo[1,5-a]pyridineDNA-PKcs0.65[2]

Data synthesized from multiple sources detailing the optimization process.[2][9]

The structure-activity relationship (SAR) studies revealed that the 7-methyl group on the triazolopyridine ring was crucial for potency. Further optimization showed that replacing a phenyl ring with an imidazopyridine moiety (compound 12) and refining the linker and pyran groups culminated in AZD7648, a clinical candidate with excellent potency and selectivity.[9]

This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against DNA-PKcs.

  • Reagents & Materials : Recombinant human DNA-PKcs enzyme, biotinylated DNA-PK peptide substrate, linearized plasmid DNA (as activator), ATP, kinase buffer, HTRF detection reagents (e.g., europium-labeled anti-phospho-serine antibody and streptavidin-XL665).

  • Compound Preparation : Serially dilute the test compounds (e.g., AZD7648 analogs) in DMSO to create a concentration gradient. A typical starting concentration is 10 mM.

  • Assay Procedure :

    • Add 2 µL of diluted compound to a 384-well low-volume assay plate.

    • Add 4 µL of a mix containing DNA-PKcs enzyme and linearized DNA in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of a mix containing the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection mix.

    • Incubate for 60 minutes to allow detection reagents to bind.

  • Data Acquisition : Read the plate on an HTRF-compatible plate reader. Calculate the ratio of the two emission wavelengths and plot the values against the compound concentration.

  • Analysis : Fit the data to a four-parameter logistic curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme activity.

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Binds to DNA ends DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits & Activates Artemis Artemis DNAPKcs->Artemis Phosphorylates LigaseIV Ligase IV / XRCC4 Artemis->LigaseIV Processes ends for ligation Repaired Repaired DNA LigaseIV->Repaired Ligates DNA ends AZD7648 AZD7648 (Analog) AZD7648->DNAPKcs Inhibits

Caption: Role of DNA-PKcs in the NHEJ pathway and its inhibition by AZD7648.

Tubulin Polymerization Inhibition

Certain[1][2][3]triazolo[1,5-a]pyrimidine analogs have demonstrated a unique mechanism of anticancer activity by promoting tubulin polymerization, yet they do not compete with paclitaxel for its binding site.[10] Instead, these compounds were found to inhibit the binding of vinca alkaloids to tubulin. This distinct mechanism allows them to overcome multidrug resistance mediated by transporter proteins.[10]

Structure-activity relationship studies for this class of compounds revealed that:

  • An achiral 2,2,2-trifluoroethylamino or a (1S)-2,2,2-trifluoro-1-methylethylamino group at the 5-position is critical for high potency.[10]

  • Two fluoro atoms on the phenyl ring, ortho to the core, are necessary for optimal activity.[10]

  • At the para position of the phenyl ring, an oxygen linker followed by a three-methylene unit and a terminal hydroxy or alkylamino group yields the best activity.[10]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) microbes necessitates the development of novel antimicrobial agents.[1][11] The triazolopyrimidine scaffold has proven to be a versatile framework for this purpose, with analogs showing potent activity against both bacteria and fungi.[1][5][7][12]

A series of novel[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moieties were synthesized and showed promising antibacterial activity against standard and MDR clinical isolates.[1][11] Several of these compounds exhibited minimum inhibitory concentration (MIC) values superior to the reference drugs cephalothin and chloramphenicol against MDR strains.[1] Their proposed mechanism involves targeting cell-wall biosynthesis, and they have shown a favorable safety profile with a high selectivity index against microbial cells compared to mammalian cells.[1][11]

Compound ClassTarget OrganismActivity Metric (MIC, µg/mL)Key FindingReference
Triazolopyrimidine-amino acid conjugatesK. pneumoniae (MDR)8 - 32More potent than reference drugs[1][11]
Triazolopyrimidine-amino acid conjugatesMRSA (MDR)4 - 16Bacteriostatic activity observed[1][11]
1,3,4-thiadiazole-triazolopyrimidine hybridsP. fluorescence1.56Comparable to kanamycin[7]
1,3,4-thiadiazole-triazolopyrimidine hybridsE. coli3.13Comparable to kanamycin[7]
Triazolopyridine derivativesC. albicans100Comparable to nystatin[7]

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Culture Preparation : Grow the bacterial strain (e.g., MRSA) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution : Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls : Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Compound C Add 50µL Compound to 96-well plate A->C B Standardize Bacterial Inoculum D Add 50µL Inoculum to each well B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate (Visually or Spectrophotometer) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Standard workflow for a broth microdilution MIC assay.

Anti-inflammatory and Other Activities

The triazolopyridine scaffold is also a promising candidate for developing anti-inflammatory drugs.[5][13][14] One notable analog, 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) , was identified as a potent and orally bioavailable inhibitor of PI3Kγ, a key target for inflammatory and autoimmune disorders.[15] This compound demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis.[15]

Furthermore, various analogs have been explored for other therapeutic applications:

  • α-Glucosidase Inhibition : A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and showed remarkable inhibitory potency against α-glucosidase, with IC50 values significantly lower than the reference drug acarbose.[16] This suggests potential applications in the management of type 2 diabetes.

  • Casein Kinase 2 (CK2) Inhibition : 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines, a related scaffold, have been identified as potent CK2 inhibitors, with the lead compound showing an IC50 of 45 nM.[17] CK2 is implicated in numerous diseases, including cancer and inflammation.[17]

Conclusion

The 7-Methyl-triazolo[1,5-a]pyridin-2-amine framework and the broader class of triazolopyridines and triazolopyrimidines represent a highly versatile and privileged scaffold in drug discovery. As demonstrated, strategic modifications of this core have led to potent and selective inhibitors for diverse biological targets, spanning oncology, infectious diseases, and inflammation. The success of clinical candidates like AZD7648 underscores the therapeutic potential of this chemical class. Future research should continue to explore the vast chemical space around this scaffold, leveraging the structure-activity relationships discussed herein to design next-generation therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. [Link]
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]
  • Synthesis and antimicrobial activity of some novel 1, 2-dihydro-[1][2][3] triazolo [1, 5-a] pyrimidines bearing amino acid moiety. [Link]
  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. [Link]
  • 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. [Link]
  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. [Link]
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]
  • Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. [Link]
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological
  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evalu
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758)
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

Sources

A Researcher's Guide to Navigating the Target Landscape of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of several approved drugs, including the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[1] Its prevalence stems from its favorable physicochemical properties and its ability to engage with a variety of biological targets. This guide provides a comprehensive overview of the cross-reactivity profiling of 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives, a class of compounds with significant therapeutic potential. We will delve into the importance of selectivity, compare state-of-the-art profiling methodologies, and provide actionable insights for researchers in drug discovery.

The Double-Edged Sword: Potency vs. Selectivity

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity profile. While high potency against the intended target is desirable, off-target activity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. The triazolo[1,5-a]pyridine core, due to its structural similarities with purines, can interact with the ATP-binding site of a wide range of kinases and other enzymes.[2] This makes a thorough understanding of a derivative's cross-reactivity not just a regulatory hurdle, but a fundamental aspect of its preclinical characterization.

Derivatives of this scaffold have been shown to target a diverse array of proteins, including:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling, making them attractive targets for inflammatory diseases. However, achieving selectivity between the different JAK isoforms (e.g., JAK1, JAK2, JAK3) is a significant challenge, with implications for the therapeutic window and potential side effects like immunosuppression.[3][4]

  • DNA-Dependent Protein Kinase (DNA-PK): A key player in the DNA damage response, making it a target for oncology. The structural similarity of its catalytic subunit to other PI3K-related kinases necessitates careful selectivity profiling.[5]

  • Bromodomain and Extra-Terminal Domain (BET) Proteins: Epigenetic readers like BRD4 are promising targets in cancer.[6]

  • α-Glucosidase: An enzyme involved in carbohydrate metabolism, relevant for diabetes treatment.[1]

Given this target diversity, a systematic approach to profiling cross-reactivity is paramount.

Comparative Analysis of Cross-Reactivity Profiling Methodologies

Choosing the right method to assess the selectivity of your 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivative is critical. Here, we compare three widely used approaches, outlining their principles, advantages, and limitations.

Panel-Based Kinase Screening

This is the most common initial approach for profiling kinase inhibitors. It involves testing the compound at one or more concentrations against a large panel of purified kinases.

Principle: The inhibitory activity of the compound is measured for each kinase in the panel, typically through radiometric assays (measuring 33P incorporation) or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™).[7][8]

Experimental Workflow:

Caption: Workflow for a typical panel-based kinase screening assay.

Advantages:

  • Broad Coverage: Panels can include hundreds of kinases, providing a comprehensive overview of the kinome.

  • Quantitative Data: Provides IC50 values for multiple targets, allowing for direct comparison of potency.

  • Standardized: Many contract research organizations (CROs) offer standardized panels, making the data reproducible.

Limitations:

  • In Vitro Artifacts: Uses purified enzymes, which may not fully recapitulate the cellular context (e.g., scaffolding proteins, post-translational modifications).

  • Cost: Large panels can be expensive, especially for screening multiple compounds.

  • Limited to Kinases: Does not identify non-kinase off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in a cellular environment, providing a more physiologically relevant measure of selectivity.

Principle: Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble protein remaining is quantified.

Experimental Workflow:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Advantages:

  • Physiological Relevance: Measures target engagement in intact cells, accounting for cell permeability and intracellular concentrations.

  • Unbiased: Can identify novel targets without prior knowledge.

  • Versatile: Can be adapted for various downstream detection methods, including mass spectrometry for proteome-wide analysis.

Limitations:

  • Technically Demanding: Requires careful optimization of heating conditions and sensitive protein detection methods.

  • Indirect Measure of Inhibition: A thermal shift indicates binding, but not necessarily functional inhibition.

  • Throughput: Can be lower throughput compared to panel screening.

Affinity Chromatography-Mass Spectrometry (Chemical Proteomics)

This powerful approach aims to identify the full spectrum of protein targets that interact with a compound in a complex biological sample. The "Kinobeads" technology is a prominent example.[9]

Principle: An immobilized version of a broad-spectrum kinase inhibitor or the test compound itself is used as bait to capture interacting proteins from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry.

Advantages:

  • Unbiased and Comprehensive: Can identify both kinase and non-kinase off-targets, providing a global view of the compound's interactome.[9]

  • High Throughput Potential: Advances in mass spectrometry have enabled large-scale profiling of many compounds.[9]

  • Provides Mechanistic Insights: Can reveal unexpected off-targets that may explain observed phenotypes or toxicities.

Limitations:

  • Requires Specialized Expertise: The experimental setup and data analysis require significant expertise in chemical biology and proteomics.

  • Potential for Artifacts: Non-specific binding to the affinity matrix can be a challenge.

  • Indirect Functional Information: Like CETSA, it identifies binding partners but does not directly measure functional inhibition.

Data Interpretation and Decision Making

The data generated from these profiling methods must be carefully interpreted to guide the next steps in drug development. A "selectivity score" can be calculated to quantify the degree of selectivity. For instance, the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a given concentration can be used as a simple metric.

Illustrative Data Summary:

DerivativePrimary Target IC50 (nM)Off-Target 1 (e.g., JAK3) IC50 (nM)Off-Target 2 (e.g., DNA-PK) IC50 (nM)Selectivity Score (S10)
Compound A 10 (JAK1)100>10,0000.8
Compound B 15 (JAK1)500>10,0000.95
Compound C 5 (JAK1)205000.5

S10 is a simplified selectivity score calculated as 1 - (number of off-targets with IC50 < 10x primary target IC50 / total off-targets tested).

In this hypothetical example, Compound B demonstrates the best selectivity profile, despite not being the most potent. Such data is crucial for selecting lead candidates for further development.

Decision Pathway:

Caption: A simplified decision-making tree based on profiling data.

Conclusion and Future Directions

The 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold continues to be a rich source of novel therapeutic agents. A deep understanding of the cross-reactivity profile of any new derivative is not merely a checkbox exercise but a critical component of a successful drug discovery campaign. The choice of profiling methodology should be guided by the stage of the project and the specific questions being asked. While large kinase panels provide a valuable starting point, techniques like CETSA and chemical proteomics offer a more holistic and physiologically relevant view of a compound's selectivity. By integrating these approaches, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Faham, A., & Ali, M. A. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 1-16. [Link]
  • Barlaam, B., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][5][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(24), 11136-11160. [Link]
  • Chen, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
  • Gushchina, E. S., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563. [Link]
  • Gutiérrez, A., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. [Link]
  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]
  • van der Westhuizen, E. T., et al. (2016). Discovery and Kinetic Profiling of 7-Aryl-1,2,4-triazolo[4,3-a]pyridines: Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry, 59(13), 6338-6351. [Link]
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631. [Link]
  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(13), 3813-3820. [Link]
  • El-Gazzar, A. R. B. A., et al. (2022).
  • Jana, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735-13746. [Link]
  • Janssen Pharmaceutica NV. (2015). Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy. WO2015110491A2.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631. [Link]
  • Médard, G., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics.
  • Wang, Y., et al. (2023). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 250, 115212. [Link]
  • Chen, C. C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Subramanian, V., et al. (2016). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 21(10), 1339. [Link]
  • Lim, Y.-H., et al. (2024). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ACS Medicinal Chemistry Letters, 15(6), 846-850. [Link]

Sources

A Researcher's Guide to Validating Target Engagement of 7-Methyl-triazolo[1,5-a]pyridine Analogs: A Case Study with DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the validation of a drug's interaction with its intended molecular target within a cellular context is a critical milestone. This guide provides an in-depth comparison of methodologies for confirming the target engagement of novel therapeutics, using a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK), AZD7648, as a primary example. The core chemical scaffold of interest, 7-Methyl-triazolo[1,5-a]pyridine, is a key component of this inhibitor.[1][2] DNA-PK is a crucial enzyme in the DNA damage response pathway, specifically in the repair of double-strand breaks through non-homologous end joining.[1][2] Its inhibition is a promising strategy for sensitizing cancer cells to radiation and chemotherapy.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for robust target engagement validation.

The Imperative of Target Engagement Validation

Before committing to extensive preclinical and clinical development, it is paramount to unequivocally demonstrate that a candidate molecule interacts with its intended target in a biologically relevant setting. This validation provides confidence that the observed cellular phenotype is a direct consequence of modulating the target's activity. Failure to establish clear target engagement can lead to misinterpretation of efficacy data and costly late-stage failures.

Comparative Methodologies for Validating DNA-PK Engagement

We will explore and compare three orthogonal, industry-standard assays for validating the engagement of our representative compound with its target, DNA-PK:

  • Cellular Thermal Shift Assay (CETSA™): A biophysical assay that directly measures ligand binding in live cells.[3][4][5]

  • In-Cell Western™ Assay: An immunofluorescence-based method to quantify downstream target modulation.[6][7][8]

  • NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to measure compound binding to a specific protein in living cells.[9][10][11][12]

Logical Workflow for Target Validation

A robust validation strategy employs multiple, complementary techniques to build a comprehensive evidence base.

Target Validation Workflow cluster_0 Initial Hypothesis cluster_1 Validation Assays cluster_2 Confirmation Compound 7-Methyl-triazolo[1,5-a]pyridin-2-amine Analog (e.g., AZD7648) Target Putative Target (e.g., DNA-PK) Compound->Target Hypothesized Interaction CETSA CETSA (Direct Binding) Target->CETSA InCell_Western In-Cell Western (Downstream Effect) Target->InCell_Western NanoBRET NanoBRET (Direct Binding) Target->NanoBRET Validated_Engagement Validated Target Engagement CETSA->Validated_Engagement InCell_Western->Validated_Engagement NanoBRET->Validated_Engagement

Caption: A logical workflow for validating target engagement, moving from hypothesis to confirmation using orthogonal assays.

Method 1: Cellular Thermal Shift Assay (CETSA™)

Principle: CETSA™ is based on the principle of ligand-induced thermal stabilization.[4] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[3][5][13] By heating cells or cell lysates to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[14]

Why this choice? CETSA™ is a powerful, label-free method that provides direct evidence of target binding in a physiologically relevant environment (intact cells).[3][4] It does not require modification of the compound or the target protein.

Experimental Protocol: CETSA™ for DNA-PK Engagement
  • Cell Culture and Treatment:

    • Seed a suitable human cancer cell line (e.g., HeLa, U2OS) in 10 cm dishes and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of the 7-Methyl-triazolo[1,5-a]pyridin-2-amine analog (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[13]

    • Aliquot the cell suspension into PCR tubes.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[13]

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble DNA-PK in each sample by Western blot or ELISA using a specific anti-DNA-PK antibody.

    • Plot the percentage of soluble DNA-PK as a function of temperature for both vehicle- and compound-treated samples to generate melting curves.

Data Interpretation:
TreatmentTagg (°C) (Apparent Aggregation Temperature)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)52.5-Baseline thermal stability of DNA-PK.
1 µM Compound56.0+3.5°CCompound binding stabilizes DNA-PK.
10 µM Compound58.2+5.7°CDose-dependent stabilization, confirming target engagement.

Method 2: In-Cell Western™ Assay for Downstream Signaling

Principle: The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates.[6] It measures the levels of a specific protein or its post-translational modifications within fixed and permeabilized cells.[8][15] To validate DNA-PK engagement, we can measure the inhibition of a known downstream phosphorylation event, such as the autophosphorylation of DNA-PK at Ser2056.

Why this choice? This method provides functional evidence of target modulation. By demonstrating that the compound inhibits the catalytic activity of DNA-PK in a cellular context, we can infer target engagement. This assay is also high-throughput, making it suitable for screening and dose-response studies.[15]

Experimental Protocol: In-Cell Western™ for DNA-PK Autophosphorylation
  • Cell Seeding and Treatment:

    • Seed HeLa or U2OS cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the 7-Methyl-triazolo[1,5-a]pyridin-2-amine analog for 1 hour.

    • Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation) for 30 minutes to activate DNA-PK.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours.

    • Incubate the cells with a primary antibody specific for phosphorylated DNA-PK (pS2056) overnight at 4°C.

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature.[6][16]

  • Imaging and Analysis:

    • Wash the wells and image the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both the target protein (800 nm channel) and the normalization stain (700 nm channel).

    • Normalize the target signal to the cell number and plot the dose-response curve to determine the IC50 value.

Data Interpretation:
Compound Concentration (µM)Normalized pDNA-PK Signal (a.u.)% Inhibition
0 (Vehicle)1.000
0.010.8515
0.10.5248
10.1585
100.0595
IC50 ~0.1 µM

Method 3: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[10][12] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[12] When a test compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.[10]

Why this choice? NanoBRET™ provides a quantitative measure of compound affinity and residence time at the target in live cells.[11][12] It is a highly sensitive and specific method for confirming direct physical interaction.

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for DNA-PK Engagement
  • Cell Transfection:

    • Co-transfect HEK293 cells with a plasmid encoding DNA-PK fused to NanoLuc® luciferase and a plasmid for a promiscuous NanoBRET® tracer.

  • Cell Seeding and Tracer Incubation:

    • Plate the transfected cells in a 96-well white assay plate.

    • Equilibrate the cells with the NanoBRET® tracer for 2 hours at 37°C.

  • Compound Treatment and Signal Measurement:

    • Add a serial dilution of the 7-Methyl-triazolo[1,5-a]pyridin-2-amine analog to the wells.

    • Add the NanoLuc® substrate (furimazine).

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of compound concentration to generate a dose-response curve and determine the IC50 value.

Data Interpretation:
Compound Concentration (nM)BRET Ratio (mBRET)% Displacement
0 (Vehicle)5000
145010
1027545
1007585
10002595
IC50 ~12 nM

Comparison of Target Engagement Validation Methods

FeatureCETSA™In-Cell Western™NanoBRET™
Principle Ligand-induced thermal stabilizationImmunodetection of downstream target modulationBioluminescence Resonance Energy Transfer (BRET)
Measures Direct target bindingFunctional consequence of target engagementDirect target binding in live cells
Cellular Context Live or lysed cellsFixed and permeabilized cellsLive cells
Labeling Required NoLabeled secondary antibodyLabeled tracer and luciferase-tagged target
Throughput ModerateHighHigh
Key Advantage Label-free, direct binding in native stateMeasures functional outcomeQuantitative affinity in live cells
Key Limitation Not all proteins show a thermal shiftIndirect measure of engagementRequires genetic modification of the target

Conclusion

Validating the target engagement of a novel compound such as a 7-Methyl-triazolo[1,5-a]pyridine-based inhibitor is a non-negotiable step in the drug discovery pipeline. A multi-pronged approach, employing orthogonal assays, provides the most robust and compelling evidence.

  • CETSA™ offers unequivocal proof of direct physical interaction in an unadulterated cellular environment.

  • The In-Cell Western™ assay confirms that this binding translates into the desired functional consequence—the inhibition of the target's downstream signaling.

  • NanoBRET™ provides highly sensitive and quantitative data on binding affinity in live cells.

By integrating the data from these complementary methods, researchers can build a strong, self-validating case for the mechanism of action of their lead compounds, thereby de-risking the path to clinical development.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications - American Chemical Society. [Link]
  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]
  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]
  • Spotlight: Cell-based kinase assay form
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
  • CETSA. CETSA. [Link]
  • In-Cell Western Assay. Bio-Rad. [Link]
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
  • Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. [Link]
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH. [Link]
  • Target Identification and Valid
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • In-cell Westerns: Your Essential Guide. Bitesize Bio. [Link]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
  • Kinase assays. BMG LABTECH. [Link]
  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]
  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • In-Cell Western Assay Development Project. LI-COR Biosciences. [Link]
  • Discovery of 5-(2-amino-[1][2][6]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758)
  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

Sources

A Head-to-Head Comparison of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Based Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a significant structural motif in medicinal chemistry, valued for its ability to serve as a bioisostere for the purine ring system.[4] This versatile heterocycle is a cornerstone in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases like cancer.[5][6] The specific substitution pattern of 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine has proven particularly effective, offering a favorable geometry for interaction with the hinge region of kinase ATP-binding pockets.

This guide provides a detailed, data-driven comparison of inhibitors built upon this core scaffold. We will dissect the structure-activity relationships (SAR), compare inhibitory potency and selectivity, and delve into the experimental methodologies used to characterize these compounds. Our primary case study will focus on the development of potent and selective inhibitors for DNA-dependent protein kinase (DNA-PK), culminating in the clinical candidate AZD7648.[2]

The Rise of a Privileged Scaffold: Targeting DNA-PK

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the DNA Damage Response (DDR) pathway, specifically responsible for the repair of highly cytotoxic double-strand breaks (DSBs) through non-homologous end joining (NHEJ).[2] Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents, making it a compelling therapeutic target. However, achieving selectivity against structurally related kinases, such as the PI3K family, has been a persistent challenge.[1]

The discovery of AZD7648 began with a high-throughput screen that identified compound 1 , a purin-8-one with a 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino moiety, as a potent DNA-PK inhibitor with promising initial selectivity against PI3 kinases.[2] This initiated a rigorous lead optimization campaign to enhance selectivity and improve pharmacokinetic properties.

Lead Optimization Workflow: From Hit to Candidate

The journey from the initial hit to a clinical candidate involved systematic chemical modifications to balance potency, selectivity, and drug-like properties. The key challenge was to co-optimize metabolic stability and permeability.[1]

G cluster_0 Initial Hit Identification cluster_1 Optimization Phase 1: Improving Potency & Selectivity cluster_2 Optimization Phase 2: Enhancing PK Properties Hit Compound 1 (Initial HTS Hit) Good DNA-PK Potency Moderate Selectivity Opt1 Compound 12 'Magic Methyl' Introduction >10x Potency Increase Excellent logD Hit->Opt1 SAR-guided Modification Opt2 Compound 16 (AZD7648) (Clinical Candidate) Balanced Potency, Permeability, & Metabolic Stability Opt1->Opt2 Co-optimization of Permeability & Stability

Caption: Lead optimization workflow from initial hit to the clinical candidate AZD7648.

Structure-Activity Relationship (SAR) and Performance Data

The optimization process revealed critical structural insights. A key breakthrough was the introduction of a methyl group at the 7-position of the triazolopyridine ring, often referred to as a "magic methyl." This single modification in compound 14 boosted biochemical potency by over 10-fold compared to its unsubstituted counterpart.[1] This enhancement is attributed to favorable interactions within a specific pocket of the DNA-PKcs active site.[2]

The data below summarizes the head-to-head performance of key compounds from the optimization series that led to AZD7648.

CompoundR-Group (Core)DNA-PKcs pIC50PI3Kγ pIC50Selectivity vs PI3Kγ (fold)logD (pH 7.4)Human Microsome Stability (CL µL/min/mg)
1 cyclopentyl7.3<5.0>2002.549
12 4-methoxyphenyl8.56.51001.4-
14 7-methyl-triazolopyridine8.46.41001.3-
16 (AZD7648) 7-methyl-triazolopyridine8.66.41581.312

Data compiled from the Journal of Medicinal Chemistry.[1][2]

Compound 16 (AZD7648) emerged as the optimal candidate. It combines high potency (pIC50 of 8.6) with excellent selectivity and favorable pharmacokinetic properties, including low clearance in human microsomes and good oral bioavailability in preclinical species.[2]

Underlying Mechanism: DNA Damage Response Pathway

AZD7648 exerts its effect by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This prevents the phosphorylation of downstream targets, thereby halting the NHEJ repair pathway for DNA double-strand breaks.

G DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku Binds to DNAPKcs DNA-PKcs Ku->DNAPKcs Recruits & Activates Artemis Artemis DNAPKcs->Artemis Phosphorylates Apoptosis Cell Death (Apoptosis) DNAPKcs->Apoptosis Inhibition Leads to AZD7648 AZD7648 (Inhibitor) AZD7648->DNAPKcs INHIBITS XRCC4 XRCC4-Ligase IV Artemis->XRCC4 Enables Repair DNA Repair (NHEJ) XRCC4->Repair

Caption: Role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the point of inhibition by AZD7648.

Experimental Protocols: A Self-Validating System

The trustworthiness of these findings is grounded in robust, reproducible experimental methods. Below is a representative protocol for determining the biochemical potency of an inhibitor against DNA-PK.

Protocol: DNA-PKcs Biochemical Inhibition Assay (Time-Resolved Fluorescence)
  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.1% BSA, 0.5 mM DTT.

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., AZD7648) in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of recombinant human DNA-PKcs enzyme and a biotinylated peptide substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the diluted inhibitor solution to the wells of a low-volume 384-well plate. For control wells, add 2 µL of DMSO.

    • Add 4 µL of the enzyme/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution (final concentration typically at the Km for ATP).

    • Incubate the plate for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phosphoserine antibody, and an APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on a time-resolved fluorescence reader, measuring emission at both 665 nm (APC) and 620 nm (europium).

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broader Applications and Future Directions

The[1][2][3]triazolo[1,5-a]pyridine scaffold is not limited to DNA-PK. Its favorable properties have led to its use in developing inhibitors for other critical cancer targets, such as Anaplastic Lymphoma Kinase (ALK).[7][8][9] While a direct head-to-head comparison with AZD7648 is not feasible due to different targets, the principles of leveraging this scaffold to achieve high potency and selectivity remain consistent. For instance, various ALK inhibitors are compared based on their efficacy in prolonging progression-free survival (PFS) in clinical settings.[7]

Future research will likely focus on further refining the scaffold to overcome acquired resistance mechanisms and to develop next-generation inhibitors with even greater selectivity and improved safety profiles. The success of the 7-methyl-triazolo[1,5-a]pyridin-2-amine core in generating a clinical candidate like AZD7648 solidifies its status as a truly privileged scaffold in modern drug discovery.

References

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate.
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications.
  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. National Institutes of Health.
  • 7-Amino-[1][2][3]triazolo[1,5-a][1][10][11]triazines as CK1δ inhibitors: Exploring substitutions at the 2 and 5-positions. PubMed.
  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. PubMed.
  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate.
  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. ResearchGate.
  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis. MDPI.
  • 7-Amino-[1][2][3]triazolo[1,5-a][1][10][11]triazines as CK1δ inhibitors. Università degli Studi di Padova.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI.
  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI.
  • Novel inhibitory compositions based on 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol derivatives for steel acid corrosion. Semantic Scholar.
  • Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. ResearchGate.
  • Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer. Frontiers.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship, University of California.
  • ALK Inhibitors, a Pharmaceutical Perspective. National Institutes of Health.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health.

Sources

Benchmarking 7-Methyl-triazolo[1,5-a]pyridin-2-amine and its Analogs Against Standard of Care in Oncology: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of DNA Damage Response Inhibition in Oncology

The strategic targeting of the DNA Damage Response (DDR) network in cancer cells represents a paradigm shift in modern oncology. Genomic instability is a hallmark of cancer, rendering tumor cells exquisitely dependent on specific DDR pathways for survival and proliferation. One such critical pathway is the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] The catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) is the master regulator of NHEJ, making it a high-value therapeutic target.[1][2]

This guide provides an in-depth technical comparison of a promising new chemical entity, 7-Methyl-triazolo[1,5-a]pyridin-2-amine, and its close structural analogs, against established standards of care in oncology. The triazolo[1,5-a]pyridine scaffold has emerged as a versatile and potent core for developing highly selective kinase inhibitors.[3][4] Notably, the derivative AZD7648, which shares this core structure, has demonstrated significant potential as a selective DNA-PK inhibitor, showing efficacy both as a monotherapy and in combination with DNA-damaging agents.[1][2][5]

We will explore the mechanistic rationale for targeting DNA-PK, present a comparative analysis of the preclinical data for triazolo[1,5-a]pyridine-based DNA-PK inhibitors against standard of care agents, and provide detailed experimental protocols for key benchmarking assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and strategic positioning of this novel class of compounds.

The Central Role of DNA-PK in Cancer Cell Survival

DNA-PK is a pivotal component of the DDR, responsible for recognizing and repairing DSBs through the NHEJ pathway.[1][2] In many cancers, the reliance on NHEJ is heightened due to defects in other DDR pathways, such as Homologous Recombination. This creates a synthetic lethal vulnerability that can be exploited by potent and selective DNA-PK inhibitors.

The therapeutic rationale for inhibiting DNA-PK is twofold:

  • Monotherapy in DDR-Deficient Tumors: In cancers with underlying DDR deficiencies (e.g., ATM mutations), the inhibition of DNA-PK can lead to an accumulation of cytotoxic DSBs, resulting in selective tumor cell death.[5]

  • Combination Therapy: DNA-PK inhibitors can potentiate the effects of standard of care therapies that induce DSBs, such as radiotherapy and chemotherapy (e.g., doxorubicin).[1][2][5] Furthermore, combination with other DDR inhibitors, like PARP inhibitors (e.g., olaparib), can create synergistic anti-tumor effects.[2][5]

Below is a diagram illustrating the central role of DNA-PK in the NHEJ pathway and the therapeutic intervention points.

DNA_PK_Pathway cluster_nucleus Cell Nucleus cluster_intervention Therapeutic Intervention DNA_Damage DNA Double-Strand Break (DSB) (e.g., from Radiotherapy, Doxorubicin) Ku70_80 Ku70/80 Complex DNA_Damage->Ku70_80 binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits and activates NHEJ_Complex NHEJ Repair Complex (Ligase IV, XRCC4, etc.) DNA_PKcs->NHEJ_Complex phosphorylates and activates Apoptosis Cell Death (Apoptosis) DNA_Repair DNA Repair NHEJ_Complex->DNA_Repair NHEJ_Complex->Apoptosis inhibition leads to Triazolo_Pyridine 7-Methyl-triazolo[1,5-a]pyridin-2-amine (e.g., AZD7648) Triazolo_Pyridine->DNA_PKcs inhibits

Caption: Role of DNA-PK in NHEJ and inhibition by triazolo[1,5-a]pyridines.

Comparative Preclinical Performance: Triazolo[1,5-a]pyridines vs. Standard of Care

The following table summarizes the key performance indicators of a representative triazolo[1,5-a]pyridine-based DNA-PK inhibitor, AZD7648, in comparison to standard of care therapies. This data is synthesized from publicly available preclinical studies.

ParameterAZD7648 (Representative Triazolo[1,5-a]pyridine)Doxorubicin (Chemotherapy)Olaparib (PARP Inhibitor)Radiotherapy
Primary Mechanism Selective DNA-PKcs inhibition, blocking NHEJDNA intercalation and topoisomerase II inhibition, inducing DSBsInhibition of PARP, crucial for single-strand break repairInduces a variety of DNA lesions, including DSBs
Selectivity High selectivity against related PI3K and PIKK family kinases[2][5]Broad cytotoxicitySelective for PARP enzymesNon-selective, affects all irradiated tissues
Monotherapy Efficacy Active in DDR-deficient tumor models[2][5]Broadly active, but with significant toxicityPrimarily effective in tumors with BRCA1/2 mutationsCurative in some localized tumors
Combination Synergy Potentiates effects of doxorubicin, radiotherapy, and olaparib[2][5]Standard for combination regimensSynergistic with DNA-damaging agentsBackbone of many combination therapies
Pharmacokinetics Low clearance and high oral bioavailability in preclinical species[5]Intravenous administration, complex PKOrally bioavailableLocalized physical treatment

Experimental Protocols for Benchmarking

To rigorously evaluate a novel compound like 7-Methyl-triazolo[1,5-a]pyridin-2-amine, a series of well-defined in vitro and in vivo assays are essential. The following protocols provide a framework for a comprehensive benchmarking study.

In Vitro Kinase Selectivity Profiling

Rationale: Establishing high selectivity is crucial to minimize off-target effects and potential toxicities. It is particularly important to assess selectivity against closely related kinases in the PI3K and PIKK families.[5]

Protocol:

  • Compound Preparation: Prepare a stock solution of 7-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO. Create a dilution series to determine IC50 values.

  • Kinase Panel: Screen the compound against a broad panel of kinases, with a particular focus on DNA-PKcs, PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, ATM, and ATR.

  • Assay Format: Utilize a radiometric or fluorescence-based kinase assay (e.g., LanthaScreen™, HTRF®) to measure kinase activity.

  • Data Analysis: Calculate the IC50 values for each kinase. A high selectivity is indicated by a significantly lower IC50 for DNA-PKcs compared to other kinases.

Cellular Assay for Target Engagement and Potency

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target in a cellular context. Phosphorylation of H2AX (γH2AX) is a key biomarker of DSBs, and its persistence upon DNA damage indicates inhibition of repair.

Protocol:

  • Cell Culture: Use a relevant cancer cell line (e.g., a human colon cancer line like HCT116).

  • Compound Treatment: Pre-treat cells with a dose range of 7-Methyl-triazolo[1,5-a]pyridin-2-amine for 1-2 hours.

  • Induce DNA Damage: Expose the cells to a DNA-damaging agent, such as doxorubicin or ionizing radiation.

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for γH2AX foci using a specific primary antibody and a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: Image the cells using a high-content imaging system. Quantify the number and intensity of γH2AX foci per nucleus. An increase in persistent foci with compound treatment indicates successful inhibition of DNA repair.

The experimental workflow is depicted in the diagram below:

Cellular_Assay_Workflow Cell_Culture 1. Culture Cancer Cell Line Compound_Treatment 2. Treat with Triazolo[1,5-a]pyridine Cell_Culture->Compound_Treatment DNA_Damage 3. Induce DSBs (Doxorubicin/Radiation) Compound_Treatment->DNA_Damage Staining 4. Stain for γH2AX Foci DNA_Damage->Staining Imaging 5. High-Content Imaging Staining->Imaging Analysis 6. Quantify Foci (Target Engagement) Imaging->Analysis

Caption: Workflow for cellular target engagement assay.

In Vivo Xenograft Studies for Efficacy Evaluation

Rationale: To assess the therapeutic potential in a living organism, in vivo studies are indispensable. These studies can evaluate both monotherapy and combination therapy efficacy.

Protocol:

  • Model System: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human cancer cell line.

  • Dosing and Administration: Based on pharmacokinetic studies, determine the optimal dose and schedule for oral or intraperitoneal administration of 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

  • Treatment Groups:

    • Vehicle control

    • 7-Methyl-triazolo[1,5-a]pyridin-2-amine monotherapy

    • Standard of care (e.g., doxorubicin or radiotherapy)

    • Combination of 7-Methyl-triazolo[1,5-a]pyridin-2-amine and standard of care

  • Efficacy Readouts: Monitor tumor volume over time. At the end of the study, harvest tumors for pharmacodynamic biomarker analysis (e.g., γH2AX levels).

  • Tolerability Assessment: Monitor animal body weight and general health throughout the study to assess the tolerability of the treatment regimens.

Conclusion and Future Directions

The 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold and its analogs, exemplified by the potent and selective DNA-PK inhibitor AZD7648, hold significant promise in oncology. Their high selectivity and favorable preclinical pharmacokinetic profiles position them as strong candidates for further development, both as monotherapies in tumors with specific DDR vulnerabilities and as powerful adjuncts to standard of care treatments that induce DNA damage.

The experimental framework provided in this guide offers a robust starting point for the comprehensive evaluation of this and other novel DDR inhibitors. Rigorous benchmarking against existing therapies is critical for elucidating the unique therapeutic advantages and ultimately translating these scientific discoveries into meaningful clinical outcomes for cancer patients. The versatility of the triazolo[1,5-a]pyridine scaffold, with demonstrated activity across different target classes including JAK kinases and RORγt, further underscores its importance in modern medicinal chemistry and drug discovery.[3][4]

References

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., Beattie, D., Lamont, G. M., Fallan, C., Wrigley, G. L., Schimpl, M., Howard, M. R., Williamson, B., Vazquez-Chantada, M., Barratt, D. G., Davies, B. R., Cadogan, E. B., Ramos-Montoya, A., & Dean, E. (2020). The Discovery of 7-Methyl-2-[(7-methyl[6][7][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]
  • Lv, M., Liu, X., Zhao, H., Li, Y., Wang, Y., Song, Y., Wang, M., & Liu, H. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
  • Nagashima, H., Iikura, H., Fushimi, M., Iwai, K., Ota, Y., Ota, K., Kawahara, T., Hara, K., Ito, M., & Ohno, H. (2020). Discovery of[6][7][8]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528–534. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine and a Comparative Analysis with Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic protocols is the bedrock of reliable scientific advancement. This guide provides an in-depth technical analysis of the experimental reproducibility for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine , a key heterocyclic scaffold. By examining the nuances of its preparation and comparing it with established protocols for alternative, yet functionally relevant, triazolopyrimidine-based compounds, this document aims to equip scientists with the insights necessary to navigate the complexities of heterocyclic chemistry with confidence and precision.

Section 1: The Strategic Importance of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing potent and selective inhibitors of enzymes, particularly kinases.

A prime example of the therapeutic relevance of this scaffold is its incorporation into the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[1][2] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for enhancing the efficacy of radiation and chemotherapy in cancer treatment. The 7-methyl-triazolo[1,5-a]pyridine moiety in AZD7648 plays a crucial role in its binding affinity and selectivity.[3] Given this significance, the ability to reliably synthesize key building blocks like 7-Methyl-triazolo[1,5-a]pyridin-2-amine is of paramount importance for the drug discovery and development pipeline.

Section 2: Establishing a Reproducible Protocol for 7-Methyl-triazolo[1,5-a]pyridin-2-amine

While a specific, publicly available, step-by-step protocol for 7-Methyl-triazolo[1,5-a]pyridin-2-amine is not extensively documented, a robust and reproducible synthesis can be logically derived from established methodologies for closely related analogs, particularly the synthesis of 7-methyl-[4][5][6]triazolo[1,5-a]pyridin-6-amine, a key intermediate for AZD7648. The following proposed protocol is designed with self-validation at its core, ensuring that each step can be monitored and verified to assure the integrity of the final product.

Proposed Synthetic Workflow

The synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine can be conceptualized as a multi-step process beginning with a commercially available substituted pyridine. This approach offers a clear and logical progression, with each intermediate being characterizable to ensure the success of the preceding step.

G A Starting Material: 4-Methyl-2-aminopyridine B Step 1: Nitration (HNO3/H2SO4) A->B C Intermediate 1: 4-Methyl-5-nitro-2-aminopyridine B->C D Step 2: Formation of Hydroxyformimidamide (DMF-DMA, then NH2OH) C->D E Intermediate 2: (E)-N'-hydroxy-N,N-dimethyl-N-(4-methyl-5-nitropyridin-2-yl)formimidamide D->E F Step 3: Cyclization (Heat or Acid/Base catalysis) E->F G Intermediate 3: 7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine F->G H Step 4: Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2) G->H I Target Compound: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine H->I J Step 5: (Hypothetical) Introduction of Amine at C2 I->J Further Functionalization K Target Compound: 7-Methyl-triazolo[1,5-a]pyridin-2-amine J->K

Caption: Proposed synthetic pathway for 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Detailed Experimental Protocol

The following protocol is a composite based on general methods for the synthesis of triazolo[1,5-a]pyridines and related heterocycles.[7][8] Researchers should meticulously optimize reaction conditions and purification procedures.

Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine

  • Reaction Setup: To a cooled (0 °C) mixture of concentrated sulfuric acid, add 4-methyl-2-aminopyridine portion-wise, ensuring the temperature does not exceed 10 °C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Formation of the Triazolo[1,5-a]pyridine Ring

This step typically involves the reaction of the aminopyridine with a reagent that provides the remaining atoms for the triazole ring, followed by cyclization. A common method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine.

  • Amidoxime Formation: Dissolve the 4-methyl-5-nitro-2-aminopyridine in a suitable solvent (e.g., DMF) and add DMF-DMA. Heat the mixture and monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethanol and treat with hydroxylamine hydrochloride and a base (e.g., triethylamine).

  • Cyclization: The resulting intermediate can be cyclized under thermal conditions or by using a dehydrating agent like polyphosphoric acid or trifluoroacetic anhydride.[7]

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

  • Reaction: The nitro-substituted triazolopyridine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is evaporated. The residue is then purified by column chromatography or recrystallization to yield the desired 7-Methyl-triazolo[1,5-a]pyridin-2-amine.

Characterization and Validation

Reproducibility is contingent on rigorous characterization of the final product and key intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. The chemical shifts and coupling constants of the aromatic protons and the methyl group provide a unique fingerprint for the target molecule. For similar pyrazolo[1,5-a]pyrimidine systems, detailed NMR assignments have been established, which can serve as a reference.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

Section 3: Comparative Analysis with Alternative Heterocyclic Scaffolds

To provide a comprehensive understanding of the experimental landscape, it is instructive to compare the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine with that of other biologically active heterocyclic compounds, such as the triazolo[1,5-a]pyrimidines, which are also prominent in drug discovery.[9][10][11]

Alternative Scaffold: Triazolo[1,5-a]pyrimidines as Kinase Inhibitors

Triazolo[1,5-a]pyrimidines are another class of heterocyclic compounds that have been extensively developed as kinase inhibitors.[12] Their synthesis often follows a convergent strategy, which can offer advantages in terms of efficiency and modularity.

G cluster_0 Synthesis of Triazolo[1,5-a]pyrimidine cluster_1 Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine A 3-Amino-1,2,4-triazole C Condensation Reaction A->C B 1,3-Dicarbonyl Compound B->C D Triazolo[1,5-a]pyrimidine Core C->D E Substituted Aminopyridine F Multi-step Linear Synthesis E->F G 7-Methyl-triazolo[1,5-a]pyridin-2-amine F->G

Caption: Comparison of synthetic strategies for triazolopyrimidines and triazolopyridines.

Comparison of Synthetic Methodologies
Feature7-Methyl-triazolo[1,5-a]pyridin-2-amine SynthesisTriazolo[1,5-a]pyrimidine Synthesis (General)
Strategy Linear synthesis from a substituted pyridine.Often a convergent synthesis from an aminotriazole and a dicarbonyl compound.[11]
Key Starting Materials Substituted 2-aminopyridines.3-Amino-1,2,4-triazoles and 1,3-dicarbonyl compounds.
Common Challenges Regioselectivity during pyridine ring functionalization. Potential for side reactions in multi-step sequences.[5]Control of cyclization regioselectivity depending on the dicarbonyl substrate.
Reproducibility Factors Purity of starting materials and intermediates, precise control of reaction conditions (temperature, stoichiometry).Purity of the aminotriazole and dicarbonyl compound, choice of catalyst and solvent.
Purification Often requires column chromatography for intermediates and the final product.Can sometimes be purified by recrystallization, depending on the substituents.
Insights into Experimental Reproducibility

The reproducibility of multi-step heterocyclic syntheses is a well-recognized challenge in organic chemistry. Several factors can influence the outcome of these reactions:

  • Purity of Reagents: The presence of impurities in starting materials or reagents can lead to the formation of byproducts and lower yields.

  • Reaction Conditions: Seemingly minor variations in temperature, reaction time, or stirring speed can significantly impact the reaction outcome.

  • Scale-up: A protocol that works well on a small scale may not be directly transferable to a larger scale without re-optimization.

  • Analyst Technique: Subtle differences in experimental technique between researchers can lead to variations in results.

To mitigate these challenges and enhance reproducibility, the following practices are recommended:

  • Thorough Characterization: As emphasized earlier, comprehensive characterization of all isolated intermediates is crucial.

  • Detailed Record Keeping: Maintain meticulous records of all experimental parameters.

  • Control Experiments: When encountering reproducibility issues, perform control experiments to identify the source of the variability.

  • Robust Purification Methods: Develop and validate robust purification methods to ensure the consistent purity of the final compound.

Section 4: Conclusion and Future Outlook

The synthesis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine, a valuable building block in medicinal chemistry, presents a tractable yet non-trivial challenge. By leveraging established synthetic methodologies for related heterocyclic systems, a reproducible protocol can be developed and validated. A comparative analysis with alternative scaffolds like the triazolo[1,5-a]pyrimidines highlights the diverse strategies available to synthetic chemists and underscores the universal principles of ensuring experimental reproducibility.

As the demand for novel and complex heterocyclic compounds in drug discovery continues to grow, a deep understanding of the factors that govern synthetic reproducibility will be increasingly critical. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers working at the forefront of this exciting and impactful field.

References

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
  • Truax, N. J., & Perlmutter, P. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8559-8588. [Link]
  • Zhang, N., et al. (2007). Synthesis and SAR of[4][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazolo[4][5][6]triazolopyrimidine derivatives as potential anticancer agents. Molecules, 25(21), 5032. [Link]
  • Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.).
  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[4][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • El-Deeb, A. H., et al. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 154, 108899. [Link]
  • Gushchin, A. V., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 26(16), 5035. [Link]
  • Oukoloff, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
  • Heravi, M. M., et al. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(52), 32967-32997. [Link]
  • Oukoloff, A., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European journal of medicinal chemistry, 165, 332-346. [Link]
  • Larsen, S. D., et al. (2012). Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived from 2-Arylpiperidines. Organic Letters, 14(16), 4214-4217. [Link]
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][5][6]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 1-16. [Link]
  • Maged, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(9), 1069. [Link]
  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(23), 5727. [Link]
  • Abdel-Aziz, A. A. M., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 13(1), 1-18. [Link]
  • Savateev, K. V., et al. (2015). 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta, 2(2), 127-132. [Link]
  • Lee, K., et al. (2023). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine.
  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. Molecules, 27(15), 4899. [Link]

Sources

Orthogonal assays to validate 7-Methyl-triazolo[1,5-a]pyridin-2-amine activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Orthogonal Validation of Novel Kinase Inhibitors: A Case Study with 7-Methyl-triazolo[1,5-a]pyridin-2-amine

In the landscape of contemporary drug discovery, the identification of a potent "hit" in a primary screen is merely the first step in a long and rigorous journey. The path to a validated lead compound is paved with meticulous experimental design aimed at unequivocally confirming the compound's mechanism of action and cellular efficacy. The principle of orthogonal validation—using multiple, distinct assays that measure different aspects of a biological process—is paramount to building a robust and reliable data package. This guide provides a comprehensive framework for validating the activity of a novel kinase inhibitor, using the hypothetical identification of 7-Methyl-triazolo[1,5-a]pyridin-2-amine (hereafter referred to as "Compound X") as an inhibitor of the fictional, yet representative, "Kinase Y".

This guide is structured to provide not just protocols, but the strategic rationale behind each experimental choice. We will progress from a direct, biochemical confirmation of target inhibition to cellular target engagement, downstream pathway modulation, and finally, to a functional cellular outcome.

The Imperative of Orthogonal Validation in Kinase Drug Discovery

Kinase inhibitors are a cornerstone of modern pharmacology, but their development is fraught with challenges, including off-target effects and a lack of translation from biochemical potency to cellular activity. A singular assay, no matter how robust, is susceptible to artifacts. For instance, a compound might inhibit a kinase in a purified, biochemical assay through non-specific mechanisms like aggregation, or it may simply be unable to penetrate the cell membrane to engage its target in a more complex biological system. The orthogonal workflow presented here is designed to systematically de-risk these uncertainties.

G cluster_0 Orthogonal Validation Workflow A Primary Screen Hit (Compound X) B Assay 1: Biochemical Kinase Inhibition A->B Confirm Direct Inhibition C Assay 2: Cellular Target Engagement B->C Verify In-Cell Binding D Assay 3: Downstream Pathway Modulation C->D Confirm MoA in Signaling Context E Assay 4: Functional Cellular Phenotype D->E Link Target to Cellular Function F Validated Lead Candidate E->F Establish Therapeutic Potential

Caption: Logical flow of orthogonal assays for mechanism-of-action validation.

Assay 1 (Primary): Direct Target Inhibition via Biochemical Kinase Assay

The first step is to confirm the primary screening result: does Compound X directly inhibit the enzymatic activity of purified Kinase Y? A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, is an industry standard for this purpose.

Causality and Rationale: This assay directly measures the generation of ADP, a product of the kinase's phosphotransferase activity. By using purified, recombinant Kinase Y and its specific substrate peptide, we can isolate the interaction between the enzyme, substrate, and our inhibitor. This in vitro format is essential for determining a compound's intrinsic potency (IC50) against its target, free from confounding cellular factors like membrane permeability or efflux pumps.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Plating: Serially dilute Compound X in DMSO and then into the reaction buffer. Add 5 µL of each concentration to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Kinase/Substrate Addition: Add 10 µL of a solution containing the recombinant Kinase Y and its specific peptide substrate to each well.

  • ATP Initiation: Add 10 µL of an ATP solution (at the Kₘ concentration for Kinase Y, if known) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, to kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Assay 2 (Orthogonal): In-Cell Target Engagement

A potent biochemical IC50 is an excellent start, but it doesn't prove that the compound can enter a cell and bind to its target in the complex intracellular environment. A cellular target engagement assay is therefore a critical orthogonal step. The NanoBRET™ Target Engagement Assay is a powerful method for this purpose.

Causality and Rationale: This assay quantifies the binding of a compound to a specific protein target within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A NanoLuc® luciferase is fused to Kinase Y, and a fluorescent tracer that is known to bind the kinase is added to the cells. If Compound X enters the cell and binds to Kinase Y, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides direct evidence of target engagement and allows for the determination of a cellular EC50.

G cluster_1 NanoBRET™ Target Engagement Assay Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor Inhibitor Present NLUC NanoLuc® Luciferase KinaseY Kinase Y (Target) Tracer Fluorescent Tracer BRET High BRET Signal Tracer->BRET Energy Transfer CompoundX Compound X (Inhibitor) NoBRET Low BRET Signal CompoundX->NoBRET Displaces Tracer, No Energy Transfer NLUC_KinaseY NanoLuc-KinaseY Fusion NLUC_KinaseY->Tracer Tracer Binds NLUC_KinaseY2 NanoLuc-KinaseY Fusion NLUC_KinaseY2->CompoundX Compound X Binds

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Kinase Y fusion protein. Culture for 24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced-Serum Medium. Plate the cells into a white, 384-well assay plate.

  • Compound Addition: Add serially diluted Compound X to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at its predetermined optimal concentration. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Add this solution to all wells.

  • Signal Reading: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (460nm) and acceptor emission (618nm) simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by Compound X. Determine the cellular EC50 by fitting the data to a dose-response curve.[1]

Assay 3 (Orthogonal): Downstream Pathway Modulation

Confirming that Compound X binds to Kinase Y in cells is a significant step. The next logical question is whether this binding event translates into the inhibition of the kinase's signaling function. This is typically assessed by measuring the phosphorylation status of a known downstream substrate of Kinase Y. Western blotting is the classic and most direct method for this.

Causality and Rationale: Kinases function by phosphorylating other proteins. By inhibiting Kinase Y, Compound X should lead to a dose-dependent decrease in the phosphorylation of its direct substrate, Substrate Z. Western blotting allows us to visualize and quantify this specific molecular event. We use an antibody that specifically recognizes the phosphorylated form of Substrate Z (p-Substrate Z) and compare its signal to the total amount of Substrate Z and a loading control (like GAPDH). This provides a direct, semi-quantitative readout of in-cell kinase inhibition.

Experimental Protocol: Western Blot for p-Substrate Z
  • Cell Treatment: Plate a relevant cell line (e.g., one that endogenously expresses Kinase Y and Substrate Z) and allow cells to adhere overnight.

  • Stimulation (if necessary): Some kinase pathways require stimulation to become active. If so, pre-treat cells with serially diluted Compound X for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Z.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Substrate Z and a loading control (e.g., GAPDH) to confirm equal protein loading and to normalize the p-Substrate Z signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Substrate Z to total Substrate Z for each treatment condition and determine the cellular IC50 for pathway inhibition.

Assay 4 (Orthogonal): Functional Cellular Phenotype

The final, and perhaps most important, validation step is to demonstrate that inhibiting the Kinase Y pathway with Compound X produces a meaningful cellular phenotype, such as inhibiting cancer cell proliferation.

Causality and Rationale: If Kinase Y is a driver of cell proliferation, its inhibition should lead to cytostasis or cytotoxicity. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides a quantitative measure of this functional outcome. This assay measures ATP levels, which serve as an indicator of metabolically active, viable cells. A dose-dependent decrease in the luminescent signal upon treatment with Compound X links the molecular mechanism of action to a relevant anti-cancer effect.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cancer cells known to be dependent on the Kinase Y pathway into a 96-well, white-walled plate at a predetermined optimal density. Allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle control.

  • Incubation: Incubate the cells for a period relevant to the cell doubling time, typically 72 hours.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Data Summary and Interpretation

The power of the orthogonal approach lies in comparing the results across these distinct assays. The data should tell a consistent and logical story.

Assay TypeMetricCompound X (Hypothetical Value)Interpretation
Biochemical Kinase Assay IC505 nMHigh intrinsic potency against the purified enzyme.
Cellular Target Engagement EC5050 nMCompound effectively enters cells and binds to its target. The rightward shift from biochemical IC50 is expected due to cellular factors (e.g., intracellular ATP competition).
Downstream Pathway Modulation IC5075 nMTarget engagement translates directly into inhibition of the kinase's signaling function within the cell.
Functional Cell Viability GI50150 nMInhibition of the signaling pathway leads to the desired anti-proliferative effect. A further rightward shift is common as a greater degree or duration of target inhibition may be needed to elicit a phenotypic response.

A strong correlation between these values (e.g., biochemical potency < cellular engagement potency ≈ pathway inhibition potency < functional phenotype potency) provides a high degree of confidence that the observed anti-proliferative effect of Compound X is indeed mediated by its direct inhibition of Kinase Y. This multi-faceted validation is crucial for confidently advancing a compound through the drug discovery pipeline.

References

  • SGC-UNC. (n.d.). NanoBRET.
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-26. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the ADME Properties of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Early ADME Profiling

In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm is more relevant than ever. Identifying and optimizing lead candidates with favorable pharmacokinetic profiles is a critical determinant of clinical success. The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic targets.[1][2] However, the biological activity of a compound is moot if it cannot reach its target in sufficient concentration and for an adequate duration. This is where the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties becomes indispensable.[3][4][5]

This guide provides a comparative analysis of the foundational ADME properties for a hypothetical series of 7-Methyl-triazolo[1,5-a]pyridin-2-amine derivatives. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind experimental choices and the strategic interpretation of results. We will explore how subtle structural modifications on a common scaffold can profoundly influence its journey through the body, using a suite of robust in vitro assays that serve as the bedrock of early-stage drug development. These assays are designed to preemptively flag liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions, thereby guiding the selection and optimization of the most promising clinical candidates.[6][7]

For the purpose of this guide, we will examine three hypothetical derivatives:

  • Compound A: The parent 7-Methyl-triazolo[1,5-a]pyridin-2-amine structure.

  • Compound B: A derivative with a polar hydroxyl group, designed to enhance solubility.

  • Compound C: A derivative with a lipophilic tert-butyl group, intended to increase target engagement through hydrophobic interactions.

Metabolic Stability in Human Liver Microsomes (HLM)

Expertise & Experience: The liver is the primary site of drug metabolism. An initial assessment of a compound's stability in the presence of liver enzymes is a crucial first pass to estimate its hepatic clearance and, consequently, its half-life in vivo. We utilize Human Liver Microsomes (HLM) because they are a cost-effective and readily available source of the most important drug-metabolizing enzymes, the Cytochrome P450s (CYPs).[8] A compound that is rapidly metabolized in this assay is likely to have low oral bioavailability and a short duration of action, requiring significant chemical modification to be viable.

Experimental Protocol: HLM Stability Assay

This protocol is designed to determine the rate at which a test compound is metabolized by HLM.

  • Preparation of Reagents:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (and positive controls like Verapamil or Propranolol) at 10 mM in DMSO.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes in buffer.

    • Prepare an NADPH regenerating solution (e.g., Promega's NADPH Regeneration System).

  • Incubation Setup:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a "stop solution" (typically ice-cold acetonitrile with an internal standard) to quench the reaction and precipitate the proteins.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

Workflow Diagram: Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing P1 Prepare Reagents (Buffer, HLM, Compound, NADPH) R1 Combine Buffer, HLM, & Compound (1 µM) P1->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with NADPH R2->R3 R4 Incubate at 37°C R3->R4 A1 Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS R4->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 D1 Quantify Parent Compound A3->D1 D2 Calculate t½ and CLint D1->D2

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Comparative Data: Metabolic Stability
CompoundKey Structural Featuret½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability
Compound A Parent Scaffold4530.8Moderate
Compound B Polar -OH Group> 60< 23.1High
Compound C Lipophilic t-butyl1877.0Low
Verapamil Control2263.0Moderate-Low

Trustworthiness: The inclusion of a well-characterized control compound like Verapamil validates the assay's performance. The results for Compound B, with its polar group, align with the established principle that increased polarity often reduces susceptibility to CYP-mediated metabolism. Conversely, the increased lipophilicity of Compound C makes it a more favorable substrate for metabolic enzymes, resulting in rapid clearance, a common challenge in drug design.

Cytochrome P450 (CYP) Inhibition Potential

Expertise & Experience: Assessing a compound's potential to inhibit key CYP isoforms is a regulatory requirement and critical for safety.[8][9] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma concentration of another to rise to toxic levels.[10][11] We screen against a panel of the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of over 90% of marketed drugs.[12]

Experimental Protocol: CYP Inhibition Assay (IC₅₀ Determination)

This protocol measures the concentration of a test compound required to inhibit 50% of a specific CYP isoform's activity (IC₅₀).

  • Reagent Preparation:

    • Prepare individual recombinant human CYP isoforms (e.g., from baculovirus-infected insect cells).

    • Prepare isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Prepare stock solutions of the test compound and known inhibitors (e.g., Ketoconazole for CYP3A4) in DMSO.

  • Incubation Setup:

    • In a 96-well plate, add potassium phosphate buffer (pH 7.4), the specific CYP isozyme, and the test compound at various concentrations (typically a serial dilution from 100 µM down to nM levels). A vehicle control (DMSO only) is also included.

  • Reaction Initiation & Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a solution containing both the NADPH regenerating system and the specific probe substrate.

    • Incubate for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's specific metabolite.

  • Data Calculation:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow Diagram: CYP Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing P1 Prepare Reagents: - Recombinant CYPs - Probe Substrates - Test Compounds R1 Combine Buffer, CYP Isozyme, & Test Compound (Serial Dilution) P1->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate with NADPH & Probe Substrate R2->R3 R4 Incubate for 15 min R3->R4 A1 Quench Reaction with Acetonitrile + IS R4->A1 A2 Centrifuge A1->A2 A3 Quantify Metabolite Formation by LC-MS/MS A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve & Determine IC₅₀ D1->D2 G cluster_prep Preparation cluster_assay Permeability Assay (Bidirectional) cluster_analysis Analysis & Calculation P1 Culture MDCK-MDR1 cells on Transwell inserts P2 Verify Monolayer Integrity (TEER, Lucifer Yellow) P1->P2 A_to_B A -> B Direction: Add compound to Apical side P2->A_to_B B_to_A B -> A Direction: Add compound to Basolateral side P2->B_to_A Incubate Incubate at 37°C for 90 min A_to_B->Incubate B_to_A->Incubate Sample Sample Donor & Receiver Chambers Incubate->Sample LCMS Quantify Compound by LC-MS/MS Sample->LCMS Calc Calculate Papp (A>B), Papp (B>A) and Efflux Ratio (ER) LCMS->Calc

Caption: Workflow for the bidirectional MDCK-MDR1 permeability assay.

Comparative Data: Permeability and Efflux
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted AbsorptionP-gp Substrate?
Compound A 8.518.72.2HighYes
Compound B 3.14.01.3ModerateNo
Compound C 15.248.63.2HighYes
Prazosin 1.215.813.2LowYes (Control)

Trustworthiness: An efflux ratio ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp. [13]Compound A and the more lipophilic Compound C are both identified as P-gp substrates. This is a common characteristic for amphipathic or lipophilic compounds. The introduction of the polar hydroxyl group in Compound B not only reduces its passive permeability (lower Papp A→B) but also appears to abolish its recognition by P-gp (ER < 2), which can be a highly desirable trait for improving brain penetration or overcoming multidrug resistance.

Plasma Protein Binding (PPB)

Expertise & Experience: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is able to distribute into tissues, interact with its target, and be cleared. [14]Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. [15]High plasma protein binding (>99%) can be problematic, as small changes in the bound fraction can lead to large changes in the free, pharmacologically active concentration. We use the Rapid Equilibrium Dialysis (RED) method, which is considered the gold standard for its accuracy and reliability. [14]

Experimental Protocol: Plasma Protein Binding (RED Assay)
  • Device and Reagent Preparation:

    • Use a RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff).

    • Prepare stock solutions of test compounds and a control (e.g., Warfarin) in DMSO.

    • Thaw plasma (human, rat, etc.) at 37°C.

  • Assay Setup:

    • Spike the test compound into the plasma at a final concentration (e.g., 2 µM).

    • Add the spiked plasma (200-300 µL) to one chamber (the plasma chamber) of the RED device insert.

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Equilibrium Dialysis:

    • Place the inserts into a compatible base plate, seal it, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane. [14]

  • Sampling and Analysis:

    • After incubation, remove equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins in both samples using ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

    • The percent bound is calculated as (1 - fu) * 100.

Workflow Diagram: Plasma Protein Binding (RED) Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Processing P1 Spike Test Compound into Plasma R1 Add Spiked Plasma to RED Device Plasma Chamber P1->R1 R2 Add PBS to Buffer Chamber R1->R2 R3 Incubate at 37°C for 4-6 hours R2->R3 A1 Sample Both Chambers R3->A1 A2 Matrix-Match Samples A1->A2 A3 Protein Precipitation with Acetonitrile + IS A2->A3 A4 Analyze by LC-MS/MS A3->A4 D1 Calculate Fraction Unbound (fu) and % Bound A4->D1

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) PPB assay.

Comparative Data: Plasma Protein Binding
CompoundFraction Unbound (fu, %)% BoundPotential for Issues
Compound A 8.5%91.5%Moderate
Compound B 25.0%75.0%Low
Compound C 0.8%99.2%High
Warfarin 1.5%98.5%High (Control)

Trustworthiness: The data clearly demonstrates the well-established trend of increasing protein binding with increasing lipophilicity. Compound C is highly protein-bound (>99%), which is a significant concern. This means a very small free fraction is available to exert a therapeutic effect, and it could be susceptible to displacement by other co-administered drugs. Compound B, with its polar group, shows much lower binding and a more favorable profile, with a larger fraction of the drug available to engage its target.

Synthesis and Strategic Direction

This comparative guide illustrates the power of a programmatic, multi-parameter approach to early ADME assessment. By analyzing these key properties in parallel, we can build a holistic profile of each derivative and make informed decisions.

CompoundMetabolic StabilityDDI RiskPermeabilityP-gp EffluxPlasma Protein BindingOverall Profile
A (Parent) ModerateLow-ModerateHighYesModerateA reasonable starting point, but efflux liability could be a concern.
B (Polar) High Low ModerateNo Low Most Promising. Despite moderate permeability, the excellent stability, low DDI risk, lack of efflux, and favorable protein binding make it a strong candidate.
C (Lipophilic) Low High HighYesHigh Problematic. While highly permeable, it fails on nearly every other critical ADME parameter, flagging it as a high-risk candidate requiring substantial redesign.

The journey from a chemical scaffold to a viable drug candidate is a complex exercise in multi-parameter optimization. This guide demonstrates that for the 7-Methyl-triazolo[1,5-a]pyridin-2-amine series, a strategy focused on mitigating metabolic liabilities and DDI risk through the introduction of polarity (Compound B) yields a far more promising candidate than one focused solely on enhancing lipophilicity for target potency (Compound C).

The in vitro data presented herein provides a clear, evidence-based rationale for advancing Compound B to further preclinical studies, including in vivo pharmacokinetic evaluation. The protocols and workflows described represent a self-validating system, grounded in industry-standard practices and regulatory expectations, ensuring that the decisions made at this early stage are built on a foundation of scientific integrity and strategic foresight.

References

  • Discovery ofT[1][3][9]riazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). ResearchGate.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
  • In-vitro plasma protein binding. (2025). protocols.io.
  • In Vitro ADME. (n.d.). Selvita.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). Diva-portal.org.
  • Plasma Protein Binding Assay. (n.d.). BioIVT.
  • Triazolopyridine. (2025). Wikipedia.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. (n.d.). PubMed.
  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray.
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry.
  • MDCK-WT/MDR1 Permeability. (n.d.). Sygnature Discovery.
  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery.
  • CYP Inhibition Assays. (n.d.). Eurofins Discovery.
  • MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm.
  • Synthesis, Molecular Docking Study, and Adme Properties of 1, 2, 3-Triazole Derivatives. (2022). International Journal of Pharmaceutical Research and Applications.
  • Protein Binding Assays. (n.d.). BioAgilytix Labs.

Sources

A Comparative Guide to Selectivity Panel Testing for 7-Methyl-triazolo[1,5-a]pyridin-2-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting selectivity panel testing for a promising class of compounds based on the 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for prevalent assay formats, and present a comparative data analysis to illustrate the principles of selectivity profiling.

Introduction: The Imperative of Kinase Selectivity

The human kinome, comprising over 500 protein kinases, represents a major class of drug targets, particularly in oncology and immunology.[1] Kinase inhibitors have revolutionized treatment paradigms, but their clinical success is often dictated by their selectivity. Off-target inhibition can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental depending on the context.[2] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical cornerstone of any kinase inhibitor drug discovery program.[3]

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including Janus kinases (JAKs), DNA-dependent protein kinase (DNA-PK), and Phosphoinositide 3-kinases (PI3Ks).[4][5][6][7] This guide will use AZD7648, a potent and selective DNA-PK inhibitor based on a substituted 7-Methyl-triazolo[1,5-a]pyridin-2-amine core, as a case study to contextualize our discussion.[4][8] AZD7648 demonstrates the potential of this scaffold to yield highly selective inhibitors, a crucial attribute for therapeutic candidates.[7][9]

Designing a Selectivity Screen: Key Considerations

A selectivity panel should be designed to provide a comprehensive overview of a compound's activity across the kinome. Modern screening services offer panels ranging from dozens to over 400 kinases, covering most branches of the human kinase tree.[3][10][11]

The Causality Behind ATP Concentration

One of the most critical parameters in a kinase assay is the concentration of adenosine triphosphate (ATP). Most kinase inhibitors are ATP-competitive, meaning they vie with endogenous ATP for the kinase's binding site.[1] The choice of ATP concentration profoundly impacts the resulting IC50 values and the interpretation of selectivity.[5][12]

  • Assaying at Km ATP: Setting the ATP concentration at or near the Michaelis constant (Km) for each specific kinase is a common practice in biochemical assays.[5] This condition maximizes the sensitivity of the assay to an inhibitor's intrinsic potency (Ki). According to the Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]), when [ATP] = Km, the IC50 is approximately 2×Ki.[5][12] This allows for a direct comparison of the compound's affinity across different kinases, providing a true measure of biochemical selectivity.

  • Assaying at Physiological ATP (1 mM): Intracellular ATP concentrations are typically in the low millimolar range (1-10 mM), which is significantly higher than the Km for most kinases.[12][13] Performing assays at a high, fixed ATP concentration (e.g., 1 mM) provides a more physiologically relevant measure of a compound's potential efficacy in a cellular environment.[4][13] An inhibitor will appear less potent at high ATP concentrations, and this shift in potency can differ between kinases, potentially altering the selectivity profile observed at Km ATP.[1]

Recommendation: For a comprehensive profile, it is advisable to perform an initial broad screen at Km ATP to understand the intrinsic selectivity, followed by testing key on- and off-targets at 1 mM ATP to predict cellular activity more accurately.[1][14]

Choosing the Right Assay Technology

Several robust technologies are available for large-scale kinase profiling. The choice often depends on the required throughput, sensitivity, and the nature of the kinase targets.

  • Radiometric Assays: These are often considered the "gold standard" due to their direct measurement of kinase activity.[4][15] The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate.[6][16] They are highly sensitive, robust, and less prone to compound interference (e.g., autofluorescence) compared to light-based methods.[15]

  • Fluorescence-Based Assays (TR-FRET): Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative, well-suited for high-throughput screening.[17][18][19] These assays typically measure the phosphorylation of a biotinylated substrate peptide by a kinase. A terbium (donor) labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (acceptor) are then added. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.[18]

Experimental Protocols

The following are detailed, step-by-step protocols for two common assay formats. These are generalized procedures and should be optimized for specific kinases and substrates.

Protocol 1: Radiometric Filter Binding Assay (³³P)

This protocol is adapted from standard procedures used by leading screening providers.[6][10]

Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases by measuring the incorporation of [γ-³³P]ATP into a specific substrate.

Materials:

  • Kinase Panel Enzymes (recombinant, purified)

  • Peptide/Protein Substrates

  • Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate, 50 µg/ml PEG₂₀₀₀₀)[6]

  • [γ-³³P]ATP (specific activity ~1000 Ci/mmol)

  • Unlabeled ATP (10 mM stock)

  • Test Compounds (100X stock in 100% DMSO)

  • Stop Solution (e.g., 1% Phosphoric Acid)

  • 96-well Filter Plates (e.g., PerkinElmer FlashPlates)[6]

  • Microplate Scintillation Counter

Procedure:

  • Prepare Reagents: Thaw all enzymes and substrates on ice. Prepare the complete Assay Buffer. Dilute unlabeled and [γ-³³P]ATP in water to achieve the desired final concentration (e.g., 10 µM, at Km).

  • Compound Plating: Serially dilute test compounds in 100% DMSO. Transfer 0.5 µL of each compound dilution to the assay plate wells. For controls, add 0.5 µL of DMSO (no inhibitor) and a known reference inhibitor.

  • Enzyme/Substrate Mix: Prepare a master mix of the specific kinase and its corresponding substrate in Assay Buffer.

  • Initiate Reaction: In the following order, add reagents to the plate:

    • 20 µL of Assay Buffer

    • 10 µL of the Enzyme/Substrate mix

    • 5 µL of the ATP mix ([γ-³³P]ATP + unlabeled ATP)

    • The final reaction volume is 40 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Add 50 µL of Stop Solution to each well. The phosphorylated substrate will bind to the filter membrane of the plate.

  • Washing: Wash the plates 3-4 times with a wash solution (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plates and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: TR-FRET Kinase Assay

This protocol is based on the LanthaScreen™ and HTRF® assay principles.[17][18][19][20]

Objective: To determine the inhibitory activity of test compounds by measuring the TR-FRET signal generated upon substrate phosphorylation.

Materials:

  • Kinase Panel Enzymes

  • Biotinylated Peptide Substrates

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]

  • ATP

  • Test Compounds (100X stock in 100% DMSO)

  • TR-FRET Dilution Buffer

  • Stop/Detection Mix: Terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor (e.g., XL665 or d2) in TR-FRET Dilution Buffer with EDTA to stop the reaction.[17]

  • Low-volume 384-well plates (black or white)[17]

  • TR-FRET enabled microplate reader

Procedure:

  • Prepare Reagents: Prepare Kinase Reaction Buffer and TR-FRET Dilution Buffer.

  • Compound Plating: Add 100 nL of serially diluted test compounds in DMSO to the assay plate wells.

  • Add Kinase/Substrate/ATP Mix: Prepare a 2X master mix containing the kinase, biotinylated substrate, and ATP in Kinase Reaction Buffer. Add 5 µL of this mix to each well.

  • Kinase Reaction: Cover the plate and incubate at room temperature for 60-90 minutes.

  • Stop and Detect: Add 5 µL of the Stop/Detection Mix to each well. The final concentration of EDTA should be sufficient to chelate Mg²⁺ and stop the kinase reaction (e.g., 10 mM final).[17]

  • FRET Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding and FRET signal development.

  • Detection: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., donor at ~620 nm, acceptor at ~665 nm).

  • Data Analysis: Calculate the TR-FRET emission ratio (Acceptor/Donor). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine IC50 values.

Comparative Data Analysis

To illustrate the output of a selectivity screen, the table below presents data for three hypothetical compounds from the 7-Methyl-triazolo[1,5-a]pyridin-2-amine series against a representative kinase panel. The data for the reference compound, AZD7648, is based on published results, while the data for the other kinases are representative of a highly selective profile.[9][10] Compound A is a potent, selective inhibitor, Compound B is potent but less selective, and Compound C is a weaker, non-selective compound. All assays are performed at Km ATP.

Kinase TargetKinase FamilyCompound A (IC50, nM) Compound B (IC50, nM) Compound C (IC50, nM) AZD7648 (Reference, IC50, nM)
DNA-PK PIKK 0.8 1.2 850 0.63 [10]
PI3KαPI3K15025>10,000100[10]
PI3KβPI3K1500180>10,0001200[10]
PI3KγPI3K8015>10,00052[10]
PI3KδPI3K95095>10,000760[10]
ATMPIKK>10,0002,500>10,000>10,000
ATRPIKK>10,0003,100>10,000>10,000
JAK1TK>10,000>10,000>10,000>10,000
JAK2TK>10,0008,500>10,000>10,000
JAK3TK>10,000>10,000>10,000>10,000
ABL1TK>10,000750>10,000>10,000
SRCTK>10,0001,200>10,000>10,000
CDK2CMGC>10,000>10,0009,500>10,000
PKAAGC>10,000>10,0007,800>10,000
p38α (MAPK14)CMGC>10,0005,000>10,000>10,000

Interpretation:

  • Compound A: Exhibits excellent potency for the primary target, DNA-PK, and high selectivity (>100-fold) against the closely related PI3K kinases. This profile is highly desirable for a lead candidate.

  • Compound B: While potent against DNA-PK, it shows significant off-target activity against PI3K isoforms and other kinases like ABL1. This polypharmacology would need careful investigation.

  • Compound C: A weak and non-selective compound, likely unsuitable for further development.

  • AZD7648 (Reference): The published data shows outstanding potency and selectivity for DNA-PK over other PIKK and PI3K family members, validating it as a high-quality chemical probe and clinical candidate.[9][10]

Visualization of Workflows and Pathways

Visualizing experimental workflows and the biological context of the target is crucial for clear communication and understanding.

Experimental Workflow Diagram

The following diagram outlines the general workflow for kinase inhibitor selectivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial in DMSO) Reaction_Setup Assay Plate Setup (Compound + Reagents) Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Kinase Reaction (Room Temp) Reaction_Setup->Incubation Stop_Detect Stop Reaction & Add Detection Reagents Incubation->Stop_Detect Plate_Read Read Plate (Scintillation or TR-FRET) Stop_Detect->Plate_Read Data_Processing Calculate % Inhibition Plate_Read->Data_Processing IC50_Calc IC50 Determination (Curve Fitting) Data_Processing->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: General workflow for kinase selectivity panel screening.

Signaling Pathway Context: DNA Damage Response

Since our reference compound, AZD7648, targets DNA-PK, it is crucial to understand its role in the DNA Damage Response (DDR) pathway, specifically in Non-Homologous End Joining (NHEJ).

DDR_Pathway cluster_damage cluster_nhej Non-Homologous End Joining (NHEJ) cluster_inhibitor DSB Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 sensed by DNA_PKcs DNA-PKcs (Kinase Subunit) Ku70_80->DNA_PKcs recruits DNA_PK DNA-PK Holoenzyme Ku70_80->DNA_PK DNA_PKcs->DNA_PK Artemis Artemis DNA_PK->Artemis phosphorylates & activates XRCC4_LigIV XRCC4-Ligase IV -XLF Complex DNA_PK->XRCC4_LigIV recruits Artemis->DSB processes ends Repair DNA Repair & Ligation XRCC4_LigIV->Repair AZD7648 AZD7648 (7-Methyl-triazolo... based inhibitor) AZD7648->DNA_PKcs inhibits

Caption: Simplified DNA Damage Response (NHEJ) pathway showing the target of AZD7648.

Conclusion

Selectivity profiling is an indispensable component of modern drug discovery. For compounds derived from the versatile 7-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold, a rigorous and well-designed screening strategy is essential to uncover their full therapeutic potential and de-risk their development. By carefully considering experimental parameters like ATP concentration, employing robust assay technologies, and systematically analyzing the resulting data, researchers can make informed decisions to advance potent and, crucially, selective kinase inhibitors toward the clinic.

References

  • The Chemical Probes Portal. (2022). AZD-7648.
  • ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • PubChem. (n.d.). [10][12][17]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.
  • MRC PPU, University of Dundee. (n.d.). Kinase Profiling Inhibitor Database.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
  • Kinase Logistics Europe. (n.d.). ATP concentration.
  • Hui, A. M., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies.
  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway.
  • PubChem. (n.d.). Radiometric Protein Kinase Assay.
  • ResearchGate. (n.d.). Schematic diagram of DNA-damage response pathways.
  • KLIFS. (n.d.). KLIFS - the structural kinase database.
  • Zenke, F. T., et al. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences.
  • ResearchGate. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
  • Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Huang, D., et al. (2016). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • de la Cruz, J., et al. (2023). Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. Future Science.
  • Corn Lab. (2024). BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS.
  • Norman, R. A., et al. (2014). ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • Workman, C. T., et al. (2006). A Systems Approach to Mapping DNA Damage Response Pathways. Science.
  • Bonnet, P. (n.d.). PKIDB - Protein Kinase Inhibitor Database.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[10][12][17]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry.
  • ResearchGate. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling.
  • Reaction Biology. (n.d.). Target-Specific Assays.
  • ResearchGate. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells.
  • YouTube. (2023). JAK-STAT signaling pathway.
  • Slideshare. (n.d.). JAK-STAT Signalling Pathway.
  • PubChem. (n.d.). 7-Methyl[10][17][21]triazolo[1,5-a]pyridine.
  • Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine.

Sources

An In-Depth Efficacy Comparison of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel chemical entities, using the hypothetical compound 7-Methyl-triazolo[1,5-a]pyridin-2-amine (herein designated as TMPA-7-2) as a case study. The methodologies and principles outlined are designed for researchers, scientists, and drug development professionals seeking to characterize and compare the anti-cancer activity of investigational molecules across various cellular contexts.

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recurring motif in medicinal chemistry, recognized for its versatile biological activities.[2][4][5] Derivatives of this core structure have been investigated as inhibitors of critical oncogenic pathways, including Janus kinase 2 (JAK2) and the PI3K/AKT signaling cascade.[6][7] Given this precedent, a systematic evaluation of new analogs like TMPA-7-2 is warranted to determine their therapeutic potential and cell line-specific sensitivities.

This document outlines the scientific rationale for cell line selection, provides detailed experimental protocols for assessing efficacy, and presents a template for data interpretation and visualization.

Part 1: Mechanistic Hypothesis and Rationale for Cell Line Selection

Postulated Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The structural similarity of the[1][2][3]triazolo[1,5-a]pyridine core to purines suggests it may function as a hinge-binding motif in ATP-competitive kinase inhibitors.[2] Several related compounds have demonstrated activity against kinases in the PI3K/AKT/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

We hypothesize that TMPA-7-2 acts as an inhibitor of a key kinase within this pathway, such as AKT. Upon binding, it is expected to prevent the phosphorylation and subsequent activation of downstream targets, ultimately leading to cell cycle arrest and apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Apoptosis Apoptosis AKT->Apoptosis Inhibition of pro-apoptotic proteins TMPA TMPA-7-2 (Hypothesized) TMPA->AKT Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Hypothesized PI3K/AKT pathway inhibition by TMPA-7-2.
Rationale for Selected Cell Lines

To robustly assess the efficacy and selectivity of TMPA-7-2, a panel of well-characterized human cancer cell lines is essential. The choice of cell lines should be driven by their tissue of origin and the genetic status of the target pathway. The NCI-60 panel provides a foundational reference for such preclinical screening.[8][9][10] For this guide, we select three common lines representing different cancer types with varying PI3K/AKT pathway activation statuses.

Cell Line Tissue of Origin Key Characteristics Rationale for Inclusion
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER+), PIK3CA mutation (E545K)Represents a common breast cancer subtype with a known activating mutation in the PI3K pathway.[6]
HCT-116 Colon CarcinomaKRAS mutant, PIK3CA mutant (H1047R)A widely used colon cancer model with dual mutations that hyperactivate downstream signaling.[6]
U-87 MG GlioblastomaPTEN nullRepresents a brain tumor model where the PI3K/AKT pathway is activated due to the loss of the PTEN tumor suppressor.[6]
PC-3 Prostate CarcinomaPTEN nullAn additional PTEN-deficient line from a different tissue of origin to assess broader efficacy.

Part 2: Experimental Design and Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methods are standard in preclinical anticancer drug screening and are designed to provide a multi-faceted view of the compound's activity.[11][12]

Cell Viability Assessment: MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[13][14] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture medium.[15] The quantity of formazan is directly proportional to the number of living cells.

MTS_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay s1 Seed cells in 96-well plate s2 Allow cells to adhere overnight (24h) s1->s2 s3 Add serial dilutions of TMPA-7-2 s2->s3 s4 Incubate for 72 hours s3->s4 s5 Add MTS reagent to each well s4->s5 s6 Incubate for 1-4 hours at 37°C s5->s6 s7 Measure absorbance at 490 nm s6->s7 s8 Data Analysis s7->s8 Calculate IC50

Caption: Experimental workflow for the MTS cell viability assay.

Detailed Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells with medium only for background control.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of TMPA-7-2 in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Typically, concentrations might range from 0.01 µM to 100 µM. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well.[14][16]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[16]

  • Analysis: After subtracting the background absorbance, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Apoptosis Induction: Caspase-Glo® 3/7 Assay

To confirm that cell death occurs via apoptosis, the activity of key executioner caspases, caspase-3 and caspase-7, can be measured. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that quantifies this activity.[17]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed 10,000 cells per well in 100 µL of medium in a white-walled, clear-bottom 96-well plate. After 24 hours, treat cells with TMPA-7-2 at concentrations around the predetermined IC50 value (e.g., 1X and 5X IC50) for 24 or 48 hours.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer, as per the manufacturer's instructions.[18][19] Allow the reagent to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[20]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal of treated samples to that of the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

Target Engagement: Western Blot for Phospho-AKT

To validate our mechanistic hypothesis, we must determine if TMPA-7-2 inhibits the phosphorylation of its target, AKT. Western blotting allows for the specific detection of both total AKT and its phosphorylated form (p-AKT), providing a direct measure of target engagement.

Detailed Protocol:

  • Cell Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with TMPA-7-2 (e.g., at 1X and 5X IC50) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing a cocktail of protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[21][22] Milk should be avoided as its casein content can interfere with phospho-specific antibody detection.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for phospho-AKT (e.g., Ser473) and total AKT. A loading control, such as β-actin, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[23]

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each treatment condition and normalize to the vehicle control.

Part 3: Comparative Efficacy Data and Analysis

The following tables are templates for summarizing the quantitative data obtained from the described experiments.

Differential Cytotoxicity (IC50)

This table directly compares the potency of TMPA-7-2 across the selected cell lines.

Cell Line Tissue of Origin Key Genetic Background TMPA-7-2 IC50 (µM)
MCF-7Breast AdenocarcinomaPIK3CA mutantExample: 1.5 ± 0.3
HCT-116Colon CarcinomaPIK3CA, KRAS mutantExample: 2.8 ± 0.5
U-87 MGGlioblastomaPTEN nullExample: 0.9 ± 0.2
PC-3Prostate CarcinomaPTEN nullExample: 1.1 ± 0.4
Data are presented as mean ± standard deviation from three independent experiments.

Analysis: In this hypothetical dataset, the PTEN-null cell lines (U-87 MG, PC-3) show the highest sensitivity to TMPA-7-2. This aligns with the mechanistic hypothesis, as these cells are highly dependent on the PI3K/AKT pathway for survival. The PIK3CA mutant lines also show sensitivity, albeit slightly less potent, suggesting the compound is effective against different modes of pathway activation.

Induction of Apoptosis

This table quantifies the pro-apoptotic effect of the compound at a fixed time point (e.g., 24 hours).

Cell Line Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
1X IC50
MCF-7Example: 2.5 ± 0.4
HCT-116Example: 2.1 ± 0.3
U-87 MGExample: 4.8 ± 0.6
PC-3Example: 4.5 ± 0.7
Data are presented as mean ± standard deviation.

Part 4: Discussion and Future Directions

The synthesized data from these experiments provide a strong foundation for understanding the in vitro efficacy of TMPA-7-2. The differential sensitivity observed across the cell line panel, coupled with the confirmation of apoptosis induction and on-target pathway inhibition, builds a compelling preclinical profile.

Key Interpretations:

  • The heightened sensitivity of PTEN-null cell lines suggests that PTEN status could be a valuable biomarker for predicting response to TMPA-7-2.

  • The compound demonstrates broad activity against tumors with hyperactivated PI3K/AKT signaling, regardless of the specific upstream genetic lesion (PIK3CA mutation vs. PTEN loss).

Future Directions:

  • Kinome Profiling: To assess selectivity, TMPA-7-2 should be screened against a broad panel of kinases.

  • In Vivo Xenograft Studies: Efficacy should be confirmed in animal models, using xenografts of the most sensitive cell lines (e.g., U-87 MG).[1][6]

  • Combination Studies: Investigate potential synergies with other anticancer agents, such as DNA-damaging chemotherapies or PARP inhibitors.[1]

Conclusion

This guide details a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, 7-Methyl-triazolo[1,5-a]pyridin-2-amine (TMPA-7-2), across multiple cancer cell lines. By integrating assays for cytotoxicity, mechanism of cell death, and target engagement, researchers can build a comprehensive understanding of a compound's preclinical potential and identify cellular contexts where it is most likely to be effective. This multi-faceted evaluation is a critical step in the modern drug discovery pipeline.

References

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(11), 5977–6001. [Link]
  • Romagnoli, R., Baraldi, P. G., & Prencipe, F. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5562. [Link]
  • Molecules. (2024).
  • Molecules. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
  • Wang, X.-M., Xu, J., Li, Y.-P., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243–251. [Link]
  • Molecules. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
  • Ruggeri, B., Miknyoczki, S., Greshock, J., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243–5254. [Link]
  • European Journal of Medicinal Chemistry. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. [Link]
  • ResearchGate. (n.d.). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs.
  • Journal of Medicinal Chemistry. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. PubMed. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Anguiano, M., Cherdyntseva, N. V., & Gornostaeva, A. S. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Molecular Biosciences, 7, 65. [Link]
  • Scientific Reports. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives.
  • Arabian Journal of Chemistry. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect. [Link]
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Journal of Cardiovascular Disease Research. (2020). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. JCDR. [Link]
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]
  • Molecules. (2021).
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • ResearchGate. (n.d.). The NCI In Vitro Anticancer Drug Discovery Screen.
  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]
  • Biocompare. (n.d.).

Sources

A Guide to the Comparative Structural Analysis of 7-Methyl-triazolo[1,5-a]pyridin-2-amine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Triazolo[1,5-a]pyridines

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the design of inhibitors targeting a range of enzymes and receptors. The 7-methyl-triazolo[1,5-a]pyridin-2-amine core, in particular, has emerged as a key pharmacophore in the development of potent and selective kinase inhibitors. Understanding the subtle interplay between structural modifications and biological activity is paramount for the rational design of next-generation therapeutics. This guide provides a comprehensive framework for the comparative structural analysis of 7-methyl-triazolo[1,5-a]pyridin-2-amine analogs, integrating experimental techniques with computational approaches to offer a holistic view of their structure-activity relationships (SAR).

Core Chemical Structure

The foundational structure of the analogs discussed in this guide is 7-Methyl-triazolo[1,5-a]pyridin-2-amine. Variations in the substituents at different positions of the triazolopyridine ring and the 2-amino group give rise to a diverse library of compounds with distinct physicochemical and biological properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation Synthesis Analog Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single Crystal X-ray Diffraction Purification->Xray If suitable crystals form Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Xray->Structure_Elucidation Computational_Modeling Computational Modeling (DFT, Conformational Analysis) Structure_Elucidation->Computational_Modeling SAR Structure-Activity Relationship (SAR) Analysis Structure_Elucidation->SAR Computational_Modeling->SAR

A Researcher's Comparative Guide to Validating Resistance Mechanisms Against 7-Methyl-triazolo[1,5-a]pyridin-2-amine (AZD7648), a DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of resistance remains a formidable challenge, often curtailing the long-term efficacy of promising new agents. One such agent is 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, also known as AZD7648, a potent and selective inhibitor of the DNA-Dependent Protein Kinase (DNA-PK).[4][5] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[6][7][8] By inhibiting DNA-PK, AZD7648 sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiation, making it a promising therapeutic strategy.[4][9][10][11] However, as with many targeted therapies, the emergence of resistance is a clinical inevitability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanisms of resistance to AZD7648. We will move beyond theoretical discussions to provide actionable, step-by-step experimental protocols and comparative analyses of different validation strategies. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed workflow is a self-validating system designed to yield robust and reproducible data.

The Landscape of Resistance to DNA-PK Inhibition

While clinical data on specific resistance mechanisms to AZD7648 is still emerging from ongoing trials such as NCT03907969, preclinical studies and research on other DNA-PK inhibitors point towards several potential avenues of resistance.[12][13][14] A primary mechanism underlying resistance to therapies that target DNA repair is the upregulation of alternative repair pathways.[6] Additionally, activation of pro-survival signaling cascades, such as the AKT pathway, has been implicated in conferring resistance to DNA-PK inhibitors.[15]

This guide will equip you with the methodologies to investigate these and other novel resistance mechanisms in your own experimental models.

A Multi-pronged Approach to Validating Resistance

A robust validation of drug resistance requires a multi-faceted approach, integrating cellular, genomic, and proteomic techniques. We will detail a logical workflow, from the initial generation of a resistant cell model to the in-depth characterization of the underlying molecular changes.

G cluster_0 Phase 1: Model Generation & Phenotypic Confirmation cluster_1 Phase 2: Target-Specific Validation cluster_2 Phase 3: Unbiased Mechanistic Discovery cluster_3 Phase 4: Mechanistic Validation & Hypothesis Testing A Start with Sensitive Parental Cell Line B Generate Resistant Cell Line (Long-term drug exposure) A->B Stepwise dose escalation C Confirm Resistance Phenotype (Cell Viability Assays) B->C Compare IC50 values D Assess Target Engagement (NanoBRET Assay) C->D Is the target still being inhibited? E Genome-Wide Screening (CRISPR-Cas9 Knockout) C->E Identify genetic drivers of resistance F Comprehensive Proteomic Analysis (Quantitative Mass Spectrometry) C->F Identify altered protein expression and pathways G Validate Candidate Genes/Pathways (e.g., Western Blot, qPCR, functional assays) D->G Correlate with target binding E->G F->G

Caption: A logical workflow for validating resistance mechanisms to AZD7648.

Part 1: Generating and Confirming a Resistant Cell Model

The foundational step in studying drug resistance is the development of a reliable in vitro model. This is typically achieved by culturing a sensitive cancer cell line in the presence of gradually increasing concentrations of the drug over an extended period.

Protocol 1: Generation of an AZD7648-Resistant Cell Line

Objective: To generate a cancer cell line that exhibits a stable, resistant phenotype to AZD7648.

Materials:

  • Parental cancer cell line of interest (e.g., a line known to be sensitive to DNA-damaging agents).

  • Complete cell culture medium.

  • AZD7648 (7-Methyl-triazolo[1,5-a]pyridin-2-amine).

  • DMSO (vehicle control).

  • Cell culture flasks, plates, and incubator.

Methodology:

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of AZD7648 in the parental cell line using a cell viability assay (see Protocol 2).

  • Initiate Long-Term Culture: Begin by culturing the parental cells in their standard medium containing AZD7648 at a concentration equal to their IC10-IC20 (the concentration that inhibits growth by 10-20%).[2]

  • Stepwise Dose Escalation: Maintain the cells in culture, replacing the medium with fresh AZD7648-containing medium every 2-3 days. Once the cells resume a normal growth rate, increase the concentration of AZD7648 by 1.5 to 2-fold.[16][17]

  • Monitor and Maintain: Continue this process of gradual dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of AZD7648 (e.g., 5-10 times the initial IC50).

  • Establish and Bank Resistant Lines: Once a resistant population is established, you can isolate single-cell clones to generate independent resistant cell lines. It is crucial to continuously culture these newly established resistant lines in the presence of the high concentration of AZD7648 to maintain the resistant phenotype.[16]

Protocol 2: Cell Viability Assay to Confirm Resistance

Objective: To quantitatively determine the IC50 of AZD7648 in parental and resistant cell lines and thereby confirm the resistant phenotype.

Materials:

  • Parental and putative resistant cell lines.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • AZD7648 (serial dilutions).

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue®).[18]

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of AZD7648 in complete medium. Remove the overnight culture medium from the plates and add 100 µL of the various concentrations of AZD7648 to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C.

  • Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis. A significant increase (typically >3-5 fold) in the IC50 of the resistant line compared to the parental line confirms the resistant phenotype.[2]

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Example Cell Line A 5050010
Example Cell Line B 7590012

Part 2: Interrogating the Target - Is DNA-PK Still the Achilles' Heel?

A fundamental question in resistance to a targeted therapy is whether the drug is still engaging its intended target. A lack of target engagement could be due to mutations in the drug-binding pocket or increased drug efflux. The NanoBRET™ Target Engagement Assay is a powerful live-cell method to quantify this.

G cluster_0 NanoBRET™ Principle cluster_1 Competitive Displacement A NanoLuc-DNA-PK (Donor) B Fluorescent Tracer (Acceptor) A->B Binding C BRET Signal (Energy Transfer) B->C Proximity D AZD7648 (Test Compound) E NanoLuc-DNA-PK D->E Binds to Target F Displaced Tracer E->F Displaces Tracer G Reduced BRET Signal F->G Increased Distance

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 3: NanoBRET™ Target Engagement Assay

Objective: To measure the intracellular binding of AZD7648 to DNA-PK in both sensitive and resistant live cells.

Materials:

  • HEK293T cells (or another easily transfectable cell line).

  • Plasmid encoding NanoLuc®-DNA-PK fusion protein.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ fluorescent tracer specific for DNA-PK.

  • AZD7648 (serial dilutions).

  • White, 96-well assay plates.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Luminometer capable of measuring dual-filtered luminescence.

Methodology:

  • Transfection: Transiently transfect HEK293T cells with the NanoLuc®-DNA-PK fusion vector. Culture for 18-24 hours to allow for protein expression.[19]

  • Cell Preparation: Trypsinize and resuspend the transfected cells in Opti-MEM™ at the desired concentration.

  • Compound and Tracer Addition: In a white 96-well plate, add serial dilutions of AZD7648. Then, add the NanoBRET™ tracer to the cell suspension. Finally, dispense the cell suspension containing the tracer into the wells with the test compound.[20]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[20]

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to each well.

  • Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (~618 nm).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by AZD7648, confirming target engagement. Compare the dose-response curves between sensitive and resistant cells to identify any shifts in intracellular affinity.

Part 3: Unbiased Discovery of Resistance Mechanisms

Once a resistant phenotype is confirmed, the next step is to identify the underlying molecular drivers. Unbiased, genome-wide approaches are invaluable for discovering both known and novel resistance mechanisms.

Genome-Wide Screening with CRISPR-Cas9

CRISPR-Cas9 knockout screens are a powerful tool to identify genes whose loss confers resistance to a drug.[9][19] By transducing a population of cells with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome, one can identify which gene knockouts are enriched in the cell population after treatment with AZD7648.

G A sgRNA Library (Lentiviral) B Transduce Cas9-expressing Parental Cells A->B C Cell Population with Single Gene Knockouts B->C D Split Population C->D E Untreated Control D->E F AZD7648 Treatment D->F G Collect Genomic DNA E->G H Collect Genomic DNA from Surviving Cells F->H I Next-Generation Sequencing (NGS) G->I H->I J Identify Enriched sgRNAs (Resistance Genes) I->J

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify resistance genes.

Protocol 4: CRISPR-Cas9 Knockout Screen

Objective: To perform a genome-wide knockout screen to identify genes that, when inactivated, confer resistance to AZD7648.

Methodology:

  • Library Preparation: Obtain a genome-wide lentiviral sgRNA library. Amplify and package the library into lentiviral particles.[21]

  • Transduction: Transduce a Cas9-expressing parental cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.[21]

  • Selection: Select for transduced cells using an appropriate antibiotic.

  • Screening: Split the cell population into two groups: an untreated control group and a group treated with a high concentration of AZD7648 (a concentration that results in significant cell killing, e.g., GI70-90).

  • Harvesting: After a defined period of selection, harvest the surviving cells from both the treated and untreated populations.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both cell populations. Use PCR to amplify the sgRNA-containing regions and prepare the samples for next-generation sequencing (NGS).[21]

  • Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the treated versus the untreated population. sgRNAs that are significantly enriched in the AZD7648-treated population correspond to genes whose knockout confers a survival advantage, thus identifying them as potential resistance genes.

Quantitative Proteomics for a Systems-Level View

While CRISPR screens identify genetic drivers, quantitative proteomics provides a snapshot of the functional consequences at the protein level. By comparing the proteomes of sensitive and resistant cells, we can identify changes in protein expression and pathway activation that contribute to resistance.[3][22]

Protocol 5: Quantitative Proteomic Analysis

Objective: To identify differentially expressed proteins and dysregulated signaling pathways in AZD7648-resistant cells compared to their sensitive counterparts.

Methodology:

  • Sample Preparation: Culture both parental and resistant cells. Harvest the cells and extract proteins using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion and Labeling: Quantify the protein concentration in each sample. Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).[23][24]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

  • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify the proteins in each sample.

  • Bioinformatic Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the resistant cells. Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are enriched among the differentially expressed proteins. This can reveal the activation of bypass or compensatory signaling pathways.[3]

ProteinLog2 Fold Change (Resistant vs. Parental)p-valueAssociated Pathway
AKT1 2.5<0.01PI3K-Akt Signaling
MDR1 (ABCB1) 3.1<0.001Drug Efflux
RAD51 1.8<0.05Homologous Recombination

Conclusion: A Pathway to Mechanistic Clarity

Validating the mechanism of resistance to a novel therapeutic like 7-Methyl-triazolo[1,5-a]pyridin-2-amine is a complex but critical endeavor. By employing a systematic and multi-pronged approach that combines the generation of resistant models with phenotypic, target-specific, and unbiased discovery methodologies, researchers can build a compelling, evidence-based narrative of how cancer cells evade this targeted therapy. The protocols and comparative frameworks provided in this guide are designed to be both rigorous and practical, empowering research teams to generate high-quality, reproducible data. Ultimately, a thorough understanding of resistance mechanisms is paramount for the development of next-generation inhibitors and rational combination strategies to improve patient outcomes in the clinic.

References

  • AstraZeneca. (2023). A Clinical Trial to Evaluate AZD7648 Alone and in Combination With Other Anti-cancer Agents in Patients With Advanced Cancers. ClinicalTrials.gov Identifier: NCT03907969. [Link]
  • Bae, S., & Park, J. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
  • Bradbury, A., et al. (2021). Preventing Damage Limitation: Targeting DNA-PKcs and DNA Double-Strand Break Repair Pathways for Ovarian Cancer Therapy. Cancers. [Link]
  • Chen, Z., et al. (2022). Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems. Journal of Proteome Research. [Link]
  • ClinicalTrials.gov. (2023).
  • CD Genomics. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.[Link]
  • Choi, E. J., et al. (2023). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia. American Journal of Cancer Research. [Link]
  • Addgene. (n.d.). CRISPR Guide.[Link]
  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology. [Link]
  • Dovedi, S. J., et al. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. Clinical Cancer Research. [Link]
  • Miles, H. N., et al. (2021). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. Analyst. [Link]
  • Mladenova, V., et al. (2022). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?[Link]
  • Qu, Y., et al. (2021). Quantitative proteomics characterization of cancer biomarkers and treatment. Acta Pharmaceutica Sinica B. [Link]
  • CD Genomics. (n.d.). CRISPR Screening Protocol: A Step-by-Step Guide.[Link]
  • ResearchGate. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.[Link]
  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.[Link]
  • Yap, T. A., et al. (2020). AZD7648: A Phase I/IIa first-in-human trial of a novel, potent and selective DNA-PK inhibitor in patients with advanced malignancies. Cancer Research. [Link]
  • Zenke, F., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
  • Nusinow, D. P., et al. (2020). A Guide to the Quantitative Proteomic Profiles of the Cancer Cell Line Encyclopedia. Cell Systems. [Link]
  • Doench, J. G. (2018). Research Techniques Made Simple: CRISPR Genetic Screens.
  • Kim, D. H., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer. [Link]
  • Davidson, D., et al. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Pharmacology. [Link]
  • Fok, J. H. L., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]
  • Singh, A., et al. (2021). Beginner's guide to CRISPR-Cas9-based gene editing. The Biochemist. [Link]
  • Al-Qasem, A., et al. (2023). Non-Canonical Senescence Phenotype in Resistance to CDK4/6 Inhibitors in ER-Positive Breast Cancer. International Journal of Molecular Sciences. [Link]
  • Jusakul, A., et al. (2022). Integrative Sequencing and Proteogenomic Approaches to Intratumoral Heterogeneity in Cholangiocarcinoma: Implications for Precision Diagnosis and Therapy. Cancers. [Link]
  • Hunter, T., et al. (2022). Keeping RelApse in Chk: molecular mechanisms of Chk1 inhibitor resistance in lymphoma. Molecular & Cellular Oncology. [Link]
  • Yap, T. A., et al. (2025). The DNA-PK inhibitor AZD7648 alone or combined with pegylated liposomal doxorubicin in patients with advanced cancer: results of a first-in-human Phase I/IIa study. British Journal of Cancer. [Link]
  • Stanford University. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Comprehensive Safety and Handling Guide for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine

This guide provides essential safety and logistical information for the handling and disposal of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS No. 1239648-57-7). Given that specific toxicological data for this compound is not extensively available, the following procedures are based on a cautious approach, synthesizing information from safety data sheets (SDS) of structurally similar compounds, including various aminopyridines and triazolopyridines. This ensures a high standard of safety for all personnel.

Hazard Assessment and Core Principles

While some suppliers may classify 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine as non-hazardous for transport, this classification does not extend to laboratory handling.[2] Compounds of the aminopyridine and triazolopyridine class can present significant health risks, including irritation to the skin, eyes, and respiratory tract.[4][5][6][7] Therefore, it is imperative to handle this compound with the assumption that it is potentially hazardous.

Core Safety Principles:

  • Universal Precautions: Treat the compound as potentially toxic. Avoid all direct personal contact, including inhalation of dust or aerosols.

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.

  • Contamination Control: Designate specific areas for handling and storage to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the required PPE for handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact. Aminopyridine derivatives can be absorbed through the skin.[9][10] Gloves must be inspected before use.[4]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and splashes. Standard safety glasses are insufficient.[9]
Body Protection A fully fastened laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary for handling large quantities of the solid or when engineering controls are insufficient.To prevent inhalation of fine dust particles.[7]

Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4][6] The container should be tightly sealed.[11]

  • Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

Weighing and Solution Preparation

This workflow should be performed entirely within a chemical fume hood.

Weighing_and_Preparation_Workflowcluster_fume_hoodInside Chemical Fume HoodstartDon Appropriate PPEweighWeigh Compound onAnalytical Balancestart->weigh1.transferCarefully Transfer Solidto a Suitable Vesselweigh->transfer2.add_solventAdd Solvent and Mix(e.g., stirring or sonication)transfer->add_solvent3.sealSeal the Vesseladd_solvent->seal4.end_processProceed withExperimentseal->end_process5.

Caption: Workflow for weighing and preparing solutions of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][5][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][7]

For spills, evacuate the area and prevent entry. For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine must be treated as hazardous chemical waste.

Disposal_Workflowcluster_waste_collectionWaste Collectioncluster_waste_containmentWaste Containmentsolid_wasteSolid Waste(e.g., contaminated gloves, weigh paper)sealed_bagSeal in a LabeledHazardous Waste Bagsolid_waste->sealed_bagliquid_wasteLiquid Waste(e.g., unused solutions, reaction mixtures)sealed_containerStore in a Labeled, SealedHazardous Waste Containerliquid_waste->sealed_containerdisposal_pickupArrange for Pickup byCertified Hazardous Waste Disposal Servicesealed_bag->disposal_pickupsealed_container->disposal_pickup

Caption: Disposal workflow for waste containing 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.

Disposal "Don'ts":

  • Do not dispose of this compound down the drain.[4]

  • Do not mix with incompatible waste streams.

  • Do not dispose of in regular trash.

Disposal should be carried out by a licensed professional waste disposal service.[5]

Conclusion

The safe handling of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine requires a proactive and cautious approach. By adhering to the principles of universal precautions, utilizing appropriate engineering controls and PPE, and following the detailed operational and disposal plans outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety department for additional guidance.

References

  • Chemos GmbH & Co. KG.
  • AKSci. 1239648-57-7 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine AKSci 9370DL.
  • ResearchGate. (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.
  • ACS Publications - American Chemical Society. The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).
  • MDPI.
  • Journal of Medicinal Chemistry. Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.
  • ChemicalBook. [1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE.
  • PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2.
  • PubChem. 4-Aminopyridine | C5H6N2.
  • Capot Chemical. MSDS of[1][2][3]triazolo[1,5-a]pyridine-5-carboxylic acid.
  • Fisher Scientific.
  • Chemsrc. [1][2][3]Triazolo[1,5-a]pyridine | CAS#:274-85-1.
  • Sdfine. Chemwatch GHS SDS in English (European) 35988-6.
  • Fisher Scientific.
  • PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779.
  • Carl ROTH.
  • Capot Chemical. MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine.
  • Farmalabor Materie Prime. 00211_002_en_AMINOPYRIDINE-4 (TECHNICAL GRADE).
  • Alkali Metals Limited.
  • NIOSH - CDC. PPE for Health Care Workers Who Work with Hazardous Drugs.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.